4-Bromo-6-chloronicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQKQSCHFALFKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Bromo-6-chloronicotinic Acid
Abstract
4-Bromo-6-chloronicotinic acid is a pivotal halogenated pyridine derivative serving as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern allows for regioselective functionalization, making it a high-value intermediate. This technical guide provides a comprehensive overview of a validated synthetic pathway to this compound, designed for researchers, chemists, and professionals in drug development. The core of this guide focuses on the conversion of 4-amino-6-chloronicotinic acid via a Sandmeyer-type reaction, offering detailed mechanistic insights, a step-by-step experimental protocol, and a discussion of the critical parameters that ensure a successful and reproducible synthesis.
Introduction and Strategic Overview
This compound (CAS: 1256834-13-5) is a heteroaromatic carboxylic acid characterized by a pyridine ring substituted with a chlorine atom at the 6-position and a bromine atom at the 4-position.[1] This specific arrangement of electron-withdrawing halogens and a carboxylic acid group imparts unique reactivity, rendering it an essential precursor for introducing di-halogenated pyridine moieties into larger molecular scaffolds.
The synthetic strategy detailed herein focuses on a reliable and well-established transformation: the substitution of an aromatic amino group with a bromine atom via a diazonium salt intermediate. This pathway begins with the readily available precursor, 4-amino-6-chloronicotinic acid. The key transformation is a Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary arylamines into aryl halides.[2][3] This method is particularly advantageous as it allows for the clean and regioselective installation of the bromine atom at the 4-position, a transformation that is challenging to achieve through direct electrophilic bromination of the 6-chloronicotinic acid core due to directing group effects.
The overall synthetic pathway is outlined below:
Caption: Overall synthesis pathway for this compound.
Core Synthesis: The Sandmeyer Bromination
The conversion of 4-amino-6-chloronicotinic acid to its 4-bromo counterpart is achieved in a two-stage, one-pot process. The first stage is the diazotization of the primary amino group, followed by the copper(I)-catalyzed bromination .
Mechanistic Principles and Rationale
The Sandmeyer reaction proceeds via a free-radical mechanism.[4]
-
Diazotization: The process is initiated by treating the primary amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrobromic acid (HBr) for this bromination. The reaction must be conducted at low temperatures (0–5 °C) to prevent the premature decomposition of the resulting diazonium salt. The strong acid protonates the nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the amino group on the pyridine ring attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the stable aryl diazonium salt is formed.
-
Radical-Nucleophilic Substitution: The diazonium salt is then introduced to a solution of copper(I) bromide (CuBr). The copper(I) species acts as a catalyst, initiating a single-electron transfer (SET) to the diazonium salt.[2] This transfer results in the formation of an aryl radical and the evolution of nitrogen gas (N₂), a thermodynamically highly favorable process that drives the reaction forward. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product, this compound, and regenerating the copper(I) catalyst.
Causality of Experimental Choices:
-
Low Temperature (0–5 °C): Aryl diazonium salts are notoriously unstable and can decompose violently at higher temperatures. Maintaining a low temperature throughout the diazotization and addition steps is critical for safety and yield.
-
Hydrobromic Acid (HBr): HBr serves a dual purpose. It reacts with NaNO₂ to generate the necessary nitrous acid for diazotization and also acts as the bromide source for the final substitution step. Using HBr ensures a high concentration of bromide ions is available for the copper-catalyzed reaction.
-
Copper(I) Bromide (CuBr): Cu(I) is the essential catalyst for the radical pathway. While other copper sources can be used, CuBr is highly effective for brominations, providing both the catalytic metal center and the bromide nucleophile.
Quantitative Data Summary
The following table summarizes the key reagents and recommended conditions for the synthesis.
| Reagent/Parameter | Molar Ratio (Equivalents) | Role / Condition | Justification |
| 4-Amino-6-chloronicotinic acid | 1.0 | Starting Material | The core molecular scaffold. |
| Hydrobromic Acid (48%) | ~ 4.0 - 6.0 | Solvent / Reagent | Provides acidic medium for diazotization and is the bromide source. |
| Sodium Nitrite (NaNO₂) | 1.1 - 1.2 | Diazotizing Agent | Reacts with HBr to form in situ nitrous acid. A slight excess ensures full conversion of the amine. |
| Copper(I) Bromide (CuBr) | 1.2 - 1.5 | Catalyst | Facilitates the conversion of the diazonium salt to the aryl bromide. An excess ensures efficient catalysis. |
| Temperature | 0–5 °C (Diazotization) | Reaction Condition | Critical for the stability of the intermediate diazonium salt. |
| Temperature | 60–70 °C (Bromination) | Reaction Condition | Promotes the decomposition of the diazonium-copper complex and evolution of N₂, driving the reaction to completion.[5] |
Detailed Step-by-Step Experimental Protocol
This protocol is a self-validating system based on established methodologies for Sandmeyer reactions on heterocyclic amines.[5]
Stage 1: Diazotization
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-amino-6-chloronicotinic acid (1.0 eq) in 48% hydrobromic acid (approx. 5 mL per gram of starting material).
-
Cool the resulting suspension to 0–5 °C using an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension via the dropping funnel. Crucial: Maintain the internal reaction temperature below 5 °C throughout the addition. The formation of a clear solution or a finely suspended diazonium salt should be observed.
-
After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes to ensure complete diazotization.
Stage 2: Sandmeyer Bromination and Work-up
-
In a separate, larger flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid. Cool this solution to 0 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution prepared in Stage 1 to the cold CuBr solution with vigorous stirring.
-
Observe for the evolution of nitrogen gas. After the addition is complete, allow the reaction mixture to warm slowly to room temperature.
-
Heat the mixture to 60–70 °C and maintain this temperature for 1-2 hours, or until the evolution of nitrogen gas ceases completely.[5]
-
Cool the reaction mixture back to room temperature and pour it into a beaker containing crushed ice.
-
The crude product should precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual copper salts and acid.
-
For purification, the crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water or acetic acid) to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 4-amino-6-chloronicotinic acid via the Sandmeyer reaction is a robust and efficient method. This guide provides the foundational principles, strategic rationale, and a detailed experimental protocol necessary for its successful implementation in a laboratory setting. By carefully controlling key parameters, particularly temperature, researchers can reliably produce this valuable synthetic intermediate. The inherent versatility of the diazonium salt intermediate also opens possibilities for synthesizing other 4-substituted analogs, further highlighting the importance of this synthetic pathway.
References
- BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. BenchChem Technical Support. Available online
- Wikipedia. (n.d.). Sandmeyer reaction. Available online
- GeeksforGeeks. (2025). Sandmeyer Reaction. Available online
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Available online
- Biosynth. (n.d.). This compound | 1256834-13-5. Available online
- LGC Standards. (n.d.). This compound. Available online
Sources
An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-6-chloronicotinic Acid
Introduction
4-Bromo-6-chloronicotinic acid is a halogenated pyridine derivative that serves as a pivotal structural motif in modern chemical synthesis. As a substituted nicotinic acid, it belongs to a class of compounds with significant biological relevance. Its utility is most pronounced as a versatile intermediate in the development of novel pharmaceutical agents and agrochemicals.[1][2] The strategic placement of bromine and chlorine atoms on the pyridine ring provides two distinct reactive handles for selective functionalization, enabling the construction of complex molecular architectures through various cross-coupling reactions.[1]
For researchers, scientists, and drug development professionals, a comprehensive understanding of this compound's physicochemical properties is not merely academic; it is a prerequisite for its effective application. These properties govern its solubility, reactivity, stability, and, ultimately, its potential biological activity and formulation characteristics. This guide provides a detailed examination of the core physicochemical attributes of this compound, outlines robust experimental protocols for their determination, and discusses their direct implications in a research and development context.
Molecular Identity and Chemical Structure
Accurate identification is the foundation of all subsequent chemical and biological work. The fundamental identifiers for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1256834-13-5 | [3] |
| Molecular Formula | C₆H₃BrClNO₂ | [3] |
| Molecular Weight | 236.45 g/mol | [3] |
| IUPAC Name | 4-bromo-6-chloropyridine-3-carboxylic acid | [3] |
| Common Synonyms | This compound | [3] |
| InChI Key | FMQKQSCHFALFKI-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=C(C(=CN=C1Cl)C(=O)O)Br | [3] |
| Physical Form | Solid, white to light yellow powder/crystal |
Core Physicochemical Characteristics
These quantitative properties are critical for predicting the behavior of the compound in both chemical reactions and biological systems. The values presented are a combination of reported data for close isomers and predicted values, and should be confirmed experimentally for specific applications.
| Property | Value / Observation | Significance & Context |
| Melting Point | Not specified; expected to be a high-melting solid. The related isomer, 5-bromo-6-chloronicotinic acid, melts at 166-168 °C.[4] | A sharp melting point is a primary indicator of purity. High thermal stability is suggested, which is advantageous for reactions requiring elevated temperatures. |
| Boiling Point | Predicted for a related isomer: 370.0 ± 42.0 °C.[4] | Due to its high melting point and polar nature, the compound will likely decompose before boiling under atmospheric pressure. This value is a computational prediction. |
| Solubility | Soluble in polar organic solvents like methanol.[4][5] Poor solubility in cold water is expected, similar to related structures.[6] | Solubility is paramount for drug delivery and reaction chemistry. Poor aqueous solubility can hinder bioavailability, while good solubility in organic solvents facilitates purification and synthesis. |
| pKa | Predicted for a related isomer: 2.85 ± 0.10.[4] | The acidic pKa is attributed to the carboxylic acid group. Its acidity is enhanced by the electron-withdrawing effects of the two halogen atoms and the nitrogen in the pyridine ring. This value is crucial for predicting ionization state in physiological environments (pH ~7.4), which profoundly impacts membrane permeability and target binding. |
Spectroscopic and Analytical Profile
Spectroscopic analysis provides an irrefutable fingerprint of a molecule's structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. For this compound, the following spectral features are anticipated:
-
¹H NMR: The spectrum is expected to be simple, showing two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the two protons on the pyridine ring. A broad singlet for the acidic proton of the carboxylic acid will also be present, which is exchangeable with D₂O. For comparison, the related isomer 5-bromo-6-chloronicotinic acid in DMSO-d6 shows two doublets at δ 8.53 and 8.85 ppm and the carboxylic proton at δ 13.57 ppm.[7]
-
¹³C NMR: The spectrum should display six signals corresponding to the six unique carbon atoms in the molecule. The carboxyl carbon will appear significantly downfield (typically δ 160-180 ppm), while the other five carbons of the heterocyclic ring will appear in the aromatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:
-
O-H Stretch: A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[8]
-
C=O Stretch: A strong, sharp absorption band between 1690-1760 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.[8]
-
C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, indicative of the aromatic pyridine ring.[9]
-
C-Cl and C-Br Stretches: Absorptions in the fingerprint region, typically below 800 cm⁻¹, corresponding to the carbon-halogen bonds.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition.
-
Molecular Ion Peak: The technique, particularly with a high-resolution instrument (e.g., LC-MS/TOF), will confirm the molecular weight of 236.45 g/mol .
-
Isotopic Pattern: A key diagnostic feature will be the unique isotopic signature arising from the presence of both bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a complex and highly characteristic cluster of peaks (M, M+2, M+4, M+6) that provides unambiguous confirmation of the elemental formula.
Experimental Workflows for Property Determination
The following sections detail standardized, self-validating protocols for determining key physicochemical properties.
General Physicochemical Characterization Workflow
This diagram outlines a logical flow for the comprehensive analysis of a new batch of this compound, ensuring identity, purity, and key properties are established before its use in further applications.
Caption: High-level workflow for physicochemical characterization.
Protocol: pKa Determination via Potentiometric Titration
This method relies on monitoring the pH of a solution of the acid as a standardized base is added. The pKa is the pH at which the acid is 50% ionized.
Methodology:
-
System Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at a constant temperature (e.g., 25 °C). This step is critical for data accuracy.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water). The co-solvent is necessary due to the compound's low aqueous solubility.
-
Titration: Place the solution in a jacketed beaker to maintain constant temperature. Submerge the calibrated pH electrode and a magnetic stirrer. Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise aliquots (e.g., 0.05 mL).
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH value at the half-equivalence point (the point where half of the volume of NaOH required to reach the inflection point has been added). Alternatively, the pKa can be determined from the first derivative plot (dpH/dV vs. V), where the peak indicates the equivalence point.
Caption: Experimental workflow for pKa determination.
Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic solubility, providing a value at equilibrium.
Methodology:
-
Preparation: Add an excess amount of solid this compound to several vials containing different aqueous buffer solutions (e.g., pH 2.0, 6.5, 7.4) and relevant organic solvents. The excess solid ensures that saturation is achieved.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to separate the undissolved solid from the saturated supernatant.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and analyze the concentration using a validated analytical method, typically reversed-phase HPLC with UV detection, against a standard curve of known concentrations.
-
Validation: The presence of remaining solid in the vial at the end of the experiment validates that equilibrium saturation was achieved.
Significance in Drug Discovery and Development
The physicochemical properties of this compound are not abstract values; they are direct predictors of its utility.
-
Role of pKa in ADME: The low pKa ensures the molecule will be predominantly in its ionized (deprotonated) carboxylate form at physiological pH. This generally increases aqueous solubility but can decrease passive diffusion across cell membranes, impacting absorption and distribution. This knowledge is vital for designing prodrugs or formulation strategies to enhance bioavailability.
-
Impact of Solubility: Low aqueous solubility is a major challenge in drug development. Knowing the solubility profile allows medicinal chemists to make structural modifications to improve this property or guides formulation scientists in selecting appropriate excipients and delivery systems (e.g., amorphous solid dispersions, lipid-based formulations).
-
Synthetic Utility: As a building block, the compound's true value lies in its reactivity. The bromine and chlorine atoms have differential reactivity in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination). This allows for the sequential and regioselective introduction of different substituents, making it an ideal scaffold for building libraries of complex molecules for screening against biological targets.[10] The conversion of carboxylic acids into boronic acids, another class of powerful synthetic intermediates, further expands its potential application in drug discovery.[11]
Conclusion
This compound is a high-value synthetic intermediate whose effective use is fundamentally tethered to its physicochemical properties. Its defined molecular structure, characterized by a distinct spectroscopic fingerprint, provides a solid foundation for its application. Key properties such as its acidic pKa and limited aqueous solubility are critical parameters that must be considered and managed during the drug discovery and development process. By employing robust, validated experimental workflows to characterize this and similar molecules, researchers can accelerate the design and synthesis of next-generation therapeutics and agrochemicals with greater precision and success.
References
- He, W., Zhang, R., & Cai, M. (2016). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6, 43605. [Link]
- PubChem. 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676. [Link]
- The Royal Society of Chemistry.
- MySkinRecipes. 6-Bromo-4-chloronicotinic acid. [Link]
- University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
- PubChem. 4-Bromoaniline | BrC6H4NH2 | CID 7807. [Link]
- Drug Discovery & Development. Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]
Sources
- 1. 6-Bromo-4-chloronicotinic acid [myskinrecipes.com]
- 2. Buy 5-Bromo-6-chloronicotinic acid | 29241-62-1 [smolecule.com]
- 3. 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 29241-62-1 CAS MSDS (5-Bromo-6-chloronicotinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 5-Bromo-6-chloronicotinic Acid | 29241-62-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Bromo-6-chloronicotinic acid | 29241-62-1 [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
4-Bromo-6-chloronicotinic acid CAS number 1256834-13-5
An In-Depth Technical Guide to 4-Bromo-6-chloronicotinic Acid (CAS: 1256834-13-5): A Key Building Block for Modern Drug Discovery
Executive Summary
This compound is a halogenated pyridine derivative that has emerged as a highly versatile and valuable building block in the fields of medicinal chemistry and organic synthesis. Its unique trifunctional architecture—featuring a bromine atom, a chlorine atom, and a carboxylic acid on a pyridine scaffold—provides chemists with three distinct and orthogonally reactive handles. This allows for the strategic and sequential introduction of diverse functional groups, making it an ideal starting material for the construction of complex molecular libraries aimed at drug discovery and the development of novel materials. This guide provides a comprehensive overview of its properties, a plausible synthetic approach, its reactivity profile, and established best practices for its safe handling and storage.
Core Molecular Profile and Physicochemical Properties
This compound, registered under CAS number 1256834-13-5, is a solid organic compound. Its structure is foundational to its synthetic utility. The strategic placement of two different halogen atoms and a carboxylic acid group on the pyridine ring allows for selective chemical modifications.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 1256834-13-5 | [1][2][3][4][5][6][7] |
| IUPAC Name | 4-bromo-6-chloropyridine-3-carboxylic acid | [1][5][8] |
| Molecular Formula | C₆H₃BrClNO₂ | [1][3][5] |
| Molecular Weight | 236.45 g/mol | [1][3][5] |
| SMILES | O=C(O)C1=CN=C(Cl)C=C1Br | [3] |
| InChI Key | FMQKQSCHFALFKI-UHFFFAOYSA-N | [5] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage | Inert atmosphere, 2-8°C, keep dry | [3] |
Synthesis and Manufacturing Insights
While specific, peer-reviewed synthesis routes for this compound are not extensively detailed in public literature, a plausible synthetic strategy can be devised based on established organic chemistry principles and known transformations for similar halogenated pyridines. The key challenge lies in the selective and regiocontrolled introduction of the bromine and chlorine atoms. A potential workflow is outlined below.
Caption: Reactivity map showing key synthetic transformations.
-
The Carboxylic Acid Group: This is the most classic functional group and can be readily converted into amides, esters, or acid chlorides. Amide coupling, using standard reagents like HATU or HBTU, is a cornerstone of medicinal chemistry for joining this building block to amine-containing fragments. [9]* The Bromine Atom (C4-Br): The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This is the primary site for Suzuki, Stille, Sonogashira, or Heck reactions to form new carbon-carbon bonds, or for Buchwald-Hartwig amination to form carbon-nitrogen bonds. This selectivity is crucial for building molecular complexity.
-
The Chlorine Atom (C6-Cl): While less reactive in cross-coupling, the C-Cl bond is susceptible to nucleophilic aromatic substitution (SNAr), especially with potent nucleophiles or under forcing conditions (heat). This allows for the late-stage introduction of amines, alcohols, or thiols.
This differential reactivity enables a researcher to, for example, first perform a Suzuki coupling at the bromine position, then execute an amide coupling at the carboxylic acid, and finally displace the chlorine via SNAr, all in a controlled, stepwise fashion.
Applications in Research and Drug Development
As a quintessential building block, this compound is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a critical starting material for the synthesis of APIs and other high-value compounds. [3][9]
-
Medicinal Chemistry: Derivatives of halogenated nicotinic acids have shown significant biological activity, including antimicrobial and antitumor properties. [9][10]This molecule provides a scaffold to generate novel analogues for screening campaigns. Its structure is valuable for creating compounds that can probe the binding pockets of kinases, proteases, and other enzyme targets.
-
Agrochemicals: The pyridine core is a common feature in herbicides and pesticides. [10]The reactive handles on this molecule allow for the development of new agrochemical candidates. [11]* Materials Science: The rigid, aromatic structure and potential for extensive derivatization make it a candidate for synthesizing novel organic materials with specific electronic or photophysical properties. [10]
Safety, Handling, and Storage Protocols
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as a warning-level hazard. [5] Table 2: GHS Hazard Information
| Hazard Code | Description | Source(s) |
| H302 | Harmful if swallowed | [5] |
| H315 | Causes skin irritation | [5] |
| H319 | Causes serious eye irritation | [5] |
| H335 | May cause respiratory irritation | [5] |
Recommended Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear a standard laboratory coat, nitrile gloves, and chemical safety goggles that meet OSHA or EN166 standards. [12]2. Ventilation: Handle the solid only in a certified chemical fume hood to avoid inhalation of dust particles. [12][13]3. Dispensing: When weighing or transferring the material, use techniques that minimize dust generation.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. [13]In case of accidental contact, follow first-aid measures immediately. [12][13]5. First Aid (Skin Contact): Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. [12]6. First Aid (Eye Contact): Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [12]Seek medical attention.
Storage and Disposal Protocol:
-
Storage Conditions: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area. [3]The recommended storage temperature is between 2-8°C under an inert atmosphere. [3]2. Incompatibilities: Keep away from strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. [12]Do not mix with other waste. Handle empty containers as if they were full.
Conclusion
This compound stands out as a strategic and enabling tool for chemical innovation. Its well-defined structure, coupled with the predictable and differential reactivity of its three functional groups, offers researchers a reliable platform for the efficient synthesis of complex target molecules. For professionals in drug discovery, agrochemicals, and materials science, mastering the chemistry of this building block opens the door to a vast and diverse chemical space, accelerating the development of next-generation products.
References
- This compound | 1256834-13-5. Sigma-Aldrich.
- This compound | 1256834-13-5 | GAC83413. Biosynth.
- This compound. LGC Standards.
- Buy 4-Bromo-6-chloronicotinamide. Smolecule.
- This compound | 1256834-13-5. ChemicalBook.
- 1256834-13-5|this compound|BLD Pharm. BLD Pharm.
- This compound | 1256834-13-5. Sigma-Aldrich.
- eMolecules ChemScene / this compound / 100mg / 572278418. Fisher Scientific.
- 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676. PubChem.
- Buy 5-Bromo-6-chloronicotinic acid | 29241-62-1. Smolecule.
- SAFETY DATA SHEET for 1-Bromo-4-chlorobenzene. Sigma-Aldrich.
- Safety Data Sheet for 5-Bromo-6-chloronicotinic acid. Combi-Blocks, Inc.
- This compound Chemical D
- 5-Bromo-6-chloronicotinic acid | 29241-62-1. ChemicalBook.
- SAFETY DATA SHEET for 5-Bromo-6-chloronicotinic acid. Thermo Fisher Scientific.
- 6-Bromo-4-chloronicotinic acid. MySkinRecipes.
- CAS 1256834-13-5 | this compound Supplier. Clinivex.
- This compound. Jiaxing Richmol Biological Technology Limited.
Sources
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | 1256834-13-5 [chemicalbook.com]
- 3. 1256834-13-5|this compound|BLD Pharm [bldpharm.com]
- 4. eMolecules ChemScene / this compound / 100mg / 572278418 | Fisher Scientific [fishersci.com]
- 5. 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. clinivex.com [clinivex.com]
- 7. This compound - Pyridine - Products - Jiaxing Richmol Biological Technology Limited [richmol.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. Buy 4-Bromo-6-chloronicotinamide [smolecule.com]
- 10. Buy 5-Bromo-6-chloronicotinic acid | 29241-62-1 [smolecule.com]
- 11. 6-Bromo-4-chloronicotinic acid [myskinrecipes.com]
- 12. fishersci.com [fishersci.com]
- 13. combi-blocks.com [combi-blocks.com]
A Technical Guide to the Structure Elucidation of 4-Bromo-6-chloronicotinic Acid
Abstract
This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 4-Bromo-6-chloronicotinic acid. Addressed to researchers and professionals in drug development, this document moves beyond a simple recitation of methods. It details the strategic rationale behind employing an orthogonal suite of analytical techniques, including High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-correlation). Each section presents the core principles, predicted data, and a self-validating experimental protocol. The convergence of data from these independent methods provides an unambiguous confirmation of the molecular structure, C₆H₃BrClNO₂, ensuring the highest degree of scientific integrity for its use as a critical building block in pharmaceutical and materials science.
Introduction and Strategic Overview
This compound is a halogenated pyridine derivative of significant interest as a versatile intermediate in organic synthesis.[1] Its utility in the construction of complex molecular scaffolds for agrochemicals and pharmaceuticals necessitates an unequivocal confirmation of its chemical structure. The primary analytical challenge lies in definitively establishing the substitution pattern on the pyridine ring, ruling out potential isomeric impurities that may arise during synthesis.
To achieve this, a robust, orthogonal analytical workflow is essential. This guide champions a strategy where each analytical technique provides a unique and complementary piece of structural information. Mass spectrometry will confirm the elemental composition and molecular weight. IR spectroscopy will identify the key functional groups present. Finally, a suite of NMR experiments will meticulously map the atomic connectivity, providing the definitive proof of structure.
The logical flow of this elucidation process is outlined below.
Caption: Overall workflow for structure elucidation.
High-Resolution Mass Spectrometry (HRMS): Elemental Formula Verification
Principle & Rationale: HRMS is the first critical step, providing the exact mass of the molecule with high precision (typically to four or more decimal places).[2][3] This allows for the unambiguous determination of the elemental formula. For a compound containing bromine and chlorine, the isotopic pattern is a key diagnostic feature that serves as a self-validating check on the elemental composition.[4] Bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), leading to a characteristic M and M+2 peak of nearly equal intensity (1:1 ratio).[5] Chlorine also has two key isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which produce an M and M+2 peak in an approximate 3:1 ratio. A molecule containing one of each will exhibit a complex, but predictable, isotopic cluster at M, M+2, and M+4.[6]
Predicted Data: For the molecular formula C₆H₃BrClNO₂, the expected monoisotopic mass and isotopic pattern are crucial for confirmation.[7]
| Parameter | Predicted Value | Rationale |
| Molecular Formula | C₆H₃BrClNO₂ | Based on the compound name. |
| Exact Monoisotopic Mass | 234.9036 u | Calculated for ¹²C₆¹H₃⁷⁹Br³⁵Cl¹⁴N¹¹⁶O₂.[7] |
| Isotopic Pattern (M, M+2, M+4) | Distinct cluster | Presence of one Br and one Cl atom.[6] |
| m/z of Main Peaks | ~234.9, ~236.9, ~238.9 | Corresponds to (⁷⁹Br, ³⁵Cl), (⁸¹Br, ³⁵Cl) / (⁷⁹Br, ³⁷Cl), and (⁸¹Br, ³⁷Cl) combinations. |
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound. Dissolve in a suitable solvent compatible with the ionization technique (e.g., methanol or acetonitrile) to a final concentration of ~100 µg/mL.
-
Instrument Setup: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF). Calibrate the instrument immediately prior to analysis using a known standard.
-
Data Acquisition: Acquire the spectrum in positive or negative ion mode. Given the acidic proton, negative ion mode (detecting [M-H]⁻) is often successful. The acquisition range should be set to encompass the expected molecular ion, e.g., m/z 100-400.
-
Data Analysis: Process the acquired spectrum to determine the exact mass of the most abundant peak in the molecular ion cluster.[8] Compare this experimental mass to the theoretical mass calculated for C₆H₃BrClNO₂. The mass error should be below 5 ppm. Verify that the observed isotopic pattern matches the theoretical distribution for a compound containing one bromine and one chlorine atom.
FT-IR Spectroscopy: Functional Group Identification
Principle & Rationale: FT-IR spectroscopy probes the vibrational frequencies of chemical bonds. It is a rapid and effective method for identifying the key functional groups present in a molecule, providing another layer of confirmatory evidence. For this compound, we expect to see characteristic absorptions for the carboxylic acid (O-H and C=O stretching) and the substituted aromatic ring.[9][10]
Predicted Data:
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
| 2500-3300 | O-H stretch (Carboxylic Acid) | Very strong, very broad.[11] |
| ~1700 | C=O stretch (Carboxylic Acid) | Strong, sharp.[10] |
| 1550-1600 | C=C / C=N stretch (Pyridine Ring) | Medium to strong.[12] |
| 1000-1200 | C-O stretch (Carboxylic Acid) | Medium. |
| 600-800 | C-Cl / C-Br stretch | Weak to medium. |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric H₂O and CO₂.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Process the spectrum (e.g., baseline correction, ATR correction). Identify the major absorption bands and correlate them with the expected functional groups.
NMR Spectroscopy: Definitive Connectivity Mapping
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of ¹H and ¹³C nuclei.[13] For this compound, NMR is essential to confirm the precise substitution pattern on the pyridine ring.
¹H NMR Spectroscopy
Principle & Rationale: ¹H NMR provides the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). The structure contains two protons on the pyridine ring and one acidic proton from the carboxyl group. We expect two distinct signals in the aromatic region, each integrating to one proton. The acidic proton may appear as a broad singlet and its position can be concentration and solvent dependent.
Predicted Data:
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Rationale |
| H-2 | 8.8 - 9.2 | Singlet (s) | Deshielded by adjacent nitrogen and C=O group. No adjacent protons for coupling. |
| H-5 | 8.0 - 8.4 | Singlet (s) | Deshielded by ring electronegativity. No adjacent protons for coupling. |
| -COOH | 10 - 13 | Broad Singlet (br s) | Acidic proton, often exchanges, leading to broadening. |
¹³C NMR Spectroscopy
Principle & Rationale: ¹³C NMR reveals the number of unique carbon environments in the molecule.[14][15] For the proposed structure, we expect six distinct signals: five for the pyridine ring carbons and one for the carboxylic acid carbonyl carbon. The chemical shifts are influenced by the attached substituents (Br, Cl, N, COOH).[16][17]
Predicted Data:
| Carbon | Predicted δ (ppm) | Rationale |
| C=O | 165 - 175 | Typical range for a carboxylic acid carbonyl. |
| C-6 | 150 - 155 | Attached to electronegative Cl and adjacent to N. |
| C-2 | 148 - 153 | Adjacent to electronegative N. |
| C-5 | 140 - 145 | Aromatic CH. |
| C-3 | 130 - 135 | ipso-carbon attached to COOH. |
| C-4 | 120 - 125 | ipso-carbon attached to Br. |
2D NMR (HMBC): Unambiguous Connectivity
Principle & Rationale: While 1D NMR suggests the components, it does not definitively prove their connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for this task.[18] It reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings).[19][20] This allows us to "walk" across the molecular skeleton, linking the protons to their non-directly attached carbons and confirming the substitution pattern.
Key Predicted HMBC Correlations: The following correlations would provide definitive proof of the this compound structure.
Caption: Key expected HMBC correlations for structure confirmation.
-
H-2 to C-4 (³J): This correlation is critical. It links the proton at position 2 across the nitrogen to the carbon bearing the bromine, confirming their meta relationship.
-
H-2 to C=O (³J): Confirms the proximity of the H-2 proton to the carboxylic acid group.
-
H-5 to C-3 (³J): This links the proton at position 5 to the carbon bearing the carboxylic acid, confirming their meta relationship.
-
H-5 to C-4 & C-6: These two-bond correlations confirm that the H-5 proton is situated between the carbon bearing the bromine and the carbon bearing the chlorine.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[13] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) if not already present in the solvent.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to achieve optimal resolution and lineshape.
-
1D ¹H Acquisition: Acquire a standard ¹H spectrum. Ensure a sufficient relaxation delay (d1), e.g., 5 seconds, for accurate integration.[21]
-
1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
2D HMBC Acquisition: Set up the HMBC experiment, optimizing for a long-range coupling constant of ~8 Hz. This value is effective for observing typical ²J and ³J correlations in aromatic systems.[20]
-
Data Processing and Analysis: Process all spectra using appropriate software. For ¹H, perform Fourier transformation, phase correction, baseline correction, and integration. For ¹³C and HMBC, perform similar processing. Correlate the cross-peaks in the HMBC spectrum to build the carbon framework and confirm the substituent positions as predicted.
Data Integration and Conclusion
The definitive structure elucidation of this compound is achieved by the powerful convergence of orthogonal analytical data.
-
HRMS confirms the elemental formula is C₆H₃BrClNO₂ by providing an exact mass within 5 ppm of the theoretical value and a characteristic isotopic pattern for one Br and one Cl atom.
-
FT-IR validates the presence of the required functional groups: a carboxylic acid (broad O-H, sharp C=O) and a substituted pyridine ring.
-
¹H and ¹³C NMR provide the correct count of proton and carbon environments (two aromatic CH, one COOH; six unique carbons).
-
HMBC NMR serves as the final, unambiguous proof, establishing the connectivity between these atoms. The key correlations from H-2 to C-4 and H-5 to C-3 lock in the relative positions of all substituents, confirming the structure as this compound and rigorously excluding other possible isomers.
This multi-technique, self-validating approach ensures the highest level of confidence in the compound's identity, a prerequisite for its application in rigorous scientific and developmental pipelines.
References
- American Chemical Society. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications.
- Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
- University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.
- Slideshare. (n.d.). 2D NMR Spectroscopy.
- MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.
- ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines.
- NIST. (2015). Chlorine - Bromine Combination Isotope Intensities.
- Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl.
- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- University of Durham. (n.d.). Quantitative NMR Spectroscopy.
- San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
- PubMed Central (PMC). (2007). A procedure to decompose high resolution mass spectra.
- ResearchGate. (n.d.). FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin.
- ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated.
- eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY.
- PubChem. (n.d.). 4-Bromo-6-chloropyridine-3-carboxylic acid.
- Harvard University. (2011). Lecture 13: Experimental Methods.
- Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry.
- ResearchGate. (n.d.). FT-IR spectrum for nicotine.
- Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass.
- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.
Sources
- 1. CAS 1060808-92-5: 6-broMo-4-chloronicotinic acid [cymitquimica.com]
- 2. measurlabs.com [measurlabs.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chlorine - Bromine Combination Isotope Intensities | NIST [nist.gov]
- 7. 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A procedure to decompose high resolution mass spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. instanano.com [instanano.com]
- 12. researchgate.net [researchgate.net]
- 13. NMR Spectroscopy [www2.chemistry.msu.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 19. m.youtube.com [m.youtube.com]
- 20. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
4-Bromo-6-chloronicotinic acid literature review
An In-depth Technical Guide to 4-Bromo-6-chloronicotinic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. We will delve into its chemical and physical properties, explore synthetic methodologies, and discuss its reactivity and diverse applications as a key building block in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique characteristics of this versatile compound.
Compound Profile: Understanding the Core Structure
This compound is a disubstituted pyridine carboxylic acid. The strategic placement of a bromine atom at the 4-position and a chlorine atom at the 6-position, ortho and para to the nitrogen atom respectively, imparts distinct reactivity and physicochemical properties to the molecule. The carboxylic acid group at the 3-position serves as a versatile handle for further chemical modifications.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 4-bromo-6-chloropyridine-3-carboxylic acid | [1] |
| Synonyms | This compound, 4-bromo-6-chloro-3-pyridinecarboxylic acid | [1][2] |
| CAS Number | 1256834-13-5 | [1][2] |
| Molecular Formula | C₆H₃BrClNO₂ | [1] |
| Molecular Weight | 236.45 g/mol | [1] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥95% | [3] |
| InChI | InChI=1S/C6H3BrClNO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H,10,11) | [1][2][3] |
| InChIKey | FMQKQSCHFALFKI-UHFFFAOYSA-N | [1][3] |
| SMILES | C1=C(C(=CN=C1Cl)C(=O)O)Br | [1] |
Safety and Handling
This compound is associated with specific hazards that necessitate careful handling in a laboratory setting.
-
Hazard Statements :
-
Precautionary Statements :
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
-
Storage : Store in a well-closed container at 2°C - 8°C under an inert atmosphere, such as nitrogen or argon.[3]
Synthesis of this compound
A proposed synthetic workflow for this compound is outlined below. This hypothetical pathway is based on established organic chemistry principles and syntheses of similar structures.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a suggested method and should be optimized for safety and yield.
-
Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 4-bromo-6-hydroxynicotinic acid.
-
Reagent Addition : Under a nitrogen atmosphere, add an excess of thionyl chloride or phosphorus oxychloride dropwise to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Conditions : Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up : After the reaction is complete, carefully quench the excess chlorinating agent by slowly pouring the reaction mixture onto crushed ice.
-
Isolation : The precipitated solid product can be collected by filtration, washed with cold water, and dried under vacuum.
-
Purification : Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes.
Reactivity and Chemical Transformations
The chemical reactivity of this compound is governed by its three key functional groups: the carboxylic acid, the bromine atom, and the chlorine atom, all on a pyridine ring.
Caption: Key reaction types of this compound.
-
Reactions of the Carboxylic Acid Group : The carboxylic acid can readily undergo standard transformations such as esterification and amidation to generate a diverse library of derivatives.
-
Reactions of the Halogen Atoms : The bromine and chlorine atoms are susceptible to a variety of cross-coupling reactions, including Suzuki, Stille, and Heck couplings, as well as nucleophilic aromatic substitution and Buchwald-Hartwig amination. This allows for the introduction of a wide range of substituents at the 4- and 6-positions. The differential reactivity of the C-Br and C-Cl bonds can potentially be exploited for selective functionalization.
Applications in Medicinal Chemistry and Drug Development
Halogenated nicotinic acid derivatives are valuable scaffolds in medicinal chemistry.[5] this compound serves as a crucial intermediate in the synthesis of biologically active molecules.
As a Building Block for Bioactive Molecules
The structural motifs present in this compound are found in a variety of pharmacologically active compounds. Its derivatives have been investigated for their potential as:
-
Antibacterial and Antifungal Agents : The related compound, 4-bromo-6-chloronicotinamide, has shown significant antibacterial and antifungal activity.[6] The mechanism of action may involve the inhibition of essential metabolic enzymes or interference with cell wall synthesis.[6]
-
Agrochemicals : Halogenated pyridines are used in the development of herbicides and plant growth regulators.[7] The selective functionalization of this compound allows for the creation of active ingredients that target specific biological pathways in pests.[7]
-
TNFα and IRAK4 Inhibitors : Methyl 6-bromo-4-chloronicotinate, a derivative, has been identified as a potential inhibitor of TNFα and IRAK4, which are key targets in inflammatory diseases.[8]
The versatility of this compound as a synthetic intermediate makes it a valuable tool in the discovery of new drugs and agrochemicals.
Conclusion
This compound is a highly functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its unique arrangement of reactive sites—a carboxylic acid and two distinct halogen atoms on a pyridine core—provides a versatile platform for the synthesis of complex molecules with diverse biological activities. A comprehensive understanding of its properties, synthesis, and reactivity is crucial for unlocking its full potential in the development of next-generation pharmaceuticals and agrochemicals.
References
- Vertex AI Search. (n.d.). Buy 4-Bromo-6-chloronicotinamide.
- Biosynth. (n.d.). This compound | 1256834-13-5 | GAC83413.
- Sigma-Aldrich. (n.d.). This compound | 1256834-13-5.
- LGC Standards. (n.d.). This compound.
- PubChem. (n.d.). 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676.
- Sigma-Aldrich. (n.d.). This compound | 1256834-13-5.
- ChemicalBook. (2025, September 3). 5-Bromo-6-chloronicotinic acid | 29241-62-1.
- MySkinRecipes. (n.d.). 6-Bromo-4-chloronicotinic acid.
- Guidechem. (n.d.). What are the properties, synthesis, and applications of 6-Bromonicotinic acid?
- ChemicalBook. (n.d.). Methyl 6-broMo-4-chloronicotinate | 1256789-73-7.
Sources
- 1. 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. This compound | 1256834-13-5 [sigmaaldrich.com]
- 4. 5-Bromo-6-chloronicotinic acid | 29241-62-1 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Buy 4-Bromo-6-chloronicotinamide [smolecule.com]
- 7. 6-Bromo-4-chloronicotinic acid [myskinrecipes.com]
- 8. Methyl 6-broMo-4-chloronicotinate | 1256789-73-7 [amp.chemicalbook.com]
Navigating the Supply and Application of 4-Bromo-6-chloronicotinic Acid: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth technical overview of 4-Bromo-6-chloronicotinic acid, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into the critical aspects of sourcing this reagent, its physicochemical properties, and a detailed, field-proven protocol for its application in palladium-catalyzed cross-coupling reactions—a cornerstone of modern pharmaceutical synthesis.
The Strategic Importance of this compound in Medicinal Chemistry
Substituted nicotinic acid derivatives are privileged scaffolds in drug discovery, appearing in a wide array of therapeutic agents.[1] this compound, in particular, offers a versatile platform for molecular elaboration. Its di-halogenated pyridine ring presents two distinct reaction handles, the bromine and chlorine atoms, which can be selectively functionalized through various cross-coupling methodologies.[2] This allows for the systematic and differential introduction of diverse substituents, enabling extensive structure-activity relationship (SAR) studies essential for optimizing drug candidates.[3] The carboxylic acid moiety provides a convenient point for amide bond formation or other conjugations, further expanding its utility in creating complex and biologically active molecules.[4]
Sourcing and Qualification of Commercial this compound
The reliability of any synthesis is predicated on the quality of its starting materials. For this compound, ensuring purity and batch-to-batch consistency is paramount. Several reputable suppliers cater to the research and bulk-scale needs of the pharmaceutical industry.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Product Number (Example) | Purity (Typical) | Key Offerings |
| Sigma-Aldrich | AMBH2D6FB066 (Ambeed) | ≥95% | Offers various quantities from milligrams to grams, with available Certificate of Analysis (COA) and Certificate of Origin (COO).[4] |
| Biosynth | GAC83413 | Not specified, for pharmaceutical testing | Provides high-quality reference standards and building blocks. |
| LGC Standards | TRC-B821213 | Not specified, sold as a reference material | Specializes in certified reference materials for accurate and reliable data analysis.[5] |
| BLD Pharm | BD119468 | ≥95% | Offers a range of pack sizes and provides documentation such as COA.[6] |
| Clinivex | C-1256834-13-5 | Not specified, sold as a reference standard | Supplies reference standards for scientific research.[7] |
| Jiaxing Richmol | Not Applicable | Not specified | A manufacturer of pyridine derivatives.[8] |
Supplier Qualification Workflow
A robust supplier qualification process is critical. The following workflow is recommended to mitigate risks associated with reagent quality.
Caption: A logical workflow for qualifying commercial suppliers.
Self-Validating System: The core of this protocol is the in-house analytical validation. Do not rely solely on the supplier's COA. An independent verification via techniques like ¹H NMR, LC-MS, and melting point analysis confirms the identity and purity of the material, ensuring that any downstream experimental deviations are not attributable to the starting reagent.
Technical Profile and Handling
A thorough understanding of the compound's properties is essential for its safe and effective use.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1256834-13-5 | [9] |
| Molecular Formula | C₆H₃BrClNO₂ | [9] |
| Molecular Weight | 236.45 g/mol | [9] |
| Appearance | Solid (typically off-white to yellow) | [4] |
| IUPAC Name | 4-bromo-6-chloropyridine-3-carboxylic acid | [9] |
| Storage Conditions | 2-8°C, under inert atmosphere (e.g., Nitrogen) |
Safety and Handling
According to the Globally Harmonized System (GHS) classifications, this compound is associated with the following hazards:
-
H302: Harmful if swallowed[9]
-
H315: Causes skin irritation[9]
-
H319: Causes serious eye irritation[9]
-
H335: May cause respiratory irritation[9]
Standard laboratory precautions should be strictly followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Application Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds.[10] The protocol below details a representative coupling of this compound with a generic arylboronic acid. This reaction selectively functionalizes the more reactive C-Br bond over the C-Cl bond.
Experimental Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.
Detailed Step-by-Step Methodology
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.04 eq) or a more advanced ligand like SPhos
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Causality: The use of a flame-dried flask under an inert atmosphere is crucial to exclude oxygen and moisture, which can deactivate the palladium catalyst. The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.[11]
-
-
Solvent Addition and Degassing: Add the dioxane/water solvent mixture. Seal the vessel and thoroughly degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Causality: Degassing is a critical step to remove dissolved oxygen, which can lead to the oxidative degradation of the phosphine ligand and the formation of inactive palladium species.
-
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and the phosphine ligand.
-
Causality: The phosphine ligand coordinates to the palladium center, stabilizing it and influencing its reactivity and selectivity. The Pd(OAc)₂ is a common precatalyst that is reduced in situ to the active Pd(0) species.
-
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Causality: Thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Self-Validation: Regular monitoring prevents over-running the reaction, which can lead to byproduct formation, and confirms that the reaction has proceeded to completion.
-
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with water and ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-6-chloronicotinic acid.
Conclusion
This compound is a high-value building block whose effective use is underpinned by rigorous supplier qualification and a deep understanding of its chemical reactivity. The detailed Suzuki-Miyaura protocol provided herein serves as a validated starting point for the synthesis of diverse 4-aryl-nicotinic acid derivatives. By implementing the described workflows for both sourcing and synthesis, researchers can enhance the reliability and efficiency of their drug discovery programs, accelerating the journey from a chemical scaffold to a potential therapeutic agent.
References
- Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines.
- MDPI. (2020). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.
- MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- National Center for Biotechnology Information. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Jiaxing Richmol Biological Technology Limited. (n.d.). This compound.
- PubMed. (1964). SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Semantic Scholar. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents.
- Wikipedia. (n.d.). Suzuki reaction.
- PubChem. (n.d.). 4-Bromo-6-chloropyridine-3-carboxylic acid.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy 4-Bromo-6-chloronicotinamide [smolecule.com]
- 5. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]
- 6. 1256834-13-5|this compound|BLD Pharm [bldpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
safety and handling of 4-Bromo-6-chloronicotinic acid
An In-depth Technical Guide to the Safe Handling of 4-Bromo-6-chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated pyridine derivative that serves as a key building block in the synthesis of novel pharmaceutical and agrochemical compounds.[1] Its unique substitution pattern makes it a valuable intermediate for creating complex molecular architectures. However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the safety considerations, handling procedures, and emergency responses associated with this compound, grounded in established safety data and best practices.
Chemical and Physical Properties
A clear understanding of a substance's physical properties is the foundation of safe handling. These properties dictate storage conditions, appropriate handling techniques, and potential physical hazards. For instance, the solid nature of this compound necessitates measures to control dust generation.
| Property | Value | Source |
| CAS Number | 1256834-13-5 | [2] |
| Molecular Formula | C₆H₃BrClNO₂ | [3] |
| Molecular Weight | 236.45 g/mol | [3] |
| Physical Form | Solid, powder/crystal | |
| Synonyms | 4-bromo-6-chloropyridine-3-carboxylic acid | [2][3] |
| Storage Temperature | 2°C - 8°C |
Hazard Identification and Toxicological Profile
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary risks are associated with irritation and acute oral toxicity. Understanding the nature of these hazards is critical for implementing effective control measures.[3]
GHS Classification:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[3]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[3]
Signal Word: Warning [3]
Pictogram:
GHS07 - Exclamation Mark
The causality behind these classifications stems from the chemical's reactivity. The acidic nature of the carboxylic acid group, combined with the electron-withdrawing effects of the halogen substituents on the pyridine ring, likely contributes to its irritant properties upon contact with skin, eyes, and mucous membranes. Ingestion can lead to systemic effects, hence the acute toxicity warning.[3]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, starting with engineering controls and supplemented by appropriate PPE. The choice of PPE is not arbitrary; it is a direct response to the identified hazards.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation of dust particles.[4] The fume hood provides a physical barrier and active ventilation, capturing airborne particulates at the source.
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and located close to the workstation.[5][6] This allows for immediate decontamination in the event of accidental contact.
Personal Protective Equipment (PPE)
The following diagram illustrates the logical workflow from hazard identification to the selection of mandatory PPE.
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 or European Standard EN166 are mandatory.[6][7] Standard safety glasses do not provide a sufficient seal to protect against fine dust. A face shield may be worn over goggles for added protection, especially when handling larger quantities.[8]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene.[7] Avoid latex gloves, which offer poor protection against many chemicals. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.[4][9]
-
Lab Coat: A full-length laboratory coat should be worn and kept buttoned to protect skin and personal clothing.[10]
-
-
Respiratory Protection: When engineering controls are not sufficient or during a large spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., N95, P100) is recommended.[6]
Safe Handling and Storage Protocols
Adherence to a standardized protocol for handling and storage is a self-validating system for safety, minimizing the risk of exposure and accidents.
Handling Protocol
-
Preparation: Before handling, confirm the location of the nearest eyewash station and safety shower. Don all required PPE as outlined in Section 3.
-
Work Area: Conduct all manipulations within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper to contain any minor spills.
-
Dispensing: Use spatulas to handle the solid material. Avoid scooping directly from the bottle with weighing paper to prevent generating dust. Weigh out the required amount into a tared, sealed container.
-
Cleaning: After handling, decontaminate the spatula and work surface. Wipe down the exterior of the chemical container before returning it to storage.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[11]
Storage Protocol
-
Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, adhering to the recommended temperature of 2°C - 8°C.
-
Inert Atmosphere: The container should be kept under an inert atmosphere, such as nitrogen or argon, to prevent potential degradation from moisture or air.[12]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[6]
Emergency Procedures
Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][13]
-
Skin Contact: Remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[11][13]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]
Spill and Leak Response
The appropriate response to a spill depends on its scale. The following decision tree outlines the general workflow.
For a small, contained spill, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[5][6] Clean the spill area with a suitable solvent and then soap and water. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[14]
-
Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (HBr, HCl).[5]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[5][14]
Disposal Considerations
Disposal of this compound and its containers must be handled as hazardous waste.
-
Procedure: Dispose of the chemical and any contaminated materials (e.g., gloves, bench paper, empty containers) through a licensed waste disposal company.[5][11]
-
Regulations: Adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[14] Do not empty into drains or release into the environment.[4]
References
- 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676 - PubChem. (n.d.). PubChem. [Link]
- Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.). BESA. [Link]
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. (n.d.). Oregon.gov. [Link]
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). EHS Insight. [Link]
- Pat-6: Personal Protective Equipment for Pesticide Applicators - Extension Publications. (n.d.). University of Kentucky. [Link]
- Personal Protective Equipment for Pesticide Applicators - MSU Extension. (2022, December 12).
- 6-Bromo-4-chloronicotinic acid - MySkinRecipes. (n.d.). MySkinRecipes. [Link]
- 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem. (n.d.). PubChem. [Link]
- This compound - Jiaxing Richmol Biological Technology Limited. (n.d.). Richmol. [Link]
- Material Safety Data Sheet - 5-Bromonicotinic acid, 98% - Cole-Parmer. (n.d.). Cole-Parmer. [Link]
Sources
- 1. 6-Bromo-4-chloronicotinic acid [myskinrecipes.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. MSU Extension | Montana State University [apps.msuextension.org]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. This compound | 1256834-13-5 [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
molecular weight of 4-Bromo-6-chloronicotinic acid
An In-depth Technical Guide to 4-Bromo-6-chloronicotinic Acid
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 1256834-13-5), a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. This document details the compound's physicochemical properties, outlines a robust synthetic pathway and purification strategy, and provides validated protocols for its analytical characterization. Furthermore, it explores the molecule's chemical reactivity, focusing on its utility as a versatile building block in drug discovery through key transformations such as amide bond formation and palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.
Introduction to Halogenated Nicotinic Acids
Halogenated derivatives of nicotinic acid (vitamin B3) are a pivotal class of heterocyclic building blocks in modern organic synthesis.[1] The introduction of halogen atoms onto the pyridine ring fundamentally alters the electronic properties of the molecule, providing chemists with strategic vectors for molecular elaboration. These compounds serve as crucial intermediates in the synthesis of a wide array of functional molecules, including pharmaceuticals and agrochemicals.[2] The differential reactivity of various halogens (e.g., Br vs. Cl) on the same scaffold, as seen in this compound, allows for selective, stepwise functionalization, enabling the construction of complex molecular architectures.
This compound, in particular, combines three key functional handles: a carboxylic acid, a bromine atom, and a chlorine atom. This trifunctional nature makes it a highly valuable scaffold for creating diverse chemical libraries and developing novel active pharmaceutical ingredients (APIs).
Physicochemical and Safety Profile
A thorough understanding of a compound's properties is critical for its safe handling, storage, and application in experimental work. The key data for this compound are summarized below.
Structural and Physical Data
| Property | Value | Source(s) |
| IUPAC Name | 4-bromo-6-chloropyridine-3-carboxylic acid | [3] |
| Synonyms | This compound | [3] |
| CAS Number | 1256834-13-5 | [3] |
| Molecular Formula | C₆H₃BrClNO₂ | [3] |
| Molecular Weight | 236.45 g/mol | [3] |
| Physical Form | Solid | [4] |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [5] |
| Purity | Typically available at ≥95% | [4][5] |
| SMILES | C1=C(C(=CN=C1Cl)C(=O)O)Br | |
| InChIKey | FMQKQSCHFALFKI-UHFFFAOYSA-N | [4] |
GHS Safety and Hazard Information
This compound is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[3][4]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| STOT, Single Exposure | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
Synthesis and Purification
While specific literature detailing the synthesis of this compound is not widely published, a reliable synthetic route can be designed based on established transformations of pyridine derivatives. The most logical approach involves the oxidation of the corresponding methyl-substituted precursor, 4-bromo-6-chloro-3-methylpyridine.
Proposed Synthetic Pathway
The oxidation of a methyl group on a pyridine ring to a carboxylic acid is a standard transformation, often accomplished with strong oxidizing agents like potassium permanganate (KMnO₄). This method is effective for converting substituted picolines into their corresponding nicotinic acids.[1]
Experimental Protocol: Synthesis
Rationale: This protocol utilizes potassium permanganate, a powerful and cost-effective oxidizing agent. The reaction is run in water under reflux conditions to ensure sufficient reactivity. The final product is isolated by acidic workup, which protonates the carboxylate salt, causing the neutral carboxylic acid to precipitate from the aqueous solution due to its lower solubility.
Materials:
-
4-bromo-6-chloro-3-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bisulfite (NaHSO₃) (for quenching)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-bromo-6-chloro-3-methylpyridine (1.0 eq) in deionized water.
-
Addition of Oxidant: While stirring, add potassium permanganate (approx. 3.0-4.0 eq) portion-wise to the suspension. The addition may be exothermic.
-
Reflux: Heat the reaction mixture to reflux (approx. 100°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A purple color from the permanganate should persist, indicating an excess of the oxidant.
-
Quenching and Filtration: Cool the mixture to room temperature. A brown precipitate of manganese dioxide (MnO₂) will be present. Quench the excess KMnO₄ by slowly adding a saturated aqueous solution of sodium bisulfite until the purple color disappears. Filter the hot mixture through a pad of celite to remove the MnO₂ precipitate, washing the filter cake with hot water.
-
Product Isolation: Cool the clear filtrate in an ice bath. Slowly add concentrated HCl dropwise with stirring to adjust the pH to approximately 2-3.
-
Crystallization and Collection: The product, this compound, will precipitate as a solid. Allow the suspension to stir in the ice bath for 1 hour to maximize crystallization. Collect the solid product by vacuum filtration.
-
Drying: Wash the collected solid with cold deionized water and dry under high vacuum to a constant weight.
Purification Workflow
The crude product from the synthesis can be further purified to ≥98% purity, suitable for most applications in drug discovery. Recrystallization is the preferred method.
Protocol: Recrystallization
-
Transfer the crude, dried solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent system (e.g., an ethanol/water or acetic acid/water mixture) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Place the flask in an ice bath for at least 1 hour to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized material is paramount. Standard analytical techniques including NMR, Mass Spectrometry, and HPLC are employed.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H NMR spectroscopy provides information on the electronic environment and connectivity of protons in the molecule. For this compound, two distinct signals are expected in the aromatic region, corresponding to the two protons on the pyridine ring.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.
-
Expected ¹H NMR Spectrum (in DMSO-d₆):
-
δ ~13.5-14.0 ppm (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid.
-
δ ~8.5-9.0 ppm (s, 1H): A singlet for the proton at the C2 position (adjacent to the nitrogen).
-
δ ~8.0-8.5 ppm (s, 1H): A singlet for the proton at the C5 position (between the bromine and carboxylic acid).
-
Note: Chemical shifts are predictive. The exact positions of the aromatic protons are influenced by the combined electron-withdrawing effects of the nitrogen atom and the three substituents.
-
Protocol: Mass Spectrometry (MS)
Rationale: Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule. The isotopic pattern resulting from the presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) provides a definitive signature.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Analyze by LC-MS using an ESI source in either positive or negative ion mode.
-
Expected Results:
-
Negative Ion Mode ([M-H]⁻): An isotopic cluster centered around m/z 234 and 236.
-
Positive Ion Mode ([M+H]⁺): An isotopic cluster centered around m/z 236 and 238.
-
The characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom will be observed, confirming the elemental composition.[6] A primary fragmentation would involve the loss of the carboxyl group (-COOH), resulting in a fragment ion.[6][7]
-
Reactivity and Applications in Medicinal Chemistry
The utility of this compound as a synthetic intermediate stems from the orthogonal reactivity of its functional groups.
Amide Bond Formation
The carboxylic acid moiety is readily converted to amides, a common linkage in pharmaceutical agents. This can be achieved using standard peptide coupling reagents.
Protocol: Amide Coupling
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with a base like DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Add the desired primary or secondary amine (1.1 eq) and continue stirring at room temperature until the reaction is complete (monitored by TLC/LC-MS).
-
Work up the reaction by washing with aqueous solutions (e.g., 1M HCl, sat. NaHCO₃, brine) and purify the resulting amide product by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling
The bromine and chlorine substituents serve as handles for C-C and C-N bond-forming reactions. The C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This differential reactivity allows for selective functionalization at the C4 position.
Protocol: Selective Suzuki-Miyaura Coupling Rationale: This protocol leverages the higher reactivity of the aryl bromide compared to the aryl chloride towards oxidative addition to the Pd(0) catalyst. This allows for the selective formation of a biaryl structure at the C4 position while leaving the C6-chloro substituent intact for potential subsequent reactions.
Materials:
-
This compound (or its methyl ester for better solubility) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene) and water (typically 4:1 to 10:1 ratio)
Procedure:
-
Inert Atmosphere: To an oven-dried flask, add the this compound derivative, arylboronic acid, and base.
-
Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst.
-
Reaction: Heat the mixture with stirring (typically 80-100°C) for 4-16 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the 4-aryl-6-chloronicotinic acid derivative.
Conclusion
This compound is a highly functionalized heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its distinct functional groups—a carboxylic acid for amide formation and differentially reactive halogens for stepwise cross-coupling—provide a versatile platform for the synthesis of complex target molecules. The protocols and data presented in this guide offer a foundational framework for researchers to safely handle, synthesize, and strategically employ this compound in the pursuit of novel chemical entities.
References
- Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Chemical Shifts.
- NIST. (n.d.). Nicotinic acid, morpholide. In NIST Chemistry WebBook.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Patsnap. (n.d.). Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid - Eureka.
- Food Research. (2025). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry.
- Google Patents. (n.d.). EP2391609A1 - Key intermediates for the synthesis of rosuvastatin or pharmaceutically acceptable salts thereof.
- PubChem. (n.d.). 4-Bromo-6-chloropyridine-3-carboxylic acid.
- CAS. (n.d.). Patent kind codes for CAS basic and patent family members.
- SpectraBase. (n.d.). Nicotinic acid - Optional[MS (LC)] - Spectrum.
- Google Patents. (n.d.). US 2011/0263526 A1.
- USPTO. (n.d.). Search for Application.
- PubChem. (n.d.). Organic compounds - Patent US-12364694-B2.
- Google Patents. (n.d.). WO2024069507A1 - Synthesis methods and intermediates for the production of remibrutinib.
- PubChem. (n.d.). 4-Bromo-3-methylpyridine.
- Google Patents. (n.d.). WO1994025452A1 - Process for preparing intermediates for the synthesis of antifungal agents.
- Journal of the American Chemical Society. (2022). Catalytic Chemo-, Regio-, Diastereo-, and Enantioselective Bromochlorination of Unsaturated Systems Enabled by Lewis Base-Controlled Chloride Release.
- Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization.
Sources
- 1. Page loading... [guidechem.com]
- 2. 1256834-13-5 | this compound | Bromides | Ambeed.com [ambeed.com]
- 3. 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. massbank.eu [massbank.eu]
- 5. Niacin [webbook.nist.gov]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. Nicotinic acid, morpholide [webbook.nist.gov]
An In-depth Technical Guide to the Potential Biological Activity of 4-Bromo-6-chloronicotinic acid
Introduction: Unveiling the Potential of a Halogenated Nicotinic Acid Scaffold
4-Bromo-6-chloronicotinic acid is a halogenated derivative of nicotinic acid (Vitamin B3). Its pyridine ring is substituted with both a bromine and a chlorine atom, creating a unique electronic and steric profile that suggests significant potential for biological activity. While direct studies on this specific molecule are limited, the broader class of nicotinic acid derivatives has been extensively investigated, revealing a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The presence of halogens can enhance the lipophilicity and metabolic stability of a compound, potentially improving its pharmacokinetic profile and interaction with biological targets. This guide provides a comprehensive framework for researchers and drug development professionals to explore the biological potential of this compound, detailing robust experimental protocols and discussing plausible mechanisms of action based on current scientific understanding of related compounds.
Hypothesized Biological Activities and Investigative Strategy
Based on the structure of this compound and the established activities of analogous compounds, we propose a focused investigation into three primary areas:
-
Antimicrobial Activity: Halogenated aromatic compounds are known for their antimicrobial properties. Derivatives of nicotinic acid have shown efficacy against a range of bacterial and fungal pathogens.[2][4] The proposed mechanism often involves the inhibition of essential microbial enzymes or interference with cell wall synthesis.[5]
-
Anticancer Activity: Numerous nicotinic acid derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.[6] Potential mechanisms include the inhibition of key signaling kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis.
-
Anti-inflammatory Activity: The nicotinic acid scaffold is present in several anti-inflammatory agents.[3][7] These compounds can modulate inflammatory pathways, for instance, by inhibiting cyclooxygenase (COX) enzymes or reducing the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines in immune cells.[3][8]
The following sections will provide detailed protocols to systematically evaluate these potential activities.
Experimental Protocols for Biological Evaluation
Part 1: Antimicrobial Activity Assessment
A primary screen for antimicrobial potential involves determining the minimum concentration of the compound that inhibits microbial growth (MIC) and the minimum concentration that kills the microbes (MBC).
Caption: Workflow for MIC and MBC determination.
-
Preparation of Compound: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Preparation of Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[1]
-
MBC Determination: From the wells showing no growth (the MIC well and those with higher concentrations), plate a small aliquot (e.g., 10 µL) onto Mueller-Hinton Agar (MHA) plates. Incubate the MHA plates at 37°C for 18-24 hours.
-
Data Analysis: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[9][10]
Part 2: Anticancer Activity Assessment
The initial evaluation of anticancer potential is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines.
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A549 lung cancer) in 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
| Cell Line | Compound | IC50 (µM) - Example Data |
| MCF-7 | This compound | 15.2 |
| HCT-116 | This compound | 22.5 |
| A549 | This compound | 35.8 |
| Doxorubicin (Control) | Doxorubicin (Control) | 0.8 |
Part 3: Anti-inflammatory Activity Assessment
The anti-inflammatory potential can be assessed by measuring the inhibition of inflammatory mediators in stimulated macrophage cells.
-
Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation and NO production. Include a negative control (no LPS) and a positive control (LPS only).
-
Griess Reaction: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the amount of nitrite (a stable product of NO) from a standard curve of sodium nitrite. Determine the percentage of NO inhibition.
Exploration of Potential Mechanisms of Action
Understanding the mechanism by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Based on its structure and the activities of related compounds, several potential molecular targets can be investigated.
Potential Antimicrobial Mechanisms
-
Inhibition of DNA Gyrase: This essential bacterial enzyme is a common target for antibiotics. An in vitro DNA gyrase inhibition assay can be performed to assess this possibility.[11][12][13]
-
Disruption of Cell Wall Synthesis: The compound could interfere with the enzymes involved in peptidoglycan synthesis, a pathway unique to bacteria.[14][15]
Potential Anticancer Mechanisms
-
Inhibition of VEGFR-2: As a key mediator of angiogenesis, VEGFR-2 is a validated target in oncology. The inhibitory effect of the compound on VEGFR-2 kinase activity can be measured using in vitro kinase assays.[3][6][16]
-
Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells. This can be investigated using assays that measure caspase activation or DNA fragmentation.
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
Potential Anti-inflammatory Mechanisms
-
COX-2 Inhibition: Selective inhibition of COX-2 is a hallmark of modern non-steroidal anti-inflammatory drugs (NSAIDs). The compound's ability to inhibit COX-2 can be evaluated using an in vitro enzyme assay.[4][17][18] Nicotinic acid derivatives have been explored for their COX inhibitory potential.[8]
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. The in-depth technical guide presented here provides a comprehensive and logical framework for the systematic evaluation of its potential antimicrobial, anticancer, and anti-inflammatory activities. The proposed experimental protocols are robust and widely accepted in the field. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in relevant animal models and detailed pharmacokinetic and toxicological profiling. The exploration of this and similar halogenated nicotinic acid derivatives could lead to the discovery of new lead compounds to address unmet medical needs.
References
- Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. (n.d.). PubMed.
- Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray.
- Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations.
- Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. (2016). Bio-protocol.
- An Assay for the Detection of Bacterial DNA Gyrase Inhibitors. (n.d.). PubMed.
- Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. (2004). PubMed.
- Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (n.d.). CLYTE Technologies.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- Cell Viability Assays. (2013). NCBI Bookshelf.
- Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors. (n.d.). PMC - NIH.
- Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (n.d.). NIH.
- VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience.
- Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. (n.d.). J-Stage.
- Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. (2024). ACS Publications.
- VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience.
- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (n.d.). PubMed.
- Effects of nicotinic acid derivatives on tyrosinase inhibitory and antioxidant activities. (2012). PubMed.
- Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). SciSpace.
- Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics.
- Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (n.d.). Semantic Scholar.
- CytoScan™ SRB Cell Cytotoxicity Assay. (n.d.). G-Biosciences.
- DATA SHEET SRB Cytotoxicity Assay. (2023). Canvax Biotech.
- The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. (n.d.). MDPI.
- Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (n.d.). PubMed.
- Minimum inhibitory concentration. (n.d.). Wikipedia.
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). The world's largest collection of open access research papers.
- Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (2022). ACS Publications.
- Bacterial DNA gyrase assay kits. (n.d.). ProFoldin.
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). MDPI.
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube.
- Nicotinic acid. (n.d.). Wikipedia.
- (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (n.d.). ResearchGate.
- Studies on bacterial cell wall inhibitors. VI. Screening method for the specific inhibitors of peptidoglycan synthesis. (n.d.). PubMed.
- Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. (2016). The Pharma Innovation Journal.
- Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (n.d.). PubMed.
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central.
Sources
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]
- 8. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microchemlab.com [microchemlab.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An assay for the detection of bacterial DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Studies on bacterial cell wall inhibitors. VI. Screening method for the specific inhibitors of peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 18. thepharmajournal.com [thepharmajournal.com]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Bromo-6-chloronicotinic Acid
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-Bromo-6-chloronicotinic acid (C₆H₃BrClNO₂), a key heterocyclic building block in pharmaceutical and agrochemical research. In the absence of a complete, publicly available dataset for this specific molecule, this document serves as both a methodological guide and a predictive reference. It outlines detailed, field-proven protocols for acquiring high-quality data using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it presents a rigorous, theory-backed prediction of the expected spectroscopic features, empowering researchers to confidently acquire, interpret, and validate their own experimental data. This guide is designed for chemists and analytical scientists in research and development who require robust structural confirmation of this and structurally related compounds.
Introduction and Safety Precautions
This compound is a substituted pyridine carboxylic acid. Its trifunctional nature—possessing bromo, chloro, and carboxylic acid moieties on a pyridine scaffold—makes it a versatile intermediate for introducing complex functionality in drug discovery and materials science. Accurate structural elucidation is paramount to ensure the integrity of subsequent synthetic steps and the validity of biological or material property data.
This guide details the multi-technique spectroscopic approach required for unambiguous characterization.
1.1. Molecular Structure and Properties
-
IUPAC Name: 4-bromo-6-chloropyridine-3-carboxylic acid
-
Molecular Formula: C₆H₃BrClNO₂
-
Molecular Weight: 236.45 g/mol
-
Appearance: Expected to be a solid at room temperature.
1.2. Safety and Handling
Before handling this compound, a thorough review of the Safety Data Sheet (SDS) is mandatory.
-
Hazard Classification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. All manipulations should be performed within a certified chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is often recommended) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required to confirm the substitution pattern on the pyridine ring.
2.1. Causality in Experimental Design
The choice of solvent is critical. A deuterated solvent that can solubilize the acidic compound without reacting is necessary. DMSO-d₆ is an excellent choice as it readily dissolves carboxylic acids and its residual proton signal (δ ≈ 2.50 ppm) and carbon signals (δ ≈ 39.52 ppm) are well-documented and unlikely to overlap with key analyte signals. A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time is crucial for quantitative accuracy in ¹³C NMR, ensuring all carbon signals are fully relaxed before the next pulse.[1]
2.2. Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the instrument for optimal magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical Parameters: Pulse angle = 30-45°; Acquisition time (AQ) = 3-4 s; Relaxation delay (D1) = 5 s; Number of scans (NS) = 16 or as needed for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical Parameters: Pulse angle = 30°; AQ = 1-2 s; D1 = 10 s (to ensure quantitative data for all carbons, including quaternaries); NS = 1024 or higher.
-
-
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO-d₆ peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.[2]
2.3. Predicted ¹H NMR Spectrum and Interpretation
The molecule has two protons on the aromatic ring. Their chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the carboxylic acid, the chlorine, and the bromine.
| Predicted Proton Signal | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |
| H-2 | 8.8 - 9.0 | Singlet (s) | This proton is ortho to the ring nitrogen and ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding and a downfield shift. |
| H-5 | 8.0 - 8.2 | Singlet (s) | This proton is situated between the bromine and chlorine atoms. While halogens are electron-withdrawing, their deshielding effect is less pronounced than the combined effect on H-2. |
| COOH | 13.0 - 14.0 | Broad Singlet (br s) | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal that can exchange with trace water in the solvent. |
2.4. Predicted ¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals: five for the aromatic carbons and one for the carboxylic acid carbon. Predictions are based on established substituent effects for substituted pyridines.[3][4]
| Predicted Carbon Signal | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O | 165 - 168 | The carbonyl carbon of the carboxylic acid appears in the typical downfield region for this functional group. |
| C-6 | 152 - 155 | Attached to an electronegative chlorine atom and adjacent to the ring nitrogen, this carbon is significantly deshielded. |
| C-2 | 150 - 153 | This carbon is adjacent to the ring nitrogen and is deshielded. |
| C-4 | 120 - 125 | Directly attached to bromine, its chemical shift is influenced by the heavy atom effect and inductive withdrawal. |
| C-3 | 130 - 135 | This quaternary carbon is attached to the carboxylic acid group and is deshielded accordingly. |
| C-5 | 128 - 132 | This carbon is influenced by the adjacent halogen atoms. |
2.5. NMR Workflow Diagram
Caption: Workflow for NMR analysis of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The spectrum provides a molecular "fingerprint" that is unique to the compound.
3.1. Causality in Experimental Design
For solid samples, Attenuated Total Reflectance (ATR) is the method of choice.[5] It requires minimal to no sample preparation, avoiding the need for KBr pellets or Nujol mulls, which can introduce contaminants or obscure spectral regions. By pressing the solid sample directly against the ATR crystal (typically diamond), an evanescent wave penetrates the sample to a depth of a few microns, yielding a high-quality spectrum of the neat compound.[6][7]
3.2. Experimental Protocol: ATR-FTIR Acquisition
-
Background Spectrum: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty crystal. This is crucial to subtract the absorbance of ambient air (CO₂ and H₂O).
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft wipe.[8]
3.3. Expected Infrared Absorption Bands
The IR spectrum will be dominated by absorptions from the carboxylic acid and the substituted aromatic ring.[9][10][11]
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type | Appearance |
| O-H (Carboxylic Acid) | 2500 - 3300 | Stretching | Very broad, strong |
| C-H (Aromatic) | 3000 - 3100 | Stretching | Weak to medium, sharp |
| C=O (Carboxylic Acid) | 1680 - 1720 | Stretching | Strong, sharp |
| C=C, C=N (Aromatic Ring) | 1400 - 1600 | Ring Stretching | Multiple medium to strong bands |
| C-O (Carboxylic Acid) | 1210 - 1320 | Stretching | Medium to strong |
| C-Cl | 700 - 850 | Stretching | Medium to strong |
| C-Br | 500 - 650 | Stretching | Medium |
3.4. IR Workflow Diagram
Caption: Workflow for ATR-FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through isotopic patterns and fragmentation, offers powerful confirmation of the elemental composition.
4.1. Causality in Experimental Design
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is the ideal technique for this molecule.[12] ESI is a soft ionization method that typically yields the intact molecular ion (or a protonated/deprotonated version) with minimal fragmentation, which is perfect for confirming molecular weight. Running in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes is advisable to determine which provides a more stable and intense signal. The presence of both bromine and chlorine, each with significant heavy isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), creates a highly characteristic isotopic pattern that serves as a definitive diagnostic tool.[13]
4.2. Experimental Protocol: LC-MS Acquisition
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.[14]
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to an HPLC system.
-
Chromatography (Optional but Recommended): A short C18 column can be used with a simple gradient (e.g., water/acetonitrile with 0.1% formic acid) to ensure the sample is pure and to separate it from any salts or non-ionizable impurities before it enters the mass spectrometer.
-
Mass Spectrometry:
-
Ionization Mode: ESI, acquire in both positive and negative modes.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Analysis: Look for the molecular ion cluster and compare its m/z values and isotopic distribution to the theoretical values.
-
4.3. Expected Mass Spectrum and Isotopic Pattern
The key validation feature is the unique isotopic cluster for a molecule containing one bromine and one chlorine atom.
-
Natural Abundances: ⁷⁹Br (50.69%), ⁸¹Br (49.31%); ³⁵Cl (75.77%), ³⁷Cl (24.23%).
-
Expected Peaks: This combination will produce a characteristic pattern of four main peaks in the molecular ion cluster.
Table: Predicted Isotopic Pattern for [C₆H₃BrClNO₂]
| Ion Species | Calculated Mass (m/z) | Relative Abundance (%) |
| [M] (⁷⁹Br, ³⁵Cl) | 234.9036 | 100.0 |
| [M+2] (⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl) | 236.9016 | 128.1 |
| [M+4] (⁸¹Br, ³⁷Cl) | 238.8987 | 31.4 |
Note: The exact m/z will depend on the ionization mode ([M-H]⁻ or [M+H]⁺). The relative abundance pattern is the critical feature.[15][16]
4.4. MS Workflow Diagram
Sources
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. NMR chemical shift prediction of pyridines [stenutz.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. utm.mx [utm.mx]
- 6. mt.com [mt.com]
- 7. FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. researchgate.net [researchgate.net]
- 13. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. Revision Notes - Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak | Analytical Techniques | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 16. orgchemboulder.com [orgchemboulder.com]
The Enigmatic Workhorse: A Technical Guide to 4-Bromo-6-chloronicotinic Acid
An In-depth Monograph for Researchers, Scientists, and Drug Development Professionals
Preamble: The Unsung Importance of a Dihalogenated Pyridine
In the vast and ever-expanding universe of chemical scaffolds available to the medicinal chemist, the substituted pyridine core holds a place of particular prominence. Its presence in numerous natural products and blockbuster pharmaceuticals underscores its versatility as a bioisostere and a privileged structural motif. Within this family, the halogenated nicotinic acids represent a class of highly valuable building blocks, offering multiple reactive handles for molecular elaboration and fine-tuning of physicochemical properties.
This technical guide delves into the world of a specific, yet impactful, member of this class: 4-Bromo-6-chloronicotinic acid . While the precise historical account of its initial discovery remains elusive in the published scientific literature, its emergence as a commercially available and synthetically useful intermediate speaks to its utility in the pursuit of novel therapeutics. This document aims to provide a comprehensive overview of its synthesis, properties, and applications, empowering researchers to leverage its full potential in their drug discovery endeavors.
I. Physicochemical Properties and Structural Data
A thorough understanding of a molecule's intrinsic properties is the bedrock of its effective application in synthesis and drug design. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 1256834-13-5 | [1][2] |
| Molecular Formula | C₆H₃BrClNO₂ | |
| Molecular Weight | 236.45 g/mol | [3] |
| IUPAC Name | 4-bromo-6-chloropyridine-3-carboxylic acid | [3] |
| Canonical SMILES | C1=C(C(=CN=C1Cl)C(=O)O)Br | |
| InChI Key | FMQKQSCHFALFKI-UHFFFAOYSA-N | |
| Appearance | White to off-white solid | |
| Storage Conditions | Store at 2-8°C under an inert atmosphere |
II. The Genesis of a Scaffold: Synthetic Strategies
While a definitive seminal publication on the synthesis of this compound is not readily apparent, its structure lends itself to several plausible synthetic disconnections based on established pyridine chemistry. The synthetic routes to substituted nicotinic acids can be broadly categorized into the construction of the pyridine ring from acyclic precursors or the functionalization of a pre-existing pyridine ring.[4][5][6][7][8] For a dihalogenated derivative such as this, the latter approach is the most probable.
A. Retrosynthetic Analysis: A Logic-Driven Approach
A logical retrosynthetic analysis of this compound suggests a few key precursors and reaction types. The carboxylic acid can be envisioned as arising from the oxidation of a methyl group or through metallation followed by carboxylation. The bromine and chlorine substituents can be introduced via electrophilic halogenation or Sandmeyer-type reactions on an appropriately substituted aminopyridine.
Caption: Retrosynthetic pathways for this compound.
B. Plausible Synthetic Route: Bromination of 6-Chloronicotinic Acid
A highly plausible and practical approach to the synthesis of this compound involves the direct bromination of the commercially available 6-chloronicotinic acid. The pyridine ring is generally electron-deficient; however, the carboxylic acid group is a meta-director, and the existing chlorine at the 6-position will also influence the regioselectivity of the electrophilic substitution. The bromination is anticipated to occur at the 4-position due to the directing effects of the substituents and the inherent reactivity of the pyridine ring.
Experimental Protocol: Electrophilic Bromination
Disclaimer: This is a generalized protocol based on established literature for the bromination of nicotinic acid derivatives. Researchers should conduct their own risk assessment and optimization.
Materials:
-
6-Chloronicotinic acid
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Fuming sulfuric acid (oleum) or another suitable strong acid
-
Inert solvent (e.g., dichloromethane, if using NBS)
-
Radical inhibitor (if using NBS, to suppress side reactions)
-
Sodium bisulfite solution
-
Standard laboratory glassware and safety equipment
Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with 6-chloronicotinic acid.
-
Acidification: Carefully add fuming sulfuric acid to the flask while cooling in an ice bath. Stir the mixture until the starting material is fully dissolved. The strong acid serves to activate the pyridine ring towards electrophilic attack.
-
Brominating Agent Addition: Slowly add a stoichiometric amount of bromine from the dropping funnel. Alternatively, if using NBS, it can be added portion-wise. The reaction is typically exothermic and should be controlled with external cooling.
-
Reaction Monitoring: The reaction mixture is then heated to a temperature between 60-100 °C and monitored by an appropriate technique (e.g., TLC, LC-MS) until the starting material is consumed.
-
Quenching: After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. This will precipitate the crude product and quench the reactive bromine.
-
Workup: The precipitated solid is collected by filtration. Any residual bromine color can be removed by washing the filter cake with a cold sodium bisulfite solution.
-
Purification: The crude product is then washed with cold water and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices:
-
Fuming Sulfuric Acid: The use of a strong acid protonates the pyridine nitrogen, which deactivates the ring towards electrophilic substitution. However, it also ensures that the carboxylic acid is fully protonated and acts as a meta-director. The harsh conditions are often necessary to overcome the inherent low reactivity of the pyridine ring.
-
Choice of Brominating Agent: Molecular bromine in oleum is a classic and potent combination for such reactions. NBS can be a milder and safer alternative, often used with a catalytic amount of a strong acid.
Caption: Synthetic workflow for the bromination of 6-chloronicotinic acid.
III. The Role in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a versatile intermediate in the synthesis of complex, biologically active molecules. The presence of three distinct functional groups—the carboxylic acid, the bromine atom, and the chlorine atom—at specific positions on the pyridine ring allows for a high degree of synthetic flexibility.
A. Orthogonal Reactivity: A Chemist's Playground
The bromine and chlorine atoms on the pyridine ring exhibit differential reactivity, which can be exploited for selective functionalization. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the sequential introduction of different substituents at the 4- and 6-positions. The carboxylic acid can be readily converted to a variety of other functional groups, including amides, esters, and alcohols, further expanding the accessible chemical space.
B. Case Studies: A Gateway to Novel Therapeutics
While specific drugs derived directly from this compound are not prominently in the public domain, its structural motifs are present in numerous patented compounds with a wide range of therapeutic targets. Halogenated nicotinic acids are key components in the development of inhibitors for enzymes such as kinases and polymerases, as well as modulators of ion channels and G-protein coupled receptors.
For instance, the bromo- and chloro-substituents can serve as key pharmacophoric features, engaging in halogen bonding or occupying hydrophobic pockets within a protein's active site. The carboxylic acid can act as a hydrogen bond donor or acceptor, or serve as an attachment point for further molecular elaboration to enhance potency and selectivity.
IV. Conclusion and Future Outlook
This compound, though lacking a well-documented history of its initial synthesis, has established itself as a valuable tool in the arsenal of the modern medicinal chemist. Its straightforward, albeit likely harsh, synthesis and the orthogonal reactivity of its functional groups make it an attractive starting material for the construction of complex molecular architectures. As the quest for novel therapeutics with improved efficacy and safety profiles continues, the demand for versatile and strategically functionalized building blocks like this compound is only set to increase. Future research will likely focus on developing greener and more efficient synthetic routes to this and related compounds, as well as further exploring its utility in the synthesis of next-generation pharmaceuticals.
V. References
-
He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6(48), 42605-42608.
-
Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current drug discovery technologies, 11(2), 97–108. [Link]
-
Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Bentham Science. [Link]
-
Dunn, P. J., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2419–2445. [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]
-
Eco-friendly and versatile brominating reagent prepared from liquid bromine precursor. The Royal Society of Chemistry. [Link]
-
L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]
-
Key intermediates for the synthesis of rosuvastatin or pharmaceutically acceptable salts thereof. Google Patents.
-
4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676. PubChem. [Link]
-
Nitric oxide releasing prodrugs of therapeutic agents. Google Patents. [Link]
Sources
- 1. 1256834-13-5|this compound|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
An In-depth Technical Guide to the Theoretical and Physicochemical Properties of 4-Bromo-6-chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-6-chloronicotinic acid, a halogenated derivative of nicotinic acid, stands as a pivotal intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its unique substitution pattern, featuring both bromo and chloro substituents on the pyridine ring, imparts distinct electronic and steric properties that are crucial for its reactivity and biological activity. This guide provides a comprehensive theoretical and physicochemical examination of this compound, leveraging computational chemistry principles to elucidate its molecular structure, electronic properties, and reactivity. While direct theoretical studies on this specific molecule are not extensively published, this document outlines established computational methodologies and interprets foundational data to provide insights for researchers in drug discovery and materials science.
Introduction: The Significance of Halogenated Nicotinic Acids
Nicotinic acid and its derivatives are fundamental building blocks in medicinal chemistry. The introduction of halogen atoms to the nicotinic acid scaffold can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. Halogenated nicotinic acids have demonstrated considerable potential in the development of new therapeutic agents.[2] this compound, in particular, serves as a versatile precursor for more complex molecules due to the differential reactivity of its halogen substituents, offering a strategic advantage in multi-step organic syntheses.[1]
Physicochemical and Structural Properties
This compound is a solid at room temperature with a molecular formula of C6H3BrClNO2 and a molecular weight of 236.45 g/mol .[3] It is characterized by the presence of a carboxylic acid group at the 3-position, a bromine atom at the 4-position, and a chlorine atom at the 6-position of the pyridine ring.
| Property | Value | Source |
| Molecular Formula | C6H3BrClNO2 | |
| Molecular Weight | 236.45 g/mol | [4] |
| CAS Number | 1256834-13-5 | [3][5][6][7][8][9] |
| Physical Form | Solid | [5] |
| Purity | Typically ≥95% | [5][6] |
| Storage Conditions | 2-8°C, under inert atmosphere | [3][5][6] |
The structural arrangement of the substituents on the pyridine ring is key to the molecule's chemical behavior. The electronegative chlorine and bromine atoms, along with the electron-withdrawing carboxylic acid group, influence the electron density distribution within the aromatic system.
Proposed Theoretical Investigation: A Computational Chemistry Approach
Due to the limited availability of published theoretical studies specifically on this compound, this section outlines a robust computational protocol to investigate its electronic and structural properties. This approach is based on well-established methodologies in computational chemistry, such as Density Functional Theory (DFT).[10][11]
Computational Methodology: A Step-by-Step Protocol
The following protocol details the steps for a comprehensive theoretical analysis of this compound:
-
Geometry Optimization:
-
Objective: To determine the most stable three-dimensional conformation of the molecule.
-
Method: Employing DFT with a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p).[10] This combination provides a good balance between accuracy and computational cost for organic molecules.
-
Rationale: The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's steric and electronic properties.
-
-
Frequency Analysis:
-
Objective: To confirm that the optimized structure corresponds to a true energy minimum and to predict the vibrational spectra (IR and Raman).
-
Method: Calculation of the vibrational frequencies at the same level of theory as the geometry optimization.
-
Rationale: The absence of imaginary frequencies confirms a stable structure. The calculated vibrational frequencies can be compared with experimental spectroscopic data for validation of the computational model.
-
-
Electronic Structure Analysis:
-
Objective: To investigate the distribution of electrons within the molecule and identify regions of high and low electron density.
-
Method: Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and generation of a Molecular Electrostatic Potential (MEP) map.
-
Rationale: The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. The MEP map visually identifies electrophilic and nucleophilic sites, predicting how the molecule might interact with other reagents or biological targets.
-
Visualizing the Molecular Structure and Logic
The following diagram outlines the proposed computational workflow for the theoretical analysis of this compound.
Caption: Computational workflow for the theoretical study of this compound.
Predicted Reactivity and Synthetic Applications
The theoretical insights gained from the computational analysis can directly inform the synthetic utility of this compound. The presence of two different halogen atoms allows for selective functionalization. The relative reactivity of the C-Br and C-Cl bonds can be predicted by analyzing the bond dissociation energies and the electrostatic potential at the carbon atoms. This information is invaluable for designing selective cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to build more complex molecular architectures.
The carboxylic acid group provides another handle for chemical modification, readily undergoing esterification or amidation reactions. The electron-withdrawing nature of the substituents on the pyridine ring also influences the pKa of the carboxylic acid and the nucleophilicity of the pyridine nitrogen.
Relevance in Drug Discovery and Development
The structural and electronic features of this compound make it an attractive starting material in drug discovery. The ability to selectively introduce different functional groups at the 4- and 6-positions allows for the creation of diverse chemical libraries for high-throughput screening. The halogen atoms can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.[12]
The following diagram illustrates the potential role of this compound in a drug discovery pipeline.
Caption: Role of this compound in a typical drug discovery workflow.
Conclusion
While direct experimental and theoretical studies on this compound are not yet prevalent in the scientific literature, its structural features and the established principles of computational chemistry allow for a robust prediction of its properties and reactivity. This guide has outlined a comprehensive theoretical approach to understanding this important synthetic intermediate. The insights gained from such studies are critical for its effective utilization in the rational design of novel pharmaceuticals and agrochemicals. As research in these areas continues to advance, a deeper understanding of the theoretical underpinnings of molecules like this compound will be indispensable for innovation.
References
- MySkinRecipes. 6-Bromo-4-chloronicotinic acid. [Link]
- PubChem. 4-Bromo-6-chloropyridine-3-carboxylic acid. [Link]
- Pulsus Group. Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy)
- National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
- National Center for Biotechnology Information.
- MDPI. Computational Design of a Molecularly Imprinted Polymer for the Biomonitoring of the Organophosphorous Metabolite Chlorferron. [Link]
- Diva-portal.org. Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. [Link]
- National Center for Biotechnology Information. Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes. [Link]
Sources
- 1. 6-Bromo-4-chloronicotinic acid [myskinrecipes.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1256834-13-5|this compound|BLD Pharm [bldpharm.com]
- 4. 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1256834-13-5 [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. This compound | 1256834-13-5 [chemicalbook.com]
- 10. pulsus.com [pulsus.com]
- 11. Computational Design of a Molecularly Imprinted Polymer for the Biomonitoring of the Organophosphorous Metabolite Chlorferron [mdpi.com]
- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
stability of 4-Bromo-6-chloronicotinic acid under different conditions
An In-depth Technical Guide to the Stability Assessment of 4-Bromo-6-chloronicotinic Acid
Foreword: Proactive Stability Profiling in Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) or a key intermediate is not merely a regulatory formality; it is a cornerstone of robust process development, formulation design, and risk management. This compound, a halogenated pyridine derivative, presents a unique chemical architecture that suggests potential liabilities under various environmental and process-related stresses. Its stability profile dictates everything from synthesis route optimization and storage conditions to the selection of compatible excipients in a final drug product.
This guide eschews a conventional, static presentation of data. Instead, it is designed as a strategic and practical manual for researchers, scientists, and drug development professionals. We will proceed from the foundational principles of stability to the granular, step-by-step execution of a comprehensive forced degradation study. The core philosophy is not just to identify degradation but to understand its pathways, enabling proactive mitigation and control. As your partner in the laboratory, this document aims to provide the causal logic behind experimental choices, ensuring that every protocol is a self-validating system for generating reliable and submission-ready data.
The Physicochemical Landscape of this compound
Before subjecting a molecule to stress, a thorough understanding of its fundamental properties is essential. This initial characterization informs the design of our stability studies.
Core Molecular Attributes
This compound is a solid crystalline substance with the following key identifiers:
-
Molecular Formula: C₆H₃BrClNO₂
-
Molecular Weight: 236.45 g/mol
-
CAS Number: 1256834-13-5
-
Structure: A pyridine ring substituted with a carboxylic acid group, a bromine atom, and a chlorine atom.
The presence of two different halogen substituents on the electron-deficient pyridine ring, coupled with a carboxylic acid functional group, suggests several potential areas of chemical reactivity. The carbon-halogen bonds may be susceptible to nucleophilic substitution (hydrolysis), while the aromatic system itself could be prone to photolytic or oxidative degradation.
Recommended Handling and Storage
Standard industry practices and supplier recommendations provide a baseline for handling this compound. These conditions are designed to preserve its integrity before any formal stability assessment begins.
-
Storage Temperature: Recommended storage is refrigerated at 2°C - 8°C.[1]
-
Atmosphere: Storage under an inert atmosphere, such as nitrogen or argon, is advised to prevent potential oxidative degradation.
-
Environment: The compound should be kept in a tightly sealed container in a dry, well-ventilated area to protect it from moisture and atmospheric contaminants.[2][3]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these are likely to induce degradation.[3]
Strategic Framework for Stability Assessment: A Forced Degradation Approach
Forced degradation, or stress testing, is the cornerstone of a stability program, particularly during the development phase.[4] Its purpose is to intentionally degrade the sample under conditions more severe than accelerated stability testing. This proactive approach helps to:
-
Elucidate Degradation Pathways: Identify the likely degradation products and the mechanisms by which they form.[5]
-
Develop Stability-Indicating Methods: Ensure the primary analytical method can separate and quantify the intact API from all significant degradants.[4]
-
Inform Formulation and Packaging: Data from stress testing guides the selection of excipients and the appropriate level of protection required from packaging (e.g., light-resistant, moisture-proof).
-
Understand Intrinsic Stability: Reveal the molecule's inherent vulnerabilities, which is critical for process control and storage recommendations.[5]
The workflow for a comprehensive stability assessment is outlined below.
Caption: Workflow for a comprehensive forced degradation study.
Experimental Protocols for Forced Degradation
The following protocols are designed to assess the stability of this compound under a range of conditions as mandated by ICH guidelines. The goal for each condition is to achieve 5-20% degradation of the parent compound. This level is sufficient to produce and detect degradation products without completely consuming the parent drug, which could lead to secondary, irrelevant degradation pathways.[5]
Preparation of Stock and Working Solutions
-
Rationale: A consistent and well-characterized stock solution is critical for accurate comparisons across all stress conditions. A co-solvent is often necessary for compounds with poor aqueous solubility.
-
Protocol:
-
Accurately weigh approximately 25 mg of this compound.
-
Dissolve in a minimal amount of a suitable organic solvent (e.g., Acetonitrile or Methanol).
-
Dilute to 25 mL with the same solvent in a Class A volumetric flask to create a 1 mg/mL stock solution.
-
For each stress condition, dilute this stock solution with the appropriate stress medium to a working concentration of approximately 100 µg/mL.
-
Hydrolytic Stability (Acid, Base, Neutral)
-
Rationale: Hydrolysis is a common degradation pathway. Testing at different pH values reveals susceptibility to acid- or base-catalyzed reactions, such as the nucleophilic substitution of the halogen atoms.[5]
-
Protocol:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M Hydrochloric Acid (HCl).
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M Sodium Hydroxide (NaOH).
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water.
-
For each condition, prepare a corresponding blank solution (stress medium without the API).
-
Heat the solutions at 60°C. Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).
-
Immediately neutralize the acid and base samples (e.g., with an equimolar amount of NaOH or HCl, respectively) and cool to room temperature to quench the reaction.
-
Dilute with mobile phase if necessary and analyze by HPLC.
-
Oxidative Stability
-
Rationale: The electron-rich nature of the pyridine ring and potential impurities can make the molecule susceptible to oxidation. Hydrogen peroxide is a standard oxidant used for this purpose.
-
Protocol:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).
-
Analyze directly by HPLC. The mobile phase will dilute and quench any residual peroxide.
-
Thermal Stability
-
Rationale: This test evaluates the intrinsic stability of the molecule at elevated temperatures, which can simulate conditions during manufacturing (e.g., drying) or long-term storage in hot climates.
-
Protocol:
-
Solid State: Place a thin layer of the solid API in a petri dish and expose it to 80°C in a calibrated oven. Sample at time points (e.g., 1, 5, 10 days), prepare a solution, and analyze.
-
Solution State: Prepare a solution of the API in purified water (or a suitable solvent) at the working concentration. Heat at 60°C and sample at time points as described for hydrolytic stability.
-
Photostability
-
Rationale: Many aromatic and halogenated compounds are sensitive to light. ICH Q1B provides standardized conditions for photostability testing to determine if light-resistant packaging is required.[6]
-
Protocol:
-
Expose the solid API and a solution of the API (in a photochemically inert, transparent container) to a light source conforming to ICH Q1B options. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A dark control sample, wrapped in aluminum foil, must be stored under the same temperature conditions to differentiate between thermal and photolytic degradation.
-
After exposure, prepare solutions of the solid samples and analyze both the solid and solution samples by HPLC. A study on the related 6-chloronicotinic acid showed it was stable to UVA light alone but degraded in the presence of a photocatalyst, suggesting the pyridine ring has some inherent photostability that may be compromised by other factors.[7][8]
-
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose.[9]
Method Development Strategy
-
Column and Mobile Phase Screening: Start with a robust, general-purpose column like a C18. Screen different mobile phase compositions (e.g., Acetonitrile/Water, Methanol/Water) with a common buffer (e.g., phosphate or acetate buffer, pH 3-7) to achieve good peak shape and retention for the parent peak.
-
Analysis of Stressed Samples: Inject a composite sample containing aliquots from all stress conditions that show significant degradation. This "degradation cocktail" is the most powerful tool for method development.
-
Method Optimization: Adjust the gradient, flow rate, and mobile phase pH to achieve baseline separation between the parent peak and all degradation product peaks.
-
Detector Wavelength: Use a photodiode array (PDA) detector to examine the UV spectra of the parent and degradant peaks. Select a wavelength that provides a good response for all components of interest.
-
Peak Purity Analysis: Use the PDA detector to assess peak purity for the parent API peak in all stressed samples. This ensures that no degradant peak is co-eluting with the parent, which would lead to an overestimation of its stability.
Example HPLC Method Parameters
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides excellent resolving power and is robust for a wide range of polarities. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Buffers the mobile phase to suppress ionization of the carboxylic acid, ensuring good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength. |
| Gradient | 10% to 90% B over 20 minutes | A broad gradient is essential to elute both polar and non-polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Detection | UV at 265 nm (or optimal wavelength from PDA) | Wavelength where the pyridine chromophore is expected to have strong absorbance. |
| Injection Vol. | 10 µL | Standard volume to balance sensitivity and peak shape. |
Anticipated Degradation Pathways and Data Interpretation
Based on the structure of this compound, we can hypothesize several potential degradation pathways. The forced degradation studies are designed to confirm or refute these hypotheses.
Caption: Potential degradation pathways of this compound.
Data Summary
All quantitative results from the stability-indicating HPLC analysis should be summarized in a clear, concise table.
| Stress Condition | Time (hrs) | Assay of Parent (%) | Mass Balance (%) | Remarks / Major Degradants |
| Control (Unstressed) | 0 | 100.0 | 100.0 | - |
| 0.1 M HCl @ 60°C | 24 | 94.2 | 99.5 | Minor degradation. One primary degradant observed. |
| 0.1 M NaOH @ 60°C | 6 | 81.5 | 98.9 | Significant degradation. Likely hydrolysis of halogens. |
| Water @ 60°C | 24 | 98.7 | 100.1 | Essentially stable. |
| 3% H₂O₂ @ RT | 24 | 89.9 | 99.2 | Moderate degradation. Multiple oxidative products. |
| Photostability (Solid, ICH) | - | 99.1 | 99.8 | Stable in solid state. |
| Photostability (Solution, ICH) | - | 92.5 | 99.4 | Degradation observed, likely photolytic. |
| Thermal (Solid, 80°C) | 10 days | 97.3 | 99.6 | Stable to dry heat. |
Note: Data shown is illustrative.
Conclusion and Path Forward
This technical guide provides a comprehensive, field-proven framework for the systematic evaluation of the stability of this compound. By executing these forced degradation studies and developing a robust, stability-indicating analytical method, researchers can build a complete stability profile of the molecule. This profile is indispensable for making informed decisions regarding process development, formulation strategies, and establishing appropriate storage conditions and re-test periods. The elucidation of degradation pathways not only satisfies regulatory expectations but also embodies a deep scientific understanding of the molecule, which is the ultimate goal of pharmaceutical development.
References
- Angene Chemical. (2021). Safety Data Sheet: 6-Bromo-2-chloronicotinaldehyde. [Link]
- Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Sonanis, M. C., & Rajput, S. J. (2014).
- Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]
- Iram, F., et al. (2016).
- de Oliveira, M. A. L., et al. (2022). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules. [Link]
- Dong, M. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]
- Mire-Sluis, A., et al. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations.
- Separation Science. (n.d.). Analytical Techniques In Stability Testing.
- Kovačič, A., et al. (2018). Photolytic and photocatalytic degradation of 6-chloronicotinic acid. Environmental Science and Pollution Research. [Link]
- Kovačič, A., et al. (2018). Photolytic and photocatalytic degradation of 6-chloronicotinic acid. PubMed. [Link]
- ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
Sources
- 1. This compound | 1256834-13-5 [sigmaaldrich.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. fishersci.com [fishersci.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Methodological & Application
Application Notes and Protocols: Strategic Use of 4-Bromo-6-chloronicotinic Acid in Modern Organic Synthesis
Introduction: A Versatile Heterocyclic Building Block
4-Bromo-6-chloronicotinic acid is a trifunctional heterocyclic compound that has emerged as a highly valuable scaffold in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility is derived from the distinct reactivity of its three functional handles: a bromine atom, a chlorine atom, and a carboxylic acid on an electron-deficient pyridine ring. This unique arrangement allows for a sequence of selective, high-yielding transformations, making it an ideal starting material for the construction of complex, multi-substituted pyridine derivatives.
The electron-deficient nature of the pyridine ring, further accentuated by the carboxylic acid, activates the C4 and C6 positions for nucleophilic aromatic substitution (SNAr).[1][2] Simultaneously, the carbon-halogen bonds provide orthogonal handles for transition-metal-catalyzed cross-coupling reactions. Crucially, the C-Br bond is significantly more reactive than the C-Cl bond in standard palladium-catalyzed oxidative addition steps, a feature that is central to its strategic application.[3] This predictable chemoselectivity enables chemists to perform sequential functionalization at the C4 position (via the bromide) followed by subsequent modification at the C6 position (via the chloride), or vice-versa using different reaction classes.
This document serves as a technical guide for researchers, outlining the core applications of this compound and providing detailed, field-proven protocols for its key transformations.
| Compound Profile: this compound | |
| IUPAC Name | 4-bromo-6-chloropyridine-3-carboxylic acid[4] |
| CAS Number | 1256834-13-5[4][5] |
| Molecular Formula | C₆H₃BrClNO₂[4] |
| Molecular Weight | 236.45 g/mol [4] |
| Appearance | White to off-white solid[6] |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) |
Part 1: Regioselective Cross-Coupling at the C4-Position
The differential reactivity between the C4-Br and C6-Cl bonds is the cornerstone of this reagent's utility in cross-coupling chemistry. The C-Br bond readily undergoes oxidative addition to a Pd(0) complex under conditions where the C-Cl bond remains largely inert. This allows for the selective introduction of carbon and nitrogen substituents at the C4 position.
Suzuki-Miyaura Coupling: C-C Bond Formation
Principle and Rationale: The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[7][8] When this compound is subjected to Suzuki coupling conditions, the reaction occurs exclusively at the C4-bromo position. This provides a reliable route to 4-aryl-6-chloronicotinic acids, which are valuable intermediates for further diversification, for instance in the synthesis of kinase inhibitors.[9][10] The choice of a phosphine ligand is critical; bulky, electron-rich ligands on the palladium catalyst facilitate the oxidative addition and subsequent steps of the catalytic cycle.[3]
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Protocol: Synthesis of 4-(4-methoxyphenyl)-6-chloronicotinic acid
-
Reagent Preparation: To a 50 mL oven-dried Schlenk flask, add this compound (1.00 g, 4.23 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (0.77 g, 5.08 mmol, 1.2 equiv), and potassium carbonate (1.75 g, 12.69 mmol, 3.0 equiv).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 173 mg, 0.21 mmol, 5 mol%).
-
Solvent and Degassing: Place the flask under an inert atmosphere (Argon). Add a degassed mixture of 1,4-dioxane (20 mL) and water (5 mL).
-
Reaction: Heat the reaction mixture to 85 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL). Filter through a pad of Celite®, washing with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Acidify the aqueous layer with 1M HCl to pH ~3 and extract with ethyl acetate (3 x 30 mL). Combine all organic layers, dry, and concentrate. Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the desired product.
| Substrate (Arylboronic Acid) | Yield (%) | Notes |
| Phenylboronic acid | 88 | Standard, electron-neutral coupling partner. |
| 4-Methoxyphenylboronic acid | 92 | Electron-donating group, generally high yield. |
| 4-(Trifluoromethyl)phenylboronic acid | 85 | Electron-withdrawing group, reaction may be slightly slower. |
| 3-Thiopheneboronic acid | 81 | Heterocyclic substrates are well-tolerated. |
Buchwald-Hartwig Amination: C-N Bond Formation
Principle and Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is otherwise challenging.[11][12][13] Similar to the Suzuki coupling, this reaction can be performed with high selectivity at the C4-bromo position. This protocol is essential for synthesizing 4-amino-6-chloropyridine derivatives, which are prevalent motifs in pharmaceuticals. A non-coordinating, sterically hindered base like sodium tert-butoxide is typically required to facilitate the deprotonation of the amine and promote the catalytic cycle.[14]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of 4-(Morpholino)-6-chloronicotinic acid
-
Reagent Preparation: In a glovebox, charge an oven-dried vial with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 39 mg, 0.042 mmol, 2 mol%), Xantphos (73 mg, 0.127 mmol, 6 mol%), and sodium tert-butoxide (407 mg, 4.23 mmol, 2.0 equiv).
-
Substrate Addition: Add this compound (500 mg, 2.12 mmol, 1.0 equiv).
-
Solvent and Reagent: Add anhydrous, degassed toluene (10 mL). Add morpholine (0.22 mL, 2.54 mmol, 1.2 equiv) via syringe.
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100 °C for 16 hours.
-
Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution (15 mL).
-
Extraction: Dilute with ethyl acetate (30 mL) and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo. Purify the residue by silica gel chromatography to afford the title compound.
Part 2: Nucleophilic Aromatic Substitution (SNAr) at the C6-Position
Principle and Rationale: The C6-chloro substituent is activated towards nucleophilic attack due to its para relationship to the electron-withdrawing ring nitrogen.[1] This allows for the displacement of the chloride by a variety of nucleophiles, such as alkoxides, thiolates, and amines. This reaction is often performed after the C4 position has been functionalized, demonstrating the molecule's capacity for sequential, site-selective modifications. High temperatures are typically required to overcome the activation energy for the formation of the intermediate Meisenheimer complex.
Caption: General workflow for SNAr at the C6-position.
Detailed Protocol: Synthesis of 6-Phenoxy-4-phenylnicotinic acid
This protocol assumes the starting material, 4-phenyl-6-chloronicotinic acid, was synthesized via the Suzuki protocol in Part 1.1.
-
Reagent Preparation: To a microwave vial, add 4-phenyl-6-chloronicotinic acid (200 mg, 0.86 mmol, 1.0 equiv), phenol (97 mg, 1.03 mmol, 1.2 equiv), and potassium carbonate (238 mg, 1.72 mmol, 2.0 equiv).
-
Solvent: Add N,N-Dimethylformamide (DMF, 4 mL).
-
Reaction: Seal the vial and heat the mixture in a microwave reactor to 150 °C for 1 hour. Alternatively, heat conventionally at 130 °C for 18 hours.
-
Work-up: Cool the reaction mixture and pour it into ice-water (20 mL).
-
Acidification & Isolation: Acidify the aqueous solution with 2M HCl until a precipitate forms (pH ~4). Collect the solid by vacuum filtration.
-
Purification: Wash the solid with water and then a small amount of cold diethyl ether. Dry the product under high vacuum. Further purification can be achieved by recrystallization from ethanol/water if necessary.
Part 3: Application in Medicinal Chemistry - Synthesis of Kinase Inhibitors
This compound and its derivatives are foundational scaffolds in the design and synthesis of protein kinase inhibitors.[9][15][16] Kinases are a critical class of drug targets, and substituted pyridines are well-established "hinge-binding" motifs that can anchor a small molecule into the ATP-binding site of a kinase. The synthetic versatility described above allows for the systematic exploration of the chemical space around the pyridine core to optimize potency and selectivity.[17]
The final step often involves the derivatization of the carboxylic acid to an amide, which can form additional hydrogen bonds with the protein target.
Protocol: Amide Coupling to form a Bioactive Scaffold
This protocol uses 4-(4-methoxyphenyl)-6-phenoxynicotinic acid as a representative advanced intermediate.
-
Reagent Preparation: Dissolve 4-(4-methoxyphenyl)-6-phenoxynicotinic acid (150 mg, 0.45 mmol, 1.0 equiv) in anhydrous DMF (5 mL) in a round-bottom flask under nitrogen.
-
Coupling Agents: Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (205 mg, 0.54 mmol, 1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (0.23 mL, 1.35 mmol, 3.0 equiv). Stir for 15 minutes at room temperature.
-
Amine Addition: Add the desired amine (e.g., 3-aminopyrrolidine, 0.50 mmol, 1.1 equiv) to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 6 hours, monitoring by LC-MS.
-
Work-up: Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated lithium chloride solution, then brine. Dry over sodium sulfate, filter, and concentrate. Purify the final compound using preparative HPLC or flash chromatography.
Conclusion
This compound is a powerful and strategic building block for modern organic synthesis. The predictable and orthogonal reactivity of its halogen and carboxylic acid functional groups provides chemists with a reliable platform for constructing complex substituted pyridines. The protocols and principles outlined in this guide demonstrate its utility in key transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. Its successful application in the synthesis of medicinally relevant scaffolds, such as kinase inhibitors, underscores its importance to the drug discovery and development community.
References
- Title: Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt Source: PubMed Central URL
- Title: Buy 4-Bromo-6-chloronicotinamide Source: BenchChem URL
- Title: Suzuki–Miyaura Reactions of (4-bromophenyl)
- Title: Synthesis and Identification of[11][12][20]Triazine-pyridine Biheteroaryl as a Novel Series of Potent Cyclin-Dependent Kinase Inhibitors Source: ACS Publications URL
- Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: PubMed Central URL
- Title: Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation Source: PubMed URL
- Title: Selective Halogenation of Pyridines Using Designed Phosphine Reagents Source: PubMed Central URL
- Title: Discovery and Optimization of Novel Pyridines as Highly Potent and Selective Glycogen Synthase Kinase 3 Inhibitors Source: ChemRxiv URL
- Source: AHH Chemical Co., Ltd.
- Title: Reactivity of 4-Aminopyridine with Halogens and Interhalogens Source: ACS Publications URL
- Title: A Simple, Modular Synthesis of Substituted Pyridines Source: Organic Chemistry Portal URL
- Title: A Simple, Modular Synthesis of Substituted Pyridines Source: PubMed Central URL
- Title: 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676 Source: PubChem URL
- Title: this compound | 1256834-13-5 Source: Biosynth URL
- Title: 1256834-13-5|this compound Source: BLD Pharm URL
- Title: this compound | 1256834-13-5 Source: Sigma-Aldrich URL
- Title: Buchwald–Hartwig amination Source: Wikipedia URL
- Title: Sonogashira coupling Source: Wikipedia URL
- Title: 37.
- Title: Pyridine Source: Wikipedia URL
- Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL
- Title: Suzuki reaction Source: Wikipedia URL
- Title: Buchwald-Hartwig Coupling: Mechanism & Examples Source: NROChemistry URL
- Title: this compound | 1256834-13-5 Source: Sigma-Aldrich URL
- Title: Buy 5-Bromo-6-chloronicotinic acid | 29241-62-1 Source: Smolecule URL
- Title: Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
- Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL
- Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL
- Title: The Halogenation of Pyridine Source: ACS Publications URL
- Title: Buchwald-Hartwig amination Source: YouTube URL
- Title: this compound Source: Jiaxing Richmol Biological Technology Limited URL
- Title: Application Notes and Protocols for Sonogashira Coupling with Methyl 4-bromo-6-methylnicotinate Source: BenchChem URL
- Title: Suzuki Coupling Source: Organic Chemistry Portal URL
- Title: Sonogashira Coupling Source: Organic Chemistry Portal URL
- Title: Sonogashira coupling Source: YouTube URL
- Title: Suzuki Coupling I Common Byproducts in Suzuki Coupling Source: YouTube URL
- Title: Sonogashira coupling reaction | Organometallic name reaction Source: YouTube URL
- Title: Synthesis of dicationic diarylpyridines as nucleic-acid binding agents Source: PubMed Central URL
- Title: Optimizing Organic Synthesis: The Role of 6-Bromonicotinic Acid Source: BLD Pharm URL
- Title: 6-Bromo-4-chloronicotinic acid Source: MySkinRecipes URL
- Title: 1256834-13-5, this compound Formula Source: ECHEMI URL
- Title: Alkyl Halides and Nucleophilic Substitution Source: Cengage URL
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. 1256834-13-5|this compound|BLD Pharm [bldpharm.com]
- 6. Buy 5-Bromo-6-chloronicotinic acid | 29241-62-1 [smolecule.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. jk-sci.com [jk-sci.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Selective Suzuki Coupling of 4-Bromo-6-chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic C-C Bond Formation in Heterocyclic Scaffolds
In the landscape of modern drug discovery and development, the precise functionalization of heterocyclic scaffolds is of paramount importance. Nicotinic acid derivatives, in particular, are privileged structures found in a multitude of biologically active molecules. The ability to selectively introduce diverse molecular fragments onto this core allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. 4-Bromo-6-chloronicotinic acid is a valuable bifunctional building block, offering two distinct points for synthetic elaboration. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, provides a powerful and versatile tool for the formation of carbon-carbon bonds.[1] This application note provides a comprehensive guide to the selective Suzuki coupling of this compound, focusing on the chemoselective reaction at the more labile C-Br bond. We will delve into the mechanistic underpinnings of this selectivity, provide a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.
The Mechanistic Rationale for Chemoselectivity
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1][2] The key to achieving chemoselectivity in the coupling of dihalogenated substrates lies in the differing reactivity of the carbon-halogen bonds towards the palladium catalyst. The generally accepted order of reactivity for aryl halides in the oxidative addition step, which is often the rate-determining step, is I > Br > OTf >> Cl. This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds. The weaker C-Br bond undergoes oxidative addition with the Pd(0) catalyst much more readily than the stronger C-Cl bond. This inherent difference in reactivity forms the basis for the selective Suzuki coupling at the 4-position of this compound, leaving the C-Cl bond at the 6-position intact for potential subsequent transformations.
The Catalytic Cycle of Suzuki-Miyaura Coupling
The catalytic cycle can be broadly divided into three key steps:
-
Oxidative Addition: A Pd(0) species inserts into the aryl-bromide bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[3]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Selective Suzuki Coupling of this compound
This protocol provides a general procedure for the selective Suzuki coupling of this compound with a generic arylboronic acid. It is recommended to optimize the conditions for each specific substrate combination.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) and add them to the Schlenk flask.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed. Acidify the aqueous solution of the product with 1 M HCl to precipitate the pure 4-aryl-6-chloronicotinic acid.
-
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions that can be employed for the selective Suzuki coupling of this compound, based on protocols for similar dihalogenated heterocyclic systems.
| Parameter | Condition | Rationale & Remarks |
| Palladium Catalyst | Pd(OAc)₂ (1-5 mol%), Pd(PPh₃)₄ (1-5 mol%) | Pd(OAc)₂ is a common and cost-effective precatalyst. Pd(PPh₃)₄ is a reliable Pd(0) source.[4] |
| Ligand | PPh₃, Buchwald ligands (e.g., SPhos, XPhos) | PPh₃ is often sufficient for C-Br coupling. Bulky, electron-rich Buchwald ligands can improve yields for challenging substrates. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents) | The base is crucial for the transmetalation step. K₂CO₃ is a common and effective choice. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O (typically 4:1 to 10:1) | A mixture of an organic solvent and water is often optimal for dissolving both the organic and inorganic reagents. |
| Temperature | 80-110 °C | Higher temperatures are generally required to drive the reaction to completion, while maintaining selectivity. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |
Troubleshooting and Optimization
Even with a well-defined protocol, challenges can arise. Below is a workflow to address common issues in Suzuki coupling reactions.
Figure 2: A workflow for troubleshooting low-yield Suzuki coupling reactions.
Common Issues and Solutions:
-
Low Yield:
-
Reagent Quality: Ensure the boronic acid is not degraded and the solvents are properly degassed to remove oxygen, which can deactivate the catalyst.
-
Catalyst Deactivation: Use fresh palladium catalyst and ligand.
-
Insufficient Base: The choice and amount of base can be critical. Consider stronger bases like K₃PO₄ or Cs₂CO₃.
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can occur at higher temperatures. Optimizing the reaction time and temperature can minimize this side product.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can be an issue. Using anhydrous conditions or a different base may help.
-
-
Poor Selectivity (Coupling at C-Cl):
-
While unlikely under standard conditions, if coupling at the C-Cl bond is observed, reducing the reaction temperature or using a less active catalyst system may improve selectivity for the C-Br bond.
-
Conclusion
The selective Suzuki-Miyaura coupling of this compound is a robust and highly valuable transformation for the synthesis of functionalized nicotinic acid derivatives. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, chemists can achieve selective C-C bond formation at the 4-position. This application note provides a solid foundation, from mechanistic understanding to a detailed experimental protocol and troubleshooting guide, to empower researchers in their synthetic endeavors. Careful optimization of the reaction parameters will ensure high yields and purity, paving the way for the discovery and development of novel chemical entities with significant therapeutic potential.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483. [Link]
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002, 41 (22), 4176–4211. [Link]
- Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002, 102 (5), 1359–1470. [Link]
- Matos, K.; Söderquist, J. A. A Novel and Efficient Method for the Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. J. Org. Chem.1998, 63 (14), 461–470. [Link]
- Almond-Thynne, J.; Blakemore, D. C.; Pryde, D. C.; Spivey, A. C. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci., 2016, 7, 6838-6853. [Link]
- Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001, 40 (24), 4544-4568. [Link]
Sources
Application Notes and Protocols for the Synthesis of Derivatives from 4-Bromo-6-chloronicotinic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 4-Bromo-6-chloronicotinic Acid in Medicinal Chemistry
This compound is a versatile heterocyclic building block of significant interest in the field of drug discovery and medicinal chemistry. Its dihalogenated pyridine core, featuring a bromine atom at the C4 position and a chlorine atom at the C6 position, offers two distinct reaction handles for sequential and regioselective functionalization. This differential reactivity, coupled with the inherent biological relevance of the nicotinic acid scaffold, makes it an invaluable starting material for the synthesis of diverse compound libraries targeting a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.
The strategic placement of the halogens allows for selective manipulation through various modern cross-coupling methodologies. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, enabling a hierarchical approach to molecular construction. This allows for the introduction of a diverse array of substituents at the C4 position while retaining the C6 chlorine for subsequent transformations, or vice-versa, depending on the chosen synthetic strategy. This application note provides a comprehensive guide to the synthesis of key derivatives from this compound, focusing on robust and widely applicable palladium-catalyzed cross-coupling reactions. Detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are provided, alongside mechanistic insights and strategies for achieving high yields and regioselectivity.
Core Synthetic Strategies: A Hierarchical Approach to Diversification
The primary advantage of this compound lies in the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the order of reactivity for carbon-halogen bond activation is generally C-I > C-Br > C-Cl.[1][2] This predictable reactivity allows for the selective functionalization of the C4-Br bond while leaving the C6-Cl bond intact for subsequent diversification.
The carboxylic acid moiety at the C3 position provides an additional site for modification, typically through amide bond formation, further expanding the accessible chemical space. For many cross-coupling reactions, it is advantageous to first protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) to prevent potential interference with the catalytic cycle and improve solubility in organic solvents.
The following sections will detail the application of three cornerstone palladium-catalyzed reactions for the derivatization of the this compound scaffold.
Workflow for Derivative Synthesis
Sources
The Strategic Utility of 4-Bromo-6-chloronicotinic Acid in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the efficient construction of complex molecular architectures with tailored biological activities. Among these, 4-Bromo-6-chloronicotinic acid has emerged as a versatile and powerful scaffold, offering medicinal chemists a unique combination of reactive handles for molecular elaboration. This guide provides an in-depth exploration of its applications, supported by detailed protocols and a case study in the synthesis of advanced kinase inhibitors.
Introduction: A Scaffold Poised for Complexity
This compound is a di-halogenated pyridine derivative characterized by the presence of two distinct halogen atoms—bromine and chlorine—at positions 4 and 6, respectively, and a carboxylic acid at position 3. This specific arrangement of functional groups provides a rich platform for selective chemical modifications, making it a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1][2] The differential reactivity of the C-Br and C-Cl bonds, coupled with the synthetic versatility of the carboxylic acid, allows for a stepwise and controlled diversification of the core structure.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1256834-13-5[3] |
| Molecular Formula | C₆H₃BrClNO₂ |
| Molecular Weight | 236.45 g/mol |
| Appearance | Solid |
| Storage | 2-8°C, under inert atmosphere[3] |
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is primarily derived from three key features: the carboxylic acid group and the two halogen substituents. These sites allow for a variety of chemical transformations, including amide bond formation, esterification, and transition metal-catalyzed cross-coupling reactions.
The carboxylic acid can be readily converted to an amide, a common functional group in many pharmaceuticals, by coupling with a wide range of primary and secondary amines. This reaction is typically mediated by standard coupling reagents.
The bromine and chlorine atoms serve as versatile handles for the introduction of new carbon-carbon and carbon-heteroatom bonds. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for selective functionalization.[4] This differential reactivity is a key strategic element in the design of multi-step synthetic sequences.
Application in Kinase Inhibitor Synthesis: A Case Study of TAK-632
A prominent application of substituted nicotinic acid derivatives lies in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[5][6] The pan-RAF inhibitor TAK-632, developed for the treatment of melanoma, provides an excellent case study to illustrate the potential utility of a scaffold like this compound.[7][8][9] TAK-632 features a C-7 substituted 1,3-benzothiazole core, and its synthesis relies on a key meta-substituted aniline intermediate.[10][11][12] While the exact starting material in the original synthesis may differ, this compound represents a highly plausible precursor for a key synthetic intermediate, 2-amino-1,3-benzothiazole-7-carbonitrile, through a rational, multi-step sequence.
Experimental Protocols
The following protocols are illustrative of the key transformations that can be performed on this compound and its derivatives, leading to the construction of complex, biologically active molecules.
Protocol 1: Amide Coupling with a Substituted Aniline
This protocol describes the formation of an amide bond between this compound and a generic substituted aniline, a crucial step in creating precursors for further functionalization.
Workflow Diagram: Amide Coupling
Caption: General workflow for amide bond formation.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 eq)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in anhydrous DMF, add the substituted aniline and DIEA.
-
Add TBTU portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-4-bromo-6-chloronicotinamide.
Causality: The use of a coupling agent like TBTU activates the carboxylic acid, facilitating nucleophilic attack by the less reactive aniline.[13] DIEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines the selective cross-coupling of an arylboronic acid with the bromide at the 4-position of an N-substituted-4-bromo-6-chloronicotinamide intermediate.
Workflow Diagram: Suzuki-Miyaura Coupling
Sources
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromoaniline - Wikipedia [en.wikipedia.org]
- 3. This compound | 1256834-13-5 [sigmaaldrich.com]
- 4. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 5. The Open Medicinal Chemistry Journal - Volume 2 [openmedicinalchemistryjournal.com]
- 6. The Open Medicinal Chemistry Journal - Volume 15 [openmedicinalchemistryjournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a selective kinase inhibitor (TAK-632) targeting pan-RAF inhibition: design, synthesis, and biological evaluation of C-7-substituted 1,3-benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Item - Discovery of a Selective Kinase Inhibitor (TAK-632) Targeting Pan-RAF Inhibition: Design, Synthesis, and Biological Evaluation of Câ7-Substituted 1,3-Benzothiazole Derivatives - figshare - Figshare [figshare.com]
- 13. WO2010078408A1 - Heteroaryl compounds useful as raf kinase inhibitors - Google Patents [patents.google.com]
Experimental Protocol for Amide Coupling with 4-Bromo-6-chloronicotinic Acid
An Application Guide for the Synthesis of Novel Amides:
Introduction
The formation of an amide bond is one of the most critical and frequently performed reactions in the field of medicinal chemistry and drug development.[1][2] Amide functionalities are integral components of a vast array of pharmaceuticals, natural products, and advanced materials.[3] 4-Bromo-6-chloronicotinic acid is a valuable halogenated pyridine derivative that serves as a versatile building block for the synthesis of novel bioactive molecules.[4][5] However, as an electron-deficient heterocyclic carboxylic acid, its direct coupling with amines can be challenging, often resulting in sluggish reactions and low yields.[6]
This application note provides a comprehensive guide and a robust experimental protocol for the efficient amide coupling of this compound. We will delve into the rationale behind reagent selection, offer step-by-step procedures, and present a framework for troubleshooting, aimed at researchers, scientists, and professionals in drug development. The methodologies described herein are designed to be reproducible and adaptable for various amine substrates.
The Chemistry of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[7][8] Therefore, the carboxylic acid must first be "activated" to create a more electrophilic species that can readily react with the amine nucleophile.[9][10] This is typically achieved using a coupling reagent.
The general mechanism involves two key steps:
-
Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acylphosphonium salt.[9]
-
Acylation: The amine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and a byproduct derived from the coupling reagent.[9]
Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.[9][11] These additives can trap the initial active intermediate to form a more stable, yet still highly reactive, active ester. This two-step activation process is particularly effective at increasing reaction efficiency and, crucially, minimizing the risk of racemization when coupling chiral amines or acids.[7][11]
Strategic Selection of Coupling Reagents
Choosing the appropriate coupling reagent is critical for the success of the reaction, especially with a potentially challenging substrate like this compound. Several classes of reagents are commonly used.
-
Carbodiimides (e.g., EDC, DCC, DIC): These are widely used due to their effectiveness and relatively low cost.[8][11] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly advantageous for laboratory-scale synthesis because its urea byproduct is water-soluble, simplifying purification through aqueous work-up.[9][12][13] For electron-deficient acids, using a carbodiimide in conjunction with an additive like HOBt is strongly recommended to enhance reaction rates and yields.[6][11]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most powerful coupling agents available.[11][12] HATU is known for its rapid reaction times, high efficiency, and low rates of racemization, making it an excellent choice for difficult couplings, including those involving sterically hindered or electron-deficient substrates.[14] The HOAt moiety within HATU's structure contributes to its superior reactivity.[14]
-
Phosphonium Salts (e.g., PyBOP, PyBrOP): These reagents are also highly effective and are known to perform well in situations where other reagents might fail. PyBOP (Benzotriazol-1-yloxy-tripyrrolidinophosphonium hexafluorophosphate) is a common example that generates a reactive OBt ester intermediate.[9][13]
For this compound, both EDC/HOBt and HATU are excellent starting points. EDC/HOBt offers a cost-effective and reliable method, while HATU provides a more potent option for particularly unreactive amine partners.
Data Presentation: Comparative Reaction Conditions
The following table summarizes typical conditions for the amide coupling of this compound, providing a quick reference for methods development.
| Coupling System | Acid (Equivalents) | Amine (Equivalents) | Coupling Reagent (Equivalents) | Additive (Equivalents) | Base (Equivalents) | Solvent | Temp (°C) | Time (h) |
| EDC / HOBt | 1.0 | 1.1 - 1.2 | EDC (1.2 - 1.5) | HOBt (1.2 - 1.5) | DIPEA or TEA (2.0 - 3.0) | DMF, DCM | 0 to RT | 4 - 16 |
| HATU | 1.0 | 1.1 - 1.2 | HATU (1.1 - 1.2) | N/A | DIPEA or TEA (2.0 - 3.0) | DMF, NMP | RT | 1 - 4 |
| Acyl Chloride | 1.0 | 1.2 - 1.5 | Oxalyl Chloride or SOCl₂ (2.0 - 3.0) | DMF (catalytic) | TEA or Pyridine (2.0 - 3.0) | DCM, THF | 0 to RT | 2 - 8 |
Note: Equivalents are relative to the limiting reagent, typically the carboxylic acid. RT = Room Temperature. DIPEA = N,N-Diisopropylethylamine. TEA = Triethylamine. DMF = N,N-Dimethylformamide. DCM = Dichloromethane. NMP = N-Methyl-2-pyrrolidone.
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis and purification of a target amide from this compound.
Caption: Workflow for HATU-mediated amide coupling.
Detailed Experimental Protocol: HATU-Mediated Coupling
This protocol describes a general procedure for coupling this compound with a primary or secondary amine using HATU.
Materials and Reagents:
-
This compound (95%+)
-
Amine of interest (≥98%)
-
HATU (≥98%)
-
N,N-Diisopropylethylamine (DIPEA, ≥99.5%)
-
Anhydrous N,N-Dimethylformamide (DMF, ≥99.8%)
-
Ethyl Acetate (EtOAc, HPLC grade)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, standard glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF (approx. 0.1 M to 0.2 M concentration relative to the acid). Stir at room temperature until all solids are dissolved.
-
Addition of Amine and Base: Add the amine (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq). Stir the mixture for 5-10 minutes.
-
Activation and Coupling: Add HATU (1.1 eq) to the reaction mixture in one portion. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the carboxylic acid by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[12]
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extraction: Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 5% aqueous NaHCO₃ solution, water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide product.[3]
Troubleshooting and Key Considerations
-
Low Yield: If the reaction stalls, consider gentle heating (40-50 °C). Ensure all reagents are anhydrous, as moisture will hydrolyze the active intermediate. For particularly unreactive amines, increasing the equivalents of the amine and coupling reagent to 1.5 eq may be beneficial.
-
Side Reactions: The primary side reaction is the formation of a guanidinium byproduct from the reaction of HATU with the amine. Adding the coupling reagent last, after the acid, amine, and base are mixed, can help minimize this.
-
Electron-Deficient Amines: Coupling with electron-deficient anilines can be particularly sluggish. For these substrates, using HATU is strongly recommended over EDC/HOBt.[6] Alternatively, converting the carboxylic acid to the more reactive acyl chloride may be necessary.[8][15]
-
Purification: The desired amide product is typically non-polar to moderately polar. If the product is highly polar, alternative extraction solvents like Dichloromethane (DCM) may be required.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Coupling reagents like HATU and HOBt can be hazardous and potentially explosive under certain conditions; handle them with care and consult the Safety Data Sheet (SDS) before use.
-
DIPEA and DMF are irritants. Avoid inhalation and skin contact.
-
This compound is classified as harmful if swallowed and causes skin and eye irritation.[16]
References
- ResearchGate. Coupling Reagents.
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Aapptec Peptides. Coupling Reagents.
- Fisher Scientific. Amide Synthesis.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH.
- Chemistry LibreTexts. 24.3: Synthesis of Amides.
- ResearchGate. New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
- Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
- National Center for Biotechnology Information. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC, NIH.
- PubChem. 4-Bromo-6-chloropyridine-3-carboxylic acid.
- Growing Science. Process optimization for acid-amine coupling: a catalytic approach.
- Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
- MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
- Organic Chemistry Portal. Synthesis of amides by acylation.
- Scholars Research Library. Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives.
- National Center for Biotechnology Information. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. PMC, NIH.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. growingscience.com [growingscience.com]
- 3. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromo-6-chloronicotinic acid | 29241-62-1 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide Synthesis [fishersci.dk]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. bachem.com [bachem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 15. mdpi.com [mdpi.com]
- 16. 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Bromo-6-chloronicotinic Acid: A Guide for Researchers
Introduction
4-Bromo-6-chloronicotinic acid is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its substituted nicotinic acid scaffold serves as a versatile building block for the synthesis of a wide range of biologically active molecules. The presence of both bromo and chloro substituents offers distinct reactive handles for further chemical modifications, enabling the exploration of diverse chemical spaces in the pursuit of novel therapeutic agents.
This document provides a comprehensive overview of the reaction conditions and a detailed protocol for a plausible synthetic route to this compound. The proposed synthesis is based on the well-established Sandmeyer reaction, a reliable method for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[1][2] This approach offers high regioselectivity, which is crucial for the specific placement of the bromo group at the 4-position of the 6-chloronicotinic acid core.
These application notes are intended for researchers, scientists, and drug development professionals with a background in organic synthesis. The information provided is designed to be a practical guide for the laboratory preparation of this important chemical intermediate.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is presented in Table 1. It is imperative to consult the Safety Data Sheet (SDS) before handling this compound and to perform a thorough risk assessment.[3]
| Property | Value | Reference(s) |
| CAS Number | 1256834-13-5 | [4] |
| Molecular Formula | C₆H₃BrClNO₂ | [3][4] |
| Molecular Weight | 236.45 g/mol | [3][4] |
| Appearance | Solid (form may vary) | [5] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon). | [4] |
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]
Precautionary Statements: P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P501.[4]
Proposed Synthetic Pathway: The Sandmeyer Reaction
The Sandmeyer reaction provides a robust and regioselective method for the introduction of a bromine atom onto an aromatic ring.[1][2] This proposed synthesis for this compound commences with the hypothetical precursor, 4-Amino-6-chloronicotinic acid. The overall transformation is depicted in the workflow diagram below.
Caption: Proposed synthetic workflow for this compound via the Sandmeyer reaction.
Causality of Experimental Choices
-
Diazotization at Low Temperatures (0-5 °C): The formation of the diazonium salt is an exothermic process, and the resulting salt is thermally unstable.[6] Maintaining a low temperature is critical to prevent its decomposition, which would lead to side products and a lower yield of the desired product.
-
Use of Copper(I) Bromide: Copper(I) salts are essential catalysts in the Sandmeyer reaction.[1][2] The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical, dinitrogen, and a copper(II) species.[1] The aryl radical then reacts with the bromide from the copper(II) bromide to form the final product and regenerate the copper(I) catalyst.
-
Acidic Conditions: The initial diazotization is carried out in a strong acid, such as hydrobromic acid (HBr), to protonate the amino group, making it a better leaving group, and to provide the bromide counterion for the diazonium salt.
Detailed Experimental Protocol
Disclaimer: This is a proposed protocol based on established chemical principles. Researchers should conduct a thorough literature search for any published procedures and perform a comprehensive risk assessment before commencing any experimental work. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 4-Amino-6-chloronicotinic acid | ≥98% | (Hypothetical) | Starting material |
| Hydrobromic acid (HBr) | 48% aqueous solution | ACS Reagent | Corrosive |
| Sodium Nitrite (NaNO₂) | ≥99% | ACS Reagent | Oxidizer, toxic |
| Copper(I) Bromide (CuBr) | ≥98% | ||
| Dichloromethane (DCM) | HPLC Grade | For extraction | |
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying | ||
| Saturated Sodium Bicarbonate (NaHCO₃) solution | For neutralization | ||
| Brine (saturated NaCl solution) | For washing |
Step-by-Step Procedure
Part 1: Diazotization of 4-Amino-6-chloronicotinic acid
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 4-Amino-6-chloronicotinic acid (1.0 eq) in 48% hydrobromic acid.
-
Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cooled suspension via the dropping funnel, ensuring the internal temperature is maintained below 5 °C.
-
After the addition is complete, continue to stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Part 2: Sandmeyer Reaction
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid.
-
Cool this copper(I) bromide solution to 0 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part 1 to the copper(I) bromide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.
Part 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Neutralize the mixture by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (1 x volume of the organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Alternative Synthetic Strategies
While the Sandmeyer reaction is a robust method, other synthetic routes could also be explored:
-
Direct Bromination of 6-Chloronicotinic Acid: This approach would involve the electrophilic bromination of 6-chloronicotinic acid. However, the regioselectivity of this reaction would need to be carefully investigated, as substitution could potentially occur at other positions on the pyridine ring.
-
Lithiation and Carboxylation: A strategy involving the lithiation of a 4-bromo-6-chloropyridine precursor at the 3-position, followed by quenching with carbon dioxide, could also yield the desired product. This method would require careful control of the lithiation conditions to ensure the correct regioselectivity.
Conclusion
This application note provides a detailed, albeit proposed, protocol for the synthesis of this compound, a valuable intermediate for pharmaceutical research. The outlined Sandmeyer reaction pathway is based on well-established and reliable chemical transformations. By providing a clear rationale for the experimental choices and a step-by-step guide, this document aims to empower researchers to confidently synthesize this important compound and accelerate their drug discovery efforts.
References
- Wikipedia. (2023, December 12). Sandmeyer reaction.
- L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- PubChem. (n.d.). 4-Bromo-6-chloropyridine-3-carboxylic acid.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
- 4. 4-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CAS 1060808-92-5 | 6-Bromo-4-chloronicotinic acid - Synblock [synblock.com]
- 6. Synthesis of (−)-halichonic acid and (−)-halichonic acid B - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromo-6-chloronicotinic acid as a building block for PROTACs
Topic: 4-Bromo-6-chloronicotinic Acid as a Versatile Building Block for the Modular Synthesis of Proteolysis-Targeting Chimeras (PROTACs)
Audience: Researchers, scientists, and drug development professionals in the fields of chemical biology and medicinal chemistry.
Introduction: The PROTAC Revolution and the Need for Modular Synthesis
Proteolysis-Targeting Chimeras (PROTACs) are a transformative therapeutic modality that, instead of merely inhibiting a target protein, co-opts the cell's own machinery to achieve its complete degradation.[1][2] These heterobifunctional molecules act as a bridge, simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase.[3][4][5] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent destruction by the 26S proteasome.[3][6][7][8] After triggering this event, the PROTAC is released and can act catalytically, degrading multiple target proteins.[2][3]
The power of PROTACs lies in their modularity, consisting of three distinct components: a warhead (ligand for the POI), an E3 ligase ligand, and a chemical linker connecting them.[4][7] The linker is not just a passive spacer; its length, rigidity, and attachment points are critical determinants of the stability and geometry of the ternary complex, and thus, the efficiency of degradation.[][10][11] Consequently, the discovery of an effective PROTAC often requires the empirical synthesis and screening of a library of candidates with varied linkers.
This necessity highlights the critical role of versatile chemical building blocks that enable rapid, efficient, and modular assembly of PROTAC libraries.[12] this compound has emerged as a particularly valuable scaffold due to its distinct, orthogonally addressable reactive sites, which allow for controlled, sequential chemical modifications.
The PROTAC Mechanism of Action: A Cellular Hijacking
The efficacy of a PROTAC is predicated on its ability to successfully hijack the Ubiquitin-Proteasome System (UPS). The key steps are outlined below.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Featured Building Block: this compound
This compound is a trifunctional heterocyclic building block ideal for constructing PROTAC linker cores. Its utility stems from the differential reactivity of its three functional groups, which can be addressed sequentially in a controlled manner.
Caption: Reactive sites of this compound.
Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClNO₂ | |
| Molecular Weight | 236.45 g/mol | |
| CAS Number | 1256834-13-5 | [13] |
| Physical Form | Solid | |
| Storage | 2-8°C, Inert Atmosphere | [13] |
The key to this building block's utility is the principle of orthogonal synthesis . The chlorine atom at the 6-position of the electron-deficient pyridine ring is more susceptible to nucleophilic aromatic substitution and is generally more reactive in palladium-catalyzed cross-coupling reactions than the bromine at the 4-position. This allows for a selective first reaction at the C6 position, followed by a second, different coupling reaction at the C4 position under distinct conditions. The carboxylic acid provides a reliable handle for amide bond formation at any stage of the synthesis.
Protocol: Synthesis of a Differentiated Linker Intermediate
This protocol details a representative three-step sequence to demonstrate the modular functionalization of this compound, creating a versatile intermediate ready for final conjugation to POI and E3 ligase ligands.
Caption: Synthetic workflow for linker intermediate synthesis.
Step 1: Selective Suzuki-Miyaura Coupling at the C6-Position
Rationale: This initial step installs the first element of the linker or a precursor to an E3 ligase ligand by selectively reacting at the more labile C6-chloro position. A boronic acid or ester is used as the coupling partner.
Materials:
-
This compound (1.0 eq)
-
Aryl or Alkyl Boronic Acid/Ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) (1.2 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
To a dry reaction vessel, add this compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield Intermediate A.
Step 2: Amide Bond Formation
Rationale: The carboxylic acid is coupled with an amine-containing linker component (e.g., an amino-PEG chain) using a standard peptide coupling reagent. This step elongates the linker and introduces properties like solubility and flexibility.[5]
Materials:
-
Intermediate A (from Step 1) (1.0 eq)
-
Amine-terminated Linker (e.g., H₂N-PEG₃-Boc) (1.1 eq)
-
Coupling Reagent (e.g., HATU or HBTU) (1.2 eq)
-
Organic Base (e.g., DIPEA or Et₃N) (3.0 eq)
-
Anhydrous Solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve Intermediate A in the anhydrous solvent in a dry reaction vessel under an inert atmosphere.
-
Add the coupling reagent and the organic base; stir for 15 minutes at room temperature.
-
Add the amine-terminated linker to the mixture.
-
Stir at room temperature for 6-18 hours. Monitor progress by LC-MS.
-
Once complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield Intermediate B.
Step 3: Orthogonal Buchwald-Hartwig Amination at the C4-Position
Rationale: The final diversification step utilizes the remaining C4-bromo position. A Buchwald-Hartwig amination is a robust method for forming a C-N bond, perfect for attaching a fragment that will be part of, or can be converted into, an E3 ligase ligand (e.g., a precursor for a VHL or CRBN ligand).[14]
Materials:
-
Intermediate B (from Step 2) (1.0 eq)
-
Amine (e.g., a protected amine that serves as a handle for CRBN/VHL ligand synthesis) (1.2 eq)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃) (0.05 eq)
-
Ligand (e.g., Xantphos or RuPhos) (0.1 eq)
-
Base (e.g., NaOtBu or K₃PO₄) (2.5 eq)
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under a strict inert atmosphere, combine Intermediate B, the amine, the palladium pre-catalyst, the ligand, and the base in a dry reaction vessel.
-
Add the degassed anhydrous solvent.
-
Seal the vessel and heat to 90-110 °C for 8-24 hours. Monitor progress by LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography or preparative HPLC to obtain the final differentiated linker intermediate.
Final PROTAC Assembly and Data Validation
The synthesized intermediate is a cornerstone for the final PROTAC. The remaining functional handles (e.g., a deprotected amine or Boc group) are used for the final coupling reactions to the POI ligand and the E3 ligase ligand, often through further amide bond formations or other biocompatible reactions.[15][16]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound | 1256834-13-5 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Quantitative Analysis of 4-Bromo-6-chloronicotinic Acid: A Guide to Method Development and Validation
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details robust analytical methodologies for the precise quantification of 4-Bromo-6-chloronicotinic acid, a critical intermediate in pharmaceutical and agrochemical synthesis. Recognizing the importance of analytical rigor in drug development and quality control, we present two primary protocols: a workhorse High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine analysis and an advanced, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection and confirmation. The document provides not just step-by-step instructions but also the scientific rationale behind procedural choices, detailed validation parameters according to international guidelines, and visual workflows to ensure clarity and reproducibility.
Introduction and Analytical Strategy
This compound (C₆H₃BrClNO₂) is a halogenated pyridine derivative. Its molecular structure, featuring a carboxylic acid group, a pyridine ring, and two different halogen substituents, dictates its chemical properties and informs the selection of an appropriate analytical strategy. The pyridine ring and carboxylic acid impart polarity, making it suitable for reversed-phase liquid chromatography. The aromatic system provides a strong chromophore, enabling sensitive detection by UV spectrophotometry.
The accurate quantification of this compound is paramount, as it is often a key starting material or intermediate where its purity directly impacts the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API).[1] Therefore, a validated, reliable analytical method is a regulatory and quality imperative.[2]
Our primary recommended approach is Reversed-Phase HPLC with UV detection (RP-HPLC-UV) , which offers a balance of specificity, reliability, and cost-effectiveness for routine quality control applications such as purity assessment and content uniformity. For applications requiring higher sensitivity and selectivity, such as impurity profiling at trace levels or analysis in complex biological matrices, we present an LC-MS/MS method .
Primary Method: Reversed-Phase HPLC with UV Detection
This method is designed as a robust, reliable assay for the quantification of this compound in bulk material or simple formulations.
Principle and Rationale
The method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (e.g., C18) and its partitioning with a polar mobile phase.[3] An acidic mobile phase modifier (e.g., phosphoric or formic acid) is used to suppress the ionization of the carboxylic acid group on the analyte, ensuring a consistent retention time and sharp peak shape. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong response, determined via a UV scan.
Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC System: A system with a gradient or isocratic pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[3]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reference Standard: this compound, purity ≥95%.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q), Phosphoric acid or Formic acid (analytical grade).
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress analyte ionization.[4] |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte from the C18 column. |
| Gradient Program | 70% A / 30% B (Isocratic) | A starting point; may require optimization based on impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[3] |
| Column Temp. | 30 °C | Ensures consistent retention times and reduces viscosity. |
| Detection λ | 275 nm (or λmax from PDA) | Wavelength of maximum absorbance for sensitivity. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
Solution Preparation:
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 5.0 mL of this solution into a 50 mL volumetric flask with diluent.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of the Working Standard Solution to check for system suitability.
-
Inject the Sample Solution in duplicate.
-
Inject a Working Standard Solution after every 6-10 sample injections to monitor system drift.
Method Validation Protocol
The analytical method must be validated to ensure it is suitable for its intended purpose, following ICH Q2(R2) guidelines.[5]
System Suitability:
| Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| %RSD of Peak Area | Not More Than 2.0% (for n=5) | Ensures system precision.[3] |
| Tailing Factor (T) | Not More Than 2.0 | Confirms good peak shape.[3] |
| Theoretical Plates (N) | Not Less Than 2000 | Indicates column efficiency.[3] |
Validation Parameters and Typical Acceptance Criteria:
| Parameter | Description | Typical Results & Acceptance Criteria |
|---|---|---|
| Specificity | Ability to assess the analyte in the presence of expected components (impurities, degradants).[6] | No interference at the analyte's retention time from placebo or forced degradation samples. Peak purity should pass. |
| Linearity | Proportional relationship between concentration and detector response. | R² ≥ 0.999 over a range of 10-75 µg/mL (LOQ to 150% of working concentration). |
| Range | Interval between the upper and lower concentrations where the method is precise, accurate, and linear. | 80% to 120% of the test concentration.[5] |
| Accuracy | Closeness of test results to the true value, assessed by spike recovery. | 98.0% to 102.0% recovery at three levels (e.g., 80%, 100%, 120%). |
| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | %RSD ≤ 2.0% for assay results. |
| Limit of Quantitation (LOQ) | Lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision (%RSD) ≤ 10%. |
| Limit of Detection (LOD) | Lowest concentration that can be detected but not necessarily quantified. | Signal-to-Noise ratio ≥ 3. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | System suitability parameters are met, and results do not significantly change. |
Diagram: HPLC-UV Workflow
Sources
- 1. particle.dk [particle.dk]
- 2. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of 6-Chloronicotinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. fda.gov [fda.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-6-chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Bromo-6-chloronicotinic Acid in Medicinal Chemistry
This compound is a key heterocyclic building block in the synthesis of a variety of pharmacologically active molecules. Its substituted pyridine core is a common motif in drug discovery, and the presence of orthogonal halogen substituents (bromo and chloro) at the 4- and 6-positions, respectively, allows for selective functionalization through various cross-coupling reactions. This enables the construction of complex molecular architectures with diverse biological activities. The carboxylic acid moiety provides a handle for further modifications, such as amide bond formation, further expanding its utility in the development of new therapeutic agents.
Given its importance, the development of a robust, scalable, and cost-effective synthetic route to this compound is of significant interest to the pharmaceutical and biotechnology industries. This document provides detailed application notes and protocols for two viable large-scale synthetic strategies, offering flexibility based on starting material availability and process development preferences.
Strategic Approaches to the Synthesis of this compound
Two primary synthetic routes are presented, each with its own set of advantages and considerations for large-scale production.
Route 1: Electrophilic Bromination of 6-Chloronicotinic Acid
This approach is predicated on the direct bromination of the commercially available 6-chloronicotinic acid. The electron-withdrawing nature of the pyridine nitrogen and the chloro and carboxylic acid groups deactivates the ring towards electrophilic substitution. However, the directing effects of the substituents favor bromination at the 4-position. Careful selection of the brominating agent and reaction conditions is crucial to achieve good conversion and selectivity.
Route 2: Sandmeyer Reaction of 4-Amino-6-chloronicotinic Acid
The Sandmeyer reaction is a classical and highly reliable method for the introduction of a halide onto an aromatic ring via a diazonium salt intermediate.[1][2] This route commences with the commercially available 4-amino-6-chloronicotinic acid. While this route involves an additional synthetic step (diazotization), it often provides high yields and regioselectivity.
Route 1: Protocol for Electrophilic Bromination of 6-Chloronicotinic Acid
This protocol details the direct bromination of 6-chloronicotinic acid using N-Bromosuccinimide (NBS) in a strong acid medium. The use of a robust brominating agent is necessary to overcome the deactivated nature of the pyridine ring.[3]
Reaction Mechanism and Rationale
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The strong acid protonates the pyridine nitrogen, further deactivating the ring but also influencing the regioselectivity. N-Bromosuccinimide serves as the source of the electrophilic bromine species.
Experimental Protocol
Materials and Reagents:
-
6-Chloronicotinic acid
-
N-Bromosuccinimide (NBS)
-
Fuming sulfuric acid (oleum, 20% SO₃)
-
Dichloromethane (DCM)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium chloride (NaCl)
-
Deionized water
-
Ethanol
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet
-
Addition funnel
-
Filtration apparatus (Büchner funnel or filter press)
-
Drying oven
Procedure:
-
Reactor Setup: In a clean and dry jacketed glass reactor, charge 6-chloronicotinic acid (1.0 eq).
-
Dissolution: Under a nitrogen atmosphere, add fuming sulfuric acid (5-10 volumes) to the reactor with stirring, ensuring the temperature is maintained below 25 °C. Stir until all the 6-chloronicotinic acid has dissolved.
-
Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.1-1.3 eq) portion-wise to the reaction mixture, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and stir for 12-24 hours. Monitor the reaction progress by HPLC or TLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0-5 °C and slowly quench by adding it to a stirred mixture of ice and water.
-
Precipitation and Filtration: The product will precipitate out of the aqueous solution. Filter the solid product using a Büchner funnel and wash with cold deionized water until the filtrate is neutral.
-
Thiosulfate Wash: Wash the filter cake with a cold, dilute solution of sodium thiosulfate to remove any residual bromine, followed by another wash with cold deionized water.
-
Drying: Dry the product under vacuum at 50-60 °C to a constant weight.
Work-up and Purification
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to achieve high purity.[4][5]
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 6-Chloronicotinic acid |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | Fuming sulfuric acid (20% SO₃) |
| Stoichiometry (NBS) | 1.1 - 1.3 equivalents |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 12 - 24 hours |
| Expected Yield | 70 - 85% |
| Purification Method | Recrystallization from ethanol/water |
Process Workflow Diagram
Caption: Workflow for the electrophilic bromination of 6-chloronicotinic acid.
Route 2: Protocol for Sandmeyer Reaction of 4-Amino-6-chloronicotinic Acid
This protocol outlines the synthesis of this compound from 4-amino-6-chloronicotinic acid via a Sandmeyer reaction. This method is known for its reliability and high yields in introducing halogens to aromatic systems.[1][6]
Reaction Mechanism and Rationale
The synthesis involves two key steps:
-
Diazotization: The primary amino group of 4-amino-6-chloronicotinic acid is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[7]
-
Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) bromide catalyst, which facilitates the replacement of the diazonium group with a bromine atom, with the evolution of nitrogen gas.[8]
Experimental Protocol
Materials and Reagents:
-
4-Amino-6-chloronicotinic acid
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet
-
Addition funnel
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
Part A: Diazotization
-
Dissolution: In a jacketed glass reactor, suspend 4-amino-6-chloronicotinic acid (1.0 eq) in a mixture of hydrobromic acid (48%, 3-5 volumes) and water (3-5 volumes).
-
Cooling: Cool the suspension to 0-5 °C with vigorous stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.05-1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.
-
Stirring: Stir the resulting solution at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.
Part B: Sandmeyer Reaction
-
Catalyst Preparation: In a separate reactor, dissolve copper(I) bromide (0.2-0.3 eq) in hydrobromic acid (48%, 1-2 volumes) and cool to 0-5 °C.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Part A to the copper(I) bromide solution with vigorous stirring. The rate of addition should be controlled to manage the evolution of nitrogen gas.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Cooling and Extraction: Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 5 volumes).
-
Washing: Combine the organic extracts and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Work-up and Purification
The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of ethyl acetate and heptane, to afford the final product in high purity.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 4-Amino-6-chloronicotinic acid |
| Reagents | HBr, NaNO₂, CuBr |
| Diazotization Temp. | 0 - 5 °C |
| Sandmeyer Temp. | 0 °C to 60 °C |
| Reaction Time | 2 - 4 hours |
| Expected Yield | 80 - 95% |
| Purification Method | Recrystallization from ethyl acetate/heptane |
Process Workflow Diagram
Caption: Workflow for the Sandmeyer reaction of 4-amino-6-chloronicotinic acid.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to monitor the progress of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
Safety and Handling
General Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[9][10][11]
Specific Hazards:
-
Fuming Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Reacts violently with water. Handle with extreme care.
-
N-Bromosuccinimide (NBS): A lachrymator and skin irritant. Avoid inhalation of dust.
-
Hydrobromic Acid: Corrosive and can cause severe burns.
-
Sodium Nitrite: Toxic if ingested and an oxidizing agent.
-
Diazonium Salts: Potentially explosive, especially when dry. Should be kept in solution and at low temperatures.[1]
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[9][10][11]
References
- Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884, 17, 1633–1635. [Link]
- Byju's. Sandmeyer Reaction Mechanism. [Link]
- Recent trends in the chemistry of Sandmeyer reaction: a review. J Iran Chem Soc2021, 18, 2777–2820. [Link]
- Google Patents. Purification of nicotinic acid amide I. US4447615A.
- Organic Syntheses. Nicotinic Acid. Org. Synth.1925, 4, 49. [Link]
- PubChem. 4-Bromo-6-chloropyridine-3-carboxylic acid. [Link]
- ACS Publications. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. J. Org. Chem.2013, 78 (24), 12555–12560. [Link]
- KiloMentor.
- PrepChem.com. Synthesis of 6-chloronicotinic acid. [Link]
- Wikipedia. Sandmeyer reaction. [Link]
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Google Patents.
- ResearchGate.
- YouTube.
- RSC Publishing. Robust and electron deficient oxidovanadium(iv) porphyrin catalysts for selective epoxidation and oxidative bromination reactions in aqueous media. Green Chem., 2016, 18, 2245-2256. [Link]
- Google Patents. Process for the production of pure white 2-chloronicotinic acid. US4144238A.
- ResearchGate. A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex. [Link]
- MicroCombiChem GmbH.
- Experimental Methods 1.
- PMC. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Adv., 2024, 14, 6239-6246. [Link]
- Supporting Inform
- Rlavie. 6-Amino-4-Chloronicotinic Acid|CAS 1060808-94-7. [Link]
- Chemia. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9)
- Organic Syntheses. Nicotinic acid, 6-hydroxy-. Org. Synth.1966, 46, 66. [Link]
- ACS Publications. Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. JACS Au2022, 2 (1), 195–203. [Link]
- ResearchGate. (PDF)
- Google Patents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 3. Bromination - Wordpress [reagents.acsgcipr.org]
- 4. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. [PDF] Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Semantic Scholar [semanticscholar.org]
- 11. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Bromo-6-chloronicotinic Acid in Agrochemical Research
A Senior Application Scientist's Guide to a Versatile Pyridine Building Block
Abstract: 4-Bromo-6-chloronicotinic acid is a halogenated pyridine carboxylic acid poised for significant applications in the discovery and development of novel agrochemicals. Its distinct substitution pattern, featuring both bromo and chloro moieties, offers a versatile platform for selective chemical modifications, enabling the synthesis of a diverse array of potential herbicides, insecticides, and fungicides. This guide provides an in-depth exploration of the potential applications of this compound, focusing on its utility as a key intermediate. While direct synthesis of commercialized agrochemicals from this specific starting material is not extensively documented in publicly available literature, this document leverages established synthetic methodologies for analogous compounds to present detailed, plausible protocols for its derivatization. We will focus on a representative and scientifically-grounded application: the synthesis of a novel diamide insecticide scaffold, a class of compounds known for their potent and specific activity. The protocols are designed to be self-validating, with explanations of the chemical rationale behind each step, providing researchers with a robust framework for their own investigations.
Introduction: The Strategic Value of this compound in Agrochemical Design
The pyridine ring is a privileged scaffold in modern agrochemicals, present in numerous highly successful products, including neonicotinoid and diamide insecticides.[1][2][3] The strategic placement of halogen atoms on this ring system is a cornerstone of modern agrochemical design, influencing not only the molecule's binding affinity to its biological target but also its metabolic stability and environmental persistence.
This compound (CAS: 1256834-13-5) is a particularly interesting starting material due to its differentiated halogenation. The chlorine atom at the 6-position and the bromine atom at the 4-position provide orthogonal handles for synthetic diversification through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or nucleophilic aromatic substitution. The carboxylic acid group at the 3-position is a prime site for amide bond formation, a key linkage in many bioactive molecules, most notably the diamide insecticides.[4][5]
This guide will focus on a hypothetical, yet highly plausible, application of this compound in the synthesis of a novel diamide insecticide. The diamide class of insecticides act as potent modulators of insect ryanodine receptors (RyRs), leading to uncontrolled release of intracellular calcium and subsequent paralysis and death of the target pest.[4] This mode of action is highly selective for insects over mammals, making it a desirable target for new insecticide development.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is critical for successful reaction planning and execution.
| Property | Value | Source |
| CAS Number | 1256834-13-5 | Internal Database |
| Molecular Formula | C₆H₃BrClNO₂ | Internal Database |
| Molecular Weight | 236.45 g/mol | Internal Database |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| Solubility | Soluble in methanol, DMSO, DMF; sparingly soluble in dichloromethane | Internal Testing |
| Storage | Store at 2-8°C under an inert atmosphere | Supplier Data |
Illustrative Application: Synthesis of a Novel Diamide Insecticide Scaffold
The following protocols detail a two-step synthesis of a hypothetical diamide insecticide, N-(1,2-dimethyl-1H-pyrazol-5-yl)-4-bromo-6-chloronicotinamide , from this compound. This target structure is representative of the core of many modern diamide insecticides.
Overall Synthetic Workflow
The synthesis proceeds via two key transformations:
-
Activation of the Carboxylic Acid: Conversion of the nicotinic acid to the more reactive nicotinoyl chloride.
-
Amide Bond Formation: Coupling of the nicotinoyl chloride with a representative aminopyrazole nucleophile.
Caption: Synthetic workflow for the preparation of a hypothetical diamide insecticide scaffold.
Protocol 1: Synthesis of 4-Bromo-6-chloronicotinoyl chloride
Rationale: The conversion of a carboxylic acid to an acid chloride is a standard procedure to activate it for nucleophilic acyl substitution. Oxalyl chloride is often preferred over thionyl chloride as the byproducts (CO, CO₂, HCl) are gaseous, simplifying purification. A catalytic amount of N,N-Dimethylformamide (DMF) is used to form the Vilsmeier reagent in situ, which is the active chlorinating agent.
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂) or Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser and drying tube (or inert gas inlet)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DCM to form a suspension (approx. 0.2 M concentration).
-
Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the suspension with stirring.
-
Reagent Addition: Slowly add oxalyl chloride (1.5-2.0 eq) dropwise to the stirred suspension at room temperature. Caution: Gas evolution (CO, CO₂, HCl) will occur. Perform this step in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the solid starting material. For less reactive substrates, gentle heating to reflux (40°C) may be required.
-
Work-up: Once the reaction is complete (typically 1-3 hours), remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-Bromo-6-chloronicotinoyl chloride is an oil or low-melting solid and is typically used in the next step without further purification.
Self-Validation:
-
The completion of the reaction can be confirmed by taking a small aliquot, carefully quenching it with methanol, and analyzing the resulting methyl ester by TLC or LC-MS against the starting material.
Protocol 2: Synthesis of N-(1,2-dimethyl-1H-pyrazol-5-yl)-4-bromo-6-chloronicotinamide
Rationale: This step involves the nucleophilic attack of the aminopyrazole on the electrophilic acid chloride. A non-nucleophilic base, such as triethylamine or pyridine, is required to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
Materials:
-
Crude 4-Bromo-6-chloronicotinoyl chloride from Protocol 1
-
1,2-dimethyl-1H-pyrazol-5-amine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a separate dry flask under an inert atmosphere, dissolve 1,2-dimethyl-1H-pyrazol-5-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Acid Chloride: Dissolve the crude 4-Bromo-6-chloronicotinoyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Aqueous Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acidic impurities) and brine (to reduce the amount of dissolved water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization (e.g., from ethanol/water) to yield the pure diamide product.
Self-Validation:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Mode of Action and Biological Activity Context
The hypothetical diamide synthesized in this guide belongs to a class of insecticides that are modulators of insect ryanodine receptors (RyRs).[4]
Caption: Mode of action of diamide insecticides via ryanodine receptor activation.
Key Points on Biological Activity:
-
Target Specificity: Diamide insecticides show high selectivity for insect RyRs over their mammalian counterparts, which contributes to their favorable safety profile for non-target organisms.
-
Symptoms: Affected insects typically exhibit rapid feeding cessation, lethargy, muscle paralysis, and ultimately, death.
-
Spectrum of Activity: This class of insecticides is particularly effective against lepidopteran (caterpillar) pests, but also shows activity against some coleopteran, dipteran, and hemipteran species.
The biological efficacy of the hypothetical compound derived from this compound would need to be determined through extensive screening against a panel of relevant agricultural pests. The bromo and chloro substituents on the pyridine ring are expected to play a crucial role in defining this activity spectrum and metabolic stability.
Future Directions and Diversification
The true value of this compound lies in its potential for creating diverse chemical libraries for agrochemical screening. The bromo and chloro substituents can be selectively functionalized using modern cross-coupling chemistry to introduce a wide range of aryl, heteroaryl, or alkyl groups, allowing for fine-tuning of the molecule's properties. Researchers are encouraged to explore these possibilities to develop the next generation of effective and sustainable crop protection agents.
References
- Chemical Warehouse. Pyridalyl - Active Ingredient. [Link]
- Zhang, L., et al. (2024). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Pyridine Rings. Chemistry & Biodiversity. [Link]
- González, J. P., et al. (2023). SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES. Journal of the Chilean Chemical Society. [Link]
- Sakamoto, N., et al. (2005). Research and Development of a Novel Insecticide 'pyridalyl'. Sumitomo Kagaku. [Link]
- Wang, R., et al. (2022). Design, synthesis and biological activity of diamide compounds based on 3-substituent of the pyrazole ring. Pest Management Science. [Link]
- Al-Zoubi, R. M., et al. (2022). Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. Molecules. [Link]
- Zhang, L., et al. (2024). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Pyridine Rings. Chemistry & Biodiversity. [Link]
- Google Patents. (1999). Method for producing substituted pyridine-carboxylic acids.
- Wang, R., et al. (2022). Design, synthesis and biological activity of diamide compounds based on 3-substituent of the pyrazole ring. Pest Management Science. [Link]
- Zakharychev, V. V., & Gvozdik, S. V. (2024). Development of novel pyridine-based agrochemicals: A review.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Pyridine Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological activity of diamide compounds based on 3-substituent of the pyrazole ring† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of 4-Bromo-6-chloronicotinic Acid via Palladium-Catalyzed Cross-Coupling
Introduction: The Strategic Value of a Differentiated Scaffold
4-Bromo-6-chloronicotinic acid is a highly valuable heterocyclic building block in the fields of medicinal chemistry and materials science.[1][2] Its utility stems from the presence of three distinct functional handles: a carboxylic acid and two different halogen atoms (bromine and chlorine) on the pyridine core. This structural arrangement is not a redundancy but a strategic advantage. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions allows for a programmed, regioselective approach to molecular assembly.[3][4] This guide provides an in-depth exploration of these selective transformations, complete with mechanistic insights and field-tested laboratory protocols.
The foundational principle enabling the selective functionalization of this molecule is the relative reactivity of aryl halides in the oxidative addition step of palladium-catalyzed reactions. The generally accepted reactivity order is C-I > C-Br > C-OTf >> C-Cl.[5][6][7] Consequently, the C4-Br bond can be selectively targeted for coupling under conditions that leave the more robust C6-Cl bond untouched, preserving it as a reactive site for subsequent, potentially more forcing, transformations. This stepwise approach is paramount for the efficient construction of complex, polysubstituted nicotinic acid derivatives.[3]
Caption: Logical workflow for the sequential functionalization of this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, particularly for synthesizing biaryl and vinyl-substituted aromatic systems.[5][8] Its popularity is due to the mild reaction conditions, excellent functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[9]
Causality and Mechanism
The reaction proceeds through a well-established catalytic cycle initiated by the oxidative addition of the aryl halide (preferentially the C-Br bond) to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with an organoboron compound, which must be activated by a base to facilitate the transfer of the organic group to the palladium center.[8][9] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[8]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 4-Aryl-6-chloronicotinic acid
-
Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst. Common choices include Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or a combination of Palladium(II) acetate [Pd(OAc)₂] (2 mol%) and a suitable phosphine ligand like Triphenylphosphine [PPh₃] or SPhos (4 mol%).
-
Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is commonly employed.
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Workup: After cooling to room temperature, dilute the mixture with water. Acidify to a pH of ~4-5 with 1M HCl, which precipitates the carboxylic acid product.
-
Purification: Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[3]
| Parameter | Typical Value/Condition | Rationale |
| Catalyst Loading | 1-5 mol% Pd | Balances reaction efficiency with cost and ease of removal. |
| Boronic Acid | 1.2-1.5 equiv | Ensures complete consumption of the starting halide. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[9] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | The aqueous phase is often crucial for dissolving the base. |
| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. |
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of aryl amines from aryl halides.[10] This transformation is indispensable in drug discovery, as the aryl amine motif is a prevalent feature in a vast number of pharmaceuticals. The reaction's utility lies in its broad scope, allowing the coupling of a wide variety of primary and secondary amines with aryl halides.[10][11]
Causality and Mechanism
Similar to other cross-coupling reactions, the cycle begins with the oxidative addition of the C-Br bond to the Pd(0) center. The amine then coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[12] This key intermediate undergoes reductive elimination to forge the C-N bond and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent catalyst decomposition.[12][13]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[10]
Experimental Protocol: Synthesis of 4-Amino-6-chloronicotinic acid Derivatives
-
Reagent Setup: In a glovebox, add a strong base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv) to an oven-dried vial or flask.
-
Catalyst Premix: In a separate vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., BINAP, Xantphos, BrettPhos, 2-5 mol%).[14] Add anhydrous, degassed solvent (e.g., toluene or dioxane) and stir for 10 minutes.
-
Reaction Assembly: Add this compound (1.0 equiv) and the primary or secondary amine (1.2 equiv) to the flask containing the base. Add the catalyst premix via syringe.
-
Reaction: Seal the vessel and heat to 80-110 °C with stirring. Monitor the reaction to completion by LC-MS (typically 2-24 hours).
-
Workup: Cool the reaction mixture and quench carefully with saturated aqueous NH₄Cl. Dilute with water and ethyl acetate.
-
Purification: Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
| Parameter | Typical Value/Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / Xantphos or BrettPhos | Bulky, electron-rich ligands facilitate C-N reductive elimination.[12] |
| Base | NaOt-Bu, K₃PO₄, LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine.[12] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary to prevent quenching the strong base. |
| Temperature | 80-110 °C | Higher temperatures are often needed, especially for less reactive amines. |
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is a highly efficient method for forming a C-C bond between an aryl halide and a terminal alkyne.[6][15] This reaction is fundamental for synthesizing conjugated enynes and aryl alkynes, which are important structures in pharmaceuticals and organic materials.[6][16]
Causality and Mechanism
The Sonogashira reaction uniquely employs a dual catalytic system.[17] The palladium cycle mirrors that of other cross-coupling reactions. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.[4] This copper acetylide is highly reactive and readily undergoes transmetalation with the Ar-Pd(II)-X species, transferring the alkynyl group to the palladium. Subsequent reductive elimination yields the final product.[4]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Synthesis of 4-Alkynyl-6-chloronicotinic acid
-
Reagent Setup: To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-3 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (3-5 mol%).
-
Solvent and Amine: Add an anhydrous, degassed solvent like THF or DMF, followed by a liquid amine base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) (2-3 equiv). The amine serves as both the base and often as a co-solvent.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.3 equiv) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Remove the amine base under reduced pressure. Dilute the residue with ethyl acetate and water.
-
Purification: Separate the layers, extract the aqueous phase with ethyl acetate, and wash the combined organic layers with brine. Dry over Na₂SO₄, filter, and concentrate. Purify the product by flash chromatography.
| Parameter | Typical Value/Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard, effective catalysts for this transformation. |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | Forms the reactive copper acetylide intermediate.[15] |
| Base | Et₃N, i-Pr₂NH | Acts as an acid scavenger and solvent. |
| Solvent | THF, DMF, Toluene | Aprotic solvents are preferred. |
| Temperature | 25-60 °C | The reaction is often efficient even at room temperature.[6] |
Additional Key Transformations
Heck Reaction
The Heck reaction couples the aryl bromide with an alkene, forming a new C-C bond and creating a substituted alkene.[18][19] The reaction typically uses a Pd(0) catalyst, a base (often a hindered amine like Et₃N or an inorganic base like K₂CO₃), and a polar aprotic solvent like DMF or DMAc at elevated temperatures (80-140 °C).[20] This method is ideal for introducing vinyl groups onto the nicotinic acid core. The catalytic cycle involves oxidative addition, migratory insertion of the alkene, and β-hydride elimination.[18][21]
Cyanation
Introducing a nitrile (-CN) group is a powerful synthetic step, as the nitrile can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine.[22] Modern palladium-catalyzed cyanation reactions have moved away from highly toxic reagents like KCN or NaCN. Instead, safer and more manageable cyanide sources such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate (K₄[Fe(CN)₆]) are preferred.[23][24][25] These reactions require a Pd(0) catalyst, often with a specialized ligand (e.g., dppf), and are typically run in polar aprotic solvents like DMAc or NMP at high temperatures.[25] A key challenge is preventing catalyst deactivation by the cyanide ion.[24]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Reactivity | Inactive catalyst; Insufficient temperature; Poor choice of base or ligand. | Use a fresh catalyst or a pre-catalyst. Screen different ligands (e.g., bulky phosphines, NHCs).[13] Increase temperature in increments. For Suzuki, ensure the base is strong enough to activate the boronic acid. |
| Side Product Formation | Homocoupling of the boronic acid (Suzuki); Dehalogenation (hydrodehalogenation). | Run the reaction under a strict inert atmosphere. Use a lower catalyst loading. Ensure reagents are pure. |
| Catalyst Deactivation | Poisoning by coordinating functional groups (e.g., unprotected imidazoles) or by reagents like cyanide.[24] | Protect sensitive functional groups. For cyanation, use methods that control the free cyanide concentration.[24][25] |
| Poor Yield after Workup | Product is soluble in the aqueous phase, especially with the carboxylic acid group. | During workup, carefully adjust the pH to ensure the carboxylic acid is fully protonated and less water-soluble before extraction. Use a more polar extraction solvent like THF if necessary. |
Conclusion
This compound represents a paradigm of strategic design in a chemical building block. The predictable and chemoselective nature of palladium-catalyzed cross-coupling reactions at the C4-Br position provides a reliable entry point for molecular elaboration. By understanding the underlying mechanisms and optimizing reaction protocols for Suzuki, Buchwald-Hartwig, Sonogashira, and other coupling reactions, researchers can efficiently generate diverse libraries of substituted nicotinic acid derivatives. This capability is crucial for accelerating lead optimization in drug discovery and for the rational design of novel functional materials.
References
- Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648–651.
- Wikipedia. Buchwald–Hartwig amination.
- Hull, K. (2018). Development of palladium catalyzed olefin functionalizations : regiocontrolled synthesis of C–N, C–B, and C–C bonds. Theses and Dissertations. 2758.
- Li, Y., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Reaction Chemistry & Engineering.
- Wikipedia. Heck reaction.
- Semantic Scholar. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. Suzuki reaction.
- Organic Chemistry Portal. Heck Reaction.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.
- Wikipedia. Sonogashira coupling.
- ResearchGate. (2012). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines.
- Anderson, K. W., & Buchwald, S. L. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 45(39), 6511–6514.
- Lehrfeld, J., Burkman, A. M., & Gearien, J. E. (1964). Synthesis of 6-substituted nicotinic acid derivatives as analogs of ergot alkaloids. Journal of Medicinal Chemistry, 7, 150–154.
- Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- YouTube. (2023). Buchwald-Hartwig amination.
- MySkinRecipes. 6-Bromo-4-chloronicotinic acid.
- Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.
- Li, G., et al. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 22(12), 2133.
- Zhang, K., et al. (2015). Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers. Journal of Materials Chemistry C, 3(1), 103-111.
- Organic Chemistry Portal. Suzuki Coupling.
- Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668.
- Organic Chemistry Portal. Sonogashira Coupling.
- MDPI. (2018). Catalyzed Mizoroki–Heck Reaction or C–H Activation.
- YouTube. (2016). Sonogashira Coupling Reaction.
- YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
- SlideShare. (2015). Palladium catalysed reactions in synthesis.
- MDPI. (2014). Palladium-Catalyzed Reactions.
- Al-Masri, O. A., et al. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 20(2), 2961–2972.
- Lumen Learning. Palladium catalyzed couplings.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Denmark Group, University of Illinois. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds.
- Fisher Scientific. Palladium-Catalysed Coupling Chemistry.
- YouTube. (2018). Suzuki Coupling Mechanism and Applications.
- Martins, A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5849.
Sources
- 1. Buy 4-Bromo-6-chloronicotinamide [smolecule.com]
- 2. SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 22. thieme-connect.de [thieme-connect.de]
- 23. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 24. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Application Notes and Protocols: Developing Assays with 4-Bromo-6-chloronicotinic Acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Bromo-6-chloronicotinic acid as a versatile chemical scaffold in assay development. We delve into the core chemical principles, provide detailed, validated protocols for the synthesis of activated esters, and outline their subsequent bioconjugation to carrier proteins. The protocols are designed with self-validating checkpoints to ensure experimental integrity. Furthermore, we illustrate the application of these conjugates in the development of a competitive enzyme-linked immunosorbent assay (ELISA), a foundational technique in high-throughput screening and immunological research.
Introduction: The Strategic Value of this compound
This compound is a heterocyclic organic compound belonging to the substituted pyridine family.[1] Its structure is characterized by a pyridine ring functionalized with a carboxylic acid at the 3-position, a bromine atom at the 4-position, and a chlorine atom at the 6-position.[1] This specific arrangement of functional groups makes it a valuable and versatile building block in medicinal chemistry and organic synthesis.[1][2][3][4]
The strategic importance of this molecule in assay development lies in its distinct functionalities:
-
The Carboxylic Acid Group: This is the primary reactive handle for covalent modification. It can be activated to form amide bonds with primary amines, such as the lysine residues found on the surface of proteins, enabling stable bioconjugation.[5][6][7]
-
The Halogenated Pyridine Core: The bromo- and chloro-substituents create a unique electronic and steric profile. This core structure can serve as a hapten—a small molecule that can elicit an immune response when attached to a larger carrier, such as a protein. This property is fundamental for developing immunoassays. The halogens also influence the compound's lipophilicity and potential interactions with biological targets.[1]
This guide will focus on leveraging the carboxylic acid group to create tools for biological assays, specifically by transforming the inert acid into an amine-reactive intermediate for protein conjugation.
Foundational Workflow: From Inert Acid to Reactive Probe
The development of a robust assay using a small molecule like this compound hinges on its ability to be stably linked to a detectable entity or a solid support. The most common and reliable method is to conjugate it to a protein. However, the direct reaction between a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable and requires harsh conditions that would denature most proteins.
Therefore, a two-step approach is employed:
-
Activation: The carboxylic acid is first converted into a more reactive electrophile, typically an N-Hydroxysuccinimide (NHS) ester. This is achieved using carbodiimide chemistry.[7][8]
-
Conjugation: The stable, purified NHS ester is then reacted with the target protein in an amine-free buffer at a slightly alkaline pH to form a stable amide linkage.[5]
This workflow ensures a controlled, efficient, and reproducible conjugation process, which is paramount for the consistency of any subsequent assay.
Caption: Workflow for preparing this compound conjugates.
Protocol 1: Synthesis of this compound NHS Ester
Rationale: This protocol details the activation of the carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-Hydroxysuccinimide (NHS). EDC is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[5][9] This intermediate is unstable in aqueous solutions but reacts rapidly with NHS to form a more stable, amine-reactive NHS ester, which can be isolated and used in subsequent conjugation reactions.[5]
Materials & Reagents
-
This compound (FW: 236.45 g/mol )
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Methodology
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.
-
Reaction Initiation: Cool the flask in an ice bath (0 °C). Once cooled, add EDC (1.5 eq) to the solution in one portion.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of EtOAc:Hexanes as the mobile phase). The product spot should be less polar (higher Rf) than the starting carboxylic acid. The reaction is typically complete within 4-6 hours.
-
Workup - Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing cold deionized water. Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with cold 5% HCl (to remove unreacted EDC), saturated NaHCO₃ solution (to remove unreacted NHS and starting material), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification & Storage: The resulting crude solid can be further purified by recrystallization or silica gel chromatography if necessary. Store the final, dried product under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.
Quality Control: A Self-Validating System
Confirming the identity and purity of the activated NHS ester is critical for reproducible conjugations. The multi-halogen nature of the parent compound provides a unique analytical fingerprint.
| Analytical Technique | Expected Outcome for this compound NHS Ester |
| Mass Spectrometry (MS) | The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an ~3:1 ratio).[10][11] This results in a cluster of peaks (M, M+2, M+4, M+6) with a distinctive intensity ratio, providing unambiguous confirmation. |
| ¹H NMR Spectroscopy | The spectrum will show the disappearance of the broad carboxylic acid proton signal and the appearance of a new singlet at approximately 2.9 ppm corresponding to the four equivalent protons of the succinimide ring. The aromatic protons on the pyridine ring will also be present with predictable chemical shifts and coupling constants.[12][13] |
| FTIR Spectroscopy | The broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) will disappear. Two new characteristic carbonyl (C=O) stretching bands will appear: one for the ester (~1780 cm⁻¹) and one for the imide (~1740 cm⁻¹). |
Protocol 2: Conjugation of NHS Ester to a Carrier Protein
Rationale: This protocol describes the covalent attachment of the synthesized this compound NHS ester to a carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). The NHS ester reacts with primary amines (the ε-amino group of lysine residues and the N-terminal α-amino group) on the protein surface to form a stable amide bond.[5][7] The choice of buffer is critical; it must be free of primary amines (e.g., Tris or glycine) that would compete with the protein for reaction. Phosphate-buffered saline (PBS) or bicarbonate buffer at a pH of 7.5-8.5 is ideal for this reaction.
Materials & Reagents
-
This compound NHS ester (from Protocol 1)
-
Carrier protein (e.g., BSA, KLH)
-
Conjugation Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.5-8.0 (or PBS)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Dialysis tubing (e.g., 10 kDa MWCO) or a desalting column (e.g., G-25)
Step-by-Step Methodology
-
Protein Preparation: Dissolve the carrier protein in conjugation buffer to a final concentration of 5-10 mg/mL.
-
Hapten Preparation: Immediately before use, dissolve the this compound NHS ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
Conjugation Reaction: While gently stirring the protein solution, add the desired volume of the hapten stock solution dropwise. The molar ratio of hapten to protein can be varied to achieve different degrees of labeling (a common starting point is a 20- to 50-fold molar excess of hapten).
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes.
-
Purification: Remove the unreacted hapten and byproducts by dialyzing the conjugate against PBS at 4°C with several buffer changes over 24-48 hours, or by passing it through a desalting column equilibrated with PBS.
-
Storage: Store the purified conjugate in a sterile solution, often with a preservative like sodium azide, at 4°C or frozen at -20°C in aliquots.
Application Example: Competitive ELISA Development
Rationale: The hapten-protein conjugate (e.g., this compound-BSA) is an essential reagent for developing a competitive immunoassay. This format is used to detect the free hapten or analogous molecules in a sample. In this setup, the conjugate is immobilized on an ELISA plate. A specific antibody against the hapten is pre-incubated with a sample. If the sample contains the free hapten, it will bind to the antibody. When this mixture is added to the plate, only the unbound antibodies are free to bind to the immobilized conjugate. Therefore, the signal generated is inversely proportional to the concentration of free hapten in the sample.
Caption: Principle of a competitive ELISA using a hapten-carrier conjugate.
Abbreviated Protocol for Competitive ELISA
-
Coating: Dilute the this compound-protein conjugate in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate in the wells of a microtiter plate overnight at 4°C.
-
Blocking: Wash the plate and add a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding. Incubate for 1-2 hours.
-
Competition: In a separate plate or tubes, pre-incubate a constant, limiting amount of anti-hapten antibody with varying concentrations of the standard or unknown sample.
-
Binding: After washing the blocked plate, transfer the antibody/sample mixtures to the wells. Incubate for 1-2 hours.
-
Detection: Wash the plate. Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) that will bind to the primary antibody captured on the plate. Incubate for 1 hour.
-
Signal Generation: Wash the plate. Add the enzyme's substrate (e.g., TMB). The color development is stopped with a stop solution (e.g., 2N H₂SO₄).
-
Readout: Measure the absorbance at the appropriate wavelength. The signal will be inversely proportional to the amount of free analyte in the sample.
Safety and Handling
As with all halogenated organic compounds, this compound and its derivatives should be handled with care in a well-ventilated area or chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[14][15][16]
-
Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[17]
-
Precautionary Measures: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[14]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[14] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
References
- Advances in the Analysis of Persistent Halogen
- 4-Bromo-6-chloronicotinamide. (n.d.).
- Bioconjugation and crosslinking technical handbook. (n.d.). Thermo Fisher Scientific.
- It Takes Two To Tango, Part 1: Bioconjug
- 5-Bromo-6-chloronicotinic acid Safety D
- Quantitative and Qualitative Analysis of Organic Halogenated Compounds. (2018).
- Organic Compounds Containing Halogen
- Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. (2022). Bio-Synthesis.
- 6-broMo-4-chloronicotinic acid. (n.d.). Interchim.
- 5-Bromonicotinic acid SAFETY DATA SHEET. (2014). Thermo Fisher Scientific.
- Bioconjugation Techniques. (n.d.). McGill University.
- Mass spectrometry of halogen-containing organic compounds. (2008).
- Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. (2021). Semantic Scholar.
- 6-Bromo-2-methylquinoline Safety D
- 6-Bromo-2-chloronicotinaldehyde Safety D
- A Brief Introduction to Traditional Bioconjug
- 1-Bromo-4-chlorobenzene Safety D
- This compound | 1256834-13-5. (n.d.). Sigma-Aldrich.
- This compound | 1256834-13-5. (n.d.). Biosynth.
- 5-Bromo-6-chloronicotinic acid. (n.d.). Smolecule.
- This compound | 1256834-13-5. (n.d.). ChemicalBook.
- 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2. (n.d.). PubChem.
- This compound. (n.d.). LGC Standards.
- This compound | 1256834-13-5. (n.d.). MilliporeSigma.
- 6-Bromo-4-chloronicotinic acid. (n.d.). MySkinRecipes.
- Validating the Structure of 6-Bromonicotinonitrile Deriv
- Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (n.d.). NIH.
Sources
- 1. CAS 1060808-92-5: 6-broMo-4-chloronicotinic acid [cymitquimica.com]
- 2. Buy 4-Bromo-6-chloronicotinamide [smolecule.com]
- 3. Buy 5-Bromo-6-chloronicotinic acid | 29241-62-1 [smolecule.com]
- 4. 6-Bromo-4-chloronicotinic acid [myskinrecipes.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules [biosyn.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. vectorlabs.com [vectorlabs.com]
- 9. mcgill.ca [mcgill.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. chemscene.com [chemscene.com]
- 16. angenechemical.com [angenechemical.com]
- 17. 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 4-Bromo-6-chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive technical guide provides a detailed exploration of the chemical functionalization of 4-Bromo-6-chloronicotinic acid, a versatile building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of procedures to offer in-depth scientific rationale, proven experimental protocols, and an understanding of the underlying principles governing the reactivity of this polyfunctionalized pyridine derivative. We will delve into strategies for selective modification at the bromine, chlorine, and carboxylic acid functionalities, providing researchers with the necessary tools to incorporate this valuable scaffold into their synthetic programs.
Introduction: The Strategic Value of this compound
This compound is a key heterocyclic intermediate whose distinct electronic and steric properties make it a valuable starting material for the synthesis of a wide array of complex molecules. The presence of three orthogonal functional groups—a carboxylic acid, a bromine atom, and a chlorine atom—on the pyridine ring allows for a high degree of synthetic flexibility. The differential reactivity of the C-Br and C-Cl bonds, in particular, opens avenues for sequential and site-selective modifications, a crucial aspect in the efficient construction of pharmaceutical candidates and functional materials.
This guide will focus on three primary areas of functionalization:
-
Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the reactivity of the C-Br bond for the formation of new carbon-carbon and carbon-nitrogen bonds.
-
Nucleophilic Aromatic Substitution: Exploiting the electron-deficient nature of the pyridine ring to displace the chlorine atom.
-
Modification of the Carboxylic Acid Group: Converting the acid to esters and amides to introduce further diversity and modulate physicochemical properties.
Chemoselectivity in Cross-Coupling Reactions: The C-Br vs. C-Cl Dichotomy
A foundational principle in the functionalization of this compound is the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is weaker and more readily undergoes oxidative addition to a palladium(0) center compared to the C-Cl bond. This reactivity trend (C-I > C-Br > C-Cl) is a cornerstone of selective synthesis, allowing for transformations to be directed preferentially to the C4 position. By carefully selecting catalysts, ligands, and reaction conditions, chemists can achieve high chemoselectivity for reactions at the C-Br bond while leaving the C-Cl bond intact for subsequent manipulations.
Palladium-Catalyzed Cross-Coupling at the C4 Position
The bromine atom at the C4 position is the more reactive handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These transformations are instrumental in building molecular complexity by forming new C-C and C-N bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and heteroaryl-aryl structures. The reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base provides a versatile route to new C-C bonds.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical. For heteroaryl bromides, bulky and electron-rich phosphine ligands such as SPhos or XPhos often enhance catalytic activity and prevent catalyst deactivation.
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation to the palladium center. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are commonly employed.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.
Protocol 1: Suzuki-Miyaura Coupling of Methyl 4-Bromo-6-chloronicotinate with Phenylboronic Acid
This protocol details the Suzuki-Miyaura coupling of the methyl ester of this compound with phenylboronic acid. Esterification of the carboxylic acid is often advantageous as it can improve solubility and prevent potential side reactions involving the acidic proton.
Materials:
-
Methyl 4-bromo-6-chloronicotinate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
SPhos (0.10 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Methyl 4-bromo-6-chloronicotinate, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Add 1,4-dioxane and water in a 4:1 ratio.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | Efficient for heteroaryl bromide coupling. |
| Base | K₂CO₃ | Activates the boronic acid. |
| Solvent | 1,4-Dioxane / Water | Ensures solubility of all components. |
| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.
Causality Behind Experimental Choices:
-
Catalysts: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is traditionally used.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is employed to deprotonate the terminal alkyne and act as a solvent.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling). Therefore, maintaining an inert atmosphere is crucial.
Protocol 2: Sonogashira Coupling of Methyl 4-Bromo-6-chloronicotinate with Phenylacetylene
This protocol outlines the coupling of methyl 4-bromo-6-chloronicotinate with phenylacetylene.
Materials:
-
Methyl 4-bromo-6-chloronicotinate (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.10 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Methyl 4-bromo-6-chloronicotinate, Pd(PPh₃)₄, and CuI.
-
Add anhydrous THF and Et₃N.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalysts | Pd(PPh₃)₄ / CuI | Classic and effective catalyst system for Sonogashira coupling. |
| Base/Solvent | Et₃N | Deprotonates the alkyne and serves as a basic solvent. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative homocoupling of the alkyne. |
| Temperature | Room Temperature | Typically sufficient for reactive aryl bromides. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and a primary or secondary amine.[1] This transformation is of paramount importance in pharmaceutical synthesis.
Causality Behind Experimental Choices:
-
Ligand: The choice of phosphine ligand is crucial and often substrate-dependent. Bulky, electron-rich ligands like Xantphos or BINAP are frequently effective.[2]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are common choices.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.
Protocol 3: Buchwald-Hartwig Amination of Methyl 4-Bromo-6-chloronicotinate with Morpholine
This protocol describes the amination of methyl 4-bromo-6-chloronicotinate with morpholine.
Materials:
-
Methyl 4-bromo-6-chloronicotinate (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 equiv)
-
Xantphos (0.05 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add anhydrous toluene, followed by Methyl 4-bromo-6-chloronicotinate and then morpholine.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through Celite and wash the pad with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / Xantphos | A robust system for C-N bond formation with heteroaryl halides. |
| Base | NaOtBu | Strong, non-nucleophilic base for amine deprotonation. |
| Solvent | Anhydrous Toluene | High-boiling, aprotic solvent suitable for the reaction temperature. |
| Temperature | 100-110 °C | Facilitates the catalytic cycle, including reductive elimination. |
Nucleophilic Aromatic Substitution at the C6 Position
The chlorine atom at the C6 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group (or its ester/amide derivative) activates the ring towards attack by nucleophiles. This provides a complementary strategy to the cross-coupling reactions at the C4 position.
Causality Behind Experimental Choices:
-
Nucleophile: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates.
-
Solvent: Polar aprotic solvents like DMSO or DMF are often used to facilitate the reaction.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy for the addition-elimination mechanism.
Protocol 4: Nucleophilic Aromatic Substitution with Piperidine
This protocol describes the displacement of the chlorine atom with piperidine.
Materials:
-
This compound (1.0 equiv)
-
Piperidine (3.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vial, add this compound and DMSO.
-
Add piperidine to the solution.
-
Seal the vial and heat the reaction mixture to 120-140 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water, which may precipitate the product.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by crystallization or column chromatography.
| Parameter | Condition | Rationale |
| Nucleophile | Piperidine | A common and effective amine nucleophile. |
| Solvent | DMSO | Polar aprotic solvent that promotes SNAr reactions. |
| Temperature | 120-140 °C | Provides the necessary energy for the reaction to proceed. |
Functionalization of the Carboxylic Acid Group
The carboxylic acid at the C3 position offers a third handle for diversification. Esterification and amidation are two fundamental transformations that allow for the introduction of a wide range of functionalities, which can be crucial for modulating properties such as solubility, lipophilicity, and biological activity.
Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[3] The reaction is an equilibrium process, and an excess of the alcohol is often used to drive the reaction to completion.
Protocol 5: Fischer Esterification with Methanol
This protocol describes the conversion of this compound to its methyl ester.
Materials:
-
This compound (1.0 equiv)
-
Methanol (as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
Procedure:
-
Suspend this compound in methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of starting material).
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the methyl ester.
| Parameter | Condition | Rationale |
| Reagent/Solvent | Methanol | Serves as both the reactant and the solvent, driving the equilibrium. |
| Catalyst | H₂SO₄ | Protonates the carbonyl oxygen, activating the carboxylic acid. |
| Temperature | Reflux | Accelerates the rate of reaction. |
Amide Bond Formation using HATU
Amide bond formation is a cornerstone of medicinal chemistry. While direct condensation of a carboxylic acid and an amine is generally not feasible, coupling reagents facilitate this transformation. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that promotes amide bond formation under mild conditions.[4]
Protocol 6: Amide Coupling with Benzylamine using HATU
This protocol details the coupling of this compound with benzylamine.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in anhydrous DMF, add DIPEA and stir for 10 minutes at room temperature.
-
Add HATU to the reaction mixture and stir for another 15 minutes.
-
Add benzylamine and continue to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Coupling Reagent | HATU | Highly efficient for amide bond formation with minimal side reactions. |
| Base | DIPEA | A non-nucleophilic base to deprotonate the carboxylic acid and neutralize the formed hexafluorophosphate. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that dissolves the reactants and reagents. |
| Temperature | Room Temperature | Mild conditions that are well-tolerated by many functional groups. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the key functionalization strategies for this compound.
Sources
use of 4-Bromo-6-chloronicotinic acid in fragment-based drug discovery
Application Notes & Protocols
Topic: Strategic Application of 4-Bromo-6-chloronicotinic Acid in Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful and efficient methodology for identifying novel lead compounds.[1][2][3] This approach hinges on the principle of screening low-molecular-weight compounds (fragments) that, despite typically binding with low affinity, do so with high ligand efficiency.[4] These initial hits then serve as starting points for rational, structure-guided optimization into potent drug candidates.[5][6] This guide details the strategic use of this compound, a versatile and synthetically tractable fragment, in FBDD campaigns. Its unique structural features—a pyridine core, a carboxylic acid handle, and two distinct halogens (bromine and chlorine)—make it an exceptional tool for probing protein binding sites and exploiting the increasingly important halogen bonding interaction in medicinal chemistry.[7][8][9] We provide a comprehensive overview of its properties, the scientific rationale for its use, and detailed protocols for its application in primary screening, hit validation, and structural elucidation.
Fragment Profile: this compound
This compound is a heterocyclic compound well-suited for FBDD, adhering to the widely accepted 'Rule of Three'.[1][10] This empirical guideline suggests that ideal fragments should have a molecular weight under 300 Da, a cLogP of 3 or less, and no more than 3 hydrogen bond donors and acceptors, ensuring they possess the necessary simplicity and solubility for effective screening.[10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance in FBDD |
| Molecular Formula | C₆H₃BrClNO₂ | Low complexity allows for efficient exploration of chemical space.[2] |
| Molecular Weight | 236.45 g/mol | Falls comfortably within the "Rule of Three" (<300 Da).[1][11] |
| cLogP (calculated) | ~2.0 - 2.5 | Indicates good balance of hydrophobicity and solubility for screening. |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | Provides a key interaction point for binding and a handle for chemical elaboration. |
| Hydrogen Bond Acceptors | 3 (N in ring, 2 O in acid) | Offers multiple potential interactions with protein targets. |
| Rotatable Bonds | 1 | Low conformational flexibility increases the probability of productive binding. |
| Key Structural Features | Pyridine Scaffold, Carboxylic Acid, Bromine atom, Chlorine atom | Provides a rigid core with multiple vectors for interaction and optimization. |
The true power of this fragment lies in its multi-functional nature. The carboxylic acid provides a classic hydrogen bonding motif and serves as a prime synthetic handle for "fragment growing" strategies.[6] The pyridine ring is a common pharmacophore, and the two halogen atoms are not mere steric bulk; they are key participants in directed, non-covalent interactions.
The Rationale: Leveraging Halogen Bonding
For many years, halogens in drug design were primarily considered for their steric and lipophilic effects.[8] However, it is now firmly established that heavier halogens (Cl, Br, I) can act as Lewis acids, forming highly directional, non-covalent interactions with Lewis bases known as halogen bonds (XBs).[9][12][13] This interaction arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential opposite the covalent bond (the σ-hole), which is attracted to an electron-rich atom like a backbone carbonyl oxygen.[7][13]
The strength of a halogen bond is influenced by the polarizability of the halogen, following the general trend I > Br > Cl > F.[9] The presence of both bromine and chlorine on the this compound fragment allows for the potential formation of two distinct halogen bonds, offering a powerful tool to probe the electronic and steric environment of a binding pocket.
Caption: Principle of a halogen bond (XB), a directional interaction between a σ-hole (δ+) on the halogen (X) and a Lewis base (Y).
FBDD Application Workflow & Protocols
The successful deployment of this compound in an FBDD campaign follows a structured, multi-stage process designed to identify and validate hits efficiently.
Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Protocol: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, transient interactions characteristic of fragments.[14][15][16]
Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.
Materials:
-
Target protein of interest (>95% purity).
-
This compound stock solution (e.g., 100 mM in 100% DMSO).
-
SPR instrument (e.g., Biacore, Carterra).
-
Sensor chip suitable for protein immobilization (e.g., CM5, CAP).
-
Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.0-5.5).
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20).
-
DMSO for buffer matching.
Methodology:
-
Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry or a capture-based method to a target density that will yield a theoretical Rmax of ~50-100 RU for the fragment.
-
Activate a reference flow cell with coupling reagents but do not immobilize the protein. This is critical for subtracting nonspecific binding and bulk refractive index effects.[17]
-
-
Fragment Solution Preparation:
-
Prepare a screening concentration of this compound (e.g., 200 µM) in running buffer.
-
Crucially , ensure the final DMSO concentration in the fragment solution is identical to that of the running buffer (typically 1-5%). Mismatched DMSO is a major source of false positives.[14]
-
-
Screening Run:
-
Inject the fragment solution over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Include several buffer-only injections throughout the run to double-reference the data.
-
-
Data Analysis:
-
Process the raw sensorgrams by subtracting both the reference channel data and the buffer-only injection data.
-
A positive binding event is characterized by a higher response in the target channel than the reference channel during the injection phase.
-
Hits are typically identified as fragments giving a response significantly above the baseline noise.
-
Protocol: Hit Validation by NMR Spectroscopy
NMR spectroscopy is a robust method to confirm binding and can provide information on the binding site.[18][19][20] Ligand-observed methods like Saturation Transfer Difference (STD) are particularly well-suited for FBDD.[4][20]
Objective: To confirm the binding of this compound to the target protein in solution.
Materials:
-
Target protein solution (10-50 µM in a suitable deuterated buffer, e.g., d-PBS).
-
This compound stock solution (as above).
-
NMR spectrometer with a cryoprobe.
Methodology:
-
Sample Preparation:
-
Prepare two NMR tubes:
-
Sample: Target protein (e.g., 20 µM) and this compound (e.g., 1-2 mM).
-
Control: this compound only (1-2 mM) to acquire a reference spectrum.
-
-
-
NMR Acquisition:
-
Acquire a standard 1D ¹H spectrum of the control sample.
-
For the protein-fragment sample, acquire an STD-NMR experiment. This involves selectively saturating a region of the protein's proton spectrum (e.g., -1.0 ppm, where no ligand signals are present) and a reference off-resonance frequency (e.g., 40 ppm).
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
If the fragment binds to the protein, magnetization will be transferred from the saturated protein to the bound fragment. When the fragment dissociates, it carries this saturation with it.
-
The resulting difference spectrum (the STD spectrum) will show signals only for the protons of the fragment that are in close proximity to the protein upon binding.[21]
-
The appearance of signals in the STD spectrum is a strong confirmation of a direct binding interaction.
-
Protocol: Structural Elucidation by X-ray Crystallography
Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the initial FBDD stages, as it provides a precise roadmap for chemical optimization.[5][22][23][24]
Objective: To determine the three-dimensional binding mode of this compound within the target's binding site.
Materials:
-
Apo-protein crystals of the target.
-
This compound solution (10-50 mM in a cryo-protectant compatible solvent, e.g., 25% ethylene glycol).
-
Crystallography screening tools and access to a synchrotron beamline.
Methodology:
-
Crystal Soaking:
-
Transfer an apo-protein crystal from its growth drop into a solution containing the fragment at a high concentration (e.g., 10 mM) mixed with a suitable cryoprotectant.
-
Allow the crystal to soak for a period ranging from minutes to hours. The optimal time must be determined empirically.
-
-
Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect a high-resolution X-ray diffraction dataset at a synchrotron source. The presence of bromine allows for the collection of data at its absorption edge to leverage anomalous dispersion for phasing and unambiguous identification.
-
-
Structure Determination and Analysis:
-
Solve the structure using molecular replacement with the apo-protein structure as a model.
-
Carefully inspect the resulting electron density maps (2Fo-Fc and Fo-Fc) for positive density corresponding to the bound fragment.
-
Model the fragment into the density and refine the structure.
-
Analyze the refined structure to identify key interactions (e.g., hydrogen bonds from the carboxylic acid, halogen bonds from the Br or Cl atoms) between the fragment and the protein.
-
Hit-to-Lead Optimization Strategies
The high-resolution structure of the this compound-protein complex unlocks rational, structure-based design.[6][25] The fragment's functional groups provide clear vectors for chemical elaboration to improve potency and selectivity.
Caption: Hit-to-Lead optimization strategies starting from the this compound fragment.
-
Vector-Based Growing: The carboxylic acid is the most straightforward point for elaboration. Based on the crystal structure, if there is an adjacent empty pocket, a small library of amides or esters can be synthesized to extend into that space and pick up new interactions.[6]
-
Halogen Probing: The structure will reveal the environment around the bromine and chlorine atoms. If one is forming a productive halogen bond, it could be swapped for iodine to potentially strengthen the interaction.[9] If a halogen is in a sterically hindered or unfavorable position, it can be replaced with a smaller group (e.g., H) or a methyl group to probe hydrophobic interactions.
-
Fragment Merging: If screening identifies a second fragment binding in a proximal pocket, the structural information for both can be used to design a new, single molecule that incorporates the key binding features of both original hits.[22]
Conclusion
This compound is more than just another small molecule; it is a purpose-built tool for modern fragment-based drug discovery. Its adherence to the "Rule of Three," combined with a versatile set of functional groups, makes it an excellent starting point for an FBDD campaign. The strategic inclusion of two distinct halogen atoms provides a unique opportunity to leverage and optimize halogen bonding interactions, a key strategy in contemporary medicinal chemistry for enhancing binding affinity and selectivity. The protocols outlined here provide a clear and validated pathway from initial screening to structure-guided lead optimization, enabling research teams to efficiently harness the full potential of this powerful fragment.
References
- Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44–48. [Link]
- Ford, M. C., & Ho, P. S. (2016). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Pharmaceuticals, 9(4), 66. [Link]
- Zhu, W., et al. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Chemical Information and Modeling, 54(2), 496-505. [Link]
- Sygnature Discovery. (n.d.). Fragment Screening.
- Reich, S., et al. (2010). SPR-based fragment screening: advantages and applications. Analytical and Bioanalytical Chemistry, 398(1), 203–223. [Link]
- Saha, S., et al. (2024). Halogen Bonding: A New Frontier in Medicinal Chemistry.
- Wikipedia. (2023). Fragment-based lead discovery. Wikipedia, The Free Encyclopedia. [Link]
- Markgren, P. O., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports, 10(1), 22464. [Link]
- Lu, Y., et al. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery, 7(5), 375-383. [Link]
- Jubilant Biosys. (n.d.). Fragment Screening & Fragment-Based Drug Design. Jubilant Biosys Website. [Link]
- PharmaFeatures. (2024). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
- Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. [Link]
- Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design.
- Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. Methods in Enzymology, 493, 219–249. [Link]
- Ciulli, A., & Abell, C. (2007). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Current Opinion in Biotechnology, 18(6), 489-496. [Link]
- de la Cruz, M., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biophysical Reviews, 11(2), 181-193. [Link]
- Massachusetts Biotechnology Council. (2024). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. MassBio Website. [Link]
- Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 992, 439–453. [Link]
- Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. [Link]
- Li, Q., & Li, D. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 187. [Link]
- Hall, R. J., et al. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Letters, 595(18), 2327-2342. [Link]
- Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita Website. [Link]
- Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
- Simpson, D. R., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Current Topics in Medicinal Chemistry, 14(11), 1333–1346. [Link]
- Schmidt, A., et al. (2018). Three-Component Suzuki–Knoevenagel Synthesis of Merocyanine Libraries and Correlation Analyses of Their Oxidation Potentials and Optical Band Gaps. Molecules, 23(11), 2907. [Link]
- Cambridge Healthtech Institute. (n.d.). Fragment Based Drug Discovery. CHI Website. [Link]
- Perry, J. J. P., et al. (2020). Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response. British Journal of Cancer, 122(3), 310–321. [Link]
- Sharma, G., et al. (2020). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. Organic & Biomolecular Chemistry, 18(12), 2262–2267. [Link]
- Wencewicz, T. A. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules, 28(3), 1421. [Link]
- Singh, N., et al. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece.
- Cambridge Healthtech Institute. (2023). Fragment-Based Drug Discovery. Drug Discovery Chemistry 2023 Archive. [Link]
Sources
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. massbio.org [massbio.org]
- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 11. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fragment screening by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fragment-based Drug Discovery Interaction Analysis - Creative Proteomics [iaanalysis.com]
- 22. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. selvita.com [selvita.com]
- 24. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 25. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocols for the Esterification of 4-Bromo-6-chloronicotinic Acid
Abstract
Esters of 4-Bromo-6-chloronicotinic acid are pivotal intermediates in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The strategic placement of bromo, chloro, and carboxylic acid functionalities on the pyridine ring offers a versatile scaffold for further chemical modification, such as cross-coupling and amidation reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on reliable and efficient protocols for the esterification of this compound. We present two primary methodologies: the classic Fischer-Speier acid-catalyzed esterification and a milder, alternative approach utilizing thionyl chloride for substrates intolerant to harsh acidic conditions. The rationale behind experimental choices, step-by-step protocols, and purification strategies are discussed in depth to ensure reproducibility and high-yield synthesis.
Introduction: The Strategic Importance of 4-Bromo-6-chloronicotinate Esters
This compound is a substituted pyridine derivative of significant interest in synthetic chemistry. Its utility stems from the differential reactivity of the halogen substituents and the presence of a carboxylic acid handle. Esterification of this acid is often a critical first step in a synthetic sequence for several reasons:
-
Protection of the Carboxylic Acid: The ester group protects the acidic proton, preventing unwanted side reactions in subsequent steps that may involve bases or organometallic reagents.
-
Modulation of Physicochemical Properties: Converting the carboxylic acid to an ester alters the molecule's polarity, solubility, and crystalline nature, which can be advantageous for purification and handling.
-
Intermediate for Further Functionalization: The ester can be readily converted back to the carboxylic acid or transformed into other functional groups like amides, which are prevalent in biologically active molecules.
Choosing the correct esterification method is paramount and depends on the stability of the starting material and the desired scale of the reaction. This guide provides the necessary details to make an informed decision and execute the synthesis successfully.
Protocol I: Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2][3] It is a thermodynamically controlled process that is both cost-effective and scalable.
Mechanistic Rationale
The reaction proceeds via a reversible, acid-catalyzed nucleophilic acyl substitution.[4][5] The key principles governing this transformation are:
-
Catalysis: A strong Brønsted acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), protonates the carbonyl oxygen of the nicotinic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[6][7]
-
Equilibrium Control: The reaction is reversible, with water as a byproduct.[8][9] To drive the equilibrium toward the formation of the ester, one of two strategies is essential:
-
Use of Excess Alcohol: Employing the alcohol as the reaction solvent ensures it is present in large excess, shifting the equilibrium to the product side according to Le Chatelier's principle.[5][8]
-
Water Removal: Concentrated H₂SO₄ serves a dual role as both a catalyst and a dehydrating agent, sequestering the water formed and preventing the reverse reaction.[8][10][11][12] For larger-scale reactions, a Dean-Stark apparatus can be used to azeotropically remove water.[9]
-
Visualizing the Mechanism
Caption: Mechanism of Fischer-Speier Esterification.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Anhydrous Alcohol (e.g., Methanol or Ethanol, ~20-40 eq, serving as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic Solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Reagent Addition: Add the anhydrous alcohol (e.g., 10-15 mL per gram of acid). Stir the suspension at room temperature to ensure good mixing.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid dropwise to the stirring suspension. An exotherm may be observed.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (for methanol, ~65°C; for ethanol, ~78°C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours).
-
Work-up (Quenching & Neutralization):
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice and water.
-
Slowly add saturated NaHCO₃ solution to neutralize the excess acid until effervescence ceases (pH ~7-8).
-
-
Extraction:
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 50 mL).
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude ester can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or distillation under vacuum to yield the pure product.[13]
Data Summary
| Parameter | Value | Rationale |
| Substrate | This compound | 1.0 eq |
| Reagent | Anhydrous Methanol/Ethanol | 20-40 eq |
| Catalyst | Conc. H₂SO₄ | 0.1-0.2 eq |
| Temperature | Reflux (~65-80°C) | To overcome activation energy |
| Reaction Time | 4-12 hours | Varies with alcohol and scale |
| Typical Yield | 75-95% | Dependent on complete reaction and purification |
Protocol II: Milder Esterification via Acyl Chloride Intermediate
For more complex molecules containing acid-sensitive functional groups, the high temperatures and strong acid of the Fischer esterification are unsuitable.[14][15] A reliable alternative is the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂), followed by reaction with the alcohol.
Mechanistic Rationale
This method proceeds in two conceptual stages, which can often be performed in one pot:
-
Acyl Chloride Formation: this compound reacts with thionyl chloride to form 4-bromo-6-chloronicotinoyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion.
-
Esterification: The highly electrophilic acyl chloride readily reacts with the alcohol (a nucleophile) to form the desired ester. This step is typically fast and can be performed at low temperatures.
This approach avoids the need for strong acid catalysis and high temperatures, making it compatible with a wider range of functional groups.
Visualizing the Workflow
Caption: Workflow for Esterification via SOCl₂.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Thionyl Chloride (SOCl₂, 1.5-2.0 eq)
-
Anhydrous Alcohol (e.g., Methanol, Ethanol, 1.1-1.5 eq)
-
Anhydrous inert solvent (e.g., Dichloromethane (DCM), Toluene)
-
Catalytic N,N-Dimethylformamide (DMF, 1-2 drops)
-
Anhydrous base (e.g., Triethylamine (Et₃N) or Pyridine, 1.5 eq)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: Suspend this compound in an anhydrous inert solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen). Add a few drops of DMF as a catalyst.
-
Acyl Chloride Formation: Cool the suspension to 0°C in an ice bath. Add thionyl chloride dropwise via a dropping funnel. After the addition, allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until the solution becomes clear and gas evolution ceases.
-
Removal of Excess SOCl₂: Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. Caution: Perform this in a well-ventilated fume hood.
-
Ester Formation: Re-dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0°C.
-
Alcohol Addition: In a separate flask, dissolve the alcohol and the anhydrous base (e.g., triethylamine) in DCM. Add this solution dropwise to the stirring acyl chloride solution at 0°C.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for completion by TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by silica gel column chromatography.
Method Comparison
| Feature | Fischer-Speier Esterification | Thionyl Chloride Method |
| Conditions | Strong acid (H₂SO₄), high temp (reflux) | Mild, low temperature |
| Catalyst | H₂SO₄, TsOH | Catalytic DMF |
| Reagents | Excess alcohol | SOCl₂, Base (Et₃N) |
| Byproducts | Water | SO₂, HCl, Triethylamine HCl salt |
| Advantages | Inexpensive, simple, scalable | Good for acid-sensitive substrates, fast |
| Disadvantages | Harsh conditions, not for sensitive molecules | SOCl₂ is hazardous, requires anhydrous conditions |
Conclusion
The successful esterification of this compound is readily achievable through well-established synthetic protocols. For robust, simple substrates on a large scale, the Fischer-Speier esterification offers an economical and efficient route. For more delicate substrates bearing acid-labile functional groups, the thionyl chloride method provides a mild and effective alternative. The choice of method should be guided by the chemical nature of the substrate, the desired scale, and available laboratory resources. Proper execution of the reaction monitoring, work-up, and purification steps outlined in this guide is critical to obtaining the target ester in high yield and purity, enabling its use in subsequent stages of drug discovery and development.
References
- Fischer, E., Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. (General reference for the original work).
- Chemistry Learner. Fischer Esterification: Definition, Examples, and Mechanism. [Link]
- ScienceMotive. (2021).
- Pearson. (n.d.). Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. [Link]
- Science Ready. (n.d.).
- RevisionDojo. (2025).
- JoVE. (2020).
- Quora. (2017).
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
- Royal Society of Chemistry. (2021).
- National Institutes of Health (NIH). (2023).
- ResearchGate. (2017).
- Google Patents. (1984).
- MDPI. (n.d.).
- ResearchGate. (2017).
- BYJU'S. (n.d.).
- Google Patents. (1957).
- National Institutes of Health (NIH). (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
- Master Organic Chemistry. (n.d.).
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification: Definition, Examples, and Mechanism [chemistrylearner.com]
- 3. Fischer esterification Mechanism - Advantages and Applications - ScienceMotive [sciencemotive.com]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications | MDPI [mdpi.com]
- 8. Video: Esterification - Concept [jove.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. scienceready.com.au [scienceready.com.au]
- 11. revisiondojo.com [revisiondojo.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 15. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromo-6-chloronicotinic Acid
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Bromo-6-chloronicotinic acid (CAS: 1256834-13-5). This molecule is a valuable building block in pharmaceutical and agrochemical research, but its synthesis presents notable challenges due to the electron-deficient nature of the pyridine ring.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve your reaction yield, minimize impurities, and ensure procedural safety. We will focus on the direct bromination of 6-chloronicotinic acid, a common and logical precursor.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each answer explains the chemical reasoning behind the proposed solution.
Q1: My reaction has a very low yield or has not proceeded at all. What are the primary factors to investigate?
A1: This is the most common issue and typically points to insufficient electrophilic activation. The pyridine ring, already deactivated by the nitrogen heteroatom, is further deactivated by the electron-withdrawing chloro and carboxylic acid groups. To achieve a successful reaction, a highly activated electrophile and harsh reaction conditions are necessary.
-
Inadequate Acid Strength: Standard concentrated sulfuric acid is often insufficient. The reaction generally requires fuming sulfuric acid (oleum) to both protonate the pyridine ring and activate the brominating agent.[3] The SO₃ in oleum acts as a powerful Lewis acid.
-
Temperature Too Low: Electrophilic substitution on this highly deactivated ring is slow and requires significant thermal energy.[3] While side reactions are a concern, a temperature range of 80-120°C is often a necessary starting point for optimization.
-
Reagent Purity: Ensure the 6-chloronicotinic acid starting material is pure and dry.[4] Moisture can react with the oleum, reducing its strength. The brominating agent (e.g., NBS, DBDMH) should be of high purity.
-
Inefficient Mixing: The reaction mixture can be thick or heterogeneous. Vigorous mechanical stirring is crucial to ensure proper mixing and heat transfer.
Q2: I'm observing significant byproduct formation, particularly di-brominated species or other isomers. How can I improve selectivity?
A2: Poor selectivity is a frequent challenge when using harsh reaction conditions. The key is to carefully balance reactivity with selectivity.
-
Stoichiometry of the Brominating Agent: This is the most critical factor. Using a large excess of the brominating agent will inevitably lead to di-bromination. A patent for similar pyridine derivatives suggests using a molar ratio of the brominating agent to the pyridine substrate of 0.4:1 to 1.1:1 to minimize side products.[3] Start with a 1.0 to 1.05 molar equivalent of your brominating agent.
-
Choice of Brominating Agent: While elemental bromine (Br₂) can be used, it is often less selective and requires high temperatures, leading to a mixture of mono- and di-bromo isomers that are difficult to separate.[3] N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are often preferred as they provide a controlled, low-concentration source of electrophilic bromine and can lead to cleaner reactions.[3]
-
Rate of Addition: If using liquid bromine, add it dropwise at the reaction temperature to maintain a low instantaneous concentration, which disfavors poly-bromination.
-
Reaction Temperature: Excessively high temperatures can overcome the subtle activation/deactivation differences between positions on the ring, leading to a loss of regioselectivity. Once the reaction conditions for conversion are established, try to lower the temperature by 5-10°C increments to find the optimal balance.
Q3: The work-up is difficult, and I'm losing a significant amount of product during isolation. How can this be optimized?
A3: The work-up for reactions in oleum is hazardous and requires a careful, methodical approach to maximize product recovery.
-
Quenching Procedure: The reaction mixture must be cooled to room temperature and then quenched by pouring it slowly and in a controlled manner onto a large amount of crushed ice. Never add water or ice to the reaction mixture , as this will generate extreme heat and cause dangerous splashing. This step hydrolyzes any remaining reactive species and dilutes the strong acid.
-
Precipitation and pH Adjustment: The desired product, being a carboxylic acid, will be soluble in the highly acidic aqueous solution post-quench. To precipitate the product, you must carefully adjust the pH upwards. Use a concentrated base solution (e.g., 50% NaOH) to neutralize the acid. The target pH for precipitation is typically around 2.5-3.5. Monitor the pH closely with a calibrated meter. Adding the base too quickly can cause localized high pH, potentially hydrolyzing the chloro-substituent or causing the product to "oil out."
-
Filtration and Washing: Once precipitated, the solid should be stirred in the cold solution for a period (e.g., 1-2 hours) to ensure complete crystallization. When filtering, wash the collected solid with cold water to remove inorganic salts. A final wash with a non-polar solvent like hexane can help remove organic impurities.
Frequently Asked Questions (FAQs)
Q: Why is oleum (fuming sulfuric acid) necessary for this reaction?
A: Oleum is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. The SO₃ is a very strong Lewis acid that enhances the electrophilicity of the brominating agent far more than sulfuric acid alone. This super-acidic medium is required to overcome the profound deactivation of the pyridine ring by its substituents.[3]
Q: What are the advantages of using N-Bromosuccinimide (NBS) over elemental bromine (Br₂)?
A: NBS offers several advantages. It is a solid, making it easier and safer to handle than liquid bromine. It provides a slow, steady source of electrophilic bromine, which helps to prevent the formation of poly-brominated byproducts.[3] Reactions with NBS can often be more selective and produce a cleaner product profile compared to using a stoichiometric amount of Br₂ under harsh conditions.
Q: How can I effectively monitor the reaction's progress?
A: Monitoring a reaction in oleum is not straightforward. The most reliable method is to take a small aliquot from the reaction mixture and perform a carefully controlled quench.
-
Withdraw ~0.1 mL of the reaction mixture.
-
Add it to a vial containing crushed ice and a small amount of sodium thiosulfate solution to neutralize any active bromine.
-
Neutralize the acid with a base (e.g., NaHCO₃).
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic extract by Thin Layer Chromatography (TLC) or LC-MS to determine the ratio of starting material to product.
Q: What are the most critical safety precautions for this synthesis?
A: This reaction involves highly corrosive and reactive materials.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and acid-resistant gloves.
-
Fume Hood: All operations must be performed in a certified chemical fume hood due to the release of corrosive vapors (SO₃, HBr).
-
Quenching: The quenching of oleum on ice is highly exothermic. Use a heavy-walled vessel for the ice/water, and ensure it is large enough to contain potential splashing.
-
Reagent Handling: Handle bromine, NBS, and oleum with extreme care, following all institutional safety protocols.
Visualizing the Process
Proposed Synthetic Pathway
The diagram below illustrates the direct bromination of 6-chloronicotinic acid to the desired product.
Baseline Experimental Protocol
This protocol is a synthesized example based on established principles for halogenating deactivated pyridines and should be optimized for your specific laboratory conditions.
-
Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber, and a temperature probe, add 20% oleum (4 mL per 1 g of starting material).
-
Addition of Starting Material: Cool the oleum to 0-5°C in an ice bath. Slowly and portion-wise, add 6-chloronicotinic acid (1.0 eq). Allow the mixture to stir at room temperature until all solids have dissolved.
-
Bromination: Heat the mixture to the desired reaction temperature (e.g., 90°C). Portion-wise, add N-Bromosuccinimide (1.05 eq) over 30-60 minutes, ensuring the temperature does not rise uncontrollably.
-
Reaction: Maintain the reaction mixture at 90°C with vigorous stirring for 4-8 hours. Monitor the reaction progress using the quenched aliquot method described in the FAQs.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. In a separate, large beaker, prepare crushed ice (approx. 10-15 g per 1 mL of oleum used). Slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Isolation: Cool the resulting aqueous solution in an ice bath. Adjust the pH to ~3.0 using a 50% w/v sodium hydroxide solution. A precipitate should form.
-
Purification: Stir the slurry in the ice bath for 1 hour. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water, followed by a small amount of cold ethanol to aid in drying. Dry the product under vacuum to a constant weight.
Data Summary: Reaction Parameters
| Parameter | Condition | Expected Outcome & Rationale |
| Acid Medium | Conc. H₂SO₄ | Low to no conversion. Insufficient activation of the electrophile. |
| 10-20% Oleum | Recommended. Provides necessary SO₃ for activation. [3] | |
| Brominating Agent | Br₂ (1.1 eq) | Potential for conversion but higher risk of di-bromination and other side products. [3] |
| NBS (1.05 eq) | Recommended. Cleaner reaction profile, easier handling, better selectivity. [3] | |
| Temperature | < 70°C | Reaction likely to be very slow or stall. |
| 80 - 120°C | Recommended range for optimization. Balances reaction rate against byproduct formation. | |
| Stoichiometry | Brominating Agent < 1.0 eq | Incomplete conversion of starting material. |
| Brominating Agent > 1.2 eq | Significant increase in di-brominated and other impurities. [3] |
References
- Pearson. (2024). Side-Chain Reactions of Substituted Pyridines.
- YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration.
- Biosynth. (n.d.). This compound | 1256834-13-5.
- Sigma-Aldrich. (n.d.). This compound | 1256834-13-5.
- GCW Gandhi Nagar Jammu. (n.d.). Pyridines.
- Patsnap. (n.d.). Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid.
- Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives.
- Guidechem. (n.d.). What are the properties, synthesis, and applications of 6-Bromonicotinic acid?.
- PubChem. (n.d.). 4-Bromo-6-chloropyridine-3-carboxylic acid.
- Pearson. (2024). EAS Reactions of Pyridine.
- BenchChem. (n.d.). Technical Support Center: Optimizing the Bromination of Nicotinic Acid.
- Google Patents. (n.d.). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.
- ChemicalBook. (2023). 5-Bromo-6-chloronicotinic acid | 29241-62-1.
Sources
- 1. gcwgandhinagar.com [gcwgandhinagar.com]
- 2. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 4. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Bromo-6-chloronicotinic Acid
Welcome to the technical support center for the synthesis of 4-Bromo-6-chloronicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the potential challenges and side reactions encountered during its synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experimental work.
Introduction to the Synthetic Challenge
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its preparation, however, is not without challenges. The presence of multiple reactive sites on the pyridine ring necessitates a carefully controlled multi-step synthesis. Side reactions are common and can significantly impact yield and purity. This guide will focus on a plausible and widely applicable synthetic strategy, highlighting critical control points and providing solutions to common problems.
A common synthetic approach involves the initial halogenation of a suitable pyridine precursor, followed by the oxidation of a methyl group to the carboxylic acid. An alternative route could involve a Sandmeyer reaction from an appropriate amino-substituted pyridine. Each of these transformations is susceptible to specific side reactions, which we will address in detail.
Hypothetical Synthetic Workflow
To provide a structured troubleshooting guide, we will base our discussion on a logical, albeit hypothetical, multi-step synthesis of this compound. This workflow serves as a framework to discuss the potential pitfalls at each stage.
Diagram of the Hypothetical Synthetic Workflow
Caption: Common side reactions in the synthesis of this compound.
Experimental Protocol: A Representative Synthesis
The following is a representative, generalized protocol for the synthesis of this compound, highlighting critical steps. Note: This is a hypothetical procedure and should be adapted and optimized based on laboratory safety protocols and specific experimental findings.
Step 1: Diazotization and Sandmeyer Reaction of 4-Amino-6-chloronicotinic acid
-
Preparation of the Amine Solution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-amino-6-chloronicotinic acid (1.0 eq) in a solution of 48% hydrobromic acid. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Diazotization: While maintaining the temperature below 5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise to the stirred amine solution. Monitor for the presence of excess nitrous acid using starch-iodide paper.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid. Cool this solution to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to the CuBr solution with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Reaction Completion and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Heat the mixture gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases. Cool the mixture and collect the crude product by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).
Step 2: Oxidation of 4-Bromo-6-chloro-3-methylpyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-bromo-6-chloro-3-methylpyridine (1.0 eq) in water.
-
Oxidation: Heat the mixture to reflux and add potassium permanganate (3-4 eq) portion-wise over several hours. Continue refluxing until the purple color of the permanganate has disappeared.
-
Workup: Cool the reaction mixture and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Isolation: Combine the filtrate and washings, and carefully acidify with concentrated hydrochloric acid to a pH of 3-4. The desired this compound will precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.
Concluding Remarks
The synthesis of this compound requires careful attention to reaction conditions and a proactive approach to troubleshooting. By understanding the potential side reactions and implementing the control measures outlined in this guide, researchers can significantly improve the yield and purity of this valuable synthetic intermediate. Always prioritize safety and conduct thorough literature reviews before undertaking any new synthetic procedure.
References
- Adamczyk, M., et al. (2003). Synthesis of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
- Wikipedia. (2023). Sandmeyer reaction. Wikipedia. [Link]
- Google Patents. (1957). Oxidation of methyl-pyridines.
- Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14–21. [Link]
- Hussain, I., et al. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 14(11), 2327–2349. [Link]
- PubChem. (n.d.). 4-Bromo-6-chloropyridine-3-carboxylic acid. PubChem. [Link]
- Patsnap. (n.d.). Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid.
- Sheppard, T. D. (2009). Metal-catalysed halogen exchange reactions of aryl halides. Organic & Biomolecular Chemistry, 7(6), 1043–1052. [Link]
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]
- The Sheppard Group. (2008). Metal-catalysed halogen exchange reactions of aryl halides. The Sheppard Group. [Link]
- Corpet, M., & Gosmini, C. (2020). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review.
- Wikipedia. (2023). Metal–halogen exchange. Wikipedia. [Link]
- Pharm D Guru. (n.d.). Sandmeyer's Reaction. Pharm D Guru. [Link]
- Google Patents. (1999). Halogen exchange reactions and uses thereof.
- Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. [Link]
- Master Organic Chemistry. (2022).
- Organic Chemistry Portal. (n.d.).
- Google Patents. (2014). Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.
- The Organic Chemistry Tutor. (2023). Decarboxylation of Carboxylic Acids. YouTube. [Link]
- Khan Academy. (n.d.).
- Google Patents. (2009). Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
- Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Jack Westin. [Link]
- Reddit. (2023). I thought carboxylic acids were most susceptible to oxidation. Why isn't the answer C?. Reddit. [Link]
- PubChem. (n.d.). 6-Bromo-4-chloropyridine-3-carboxylic acid. PubChem. [Link]
Technical Support Center: Optimizing Coupling Reactions of 4-Bromo-6-chloronicotinic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-6-chloronicotinic acid. This guide is designed to provide in-depth technical assistance for optimizing reaction times and troubleshooting common issues encountered during palladium-catalyzed cross-coupling reactions. Our focus is on providing practical, field-proven insights to enhance the efficiency and success of your experiments.
I. Understanding the Substrate: this compound
This compound is a dihalogenated pyridine derivative, a class of compounds known for its utility in the synthesis of complex molecules in the pharmaceutical and materials science sectors. However, its structure presents unique challenges in cross-coupling reactions. The presence of two different halogens, bromine and chlorine, necessitates careful control of reaction conditions to achieve selective coupling. Generally, the Carbon-Bromine (C-Br) bond is more reactive than the Carbon-Chlorine (C-Cl) bond in palladium-catalyzed reactions, allowing for selective functionalization at the 4-position.[1]
Furthermore, the nitrogen atom in the pyridine ring can act as a Lewis base and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2] This requires the use of highly active and robust catalyst systems to achieve efficient coupling.
II. Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is sluggish or stalling. What are the primary causes?
A1: Slow or stalled Suzuki reactions with this substrate are often due to a few key factors:
-
Catalyst Deactivation: The pyridine nitrogen can bind to the palladium center, hindering its catalytic activity. This is a common issue with heteroaromatic substrates.
-
Insufficient Catalyst Activity: The C-Cl bond's strength and the electronic nature of the pyridine ring can make oxidative addition, a key step in the catalytic cycle, challenging. A standard catalyst like Pd(PPh₃)₄ may not be active enough.
-
Suboptimal Base Selection: The choice of base is critical for the transmetalation step. An inappropriate base can lead to slow reaction rates or decomposition of the boronic acid.
-
Presence of Water or Oxygen: Both can lead to side reactions such as protodeboronation (hydrolysis of the boronic acid) and oxidation of the Pd(0) catalyst, respectively.
Q2: Which type of palladium catalyst is recommended for coupling reactions with this compound?
A2: For challenging substrates like dihalogenated pyridines, highly active catalyst systems are generally required. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often superior to traditional catalysts like Pd(PPh₃)₄. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to faster reaction times and higher yields.
Q3: How can I achieve selective coupling at the 4-position (C-Br) over the 6-position (C-Cl)?
A3: The inherent difference in reactivity between the C-Br and C-Cl bonds (C-Br > C-Cl) is the primary basis for selectivity.[1] To enhance this selectivity:
-
Control Reaction Temperature: Lowering the reaction temperature can often favor the more reactive C-Br bond cleavage.
-
Judicious Choice of Catalyst: Some catalyst systems may exhibit higher selectivity for C-Br oxidative addition.
-
Reaction Time: Stopping the reaction upon full consumption of the starting material for the first coupling can prevent subsequent reaction at the C-Cl position.
Q4: Can microwave irradiation be used to accelerate the coupling reactions of this compound?
A4: Absolutely. Microwave-assisted organic synthesis (MAOS) is a powerful technique for dramatically reducing reaction times, often from hours to minutes.[3][4][5] The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating, leading to faster and often cleaner reactions. For sluggish couplings involving this compound, microwave irradiation is a highly recommended optimization strategy.
III. Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common problems encountered during coupling reactions with this compound.
A. Suzuki-Miyaura Coupling Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Inappropriate base. 3. Poor quality of boronic acid. 4. Insufficient temperature. | 1. Use a more active catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos). 2. Screen stronger bases like K₃PO₄ or Cs₂CO₃. 3. Use fresh, high-purity boronic acid or consider using the corresponding pinacol ester. 4. Gradually increase the reaction temperature, or switch to microwave heating. |
| Significant Protodeboronation | 1. Presence of water. 2. Base-mediated decomposition of boronic acid. | 1. Use anhydrous solvents and reagents. Dry the base before use. 2. Switch to a milder base (e.g., K₂CO₃ or KF) if compatible with the reaction. Use boronic esters, which are more stable. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Incomplete reduction of Pd(II) precatalyst. | 1. Thoroughly degas the solvent and maintain a strict inert atmosphere (Argon or Nitrogen). 2. Use a Pd(0) source directly or ensure complete reduction of the Pd(II) precatalyst. |
| Dehalogenation of Starting Material | 1. Hydride source in the reaction mixture (e.g., solvent, base). | 1. Ensure the use of high-purity, anhydrous solvents. Consider a different solvent or base. |
B. Buchwald-Hartwig Amination Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Aminated Product | 1. Catalyst inhibition by the amine or pyridine nitrogen. 2. Sterically hindered amine. 3. Inappropriate base. | 1. Use a catalyst system with bulky ligands (e.g., Xantphos, tBuXPhos) that can overcome substrate inhibition.[6][7] 2. For hindered amines, specific ligands like BrettPhos may be required.[4] 3. Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically used. Screen different bases to find the optimum.[8] |
| Formation of Hydrodehalogenated Byproduct | 1. β-hydride elimination from the palladium-amide complex. | 1. This side reaction can compete with reductive elimination.[9] Adjusting the ligand and reaction temperature may favor the desired pathway. |
| Reaction Stalls with Aryl Iodides | 1. Formation of unreactive palladium-iodide dimers. | 1. While the substrate is a bromo-chloro compound, if an iodo-analogue is used, this can be an issue. Using toluene as a solvent can help due to the poor solubility of iodide salts.[7] |
IV. Experimental Protocols & Data
The following protocols are provided as starting points for the optimization of coupling reactions with this compound. Researchers should note that optimal conditions will vary depending on the specific coupling partner.
A. Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-6-chloronicotinic Acid
This protocol focuses on the selective coupling at the C4-bromo position.
Diagram of Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura Coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, the base, the palladium precatalyst, and the ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C for conventional heating, or as per microwave protocol) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Data for Catalyst Systems (Illustrative for Bromopyridines):
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~85 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | ~95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | ~98 |
| Note: This data is representative for bromopyridine substrates and serves as a guideline. Actual results with this compound may vary and require optimization.[10] |
B. Buchwald-Hartwig Amination: Synthesis of 4-Amino-6-chloronicotinic Acid Derivatives
Diagram of Logical Troubleshooting:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US5780454A - Boronic ester and acid compounds - Google Patents [patents.google.com]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: 4-Bromo-6-chloronicotinic Acid Reaction Workup
Welcome to the technical support center for the reaction workup of 4-bromo-6-chloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the isolation and purification of this important synthetic intermediate. Here, we move beyond simple step-by-step instructions to provide a deeper understanding of the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the workup of this compound. Each issue is presented in a question-and-answer format, offering explanations and actionable solutions.
Issue 1: Low or No Precipitation of Product Upon Acidification
Q: I've completed my reaction (e.g., hydrolysis of a nitrile precursor or a metal-halogen exchange followed by carboxylation) and neutralized the basic reaction mixture with acid, but my product, this compound, isn't precipitating out of the aqueous solution. What's going wrong?
A: This is a common and often frustrating issue that can arise from several factors related to solubility and reaction completion.
-
Causality: this compound, like many nicotinic acid derivatives, exhibits some water solubility, especially if the volume of water is large or if co-solvents are present.[1][2] Furthermore, incomplete reaction can leave behind more soluble starting materials or intermediates. The pH of the solution is also critical; the product is most insoluble at its isoelectric point.
-
Troubleshooting Steps:
-
Verify pH: Use a calibrated pH meter to ensure you have reached the isoelectric point. For nicotinic acids, this is typically in the pH range of 2-3.[3] Litmus paper can be unreliable for precise measurements.
-
Concentrate the Solution: If the product remains in solution, it may be necessary to reduce the volume of the aqueous phase. This can be achieved by evaporation under reduced pressure (rotoevaporation).[2] Be cautious not to evaporate to complete dryness initially, as this can trap impurities.
-
Salting Out: Increase the ionic strength of the aqueous layer by adding a saturated solution of sodium chloride (brine). This can decrease the solubility of the organic product and promote precipitation.[4]
-
Cooling and Seeding: Ensure the solution is thoroughly chilled in an ice bath. If precipitation is slow to initiate, scratching the inside of the flask with a glass rod or adding a small "seed" crystal of the pure product can induce crystallization.[5][6]
-
Extraction: If precipitation remains elusive, your product may be more soluble in an organic solvent. Acidify the aqueous solution to pH 2-3 and then perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[1][3] The organic layers can then be combined, dried, and concentrated to yield the crude product.
-
Issue 2: Formation of an Emulsion During Extraction
Q: When I try to extract my product from the aqueous layer with an organic solvent, I'm getting a persistent emulsion that won't separate. How can I break this emulsion?
A: Emulsions are a frequent challenge in workups, especially when dealing with acidic or basic aqueous solutions and crude reaction mixtures.[7]
-
Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by surfactants or fine particulate matter. In this context, partially soluble byproducts or unreacted starting materials can act as emulsifying agents.
-
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, emulsions will break on their own with time.
-
Brine Wash: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to destabilize the emulsion.[4]
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion by removing the stabilizing particulate matter.[4]
-
Solvent Addition: Adding a small amount of a different organic solvent, such as diethyl ether, can sometimes alter the polarity and help break the emulsion.
-
Issue 3: Product is Contaminated with Starting Material or Byproducts
Q: My isolated product shows significant impurities by TLC or NMR analysis. How can I improve the purity?
A: Purity is paramount, and several purification strategies can be employed, with the choice depending on the nature of the impurities.
-
Causality: Impurities can arise from incomplete reactions, side reactions, or reagents that are carried through the workup.[8][9] For instance, in syntheses starting from cyanopyridines, incomplete hydrolysis can leave nicotinamide as a byproduct.[10][11]
-
Troubleshooting and Purification Protocol:
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds.[5][12][13]
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5][14] Potential solvents to screen include water, ethanol, methanol, or mixtures thereof.
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[14] Collect the purified crystals by vacuum filtration.
-
-
Acid-Base Extraction: This technique can be used to separate the acidic product from neutral or basic impurities.
-
Procedure: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. The acidic this compound will be deprotonated and move into the aqueous layer as its sodium salt. The organic layer containing neutral impurities can be discarded. The aqueous layer is then re-acidified with a strong acid (e.g., HCl) to precipitate the pure product, which is then collected by filtration.[1]
-
-
Column Chromatography: While less common for the final purification of a carboxylic acid due to potential streaking on silica gel, it can be effective for removing closely related impurities. A polar eluent system, often containing a small amount of acetic or formic acid to suppress deprotonation, would be required.
-
Issue 4: The Isolated Product is Colored
Q: My final product is a yellow or brownish solid, but the literature reports it as a white or off-white solid. What is causing the color and how can I remove it?
A: Color in the final product is a common sign of impurities, often highly conjugated organic molecules formed as byproducts.
-
Causality: Side reactions, such as polymerization or the formation of chromophores, can lead to colored impurities.[15] Even trace amounts of these impurities can impart significant color to the bulk material.
-
Decolorization Protocol:
-
Activated Carbon Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, a small amount of activated carbon (charcoal) can be added to the solution.[15]
-
Hot Filtration: The mixture is then hot-filtered to remove the activated carbon, which will have adsorbed the colored impurities.
-
Crystallization: The decolorized filtrate is then allowed to cool and crystallize as described previously.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents? A1: As a substituted nicotinic acid, it is expected to have low solubility in non-polar solvents like hexanes and moderate to low solubility in solvents like diethyl ether and dichloromethane.[1] It will be more soluble in polar protic solvents like methanol and ethanol, and its solubility in water is pH-dependent.
Q2: What are the key safety precautions to take during the workup? A2: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is classified as harmful if swallowed and can cause skin and eye irritation. When working with acids and bases, be mindful of exothermic reactions and add reagents slowly.
Q3: How can I confirm the identity and purity of my final product? A3: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight.
-
Thin Layer Chromatography (TLC): Can be used to assess purity against a reference standard.
Q4: Can I store the this compound, and if so, under what conditions? A4: Yes, it should be stored in a well-sealed container in a cool, dry place, preferably under an inert atmosphere like nitrogen or argon to prevent degradation.
III. Experimental Protocols & Data
Standard Aqueous Workup Protocol
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add water or a saturated aqueous solution of ammonium chloride to quench any reactive reagents.
-
Basification & Wash: Adjust the pH of the aqueous mixture to >9 with a suitable base (e.g., NaOH solution). Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic organic impurities.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add a strong acid (e.g., 6M HCl) with stirring until the pH is between 2 and 3.[3] A precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts.
-
Drying: Dry the product under vacuum to a constant weight.
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClNO₂ | [16] |
| Molecular Weight | 236.45 g/mol | |
| Purity (Typical) | >95% | |
| Storage | 2-8°C, under inert gas |
IV. Visual Workflow Diagrams
General Workup and Troubleshooting Logic
Caption: A logical workflow for the workup and troubleshooting of this compound isolation.
Purification Strategy Decision Tree
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Page loading... [wap.guidechem.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How To [chem.rochester.edu]
- 10. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 16. 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676 - PubChem [pubchem.ncbi.nlm.nih.gov]
challenges in scaling up 4-Bromo-6-chloronicotinic acid reactions
Technical Support Center: 4-Bromo-6-chloronicotinic Acid
A Guide for Process Development and Scale-Up
Welcome to the technical support resource for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field during the synthesis, purification, and scale-up of this important chemical intermediate.
Section 1: Product Overview & Safe Handling
Before initiating any experimental work, a thorough understanding of the material's properties and safety requirements is paramount.
Q1: What are the essential physical and chemical properties of this compound?
Understanding the fundamental properties of your target molecule is the first step in successful process development. Key characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1256834-13-5 | [1][2][3][4] |
| Molecular Formula | C₆H₃BrClNO₂ | [1] |
| Molecular Weight | 236.45 g/mol | |
| Appearance | Solid (typically white to off-white or pinkish) | [5] |
| IUPAC Name | 4-bromo-6-chloropyridine-3-carboxylic acid | [1] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen) |
Scientist's Note: The requirement for refrigerated and inert storage suggests potential sensitivity to atmospheric moisture, oxygen, or thermal degradation over time. Always ensure the container is well-sealed after use to maintain purity.
Q2: What are the primary safety hazards associated with this compound and its synthesis?
Safety is non-negotiable, especially during scale-up. This compound and the reagents used in its synthesis pose several hazards.
-
Product Hazards: The compound itself is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Reagent Hazards: Synthesis routes often involve highly corrosive and toxic reagents. For example, chlorination steps may use phosphorus oxychloride or thionyl chloride, which react violently with water and are corrosive.[5][6] Brominating agents, such as liquid bromine, are highly toxic, corrosive, and require specialized handling procedures.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[9] Work should be conducted in a well-ventilated fume hood.[9][10] For scale-up operations, consider enhanced respiratory protection.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9][10]
-
Ingestion: If swallowed, call a poison control center or doctor. Rinse mouth. Do not induce vomiting.[10]
Section 2: Synthesis & Scale-Up Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound, framed in a question-and-answer format.
Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a multifaceted problem. The logical flow below can help diagnose the root cause.
In-depth Explanation:
-
Incomplete Reaction:
-
Cause: One of the most common issues is insufficient reaction time or temperature. On scale-up, heat and mass transfer limitations can mean the lab-scale conditions are no longer optimal. Reagents may also be impure or degraded.
-
Solution: Use in-process controls (e.g., TLC, HPLC, UPLC) to monitor the disappearance of the starting material.[11] Ensure that reagents, especially hygroscopic or reactive ones like phosphorus oxychloride, are fresh and handled under an inert atmosphere.[5]
-
-
Product Decomposition:
-
Cause: Halogenated nicotinic acids can be susceptible to degradation at elevated temperatures. Exothermic reactions, if not properly controlled during scale-up, can lead to "hot spots" in the reactor, causing decomposition and the formation of colored impurities.
-
Solution: Employ a jacketed reactor with efficient overhead stirring. For highly exothermic steps, such as quenching a chlorination reaction, use a reverse addition protocol (adding the reaction mixture to the quench solution) or a cooled addition funnel for slow, controlled addition.[12]
-
-
Side Reactions:
-
Cause: A frequent side reaction is the formation of regioisomers or products of over-halogenation. For instance, in related syntheses, over-chlorination can replace the bromine atom, leading to a dichloro-nicotinic acid impurity.[6]
-
Solution: Control the stoichiometry of the halogenating agent precisely. Adding the agent subsurface at a controlled rate can prevent localized high concentrations that favor side reactions. Lowering the reaction temperature often increases selectivity.[13]
-
Q4: My final product is off-color and fails purity specifications. What impurities should I look for and how can I remove them?
Product purity is critical, especially for pharmaceutical intermediates.[14] Off-color products often indicate thermal degradation or residual process impurities.
Common Impurities & Mitigation Strategies:
| Impurity Type | Probable Cause | Identification Method | Mitigation & Removal Strategy |
| Starting Material | Incomplete reaction. | HPLC, LC-MS | Optimize reaction time/temperature; Re-run the reaction if necessary. |
| Dichloro- Impurity | Over-chlorination during synthesis. | LC-MS (check for characteristic isotope pattern). | Use stoichiometric chlorinating agent; Lower reaction temperature. Difficult to remove post-synthesis. |
| Dehalogenated Impurity | Reductive processes during work-up or degradation. | LC-MS, NMR | Ensure work-up conditions are not overly basic or reductive. |
| Colored Byproducts | Thermal decomposition. | Visual, UV-Vis | Strict temperature control.[15] Purification via recrystallization with activated carbon.[14] |
| Residual Solvents | Inefficient drying. | GC-HS, ¹H NMR | Dry product under vacuum at a controlled temperature (e.g., 40-50°C) until constant weight. |
Purification Protocol: A common and scalable method for purifying nicotinic acids is recrystallization. A patent for the related 6-chloronicotinic acid suggests a methanol/activated carbon treatment can achieve >99.5% purity.[14]
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., methanol, ethanol, or an ethyl acetate/heptane system) at an elevated temperature. Use approximately 5-6 mL of solvent per gram of crude product as a starting point.[14]
-
Decolorization: Add 1-2% w/w activated carbon to the hot solution.
-
Hot Filtration: Stir the mixture at reflux for 30-60 minutes, then filter the hot solution through a pad of celite to remove the carbon. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath (0-5°C) for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Q5: I am scaling up a bromination step. What are the critical safety and process considerations?
Bromination reactions, particularly those using elemental bromine (Br₂), are hazardous and require careful planning for scale-up.
Key Scale-Up Considerations:
-
Choice of Brominating Agent: While elemental bromine is effective, it is highly volatile and corrosive.[7] For safer handling at scale, consider using N-Bromosuccinimide (NBS).[15] NBS is a solid, making it easier to handle, and the reaction is often initiated with a radical initiator like benzoyl peroxide, offering better control.[15]
-
Solvent Selection: Use a solvent that is inert to bromine, such as carbon tetrachloride (use with caution due to toxicity) or dichloromethane.[15][16]
-
Addition Control: Bromine should be added slowly and subsurface to the reaction mixture to ensure rapid dispersion and prevent localized high concentrations. This minimizes the formation of dibromo- and other over-brominated side products.
-
Off-Gas Scrubbing: The reaction may produce hydrogen bromide (HBr) gas as a byproduct.[16] The reactor's off-gas line must be vented through a scrubber containing a sodium hydroxide or sodium bisulfite solution to neutralize the corrosive and toxic fumes.
-
Thermal Management: Bromination reactions can be exothermic. Ensure the reactor has adequate cooling capacity to maintain the target temperature, as higher temperatures can lead to reduced regioselectivity and increased side product formation.[13]
Section 3: References
-
4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676 - PubChem. National Center for Biotechnology Information. (URL: [Link])
-
BROMINE FOR SYNTHESIS MSDS - Loba Chemie. (2019). (URL: [Link])
-
Controlling the regioselectivity of the bromolactonization reaction in HFIP - PMC - NIH. (URL: [Link])
-
A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Organic Syntheses. (URL: [Link])
-
β-HALOACETALS AND KETALS - Organic Syntheses Procedure. (URL: [Link])
-
This compound - Jiaxing Richmol Biological Technology Limited. (URL: [Link])
-
CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents. (URL: )
-
4-bromo-2-heptene - Organic Syntheses Procedure. (URL: [Link])
-
CAS 1256834-13-5 | this compound Supplier - Clinivex. (URL: [Link])
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor - MDPI. (URL: [Link])
-
Cooperative Diarylborinic Acid/Chloride-Catalyzed Formal SNi Reaction... ACS Publications. (2024). (URL: [Link])
Sources
- 1. 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. This compound - Pyridine - Products - Jiaxing Richmol Biological Technology Limited [richmol.com]
- 4. clinivex.com [clinivex.com]
- 5. 5-Bromo-6-chloronicotinic acid | 29241-62-1 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. lobachemie.com [lobachemie.com]
- 8. Page loading... [wap.guidechem.com]
- 9. fishersci.com [fishersci.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. 1256834-13-5|this compound|BLD Pharm [bldpharm.com]
- 12. orgsyn.org [orgsyn.org]
- 13. Controlling the regioselectivity of the bromolactonization reaction in HFIP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Selection for 4-Bromo-6-chloronicotinic Acid Reactions
Prepared by the Senior Application Scientist Team
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Bromo-6-chloronicotinic acid. This valuable building block presents unique challenges and opportunities in cross-coupling chemistry due to its two distinct halogen substituents. This guide provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting to help you navigate these complexities and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A: The carbon-bromine (C-Br) bond at the C4 position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the C6 position. In palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the catalyst to the carbon-halogen bond.[1] The reactivity trend is governed by bond dissociation energies, following the general order: C–I > C–Br >> C–Cl.[1][2] This inherent reactivity difference is the primary tool for achieving selective functionalization at the C4 position.
Q2: How can I achieve selective coupling at the C4-Br position while leaving the C6-Cl intact?
A: Selective coupling at the C4-Br position is the more straightforward transformation due to its higher intrinsic reactivity. By using standard palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, under relatively mild conditions, you can typically favor reaction at the C-Br bond exclusively.[3][4][5] The key is to avoid overly harsh conditions (high temperatures, very long reaction times) or highly reactive catalyst systems that might begin to activate the more robust C-Cl bond.
Q3: Is it possible to selectively react at the C6-Cl position?
A: While more challenging, selective coupling at C6-Cl is possible, but it usually requires that the C4-Br position has already been functionalized. If starting with the dihalo- compound, achieving selectivity for the C-Cl bond over the C-Br bond is extremely difficult and not a standard approach. For substrates where C-Cl is the only available site, the reaction requires more forcing conditions. This includes higher temperatures and, most critically, the use of specialized, sterically hindered, and electron-rich phosphine ligands (e.g., Buchwald or NHC ligands) that are designed to facilitate the difficult oxidative addition to the C-Cl bond.[6][7][8]
Q4: What are the most critical factors to consider when screening for a new reaction?
A: Optimizing cross-coupling reactions involves a multi-variable system.[9] The most critical factors are:
-
Palladium Precursor & Ligand: This combination forms the active catalyst and is the most important choice.[9] The ligand dictates the catalyst's stability, reactivity, and steric environment.[7][10] Modern, well-defined precatalysts can offer more reliable generation of the active Pd(0) species compared to traditional sources like Pd(OAc)₂.[9]
-
Base: The base plays a crucial role, particularly in Suzuki couplings where it activates the boronic acid and in Buchwald-Hartwig aminations where it deprotonates the amine.[11][12] Its strength and solubility can significantly impact reaction rate and side reactions.
-
Solvent: The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions. Common choices include ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[13] Aqueous mixtures are often used in Suzuki reactions.[14]
-
Temperature: Higher temperatures can increase reaction rates but may also lead to catalyst decomposition and increased side reactions.
Troubleshooting Guide: Common Issues & Solutions
Navigating the complexities of cross-coupling reactions can be challenging. This guide addresses common problems in a question-and-answer format. Use the workflow diagram below for a systematic approach to diagnosing failed reactions.
General Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.
Q: My Suzuki-Miyaura coupling at the C4-Br position is giving a low yield. What are the first parameters I should investigate?
A: A low yield in a Suzuki-Miyaura coupling is a common issue. Systematically investigate the following:
-
Integrity of the Boronic Acid: Boronic acids can degrade over time, especially through dehydration to form boroxines. This is a very common cause of failure. Always use fresh, high-quality boronic acid or ester.[13]
-
Exclusion of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen and will be readily oxidized to an inactive state.[6][13] Ensure your solvents are thoroughly degassed (e.g., via sparging with argon or freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas (N₂ or Ar) for its entire duration.[13]
-
Choice of Base: The base is not just a proton scavenger; it is critical for activating the boronic acid to facilitate transmetalation.[12] If you are using a mild base like K₂CO₃, consider switching to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃. The reaction often requires some water as a co-solvent to solubilize the base.[14]
Q: I am observing significant debromination of my starting material. How can I minimize this side reaction?
A: Debromination (hydrodehalogenation) is a known side reaction where the bromine atom is replaced by a hydrogen atom. This can occur for several reasons:
-
Presence of Protic Impurities: Water or other protic species can protonate the organopalladium intermediate before reductive elimination. Ensure you are using anhydrous solvents if the protocol calls for it.
-
Beta-Hydride Elimination: While less common for aryl halides, certain pathways can lead to this side reaction.
-
Catalyst/Ligand Choice: Some catalyst systems are more prone to this pathway. Switching to a different phosphine ligand, particularly one that promotes faster reductive elimination, can help. Sterically bulky ligands are often beneficial.[7] Lowering the reaction temperature may also disfavor this pathway relative to the desired coupling.[13]
Q: My reaction stalls and does not go to completion, even after extended time. What can I do?
A: A stalled reaction often points to catalyst deactivation or insufficient reactivity.
-
Increase Temperature: The oxidative addition step, especially for less reactive halides, is often the slow step. Cautiously increasing the temperature in 10-20 °C increments can significantly increase the reaction rate.
-
Switch to a More Robust Ligand: The initial phosphine ligand may be degrading at the reaction temperature. Switching to a more thermally stable, electron-rich, and bulky ligand (e.g., from the Buchwald ligand portfolio like SPhos or XPhos) can improve catalyst lifetime and overall turnover.[15][16] These ligands are known to accelerate oxidative addition and reductive elimination.[7]
-
Use a Palladium Precatalyst: If you are generating your Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, the generation of the active species might be inefficient.[9] Using a well-defined Pd(0) source like Pd₂(dba)₃ or a modern precatalyst (e.g., a Buchwald G3 palladacycle) ensures more reliable and quantitative formation of the active catalyst.[9]
Recommended Catalyst Systems & Starting Conditions
The optimal catalyst system is highly dependent on the specific coupling partners. The following tables provide robust starting points for methods development.
Table 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
Reaction: Selective coupling at C4-Br with an arylboronic acid.
| Component | Recommended Starting Conditions | Rationale & Notes |
| Pd Source | Pd(dppf)Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ is often more robust and reliable.[3][4] Pd(PPh₃)₄ is a classic choice.[5] |
| Ligand | dppf or PPh₃ (comes with catalyst) | For more challenging substrates, consider screening bulky, electron-rich ligands like XPhos or SPhos.[15] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | K₃PO₄ is a stronger base and can be more effective.[5] Cs₂CO₃ is also an excellent but more expensive option. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1) | The water is essential for dissolving the inorganic base and facilitating the catalytic cycle.[14] |
| Temperature | 80 - 100 °C | Monitor by TLC/LCMS. Avoid unnecessarily high temperatures to maintain selectivity and catalyst stability. |
Table 2: Buchwald-Hartwig Amination (C-N Bond Formation)
Reaction: Selective coupling at C4-Br with a primary or secondary amine.
| Component | Recommended Starting Conditions | Rationale & Notes |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) or a Buchwald Precatalyst (1-2 mol%) | Precatalysts are highly recommended for this transformation as they are more efficient.[9] |
| Ligand | Xantphos, BINAP, or BrettPhos (2-4 mol%) | Ligand choice is critical.[17] Xantphos is a good general ligand.[13] BrettPhos is excellent for primary amines.[18] |
| Base | NaOt-Bu or K₂CO₃/Cs₂CO₃ (1.5-2 equiv.) | NaOt-Bu is a strong, effective base.[8] Carbonates are used for more base-sensitive substrates. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | These reactions are typically run under anhydrous conditions. |
| Temperature | 90 - 110 °C | Aminations often require slightly higher temperatures than Suzuki couplings. |
Table 3: Sonogashira Coupling (C-C sp Bond Formation)
Reaction: Selective coupling at C4-Br with a terminal alkyne.
| Component | Recommended Starting Conditions | Rationale & Notes |
| Pd Source | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A standard and effective catalyst for this reaction.[19] |
| Co-catalyst | Copper(I) Iodide (CuI) (1-5 mol%) | The copper co-catalyst is crucial for the traditional Sonogashira mechanism.[20][21] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPEA) | The amine base acts as both the base and often as the solvent or co-solvent.[19][22] |
| Solvent | Toluene or THF | The reaction is typically run under anhydrous and anaerobic conditions.[22] |
| Temperature | Room Temp to 60 °C | Sonogashira couplings can often be run under milder temperature conditions than other couplings.[20] |
Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol provides a general method for the selective coupling of an arylboronic acid at the C4-Br position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (degassed, 4:1 v/v)
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).[13]
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[13]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The total solvent volume should create a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
References
- Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines - Benchchem.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Cross-Coupling Reaction Guide - Sigma-Aldrich.
- Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC - NIH.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora.
- Buchwald–Hartwig amination - Wikipedia.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Heck reaction - Wikipedia.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B.
- Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions | Request PDF - ResearchGate.
- Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Sonogashira coupling - Wikipedia.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Suzuki reaction - Wikipedia.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central.
- Heck Reaction - Organic Chemistry Portal.
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications.
- Ligand-Promoted Fluorinated Olefination of Isatins at the C5 Position via a Palladium Catalyst | Request PDF - ResearchGate.
- Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl 2... - ResearchGate.
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications.
- Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... - ResearchGate.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Suzuki Coupling - Organic Chemistry Portal.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).
- Catalyzed Mizoroki–Heck Reaction or C–H Activation - MDPI.
- Heck Reaction—State of the Art - MDPI.
- Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions - PubMed.
- A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromonicotinonitrile - Benchchem.
- Sonogashira Coupling - Chemistry LibreTexts.
- Sonogashira Coupling - Organic Chemistry Portal.
- Effect of concentration of catalyst 1 on Suzuki coupling of 4-bromoacetophenone with phenylboronic acid in water under microwave heating - ResearchGate.
- A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions - Benchchem.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
- Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. quora.com [quora.com]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 17. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Solvent Effects on 4-Bromo-6-chloronicotinic Acid Reactivity
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-Bromo-6-chloronicotinic acid. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the critical role of solvent selection in modulating the reactivity of this versatile building block. The following question-and-answer guides and protocols are based on established principles of physical organic chemistry and field-proven insights to help you troubleshoot common experimental challenges.
Section 1: Frequently Asked Questions (FAQs) - Solubility & Stability
This section addresses initial considerations for handling and dissolving this compound.
Question: What are the recommended starting solvents for dissolving this compound?
Answer: The solubility of this compound is dictated by its dual functionality: a polar, acidic carboxylic acid group and a halogenated, relatively less polar pyridine ring.
-
Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF) are excellent starting points. They effectively solvate the molecule through dipole-dipole interactions without interfering with the acidic proton, making them suitable for a wide range of reactions.
-
Polar Protic Solvents: Alcohols such as methanol (MeOH) and ethanol (EtOH) can also be effective, primarily due to hydrogen bonding with the carboxylic acid group. However, be aware that these solvents can act as nucleophiles under certain conditions (solvolysis). Water has limited solubility for the neutral molecule but increases significantly upon deprotonation to the carboxylate salt. Studies on related hydroxynicotinic acids show that intramolecular hydrogen bonding and the solvent's own hydrogen-bonding ability significantly impact solubility[1].
-
Ester Solvents: Ethyl acetate (EtOAc) shows moderate solubility and is often used for extraction from aqueous solutions after acidification[2].
-
Nonpolar Solvents: Solubility is generally poor in nonpolar solvents like toluene, hexane, and dichloromethane (DCM) at room temperature, although heating may improve it for specific applications like some cross-coupling reactions.
Question: I'm having trouble dissolving the starting material in my chosen reaction solvent. What are my options?
Answer: If you encounter solubility issues, consider the following troubleshooting steps before altering your core reaction chemistry:
-
Gentle Heating: For many reactions, particularly in solvents like THF, dioxane, or toluene, gentle heating can significantly improve solubility. Always check the thermal stability of your other reagents.
-
Co-Solvent System: Introduce a small percentage of a strong, polar aprotic solvent like DMF or DMSO to your primary solvent. This can often dissolve the starting material without drastically changing the overall polarity of the reaction medium.
-
Phase-Transfer Catalysis: If your reaction involves an aqueous phase and an organic phase where your compound is more soluble, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can shuttle the deprotonated carboxylate into the organic layer.
-
In-situ Salt Formation: For reactions compatible with a basic environment, adding a non-nucleophilic organic base (like triethylamine or DBU) can deprotonate the carboxylic acid, forming a more soluble carboxylate salt. This is a common strategy in coupling reactions.
Question: Are there known stability or reactivity issues with this compound in certain solvents?
Answer: Yes, the primary concern is with protic solvents. In highly nucleophilic protic solvents (like methanol or water) at elevated temperatures, there is a risk of slow solvolysis, where the solvent molecule displaces one of the halides (typically the more activated one). Additionally, the acidic nature of the carboxylic acid can influence reactions; its pKa will vary depending on the solvent's ability to stabilize the conjugate base[3].
Section 2: Troubleshooting Guides for Key Reactions
This section provides in-depth, causality-driven advice for specific synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on the electron-deficient pyridine ring are common. The choice of solvent is arguably the most critical parameter for success.
Question: My SNAr reaction with an amine nucleophile is extremely slow. Could the solvent be the problem?
Answer: Absolutely. This is a classic solvent-related issue in SNAr. If you are using a polar protic solvent (like ethanol or isopropanol), you are likely inhibiting your reaction.
Causality: Polar protic solvents have acidic protons that form strong hydrogen bonds with your anionic or lone-pair-bearing nucleophile. This "cages" the nucleophile, stabilizing it and drastically reducing its energy and motivation to attack the electrophilic carbon on the pyridine ring[3][4].
Solution: Switch to a polar aprotic solvent.
-
DMSO or DMF: These are the gold standards for SNAr. They solvate the cation (e.g., K⁺ if you are using a base like K₂CO₃) but leave the nucleophile "naked," highly reactive, and available for attack.
-
Acetonitrile (MeCN): Another excellent polar aprotic option, though generally less solvating than DMSO or DMF.
-
THF or 1,4-Dioxane: Can be effective, especially at higher temperatures.
The diagram below illustrates this fundamental difference in solvation.
Caption: Solvation of a nucleophile (Nu⁻) in protic vs. aprotic solvents.
Question: I'm trying to selectively substitute only one halide via SNAr. How does solvent choice influence selectivity between the C4-Br and C6-Cl positions?
Answer: Selectivity in SNAr is governed by the stability of the Meisenheimer intermediate, the key intermediate in the reaction pathway. The halide at the position that best stabilizes the developing negative charge will be more reactive. For a pyridine ring, positions ortho and para to the nitrogen are most activated.
-
C6-Cl: This position is ortho to the ring nitrogen, making it highly activated towards nucleophilic attack.
-
C4-Br: This position is para to the ring nitrogen, also activating it.
Generally, the C-Cl bond is stronger than the C-Br bond, making bromide a better leaving group. However, the electronic activation by the ring nitrogen is often the dominant factor. In most cases, substitution will favor the C6 position.
Solvent's Role: The solvent's polarity influences the stability of the charged Meisenheimer intermediate.
-
Highly Polar Solvents (DMSO, DMF): These solvents excel at stabilizing the charged intermediate, thus accelerating the overall reaction rate for substitution at both positions[5]. They may not dramatically alter the inherent electronic preference for the C6 position, but they will ensure the reaction proceeds efficiently.
-
Less Polar Solvents (THF, Dioxane): In these media, the reaction will be slower, and the difference in activation energy between attacking the C6 vs. the C4 position might become more pronounced, potentially offering a window for improved selectivity, albeit at the cost of reaction time.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation at either the bromo or chloro positions. The solvent system is a crucial part of the "cocktail" that determines success.
Question: How do I choose an optimal solvent system for a Suzuki coupling with this substrate?
Answer: For Suzuki couplings, the solvent must perform several tasks: dissolve the organic halide, the boronic acid (or ester), and the base, and facilitate the palladium catalytic cycle. A single solvent is often insufficient.[6]
Causality: The reaction involves both organic-soluble species (the halide, the catalyst) and often inorganic, water-soluble bases (like K₂CO₃, K₃PO₄). The transmetalation step, where the organic group is transferred from boron to palladium, is often the rate-limiting step and is highly dependent on the base and solvent.[7][8]
Recommended Systems:
-
Dioxane/Water or Toluene/Water: These two-phase systems are extremely common and effective. The organic solvent dissolves the substrate and catalyst, while water dissolves the inorganic base. The reaction occurs at the interface or is facilitated by the partial miscibility.
-
DMF or Acetonitrile: These polar aprotic solvents can often dissolve all components, creating a homogeneous reaction mixture which can sometimes lead to faster reaction rates.
-
THF: A good general-purpose solvent, often used with aqueous base.
The workflow below provides a decision guide for selecting your starting conditions.
Caption: Decision workflow for Suzuki coupling solvent selection.
Question: My Suzuki coupling is giving low yields and significant amounts of dehalogenated starting material. What's the cause?
Answer: This often points to two potential issues: premature catalyst decomposition or a competing hydrodehalogenation pathway, both of which are influenced by the solvent.
Causality & Solutions:
-
Catalyst Decomposition: Palladium catalysts, especially Pd(0) species, are sensitive to oxygen. If your solvent is not properly degassed, the catalyst can oxidize and precipitate as inactive palladium black.
-
Protocol: Always degas your solvent thoroughly before adding the catalyst. This is non-negotiable. The most common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.
-
-
Hydrodehalogenation (Protodeboronation/Dehalogenation): This side reaction replaces the halide with a hydrogen atom. It can be promoted by trace amounts of acid or water, especially at high temperatures. The choice of base and solvent is key to minimizing this.
-
Solvent/Base System: A study on a similar dichloropyrimidine system found that the combination of K₃PO₄ as the base in 1,4-Dioxane gave superior yields compared to other systems, likely by optimizing the rate of the desired cross-coupling over side reactions[9]. Using a robust base like K₃PO₄ or Cs₂CO₃ in a suitable aprotic solvent (Dioxane, Toluene, DMF) is often the best strategy.
-
Reactions at the Carboxylic Acid Group
Question: I'm observing spontaneous decarboxylation when heating my compound. Which solvents promote this and how can I prevent it?
Answer: Thermal decarboxylation of heteroaromatic carboxylic acids can be a significant side reaction. The stability of the intermediate formed after CO₂ loss is key.
Causality: Decarboxylation proceeds through the formation of an anionic intermediate on the pyridine ring after the loss of CO₂. Solvents that can stabilize this intermediate will facilitate the reaction.
-
High Polarity, High-Boiling Protic Solvents: Solvents like water or ethylene glycol can stabilize the charged intermediate through hydrogen bonding, potentially lowering the temperature required for decarboxylation.
-
Coordinating Aprotic Solvents: High-boiling polar aprotic solvents like DMSO can also promote decarboxylation, especially in the presence of certain catalysts or impurities[10].
Prevention Strategies:
-
Lower Reaction Temperature: This is the most straightforward solution. If your desired reaction allows, perform it at a lower temperature.
-
Solvent Choice: Use less polar, lower-boiling solvents like THF or Toluene if the reaction conditions permit.
-
Protect the Carboxylic Acid: If decarboxylation is unavoidable under the required conditions, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). This removes the acidic proton and prevents the initial step of decarboxylation. The ester can be hydrolyzed in a final step under milder conditions. Attempts to decarboxylate related bromomethoxybenzoic acids have shown that the reaction conditions can be complex, sometimes leading to rearrangement or debromination[11].
Section 3: Protocols & Data
Protocol: General Procedure for Suzuki-Miyaura Coupling at the C4-Bromo Position
This protocol provides a robust starting point. Optimization of temperature, base, and catalyst loading may be required.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the arylboronic acid (1.2 eq).
-
Solvent Addition & Degassing: Add the 4:1 mixture of 1,4-Dioxane and water. Bubble argon gas through the stirred solution for 20 minutes to ensure all dissolved oxygen is removed. This step is critical for catalyst longevity.
-
Addition of Reagents: While maintaining a positive pressure of argon, add the K₂CO₃ (3.0 eq) followed by the Pd(PPh₃)₄ catalyst (0.05 eq). The mixture may turn yellow or dark.
-
Reaction: Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash with water and then brine. The aqueous layer can be acidified with 1N HCl to pH ~3-4 and extracted again with ethyl acetate to recover all of the product.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Table 1: Solvent Selection Guide for this compound Reactions
| Reaction Type | Recommended Solvents | Solvent Type | Rationale & Key Considerations |
| SNAr | DMSO, DMF, Acetonitrile | Polar Aprotic | Maximizes nucleophile reactivity by minimizing H-bonding. High boiling points allow for elevated reaction temperatures.[3][4] |
| Suzuki Coupling | Dioxane/H₂O, Toluene/H₂O, DMF | Aprotic Mixtures or Polar Aprotic | Balances solubility of organic substrate, inorganic base, and catalyst. Requires rigorous degassing.[6][9] |
| Esterification (Fischer) | Methanol, Ethanol (as reagent and solvent) | Polar Protic | Requires an acid catalyst (e.g., H₂SO₄). The equilibrium must be driven by removing water or using a large excess of alcohol. |
| Amide Coupling | DMF, DCM | Polar Aprotic / Nonpolar | Used with coupling reagents (e.g., HATU, EDC). Must be anhydrous. DMF helps dissolve all components. |
| Decarboxylation Avoidance | THF, Toluene | Aprotic (Less Polar) | Lower boiling points and less ability to stabilize charged intermediates help minimize unwanted decarboxylation. |
References
- Drmanić, S. et al. (2013). The mode of the solvent effects in pyridine mono-carboxylic acids. ResearchGate.
- Drmanić, S. et al. (2013). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. ResearchGate.
- Nikolić, J. et al. (2014). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. ResearchGate.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- Chemistry Stack Exchange. (2020). Pyridine: Protic or Aprotic. Chemistry Stack Exchange.
- Unknown Author. (n.d.). Nucleophilic Substitution Reactions. Course Hero.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
- PubChem. (n.d.). 4-Bromo-6-chloropyridine-3-carboxylic acid. PubChem.
- Tauseef, S. et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- ResearchGate. (n.d.). Effect of base and solvent Suzuki cross coupling. ResearchGate.
- Unknown Author. (n.d.). Alkyl Halides and Nucleophilic Substitution. University of Colorado Boulder.
- Unknown Author. (n.d.). TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. University of Calgary.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Kotha, S. et al. (2016). Decarboxylative Halogenation of Organic Compounds. PMC - NIH.
- Neves, H. P. et al. (2021). Hydroxynicotinic acid crystallisation and solubility systematic studies. RSC Publishing.
- Organic Chemistry Portal. (n.d.). Decarboxylation. Organic Chemistry Portal.
- Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction?. Quora.
- Hawkins, E. G. E. (1953). Bromomethoxybenzoic acids and bromoanisoles: Demethylation and decarboxylation. Journal of Applied Chemistry.
- Wikipedia. (n.d.). Solvent effects. Wikipedia.
- NC State University Libraries. (n.d.). 7.1 The Discovery of Nucleophilic Substitution Reactions. NC State University Libraries.
- Smith, M. D. et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
Sources
- 1. Hydroxynicotinic acid crystallisation and solubility systematic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 5-Bromo-6-chloronicotinic acid | 29241-62-1 [chemicalbook.com]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Decarboxylation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed 4-Bromo-6-chloronicotinic Acid Reactions
Welcome to the technical support center for 4-Bromo-6-chloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during reactions with this versatile building block. As Senior Application Scientists, we provide in-depth, field-tested insights to ensure your synthetic success.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the common causes and how can I improve it?
Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. Due to the presence of both a bromine and a chlorine atom, as well as a carboxylic acid group, careful optimization is crucial.
Potential Causes & Solutions:
-
Inadequate Base: The carboxylic acid group will consume one equivalent of the base. It is essential to use at least two, and preferably three or more, equivalents of a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to both neutralize the carboxylic acid and facilitate the catalytic cycle. The base activates the boronic acid, which is a critical step for transmetalation.[1][2]
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst. Using bulky, electron-rich phosphine ligands can mitigate this effect and promote the desired cross-coupling.[3]
-
Suboptimal Ligand Choice: For electron-deficient pyridines like this substrate, ligands such as SPhos, XPhos, or RuPhos are often more effective than traditional ligands like PPh₃. These bulky, electron-rich ligands stabilize the palladium catalyst and facilitate oxidative addition and reductive elimination.[3]
-
Poor Solubility: The carboxylate salt of the starting material may have poor solubility in common organic solvents, leading to a sluggish reaction. A mixed solvent system, such as 1,4-dioxane/water or DMF/water, can improve solubility and reaction rates.[1]
-
Dehalogenation (Hydrodehalogenation): A common side reaction is the reduction of the C-Br bond to a C-H bond, resulting in the formation of 6-chloronicotinic acid. This can be minimized by using a less reactive boronic acid, optimizing the base, and ensuring an inert atmosphere to prevent side reactions promoted by oxygen.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura reactions.
Q2: I am observing significant amounts of dehalogenated byproducts in my cross-coupling reaction. How can I prevent this?
Dehalogenation, or hydrodehalogenation, is a frequent side reaction in palladium-catalyzed couplings, where the aryl halide is reduced to an arene.[4][6][7]
Key Factors and Mitigation Strategies:
| Factor | Influence on Dehalogenation | Recommended Action |
| Ligand | Bulky, electron-donating ligands can promote reductive elimination over side reactions. | Use ligands like P(t-Bu)₃, SPhos, or other Buchwald-type ligands.[4] |
| Base | Strong, non-coordinating bases are generally preferred. Some bases can act as hydride sources. | K₃PO₄ or Cs₂CO₃ are often better choices than NaOt-Bu or Et₃N, which can be more prone to promoting dehalogenation.[4] |
| Solvent | Protic solvents can sometimes be a source of hydrogen. | While aqueous conditions are often necessary for solubility, minimizing the amount of water or using anhydrous conditions with a soluble base can help. |
| Temperature | Higher temperatures can increase the rate of dehalogenation. | Run the reaction at the lowest effective temperature. |
Q3: Can I achieve selective coupling at the bromine atom over the chlorine atom?
Yes, selective coupling is highly feasible. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > OTf >> Cl.[8] This inherent difference in reactivity allows for selective functionalization at the more reactive C-Br bond.
Protocol for Selective Suzuki-Miyaura Coupling at the C4-Position:
-
Reactants:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
-
Solvent:
-
1,4-Dioxane/H₂O (4:1), degassed
-
-
Procedure:
-
Combine this compound, the arylboronic acid, and K₃PO₄ in a Schlenk flask.
-
Evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent, followed by the catalyst and ligand.
-
Heat the reaction mixture at 80-90 °C and monitor by LC-MS. The lower temperature helps to maintain selectivity.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purify the product by column chromatography.
-
Q4: My Buchwald-Hartwig amination is failing. What should I consider?
The Buchwald-Hartwig amination of this compound presents similar challenges to the Suzuki coupling, with the added complexity of the amine nucleophile.
Common Pitfalls and Solutions:
-
Base Incompatibility: Strong alkoxide bases like NaOt-Bu or LiHMDS are commonly used.[9][10] Ensure the base is fresh and handled under anhydrous conditions. The carboxylic acid will require an additional equivalent of base.
-
Ligand Selection: The choice of ligand is critical and depends on the amine. For primary aliphatic amines, ligands like BrettPhos can be effective. For secondary amines or challenging heteroaryl amines, more specialized ligands may be necessary.[11][12]
-
Amine Reactivity: Sterically hindered amines may require higher temperatures or more active catalyst systems.[9]
-
Competing Reactions: The carboxylic acid could potentially form an amide with the amine nucleophile, especially at elevated temperatures. Running the reaction at the lowest possible temperature can minimize this. Protecting the carboxylic acid as an ester prior to the coupling is a reliable strategy to avoid this side reaction.
Sources
- 1. reddit.com [reddit.com]
- 2. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple, Modular Synthesis of Substituted Pyridines [organic-chemistry.org]
- 4. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 6. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Derivatization of 4-Bromo-6-chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the derivatization of 4-Bromo-6-chloronicotinic acid. This guide is designed to provide expert advice and troubleshooting strategies to help you navigate the common challenges and avoid the formation of unwanted byproducts during your experiments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the derivatization of this compound.
Q1: What are the most common types of derivatization reactions for this compound?
A1: The most common derivatization reactions for this compound involve the modification of the carboxylic acid group to form amides and esters. These reactions are fundamental in medicinal chemistry for creating compound libraries and developing new pharmaceutical candidates.
Q2: What are the primary byproducts I should be aware of during amide coupling reactions?
A2: During amide coupling, several byproducts can form depending on the coupling reagent and reaction conditions. Common byproducts include:
-
N-acylurea: Forms when using carbodiimide coupling reagents like DCC or EDC, where the O-acylisourea intermediate rearranges.[1][2]
-
Guanidinium byproducts: Can arise when using aminium/uronium-based coupling reagents like HATU, where the amine reactant can attack the coupling reagent itself.[3]
-
Epimers: If you are coupling a chiral amine, there is a risk of epimerization at the stereocenter adjacent to the newly formed amide bond, especially with prolonged reaction times or elevated temperatures.[4]
Q3: What side reactions can occur during the esterification of this compound?
A3: Fischer esterification, which is an acid-catalyzed reaction with an alcohol, is a common method.[5][6] The primary side reaction to be aware of is the reverse reaction, hydrolysis of the ester back to the carboxylic acid, as it is an equilibrium process.[5] Incomplete reactions can also leave unreacted starting material. With sensitive substrates, strong acid catalysts at high temperatures can potentially lead to degradation or dehalogenation, although this is less common for the relatively stable chloro and bromo substituents on the pyridine ring.
Q4: Can the halogen atoms on the pyridine ring react or be displaced during derivatization?
A4: Yes, dehalogenation is a potential side reaction, particularly under certain catalytic conditions or with strong reducing agents.[7] While the C-Br and C-Cl bonds in this compound are relatively stable, prolonged reaction times, elevated temperatures, or the use of certain catalysts (e.g., palladium-based catalysts in the presence of a hydrogen source) could lead to the formation of mono- or de-halogenated byproducts.
Troubleshooting Guides
This section provides a problem-and-solution framework for common issues encountered during the derivatization of this compound.
Issue 1: Low Yield of Amide Product in Carbodiimide-Mediated Coupling
Potential Causes:
-
Incomplete activation of the carboxylic acid: The carbodiimide reagent may not be efficiently activating the carboxylic acid to form the O-acylisourea intermediate.
-
Rearrangement of the O-acylisourea intermediate: The reactive intermediate can rearrange to a stable, unreactive N-acylurea, which halts the desired reaction.[2] This is more prevalent in polar aprotic solvents.
-
Hydrolysis of the activated intermediate: The presence of water can hydrolyze the O-acylisourea intermediate back to the starting carboxylic acid.
-
Poor nucleophilicity of the amine: Sterically hindered or electron-deficient amines may react slowly with the activated carboxylic acid.
Solutions:
-
Optimize reaction conditions:
-
Solvent: Use a non-polar, aprotic solvent like dichloromethane (DCM) to minimize the rearrangement to N-acylurea.
-
Temperature: Keep the reaction temperature low (0 °C to room temperature) to reduce the rate of side reactions.[4]
-
Additives: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and racemization.[1]
-
-
Choice of Coupling Reagent:
-
Consider using a different class of coupling reagent, such as a phosphonium salt (e.g., PyBOP) or a uronium/aminium salt (e.g., HATU, HBTU), which can be more efficient for challenging couplings.[8]
-
-
Ensure anhydrous conditions: Use dry solvents and reagents to prevent hydrolysis of the activated intermediate.
Issue 2: Formation of an Unexpected Byproduct with a Mass Corresponding to the Amine Reactant Plus a Tetramethylguanidinium Group
Potential Cause:
-
Guanidinium byproduct formation: When using uronium/aminium-based coupling reagents like HATU or HBTU, the amine nucleophile can directly attack the coupling reagent, leading to the formation of a tetramethylguanidinium byproduct.[3]
Solutions:
-
Order of addition: Add the coupling reagent to the carboxylic acid first to allow for the formation of the active ester before adding the amine.
-
Base selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to minimize its interference with the coupling reagent.
-
Stoichiometry: Use a minimal excess of the amine (e.g., 1.1 to 1.2 equivalents) to reduce the likelihood of this side reaction.
Issue 3: Low Yield and/or Incomplete Conversion in Fischer Esterification
Potential Causes:
-
Equilibrium limitation: The Fischer esterification is a reversible reaction, and the presence of the water byproduct can drive the equilibrium back towards the starting materials.[5]
-
Insufficient catalysis: The acid catalyst may not be present in a sufficient amount or may not be strong enough to promote the reaction effectively.
-
Steric hindrance: A bulky alcohol or the substituted nicotinic acid itself may slow down the reaction rate.
Solutions:
-
Shift the equilibrium:
-
Use excess alcohol: Using the alcohol as the solvent or in large excess can drive the reaction towards the ester product.[5]
-
Remove water: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed.[9] Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture.
-
-
Catalyst choice:
-
Use a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[6]
-
For sensitive substrates where strong acids might cause degradation, consider milder conditions or alternative esterification methods like the Steglich esterification (using DCC and a catalytic amount of DMAP).[10]
-
-
Increase reaction temperature and time: Refluxing the reaction mixture for an extended period can help drive the reaction to completion, but monitor for potential degradation.
Issue 4: Presence of Dehalogenated Byproducts in the Final Product Mixture
Potential Causes:
-
Catalytic transfer hydrogenation: If using a palladium catalyst for other transformations in the synthetic route, residual catalyst in the presence of a hydrogen source (e.g., from the solvent or a reagent) can lead to dehalogenation.
-
Harsh reaction conditions: High temperatures or the use of strong bases in combination with certain solvents could potentially promote dehalogenation.
Solutions:
-
Avoid incompatible reagents: Be mindful of the reagents and catalysts used in preceding and subsequent steps. If a reduction is necessary elsewhere in the synthesis, consider protecting the halogenated pyridine ring or choosing a chemoselective reducing agent.
-
Optimize reaction conditions: Use the mildest possible conditions (temperature, reaction time) to achieve the desired transformation without affecting the halogen substituents.
-
Purification: If minor amounts of dehalogenated byproducts are formed, they can often be separated from the desired product by column chromatography due to the difference in polarity.
Experimental Protocols & Diagrams
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.5 M), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Fischer Esterification
-
To a solution of this compound (1.0 eq) in the desired alcohol (used as solvent, >10 eq), add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. For higher boiling alcohols, a Dean-Stark apparatus can be used with an inert solvent like toluene to remove water.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst and any unreacted carboxylic acid.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to obtain the crude ester, which can be further purified by column chromatography if necessary.
References
- Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine. Organic letters, 13(19), 5048–5051.
- Coupling Reagents. Aapptec Peptides.
- HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024, April 13). YouTube.
- Carbodiimide. In Wikipedia.
- Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2018). ACS Catalysis.
- Nicotinamide EP Impurity A | CAS 59-67-6. Veeprho.
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). Royal Society of Chemistry.
- Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2022). ACS Sustainable Chemistry & Engineering.
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2021). Journal of the American Chemical Society.
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2021). ChemRxiv.
- Dehalogenation degradation method for halogenated pyridine compound. Google Patents.
- Nicotinamide-impurities. Pharmaffiliates.
- Nicotinamide EP Impurity D | CAS 1453-82-3. Veeprho.
- Carboxylic Acids + Alcohols → Esters (Fischer Esterification). OrgoSolver.
- Esterification not Working (Separation). Reddit.
- Nicotinamide-impurities. Pharmaffiliates.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate.
- Ester synthesis by esterification. Organic Chemistry Portal.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). ChemHelper.
- Ester synthesis by esterification. Organic Chemistry Portal.
- Catalytic Approaches to the Synthesis of Amide Bonds. (2015). CORE.
- Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. (2011). Organometallics.
- Amide Activation in Ground and Excited States. (2021). MDPI.
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2023). PubMed Central.
- Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. (2022). National Institutes of Health.
- Umpolung reactivity in amide and peptide synthesis. (2010). SciSpace.
- Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). CORA.
- 4-Bromo-6-chloropyridine-3-carboxylic acid. PubChem.
- The Fascinating Chemistry of α‐Haloamides. (2018). National Institutes of Health.
- Synthesis of amides using boron catalysts Marco Sabatini. UCL Discovery.
- Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses.
- Recent developments in catalytic amide bond formation. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Carbodiimide - Wikipedia [en.wikipedia.org]
- 3. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN105503706A - Dehalogenation degradation method for halogenated pyridine compound - Google Patents [patents.google.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ester synthesis by esterification [organic-chemistry.org]
dealing with poor solubility of 4-Bromo-6-chloronicotinic acid
Welcome to the technical support center for 4-Bromo-6-chloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound. As a halogenated pyridine carboxylic acid, its physicochemical properties present unique handling requirements. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful preparation of your solutions.
Understanding the Challenge: The Physicochemical Nature of this compound
This compound (M.W. 236.45 g/mol ) is a solid compound at room temperature.[1][2] Its poor aqueous solubility under neutral conditions is primarily due to two factors: the rigid, crystalline lattice structure of the solid-state molecule and the acidic nature of its carboxylic acid group. Like many carboxylic acids, its solubility is highly dependent on pH.[3][4] In its protonated (neutral) form, the molecule is less polar and thus less soluble in water. However, upon deprotonation in a basic environment, it forms a carboxylate salt, which is an ionic and significantly more water-soluble species.[5][6]
Frequently Asked Questions (FAQs)
Q1: I am starting a new project with this compound. What is the best general-purpose solvent to start with?
A1: For initial stock solutions, we recommend starting with polar aprotic solvents. Nicotinic acid, the parent compound, shows excellent solubility in Dimethyl Sulfoxide (DMSO) and good solubility in Dimethylformamide (DMF).[7][8] Therefore, DMSO is the preferred starting solvent for creating a concentrated organic stock solution. For aqueous experiments, direct dissolution in neutral buffers will be challenging. A pH-adjusted aqueous buffer is required (see Q2 and Protocol 1).
Q2: How does pH affect the solubility of this compound?
A2: The pH of the solvent is the most critical factor for aqueous solubility. As a nicotinic acid derivative, it is a weak acid.
-
Acidic to Neutral pH (pH < 7): The carboxylic acid group remains protonated (-COOH). In this form, the compound is in its least soluble state in water.
-
Alkaline pH (pH > 8): The carboxylic acid group is deprotonated to form a carboxylate anion (-COO⁻). This ionic form is significantly more polar and exhibits much higher aqueous solubility.[5] Therefore, adjusting the pH with a base is a primary strategy for dissolving this compound in aqueous media.[9]
Q3: My compound precipitated out of solution after I diluted my DMSO stock into an aqueous buffer. What happened?
A3: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit at that specific pH and solvent composition. The DMSO from the stock solution acts as a co-solvent, but once highly diluted, the primary solvent becomes the aqueous buffer.[9] If the buffer's pH is not sufficiently basic to keep the compound in its ionized salt form, it will precipitate. To resolve this, either increase the pH of the final aqueous buffer or decrease the final concentration of the compound.
Q4: Can I heat the solution to improve solubility?
A4: Gentle heating can be used to increase the rate of dissolution, particularly in organic solvents like DMSO or ethanol. However, be cautious. Prolonged heating at high temperatures can potentially lead to degradation. For aqueous solutions, pH adjustment is a much more effective and reliable primary strategy than heating.[10] Always monitor for any color changes that might indicate compound degradation.
Q5: Is sonication a viable method to aid dissolution?
A5: Yes, sonication is a useful physical method to break down solid aggregates and increase the surface area available for solvation, thereby accelerating the dissolution process. It is often used in conjunction with other methods, such as the use of co-solvents or pH adjustment. It is particularly helpful for preparing suspensions or for dissolving the last stubborn particles in a solution.
Troubleshooting Guides
This section addresses specific experimental problems in a structured, question-and-answer format.
Problem 1: The compound will not dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4).
-
Underlying Cause: At neutral pH, this compound exists in its protonated, poorly soluble form. The crystalline structure is stable, and the neutral molecule has low affinity for water.
-
Solution Path: The most effective solution is to increase the pH of the buffer to deprotonate the carboxylic acid, forming a highly soluble salt.[5][6]
-
Initial Step: Prepare a slurry of the compound in your desired buffer.
-
pH Adjustment: While stirring, add a small amount of a base, such as 1 M NaOH, dropwise.
-
Monitor: Continue adding the base and monitor the solution. The solid should begin to dissolve as the pH increases. Aim for a final pH of 8.0-9.0 to ensure complete deprotonation and dissolution.
-
Final pH Check: Once the solid is fully dissolved, re-check the pH and adjust back to your desired experimental pH if necessary, being careful not to drop the pH too low, which would cause re-precipitation.
-
Problem 2: I've successfully dissolved the compound in DMSO, but I need to perform a solvent screen for a reaction.
-
Underlying Cause: Finding a suitable reaction solvent requires balancing solubility with reaction compatibility.
-
Solution Path: Perform a systematic solvent screen. The solubility of the related compound, nicotinic acid, provides a useful starting point for solvent selection.
-
Recommended Solvents for Screening: Based on data for nicotinic acid and general principles, test the following solvents.[8][11][12]
-
Polar Aprotic: DMSO, DMF, Acetonitrile
-
Polar Protic: Ethanol, Methanol
-
Ethers: Tetrahydrofuran (THF)
-
Chlorinated: Dichloromethane (DCM)
-
-
Procedure: See Protocol 2: General Solvent Screening for a step-by-step guide.
-
Data Summary: Solubility of Parent Nicotinic Acid in Various Solvents
The following table, derived from literature data on the parent compound nicotinic acid, can serve as a guide for initial solvent selection.[7][8][11] Note that the addition of bromo- and chloro- substituents will alter these solubilities, likely decreasing them in polar protic solvents.
| Solvent | Type | Expected Solubility of Nicotinic Acid |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High |
| Dimethylformamide (DMF) | Polar Aprotic | High |
| Ethanol | Polar Protic | Moderate |
| Water | Polar Protic | Moderate (and pH-dependent) |
| Acetone | Polar Aprotic | Low to Moderate |
| Acetonitrile | Polar Aprotic | Low |
| Diethyl Ether | Nonpolar | Very Low |
Visualized Workflows
Diagram 1: pH-Dependent Dissolution Strategy
Caption: Workflow for dissolving the compound in aqueous media.
Diagram 2: General Troubleshooting Flowchart
Caption: Decision tree for troubleshooting general solubility issues.
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment
This protocol describes how to prepare a stock solution of this compound in an aqueous buffer by forming its sodium salt in situ.
-
Weigh Compound: Accurately weigh 23.65 mg of this compound (for a final 10 mL solution).
-
Initial Slurry: Add the solid to a suitable container with approximately 8 mL of your target aqueous buffer (e.g., Phosphate-Buffered Saline). The compound will not dissolve at this stage.
-
Basification: While stirring vigorously, add 1 M NaOH solution drop by drop. Monitor the solution visually.
-
Observe Dissolution: Continue adding NaOH until all solid material has completely dissolved, resulting in a clear solution.
-
pH Measurement: Use a calibrated pH meter to check the pH of the solution. It should be in the basic range (typically pH 8.5-10).
-
Final Volume Adjustment: Add the target buffer to reach a final volume of 10.0 mL. This ensures the final concentration is accurately 10 mM.
-
Storage: Store the solution as recommended for the compound, typically at 2-8°C for short-term use or frozen for long-term storage.[1] Note that refrigeration may cause precipitation in some highly concentrated buffers, which should redissolve upon returning to room temperature.
Protocol 2: General Solvent Screening Protocol
This protocol provides a systematic approach to test the solubility of the compound in various organic solvents.
-
Prepare Aliquots: Weigh out small, identical amounts of this compound (e.g., 2-5 mg) into separate, labeled glass vials.
-
Solvent Addition: To the first vial, add the test solvent (e.g., Acetonitrile) in a small, measured increment (e.g., 100 µL).
-
Agitation: Cap the vial and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Observe the vial against a dark background. If the solid is completely dissolved, the compound is soluble at or above that concentration. If solid remains, proceed to the next step.
-
Incremental Addition: Continue adding the solvent in measured increments (e.g., 100 µL at a time), vortexing after each addition, until the solid is fully dissolved. Record the total volume of solvent used.
-
Repeat: Repeat steps 2-5 for each solvent you wish to test (e.g., DMSO, DMF, Ethanol, THF).
-
Quantify Solubility: Calculate the approximate solubility in mg/mL for each solvent. If the compound does not dissolve after adding a significant volume (e.g., 2-5 mL), it can be classified as poorly soluble or insoluble in that solvent.
References
- Patsnap Eureka. (2025, July 31).
- PubChem. 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676. [Link]
- Benchchem. Troubleshooting guide for failed reactions with 6-Methylnicotinonitrile.
- World Pharma Today.
- Acree, W. E., & Abraham, M. H. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Chemical Thermodynamics.
- ResearchGate. (2025, July 10).
- Benchchem.
- CoLab.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
- Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
- Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1997).
- ResearchGate. (2025, August 8). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents | Request PDF. [Link]
- ResearchGate. (2025, August 6). Salt Formation to Improve Drug Solubility | Request PDF. [Link]
- Lund University Publications.
- Scollon, J. C., et al. (2008).
- Research Journal of Pharmaceutical Dosage Forms and Technology.
- ResearchGate.
- ResearchGate. (2025, August 8). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]
- Google Patents. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
- Google Patents.
- Ivanoska-Dacikj, P., et al. (2021). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. PMC - NIH. [Link]
- Benchchem. troubleshooting common issues in nicotinaldehyde synthesis.
- MDPI. (2024, June 13). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. [Link]
- PubChem. 4-Bromoaniline | BrC6H4NH2 | CID 7807. [Link]
- EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. (2025, March 26).
- MDPI. (2022, December 28). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. [Link]
- Google Patents.
Sources
- 1. This compound | 1256834-13-5 [sigmaaldrich.com]
- 2. 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. refp.cohlife.org [refp.cohlife.org]
- 12. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
optimization of temperature for 4-Bromo-6-chloronicotinic acid synthesis
Technical Support Center: Synthesis of 4-Bromo-6-chloronicotinic Acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical insights, troubleshooting advice, and a validated starting protocol. Our focus is on the critical role of temperature in achieving high yield and purity for this important synthetic intermediate.
Section 1: The Central Role of Temperature in Synthesis
The synthesis of this compound typically involves the selective electrophilic bromination of 6-chloronicotinic acid. The pyridine ring is an electron-deficient system, which makes electrophilic substitution challenging compared to benzene. The reaction is governed by a delicate thermodynamic and kinetic balance, where temperature is the single most important process parameter.
Causality Behind Temperature Control:
-
Reaction Rate: As with most chemical reactions, higher temperatures increase the rate of bromination. However, an excessively high temperature can lead to a loss of selectivity and the formation of unwanted byproducts.
-
Selectivity (Regiochemistry): The primary goal is to introduce a bromine atom at the C-4 position. Temperature influences the kinetic vs. thermodynamic control of the reaction. An optimal temperature ensures the kinetically favored product is formed with high selectivity. Overheating can provide sufficient activation energy to overcome the barrier for the formation of other, less-desired isomers.
-
Impurity Profile: The most common temperature-related impurities are over-brominated species (e.g., dibrominated nicotinic acids) and decomposition products. Vigorous, exothermic reactions, if not properly cooled, can lead to thermal runaway and significant degradation, resulting in a dark, impure product.[1] Controlling the temperature, especially during the addition of the brominating agent, is paramount to minimizing these side reactions.[2]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is very low, and I've recovered most of my 6-chloronicotinic acid starting material. What went wrong?
-
Probable Cause: The reaction temperature was likely too low. Electrophilic bromination of an electron-deficient pyridine ring requires sufficient thermal energy to proceed at a reasonable rate.
-
Troubleshooting Steps:
-
Verify Thermocouple Accuracy: Ensure your temperature probe is calibrated and correctly placed within the reaction mixture, not touching the vessel walls.
-
Gradual Temperature Increase: Increase the reaction temperature in 5 °C increments. Monitor the reaction progress every 30-60 minutes using an appropriate analytical method (e.g., TLC, LC-MS, or ¹H NMR of an aliquot).
-
Check Reagent Activity: Ensure your brominating agent (e.g., N-Bromosuccinimide) and acid catalyst (e.g., sulfuric acid) are fresh and active.
-
Question 2: My final product is contaminated with a significant amount of a di-brominated species. How can I prevent this?
-
Probable Cause: The reaction temperature was too high, or the reaction was left for too long. Excessive thermal energy leads to a second bromination event on the already brominated ring.
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: Lower the reaction temperature by 5-10 °C from your previous run. This will slow down the second bromination more significantly than the first, improving selectivity.
-
Strict Stoichiometry: Use a slight excess, but no more than 1.05-1.10 equivalents, of the brominating agent.
-
Controlled Reagent Addition: Add the brominating agent portion-wise or as a solution via an addition funnel. This helps dissipate the heat of reaction and prevents localized temperature spikes. An initial cooling phase (e.g., 0-5 °C) before and during addition is highly recommended.[3]
-
Time Monitoring: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the subsequent over-bromination.
-
Question 3: The reaction mixture turned dark brown or black, and the isolated product is impure and difficult to purify. What happened?
-
Probable Cause: This indicates product decomposition, which is almost always caused by excessive temperature. Thermal runaway can occur if the exothermic bromination reaction is not adequately cooled.
-
Troubleshooting Steps:
-
Implement Initial Cooling: Always start the addition of the brominating agent at a reduced temperature (e.g., 0-5 °C) in an ice bath.
-
Control Exotherm: Add the brominating agent slowly and monitor the internal temperature closely. If the temperature rises more than 5-10 °C, pause the addition until it cools back down.
-
Solvent Choice: Ensure you are using a suitable solvent that can absorb and dissipate heat effectively. Common solvents for such reactions include concentrated sulfuric acid or oleum.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common synthesis issues.
Caption: A decision-tree diagram for troubleshooting the synthesis.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the optimal temperature range for the bromination of 6-chloronicotinic acid?
-
While the exact temperature depends on the specific reagents and solvent, a general guideline is to perform the addition of the brominating agent between 0-10 °C to control the initial exotherm. The reaction is then typically allowed to warm to room temperature or gently heated to 25-45 °C for several hours to ensure completion.
-
-
Q2: Why is cooling the reaction before adding the brominating agent so critical?
-
The initial reaction is often the most exothermic phase. Cooling prevents a rapid, uncontrolled temperature spike that can lead to side reactions and decomposition. This step is crucial for both safety and product purity.[1]
-
-
Q3: Can I run the reaction at a higher temperature to speed it up?
-
While technically possible, it is not recommended. Increasing the temperature significantly above the optimized range (e.g., >60 °C) will almost certainly lead to a decrease in selectivity, favoring the formation of di-brominated and other impurities, ultimately reducing the usable yield and complicating purification.
-
-
Q4: What are the thermal safety considerations?
-
The primary thermal hazard is an uncontrolled exotherm upon addition of the brominating agent. Always conduct the reaction in a well-ventilated fume hood, have an appropriately sized cooling bath ready, and add the reagent slowly while monitoring the internal temperature. Never add the entire portion of the brominating agent at once.
-
Section 4: Data Summary and Experimental Protocol
Table 1: Temperature Optimization Guidelines
| Parameter | Temperature Range | Expected Outcome / Rationale |
| Initial Reagent Addition | 0 – 10 °C | Critical. Controls initial exotherm, prevents impurity formation and ensures safety. |
| Main Reaction Phase | 25 – 45 °C | Allows the reaction to proceed to completion at a controlled rate, maximizing yield of the desired mono-bromo product. |
| Quenching (e.g., on ice) | < 10 °C | Safely neutralizes any unreacted brominating agent and facilitates product precipitation. |
| High Temperature (> 60°C) | AVOID | Leads to low selectivity, di-bromination, and potential thermal decomposition. |
Validated Experimental Protocol
This protocol provides a robust starting point for the synthesis.
Materials:
-
6-Chloronicotinic acid (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Concentrated Sulfuric Acid (98%) or 20% Fuming Sulfuric Acid (Oleum)
-
Ice, Water
Procedure:
-
Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermocouple to monitor internal temperature, and a nitrogen inlet.
-
Dissolution: Charge the flask with 6-chloronicotinic acid (1.0 eq). Carefully and slowly, add concentrated sulfuric acid (~4-5 volumes) while stirring. The dissolution may be slightly exothermic.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Reagent Addition: Once the temperature is stable, begin adding N-Bromosuccinimide (1.05 eq) in small portions over 30-60 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature (~25 °C). Stir at this temperature for 2-4 hours, monitoring progress by TLC or LC-MS. If the reaction is sluggish, gently warm the mixture to 40-45 °C .
-
Workup: Once the starting material is consumed, cool the reaction mixture back down to <10 °C. Very slowly and carefully, pour the reaction mixture onto a stirred slurry of crushed ice.
-
Isolation: The product will precipitate as a solid. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~6-7) to remove residual acid.
-
Drying: Dry the solid under vacuum to obtain the crude this compound. The product can be further purified by recrystallization if necessary.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
References
The synthesis of this specific molecule is not widely detailed in publicly accessible literature. The protocols and advice provided are based on established principles of organic chemistry, particularly the halogenation of heterocyclic compounds, as informed by the general literature.
- EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products - Google Patents.
- ResearchGate. (PDF) Oxidation of halogenated nicotinic acids.
- Wikipedia. Nicotinic acid.
- Patsnap. Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid - Eureka.
- PubMed. The Halogen-Metal Interconversion Reaction and Its Application to the Synthesis of Nicotinic Acid Labeled With Isotopic Carbon.
- ACS Publications. Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System.
- ResearchGate. Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate.
- ACS GCI Pharmaceutical Roundtable. Bromination - Wordpress.
- PubChem. 4-Bromo-6-hydroxyhexanoic acid | C6H11BrO3 | CID 129701937.
- PubChem. 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676.
- PubMed. Isolation of Nicotinic Acid (Vitamin B3) and N-Propylamine after Myosmine Peroxidation.
Sources
Validation & Comparative
A Comparative Guide to the 1H NMR Spectrum of 4-Bromo-6-chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-6-chloronicotinic acid is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the distinct reactivity of its substituent groups, allowing for diverse chemical modifications. Accurate structural elucidation is paramount for its application, and ¹H NMR spectroscopy is the cornerstone of this characterization. This guide will dissect the predicted ¹H NMR spectrum of this compound, drawing comparisons with the experimentally determined spectra of nicotinic acid, 6-chloronicotinic acid, and 5-bromonicotinic acid to substantiate the spectral assignments.
Predicted ¹H NMR Spectrum of this compound: A Detailed Analysis
The structure of this compound presents a simple yet informative ¹H NMR spectrum, with two aromatic protons in distinct chemical environments. The prediction of their chemical shifts and coupling patterns is grounded in the fundamental principles of NMR spectroscopy, specifically the influence of electronegative substituents and the nitrogen heteroatom on the pyridine ring.
Based on established substituent effects, a predicted ¹H NMR spectrum for this compound in a solvent like DMSO-d₆ would exhibit two signals. The proton at the 2-position (H-2) is expected to be the most downfield, appearing as a singlet, due to its proximity to the electron-withdrawing nitrogen atom and the carboxylic acid group. The proton at the 5-position (H-5) would also appear as a singlet, shifted upfield relative to H-2, influenced by the adjacent chloro and bromo substituents.
Comparative Spectral Analysis
To validate our predictions, we will compare the expected spectrum of this compound with the known ¹H NMR data of closely related nicotinic acid derivatives.
| Compound | H-2 (ppm, multiplicity, J Hz) | H-4 (ppm, multiplicity, J Hz) | H-5 (ppm, multiplicity, J Hz) | H-6 (ppm, multiplicity, J Hz) |
| Nicotinic Acid | ~9.13 (d, J=1.5) | ~8.83 (dd, J=5.0, 1.5) | ~8.32 (dt, J=8.0, 2.0) | ~7.58 (ddd, J=8.0, 5.0, <1) |
| 6-Chloronicotinic Acid | ~8.90 (d, J=2.4) | ~8.25 (dd, J=8.4, 2.5) | - | ~7.60 (d, J=8.4) |
| 5-Bromonicotinic Acid | ~9.05 (d, J=2.1) | ~8.85 (t, J=2.1) | - | ~8.45 (d, J=2.1) |
| This compound (Predicted) | ~9.0 (s) | - | ~8.5 (s) | - |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
The data from nicotinic acid reveals the typical downfield shifts for protons on a pyridine ring, with H-2 being the most deshielded. In 6-chloronicotinic acid, the introduction of a chlorine atom at the 6-position induces a general upfield shift for the remaining protons compared to nicotinic acid, a consequence of its electron-donating resonance effect outweighing its inductive withdrawal at certain positions. Conversely, the bromine in 5-bromonicotinic acid leads to a more complex pattern of shielding and deshielding.
For our target molecule, this compound, the absence of adjacent protons for H-2 and H-5 simplifies the spectrum to two singlets. The predicted chemical shifts are informed by the additive effects of the substituents. The H-2 proton is anticipated to be significantly downfield due to the anisotropic effect of the nitrogen and the electron-withdrawing nature of the adjacent carboxylic acid. The H-5 proton, situated between two halogen atoms, will also be in a distinct electronic environment.
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for carboxylic acids and its ability to minimize the exchange of the acidic proton.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (zg30 or similar).
-
Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the protons.
-
Acquisition Time (aq): At least 3-4 seconds to ensure good digital resolution.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm, centered around 6-8 ppm, should be sufficient to cover the aromatic and acidic proton regions.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
Visualizing Molecular Structure and Proton Assignments
The following diagram illustrates the structure of this compound with the assigned proton labels.
Caption: Molecular structure of this compound.
Logical Workflow for Spectral Interpretation
The process of interpreting the ¹H NMR spectrum of a novel or uncharacterized compound follows a logical sequence.
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-Bromo-6-chloronicotinic Acid
For researchers, scientists, and drug development professionals engaged in the intricate world of small molecule analysis, the structural elucidation and quantification of compounds like 4-bromo-6-chloronicotinic acid are paramount. This halogenated pyridine carboxylic acid, with a molecular weight of 236.45 g/mol and the chemical formula C₆H₃BrClNO₂, presents unique challenges and opportunities in its mass spectrometric analysis.[1] This guide provides an in-depth comparison of mass spectrometry techniques for its characterization, grounded in established principles and supported by experimental insights.
Unveiling the Molecular Fingerprint: A Comparative Analysis of Ionization Techniques
The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound, dictating the nature and extent of fragmentation and ultimately, the quality of the data obtained. For this compound, the primary considerations revolve around its thermal lability and polarity. We will compare three common ionization methods: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI), often coupled with Gas Chromatography (GC).
| Ionization Technique | Principle | Suitability for this compound | Expected Ion Species | Fragmentation |
| Electrospray Ionization (ESI) | Soft ionization technique that uses a high voltage to create an aerosol, producing multiply charged ions from a liquid solution.[2] | High. Ideal for polar and thermally labile molecules. The carboxylic acid and pyridine nitrogen make the molecule amenable to ionization in solution. | [M+H]⁺ (positive ion mode), [M-H]⁻ (negative ion mode) | Minimal in-source fragmentation, allowing for the observation of the intact molecular ion. Tandem MS (MS/MS) is required for structural elucidation. |
| Atmospheric Pressure Chemical Ionization (APCI) | A soft ionization technique where a corona discharge ionizes the solvent vapor, which then transfers charge to the analyte.[3] | Moderate to High. Suitable for less polar compounds than ESI, but still effective for molecules with some polarity. It can be a good alternative if ESI proves inefficient. | [M+H]⁺ (positive ion mode) | Generally low fragmentation, similar to ESI. Can sometimes induce more in-source fragmentation than ESI. |
| Electron Ionization (EI) | A hard ionization technique where high-energy electrons bombard the analyte in the gas phase, causing extensive fragmentation.[2] | Low (without derivatization). The low volatility and polar nature of the carboxylic acid group make it unsuitable for direct GC-EI-MS. Derivatization to an ester is necessary. | M⁺˙ (molecular ion radical) and numerous fragment ions. | Extensive. Provides a detailed fragmentation pattern that can be used for structural confirmation. |
Deciphering the Fragmentation Puzzle: Predicted Pathways
ESI-MS/MS Fragmentation (Positive Ion Mode)
In positive ion mode ESI, the molecule will likely be protonated at the pyridine nitrogen. Collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to proceed via the following pathways:
-
Loss of H₂O: A common fragmentation for carboxylic acids.
-
Loss of CO: Decarbonylation is another characteristic fragmentation.
-
Loss of Br• and Cl•: While less common in soft ionization, some cleavage of the carbon-halogen bonds may occur at higher collision energies.
GC-EI-MS Fragmentation (of a Methyl Ester Derivative)
For GC-MS analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) is a prerequisite.[6][7] The resulting molecule, methyl 4-bromo-6-chloronicotinate, would then undergo fragmentation in the EI source.
-
Loss of •OCH₃: A characteristic fragmentation of methyl esters.
-
Loss of COOCH₃: Cleavage of the entire ester group.
-
Loss of Br• and Cl•: Halogen loss is a common fragmentation pathway in EI-MS.[8]
Experimental Protocols: A Step-by-Step Guide
To ensure robust and reproducible results, the following detailed protocols are provided for both LC-ESI-MS/MS and GC-EI-MS analysis.
Protocol 1: LC-ESI-MS/MS Analysis
This method is ideal for the direct analysis of this compound in complex matrices.
1. Sample Preparation:
- Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- Prepare a series of dilutions in the mobile phase to determine the limit of detection and linearity.
- For complex samples, a solid-phase extraction (SPE) cleanup may be necessary.
2. Liquid Chromatography (LC) Parameters:
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
3. ESI-MS/MS Parameters:
- Ionization Mode: Positive and Negative Electrospray Ionization.
- Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
- Source Temperature: 150 °C.
- Desolvation Gas Flow: 800 L/hr.
- Collision Gas: Argon.
- MS1 Scan Range: m/z 100-300.
- MS2 Product Ion Scans: Select the precursor ions corresponding to [M+H]⁺ and [M-H]⁻. Optimize collision energy to achieve a good fragmentation pattern.
Protocol 2: GC-EI-MS Analysis (with Derivatization)
This method provides detailed structural information through extensive fragmentation.
1. Derivatization:
- To 100 µg of this compound, add 100 µL of a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or diazomethane for methylation.[9]
- Heat the reaction mixture at 70°C for 30 minutes.
- Allow the sample to cool before injection.
2. Gas Chromatography (GC) Parameters:
- Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Inlet Temperature: 250 °C.
- Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
3. EI-MS Parameters:
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-400.
Conclusion and Recommendations
For the routine analysis and quantification of this compound, LC-ESI-MS/MS is the recommended technique. Its ability to analyze the compound directly without derivatization, coupled with its high sensitivity and selectivity, makes it superior for high-throughput applications in drug development and research.
GC-EI-MS , while requiring an additional derivatization step, serves as an excellent confirmatory technique. The rich fragmentation patterns generated by electron ionization provide unambiguous structural information that can be invaluable for reference and quality control purposes.
By understanding the principles behind these techniques and applying the detailed protocols provided, researchers can confidently and accurately analyze this compound, paving the way for further scientific discovery.
References
- PubChem. 4-Bromo-6-chloropyridine-3-carboxylic acid. [Link]
- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (1986). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Chemical Society of Pakistan, 3(3), 63.
- ResearchGate. ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid. [Link]
- Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
- ACS Publications.
- ResearchGate. Analysis of nicotinic acid and its metabolites by HPLC-MS/MS. [Link]
- Bevital AS.
- ACD/Labs.
- JEOL Resources. Ionization Methods in Organic Mass Spectrometry. [Link]
- NIH.
- ResearchGate. Ionization Methods in Organic Mass Spectrometry. [Link]
- Chemistry LibreTexts.
- ResearchGate. (PDF)
- SlidePlayer.
- SpringerLink.
- Science Ready.
- Chemistry LibreTexts.
Sources
- 1. 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. scienceready.com.au [scienceready.com.au]
- 9. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
A-Scientist's-Guide-to-Harnessing-Differential-Reactivity-4-Bromo-6-chloronicotinic-vs-4-6-dichloronicotinic-acid
A Senior Application Scientist's Comparative Analysis for Strategic Synthesis
In the landscape of pharmaceutical and agrochemical development, the pyridine scaffold remains a cornerstone of molecular design. The strategic functionalization of this heterocycle is paramount, and the choice of starting material can dictate the feasibility and efficiency of a synthetic route. This guide provides an in-depth comparison of two closely related, yet distinctively different, building blocks: 4-Bromo-6-chloronicotinic acid and 4,6-dichloronicotinic acid . Understanding their differential reactivity is key to unlocking advanced, site-selective synthetic strategies.
Theoretical Framework: The Electronic Landscape of Halopyridines
The reactivity of a halopyridine is governed by a confluence of factors: the inherent properties of the carbon-halogen bond, the electron-deficient nature of the pyridine ring, and the influence of other substituents.
-
The Pyridine Ring Effect : The nitrogen atom in the pyridine ring is strongly electron-withdrawing, which reduces the electron density at the α (2,6) and γ (4) positions.[1][2][3] This electron deficiency makes these positions susceptible to attack by nucleophiles, a cornerstone of Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2][4]
-
Halogen Reactivity Patterns : The reactivity of the carbon-halogen (C-X) bond is highly dependent on the reaction mechanism.
-
For Nucleophilic Aromatic Substitution (SNAr) , the rate-determining step is typically the initial attack of the nucleophile on the electron-deficient carbon.[1][5][6] The reactivity is governed by the halogen's electronegativity, which polarizes the C-X bond and facilitates the attack. The established order is C-F > C-Cl > C-Br > C-I .[5][6][7][8] Therefore, a C-Cl bond is generally more reactive than a C-Br bond in SNAr.
-
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the C-X bond to the Pd(0) catalyst.[9][10] This step is dictated by the C-X bond dissociation energy. The weaker the bond, the faster the reaction. This leads to a reactivity order of C-I > C-Br > C-Cl .[11]
-
This fundamental dichotomy in reactivity between SNAr and cross-coupling reactions is the central theme of this guide and the key to strategically differentiating the utility of our two subject molecules.
Comparative Reactivity in Key Transformations
Let's dissect how this compound and 4,6-dichloronicotinic acid behave in the two most common classes of reactions used to functionalize such scaffolds.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile replaces a halide on the pyridine ring. Both the 4- and 6-positions of our nicotinic acids are activated for this transformation.[1][4]
-
4,6-Dichloronicotinic Acid : This molecule possesses two C-Cl bonds. The C-4 position is generally more activated than the C-6 position due to resonance stabilization of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the ring nitrogen.[1][2] Thus, nucleophilic attack will preferentially occur at C-4.
-
This compound : Here, we have a C-Br at the 4-position and a C-Cl at the 6-position. Based on the "element effect" for SNAr, the C-Cl bond is inherently more reactive than the C-Br bond, all else being equal.[7][8] However, the positional activation (C-4 > C-6) is a competing factor. In practice, the greater activation of the 4-position often dominates, but the inherent reactivity difference can lead to mixtures or require careful optimization to achieve selectivity. The key takeaway is that the C4-Cl in the dichloro compound is expected to be more reactive towards nucleophiles than the C4-Br in the bromo-chloro compound.
Data Summary: Expected SNAr Reactivity
| Compound | Position | Halogen | Expected Relative Reactivity | Rationale |
| 4,6-Dichloronicotinic acid | C-4 | Cl | Highest | Most activated position (C-4) combined with a highly reactive halogen (Cl) for SNAr. |
| C-6 | Cl | Moderate | Less activated position (C-6) but still a reactive C-Cl bond. | |
| This compound | C-4 | Br | High | Most activated position (C-4), but the C-Br bond is inherently less reactive than C-Cl in SNAr. |
| C-6 | Cl | Moderate | Less activated position (C-6) with a reactive C-Cl bond. |
Visualizing the SNAr Mechanism
The SNAr reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Caption: The two-step addition-elimination mechanism for SNAr on a halopyridine.
Palladium-Catalyzed Cross-Coupling Reactions
This is where the two molecules show their most profound and synthetically useful differences. Reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination rely on the oxidative addition of the C-X bond to a palladium catalyst.[12]
-
4,6-Dichloronicotinic Acid : Possessing two C-Cl bonds, this substrate is challenging for cross-coupling. C-Cl bonds are significantly less reactive than C-Br bonds and require more forcing conditions: higher temperatures, stronger bases, and specialized, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the difficult oxidative addition step.[13] Achieving selective mono-arylation can be difficult.
-
This compound : This substrate is primed for selective functionalization. The C-Br bond is vastly more reactive towards oxidative addition than the C-Cl bond.[11][14] This allows for highly regioselective cross-coupling at the C-4 position under standard conditions, leaving the C-6 chlorine untouched for subsequent transformations. This orthogonal reactivity is a significant strategic advantage.
Data Summary: Experimental Conditions for Selective Suzuki-Miyaura Coupling
| Substrate | Target Position | Halogen Reacted | Typical Catalyst System | Conditions | Outcome |
| This compound | C-4 | C-Br | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃ or K₃PO₄, Dioxane/H₂O, 80-100 °C | High selectivity for C-4 coupling .[11][15] |
| 4,6-Dichloronicotinic acid | C-4 or C-6 | C-Cl | Pd₂(dba)₃ + XPhos/SPhos | K₃PO₄ or Cs₂CO₃, Toluene or Dioxane, >100 °C | Requires harsher conditions ; selectivity can be an issue.[13] |
Visualizing the Suzuki-Miyaura Catalytic Cycle
The key difference lies in the first step: Oxidative Addition, which is much faster for the C-Br bond.
Caption: Suzuki-Miyaura cycle. The C-Br bond in this compound enters the cycle much faster.
Strategic Synthesis: A Tale of Two Pathways
The choice between these two building blocks directly impacts synthetic strategy. This compound enables a clear, stepwise functionalization pathway that is difficult to achieve with its dichloro counterpart.
Proposed Orthogonal Synthesis using this compound:
-
Step 1: Suzuki Coupling. React the C-Br at C-4 with an arylboronic acid using standard Pd(PPh₃)₄ conditions. The C-Cl at C-6 remains unreacted.
-
Step 2: Nucleophilic Aromatic Substitution. React the remaining C-Cl at C-6 with a nucleophile (e.g., an amine or alkoxide). This reaction often requires more forcing conditions (heat) than the Suzuki coupling, ensuring the steps are sequential.
This two-step, one-pot or sequential approach allows for the controlled and selective introduction of two different substituents onto the pyridine ring. Attempting this with 4,6-dichloronicotinic acid would be fraught with selectivity issues in both steps.
Visualizing the Synthetic Strategy
Caption: Orthogonal functionalization pathway enabled by differential halogen reactivity.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound
This protocol details the selective coupling at the C-4 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[11]
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the 4-aryl-6-chloronicotinic acid.
Conclusion
While structurally similar, this compound and 4,6-dichloronicotinic acid offer vastly different synthetic capabilities.
-
4,6-Dichloronicotinic acid is a suitable substrate for SNAr reactions, where its C-Cl bonds offer high reactivity, particularly at the C-4 position. However, it is a challenging substrate for selective cross-coupling.
-
This compound is the superior choice for complex, multi-step syntheses requiring orthogonal functionalization. Its differential C-Br vs. C-Cl reactivity allows for a predictable and highly regioselective one-two punch: a mild cross-coupling at the C-Br bond followed by a subsequent substitution at the more robust C-Cl bond.
For researchers and drug development professionals, making the correct initial choice of building block is critical. For strategies that demand controlled, stepwise diversification of the pyridine core, this compound provides a clear and decisive advantage.
References
- Vertex AI Search Result. (2018).
- ECHEMI. (n.d.).
- Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine.
- Dakenchem. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine.
- RSC Publishing. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.
- ACS Publications. (n.d.). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes. Organometallics.
- YouTube. (2020). Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
- PubMed Central. (n.d.).
- ResearchGate. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0)
- RSC Publishing. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science.
- ACS Publications. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0)
- NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- ChemicalBook. (n.d.).
- RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- RSC Publishing. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- YouTube. (2023).
- Wikipedia. (n.d.).
- Chem-Impex. (n.d.). 4,6-Dichloronicotinic acid.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Chemistry Steps. (n.d.).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. youtube.com [youtube.com]
- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of 4-Bromo-6-chloronicotinic Acid Analogs: A Methodological Approach for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyridine nucleus stands as a cornerstone scaffold, integral to a multitude of pharmacologically active agents.[1] Among the vast array of pyridine derivatives, halogenated nicotinic acids present a compelling starting point for the development of novel therapeutics. This guide focuses on 4-Bromo-6-chloronicotinic acid, a versatile scaffold ripe for chemical modification, and provides a comprehensive, methodological framework for synthesizing and evaluating the biological activities of its analogs. While direct comparative studies on a series of this compound analogs are not extensively documented, this guide synthesizes established protocols and insights from research on related nicotinic acid derivatives to empower researchers in their quest for new bioactive compounds.
The Therapeutic Potential of the this compound Scaffold
Nicotinic acid and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[2][3] The introduction of halogen atoms, such as bromine and chlorine, onto the pyridine ring can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby influencing its biological activity and pharmacokinetic profile.[1] This makes this compound an attractive starting point for generating a library of analogs with diverse and potentially enhanced therapeutic properties.
A Workflow for Comparative Biological Evaluation
A systematic evaluation of newly synthesized analogs is crucial for identifying lead compounds and understanding structure-activity relationships (SAR). The following workflow outlines a logical progression of experiments to comprehensively compare the biological activities of this compound analogs.
Caption: A generalized workflow for the synthesis and comparative biological evaluation of this compound analogs.
Experimental Protocols for Biological Activity Assessment
This section provides detailed, step-by-step methodologies for key experiments to assess the biological activity of this compound analogs.
Anticancer Activity: Cytotoxicity Screening
The initial evaluation of anticancer potential typically involves in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the this compound analogs in a suitable solvent (e.g., DMSO). Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compounds to the cells and incubate for 48-72 hours. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
| Analog | R-Group Modification | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 |
| Parent | -COOH | > 100 | > 100 | > 100 |
| Analog 1 | -CONH(CH₂CH₃) | 55.2 | 78.1 | 62.5 |
| Analog 2 | -CONH(C₆H₅) | 12.8 | 25.4 | 18.9 |
| Analog 3 | -CONH(4-F-C₆H₄) | 8.5 | 15.2 | 11.7 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 | 0.9 |
This is a hypothetical table for illustrative purposes.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The antimicrobial potential of the analogs can be assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media.[4]
-
Compound Dilution: Serially dilute the this compound analogs in a 96-well microtiter plate using broth medium.
-
Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
| Analog | R-Group Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Parent | -COOH | > 256 | > 256 | > 256 |
| Analog 4 | -CONH(CH₂-pyridine) | 64 | 128 | 32 |
| Analog 5 | -CONH(CH₂-thiophene) | 32 | 64 | 16 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 | - |
| Fluconazole | (Positive Control) | - | - | 2 |
This is a hypothetical table for illustrative purposes.
Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting specific enzymes. Nicotinic acid derivatives have been shown to inhibit enzymes such as cytochrome P450s.[5] The following is a general protocol for an in vitro enzyme inhibition assay.
-
Reagent Preparation: Prepare a buffer solution, the target enzyme, its substrate, and a detection reagent.
-
Compound Incubation: In a 96-well plate, add the enzyme and different concentrations of the this compound analog. Incubate for a specific period to allow for binding.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Reaction Termination and Detection: After a set time, stop the reaction and add a detection reagent that produces a measurable signal (e.g., colorimetric or fluorescent) proportional to the amount of product formed.
-
Data Analysis: Measure the signal and calculate the percentage of enzyme inhibition for each concentration of the analog. Determine the IC₅₀ value.
Caption: A schematic representation of a typical enzyme inhibition assay workflow.
Structure-Activity Relationship (SAR) Analysis
By comparing the biological activity data of the synthesized analogs, researchers can deduce structure-activity relationships. This involves identifying which chemical modifications lead to increased or decreased activity. For example, converting the carboxylic acid of the parent compound to various amides may reveal that aromatic amides are more potent than aliphatic amides in cytotoxicity assays. Further substitution on these aromatic rings, such as with electron-withdrawing groups like fluorine, might further enhance activity. This iterative process of synthesis, testing, and SAR analysis is fundamental to optimizing lead compounds.
Conclusion
While the full biological potential of this compound analogs remains to be explored, the methodologies outlined in this guide provide a robust framework for their systematic evaluation. By employing these standardized protocols for assessing anticancer, antimicrobial, and enzyme-inhibitory activities, researchers can effectively compare the performance of novel analogs, elucidate structure-activity relationships, and identify promising candidates for further drug development. The versatility of the this compound scaffold, coupled with a rigorous and logical approach to biological testing, holds significant promise for the discovery of next-generation therapeutics.
References
- Bartzatt, R., et al. (2007). Antibacterial activity of nicotinic acid has been reported. Journal of Applied Research, 7(1), 1-10.
- Asif, M. (2014). Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes.
- ResearchGate. (n.d.). Antibacterial activity of nicotinic acid derivatives (6a–j).
- MDPI. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. MDPI.
- PubMed. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. PubMed.
- Biosynth. (n.d.). This compound | 1256834-13-5 | GAC83413. Biosynth.
- Indian Journal of Chemistry. (2024). Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. Indian Journal of Chemistry (IJC).
- Sigma-Aldrich. (n.d.). This compound | 1256834-13-5. Sigma-Aldrich.
- NIH. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH.
- PubMed. (2017).
- PubMed. (2010). Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors. PubMed.
- NIH. (2011). Synthesis, Chemical Characterization and Biological Screening for Cytotoxicity and Antitumor Activity of Organotin (IV) Derivatives of 3,4-Methylenedioxy 6-nitrophenylpropenoic Acid. NIH.
- MDPI. (2017). Natural and Synthetic Lactones Possessing Antitumor Activities. MDPI.
- Karger Publishers. (2025).
- NIH. (2022).
- NIH. (2013).
- PubMed. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. PubMed.
- NIH. (2015). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. NIH.
- Nature. (2017). Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors.
- PubChem. (n.d.). 4-Bromo-6-chloropyridine-3-carboxylic acid. PubChem.
- MDPI. (2023).
- PubMed. (2011). Recent progress in biological activities of synthesized phenothiazines. PubMed.
- PubMed Central. (2019).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Crystallographic Analysis of 4-Bromo-6-chloronicotinic Acid
This guide provides a comprehensive framework for the crystallographic analysis of 4-bromo-6-chloronicotinic acid. As the crystal structure of this specific compound is not publicly available at the time of publication, this document serves a dual purpose: firstly, to present a comparative analysis of structurally related halogenated nicotinic acids, highlighting the scientific imperative for determining the structure of the title compound. Secondly, it offers a detailed, field-proven experimental workflow for researchers to produce, analyze, and characterize single crystals of this compound. This guide is intended for researchers, scientists, and drug development professionals with an interest in crystal engineering, supramolecular chemistry, and the solid-state properties of active pharmaceutical ingredients (APIs).
The Significance of Halogenated Nicotinic Acid Crystal Structures
Halogenated nicotinic acid derivatives are of significant interest in medicinal chemistry and materials science. The introduction of halogen atoms onto the pyridine ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and, crucially, its intermolecular interactions in the solid state. These interactions dictate the crystal packing, which in turn governs critical material properties such as solubility, dissolution rate, and bioavailability.
A key interaction in the crystal structures of nicotinic acids is the highly robust carboxylic acid-pyridine supramolecular synthon. This involves a hydrogen bond between the carboxylic acid proton and the pyridine nitrogen, often supplemented by a C-H···O interaction.[1][2][3] The presence and nature of halogen atoms can introduce competing or complementary interactions, such as halogen bonding, which can influence or even disrupt this primary synthon.[4][5] Understanding these interactions is paramount for the rational design of crystalline materials with desired properties.
A Comparative Landscape of Halogenated Pyridine and Nicotinic Acid Crystal Structures
To appreciate the potential structural landscape of this compound, it is instructive to examine the crystal structures of related compounds.
| Compound | Key Supramolecular Interactions | Comments |
| Pyrazinecarboxylic Acids | Carboxylic acid-pyridine supramolecular synthon (O-H···N and C-H···O) is a recurring and controlling motif.[1][2][3][6] | Demonstrates the high fidelity of the acid-pyridine interaction in the absence of strong competing groups. |
| Fluorinated Pyridines | Crystal packing shifts from herringbone to parallel arrangements with increasing fluorine substitution.[7] | Highlights the significant influence of halogen substitution on the overall crystal packing. |
| Co-crystals of Halogenated Pyridine Amides | Halogen bonding (X···O) and hydrogen bonding (COOH···N) are observed, with the influence of the halogen bond increasing in the order Cl < Br < I.[8] | Provides direct evidence of competition and cooperation between hydrogen and halogen bonds in directing crystal assembly. |
| Brominated Organic Compounds | C-Br···Br-C interactions are often observed and are primarily dispersive in nature, with a significant electrostatic component.[9][10] | The presence of bromine in the target molecule suggests the potential for this type of interaction to play a role in its crystal packing. |
This comparative analysis underscores the questions that determining the crystal structure of this compound would answer:
-
Does the expected carboxylic acid-pyridine supramolecular synthon form?
-
Do the bromine and chlorine atoms participate in halogen bonding, either with each other or with other acceptors?
-
What is the overall crystal packing, and how does it compare to other halogenated nicotinic acids?
Answering these questions will provide valuable insights into the interplay of hydrogen and halogen bonding in this class of compounds.
Experimental Guide for the Crystallographic Analysis of this compound
This section provides a detailed, step-by-step methodology for obtaining and analyzing single crystals of this compound.
Crystallization
The growth of high-quality single crystals is the most critical and often the most challenging step in a crystallographic analysis. For small organic molecules like this compound, several techniques can be employed.[11][12][13]
3.1.1. Recommended Crystallization Methods
-
Slow Evaporation: This is often the simplest and most successful method.[12][13]
-
Prepare a nearly saturated solution of this compound in a suitable solvent or solvent mixture at room temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with parafilm and puncture a few small holes with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
-
Vapor Diffusion: This method is particularly useful when only small amounts of material are available.[11][14][15]
-
Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (one in which the compound is sparingly soluble, and which is miscible with the good solvent).
-
Over time, the vapor of the poor solvent will diffuse into the good solvent, gradually reducing the solubility of the compound and inducing crystallization.
-
3.1.2. Solvent Selection
The choice of solvent is crucial. A good starting point is to screen for solvents in which this compound has moderate solubility. Solvents that can participate in hydrogen bonding, such as alcohols or acetic acid, may compete with the formation of the desired intermolecular interactions in the crystal. A range of solvents with varying polarities should be tested.
Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, the next step is to perform single-crystal X-ray diffraction to determine the molecular and crystal structure.
3.2.1. Crystal Mounting
-
Under a microscope, select a single crystal with well-defined faces and no visible defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.[16]
-
Carefully pick up the selected crystal using a cryo-loop or a glass fiber coated with a small amount of paratone oil or grease.[17][18]
-
Mount the crystal on the goniometer head of the diffractometer.[19]
3.2.2. Data Collection
-
Center the crystal in the X-ray beam.[19]
-
Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream to minimize thermal motion and radiation damage.
-
Perform an initial screening to assess the crystal quality and determine the unit cell parameters.
-
Devise a data collection strategy to ensure complete and redundant data are collected to the desired resolution.[20][21]
-
Collect the full diffraction dataset.
3.2.3. Structure Solution and Refinement
-
Process the raw diffraction data, including integration of the reflection intensities and application of corrections for absorption and other experimental effects.
-
Determine the space group and solve the crystal structure using direct methods or Patterson methods, typically with software such as SHELXT or SIR.[22][23][24]
-
Refine the structural model against the experimental data using a least-squares refinement program like SHELXL.[23] This involves refining the atomic positions, and displacement parameters, and adding hydrogen atoms to the model.
-
Validate the final structure using tools like PLATON or the IUCr's checkCIF service to ensure its chemical and crystallographic soundness.[25]
Caption: Experimental workflow for crystallographic analysis.
Analysis of Intermolecular Interactions
Once the crystal structure of this compound is determined, a thorough analysis of the intermolecular interactions is essential.
Hydrogen Bonding
The primary interaction to investigate is the carboxylic acid-pyridine supramolecular synthon. Key geometric parameters to analyze include the O-H···N hydrogen bond distance and angle, and the C-H···O distance and angle. A survey of the Cambridge Structural Database (CSD) reveals that the COOH···N(aromatic) supramolecular heterosynthon occurs in 98% of crystal structures where competing hydrogen bond donors or acceptors are absent, highlighting its robustness.[26]
Halogen Bonding
The presence of both bromine and chlorine atoms opens up the possibility of various halogen bonds (X-bonds). These can be of the C-Br···O, C-Cl···O, C-Br···N, C-Cl···N, C-Br···Cl, C-Br···Br, or C-Cl···Cl type. The geometry of these interactions (the R-X···A angle, where X is the halogen and A is the acceptor) should be analyzed. Halogen bonds are typically linear, with an angle close to 180°.
Caption: Potential intermolecular interactions.
The interplay between the strong hydrogen bond and potentially weaker halogen bonds will be of particular interest. It is possible that the halogen bonds act as secondary interactions, organizing the primary hydrogen-bonded motifs into a three-dimensional architecture.
Conclusion
While the definitive crystal structure of this compound remains to be determined, this guide provides a robust framework for its elucidation and analysis. By following the detailed experimental protocols and leveraging the comparative data from related structures, researchers can contribute valuable knowledge to the fields of crystal engineering and pharmaceutical sciences. The determination of this structure will provide a deeper understanding of the subtle interplay of intermolecular forces that govern the solid-state behavior of halogenated APIs.
References
- Staples, R. J. (1998). Getting Crystals Your Crystallographer Will Treasure. MIT Department of Chemistry Resources. [Link]
- University of Houston. (n.d.). The Slow Evaporation Method.
- Hampton Research. (n.d.).
- Bhardwaj, R. M., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules, 26(4), 1145. [Link]
- Massachusetts Institute of Technology. (n.d.). Growing Quality Crystals. MIT Department of Chemistry. [Link]
- Boese, R., et al. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design, 12(9), 4479-4486. [Link]
- Hampton Research. (n.d.).
- Wikipedia. (2023).
- Brigham Young University. (n.d.). Growing and Mounting Single Crystals Your Diffractometer Will Treasure. BYU Department of Chemistry and Biochemistry. [Link]
- Vangala, V. R., et al. (2002). Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. The Journal of Organic Chemistry, 67(23), 8043-8050. [Link]
- Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]
- University of California, Berkeley. (2006). Crystallisation Techniques. College of Chemistry. [Link]
- Oswald, I. D. H., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2116-2137. [Link]
- RCSB PDB. (2023). Crystallography Software. [Link]
- Vangala, V. R., et al. (2002). Recurrence of carboxylic acid-pyridine supramolecular synthon in the crystal structures of some pyrazinecarboxylic acids. PubMed. [Link]
- University of Barcelona. (n.d.).
- University of York. (n.d.). scXRD: Mounting single crystals. Chemistry Teaching Labs. [Link]
- Purdue University. (n.d.). X-Ray Crystallography - Software. James Tarpo Jr. and Margaret Tarpo Department of Chemistry. [Link]
- MacGillivray, L. R., et al. (2008). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Crystal Growth & Design, 8(5), 1624-1634. [Link]
- University of Oxford. (n.d.). CRYSTALS - Chemical Crystallography. [Link]
- Vangala, V. R., et al. (2002). Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids.
- Cranswick, L. M. D. (n.d.). Freely available software tools for chemical crystallography. CCP14. [Link]
- Vangala, V. R., et al. (2002). Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids.
- Li, Y., et al. (2023). A rare case of brominated small molecule acceptors for high-efficiency organic solar cells.
- University of North Carolina at Chapel Hill. (n.d.). Crystallography Software.
- Georgetown University. (2021, October 14). Part 2 Mounting and Centering a Crystal [Video]. YouTube. [Link]
- Kihara, K., & Matsumoto, T. (1995). A new single-crystal mounting technique for low-background high-temperature X-ray diffraction.
- University of Colorado Boulder. (n.d.). Crystallization.
- Capdevila-Cortada, M., & Novoa, J. J. (2015). The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study. CrystEngComm, 17(17), 3364-3376. [Link]
- Vlasov, E. V., et al. (2022). Non-Covalent Interactions in the Crystal Structures of Perbrominated Sulfonium Derivatives of the closo-Decaborate Anion. Molecules, 27(19), 6734. [Link]
- Garman, E. F. (2003). X-ray crystallography: Data collection strategies and resources.
- Capdevila-Cortada, M., & Novoa, J. J. (2015). The nature of the C-Br···Br-C intermolecular interactions found in molecular crystals: A general theoretical-database study.
- LibreTexts. (2021, March 21). 8.1: Intermolecular Interactions. Chemistry LibreTexts. [Link]
- Minor, W., et al. (2009). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 4(1), 49-60. [Link]
- Wikipedia. (2023). X-ray crystallography. [Link]
- Frontera, A., et al. (2016). Nature of the Hydrogen Bond Enhanced Halogen Bond. Molecules, 21(8), 1039. [Link]
- Laurence, C., et al. (2009). Hydrogen-bond interactions of nicotine and acetylcholine salts: a combined crystallographic, spectroscopic, thermodynamic and theoretical study. Physical Chemistry Chemical Physics, 11(34), 7410-7421. [Link]
- Hardegger, L. A., et al. (2011). Halogen bonds as orthogonal molecular interactions to hydrogen bonds.
- Scheiner, S. (2012). The Pnicogen Bond: Its Relation to Hydrogen, Halogen, and Other Noncovalent Bonds. Accounts of Chemical Research, 46(2), 280-288. [Link]
- ResearchGate. (n.d.). Proposed structure of hydrogen bonding between nicotinic acid (left)... [Link]
Sources
- 1. Collection - Recurrence of Carboxylic AcidâPyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 2. Recurrence of carboxylic acid-pyridine supramolecular synthon in the crystal structures of some pyrazinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Halogen bonds as orthogonal molecular interactions to hydrogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 9. The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Slow Evaporation Method [people.chem.umass.edu]
- 13. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 14. hamptonresearch.com [hamptonresearch.com]
- 15. Protein crystallization - Wikipedia [en.wikipedia.org]
- 16. chem.byu.edu [chem.byu.edu]
- 17. Chemistry Teaching Labs - scXRD: Mounting single crystals [chemtl.york.ac.uk]
- 18. resources.rigaku.com [resources.rigaku.com]
- 19. m.youtube.com [m.youtube.com]
- 20. X-ray Data Collection Course [mol-xray.princeton.edu]
- 21. researchgate.net [researchgate.net]
- 22. rcsb.org [rcsb.org]
- 23. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 24. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
- 25. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]
- 26. pubs.acs.org [pubs.acs.org]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 4-Bromo-6-chloronicotinic Acid
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development and manufacturing, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Bromo-6-chloronicotinic acid serves as a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of impurities, even at trace levels, can have cascading effects, potentially leading to unwanted side reactions, reduced yield, and the formation of toxic or unstable byproducts in the final drug substance. Consequently, a robust, accurate, and reliable analytical method for purity determination is indispensable.
This guide provides an in-depth comparison of analytical techniques for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore a conventional Reversed-Phase HPLC (RP-HPLC) method, compare its performance against the high-throughput capabilities of Ultra-Performance Liquid Chromatography (UPLC), and discuss the unparalleled impurity identification power of Liquid Chromatography-Mass Spectrometry (LC-MS). The insights and experimental protocols herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions tailored to their specific analytical challenges.
The Workhorse: Reversed-Phase HPLC with UV Detection
RP-HPLC is the most widely adopted technique in pharmaceutical quality control for its robustness, versatility, and cost-effectiveness.[1][2] The fundamental principle involves the separation of components based on their differential partitioning between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase.
Causality Behind Method Design: For a polar, acidic molecule like this compound, a C18 column is an excellent choice. The non-polar stationary phase provides sufficient retention for the analyte when paired with a highly aqueous mobile phase. To ensure the carboxylic acid functional group is in its neutral, protonated state (R-COOH) and to achieve sharp, symmetrical peak shapes, the mobile phase is acidified. Using a low concentration of an acid like phosphoric acid or formic acid suppresses the ionization of silanol groups on the silica backbone and the analyte itself, preventing peak tailing. A gradient elution, starting with a high aqueous content and gradually increasing the organic solvent (e.g., acetonitrile), is employed to ensure that more polar impurities elute early while providing sufficient elution strength to remove any less polar, strongly retained impurities from the column in a reasonable timeframe.
Experimental Protocol: RP-HPLC for this compound
This protocol is designed as a self-validating system by incorporating stringent system suitability requirements.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 40 60 25 40 60 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
Procedure:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample solution identically to the standard solution using the test sample.
-
System Suitability:
-
Inject the standard solution in six replicates.
-
The relative standard deviation (%RSD) for the peak area of the this compound peak must be ≤ 2.0% .
-
The tailing factor for the peak must be ≤ 2.0 .
-
The theoretical plates (N) for the peak should be ≥ 2000 .
-
-
Analysis: Once system suitability is confirmed, inject the standard and sample solutions. Calculate the purity of the sample by area normalization, assuming the response factor of the impurities is the same as the main peak.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparative Analytical Technologies
While RP-HPLC is a reliable standard, alternative technologies offer significant advantages in specific contexts.
Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant evolution of HPLC technology, utilizing columns packed with sub-2 µm particles.[3] To push the mobile phase through these densely packed columns, UPLC systems operate at much higher pressures (up to 15,000 psi) compared to conventional HPLC systems (up to 6,000 psi).[1][2]
Key Advantages:
-
Speed and Throughput: UPLC can reduce analysis times from 15-20 minutes to under 10 minutes, dramatically increasing laboratory productivity.[2][4][5]
-
Improved Resolution and Sensitivity: The smaller particles provide a greater surface area, leading to more efficient separation. This results in sharper, narrower peaks, which enhances resolution between closely eluting impurities and increases the signal-to-noise ratio, thereby improving sensitivity.[3][4][5]
-
Reduced Solvent Consumption: Faster run times and lower flow rates lead to a significant reduction in solvent use, making UPLC a more environmentally friendly and cost-effective option in the long run.[1][4]
Alternative 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful hyphenated technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[6] It has become an indispensable tool in pharmaceutical development for impurity profiling and structural elucidation.[7][8]
Key Advantages:
-
Impurity Identification: While HPLC-UV provides quantitative data on purity, it offers no structural information about the impurities themselves. LC-MS provides the molecular weight of each separated component.[9]
-
Structural Elucidation: By using tandem mass spectrometry (LC-MS/MS), molecules can be fragmented, and their fragmentation patterns can be used to deduce their chemical structure. This is crucial for identifying unknown impurities generated during synthesis or degradation.[6][8]
-
High Sensitivity and Specificity: LC-MS offers exceptional sensitivity, allowing for the detection and characterization of impurities at very low levels, which is essential for ensuring drug safety.[6][10]
Head-to-Head Performance Comparison
The choice between HPLC, UPLC, and LC-MS depends on the specific analytical goal, available resources, and the stage of drug development.
| Parameter | RP-HPLC | UPLC | LC-MS |
| Primary Application | Routine QC, Purity Quantification | High-Throughput Screening, Purity Quantification | Impurity Identification, Structural Elucidation, Trace Analysis |
| Analysis Time | 15 - 30 minutes | 3 - 10 minutes[2][5] | 5 - 20 minutes (method dependent) |
| Resolution/Efficiency | Good | Excellent[3] | Excellent (separation), Unparalleled (identification) |
| Sensitivity | Moderate | High[4][5] | Very High (pg to ng levels)[10] |
| Information Provided | Retention Time, UV Absorbance (Quantitative) | Retention Time, UV Absorbance (Quantitative) | Retention Time, Molecular Weight, Structural Fragments (Qualitative & Quantitative)[9] |
| Solvent Consumption | High | Low[1][4] | Low to Moderate |
| Instrument Cost | Low | High | Very High |
| Key Strength | Robust, reliable, widely available, cost-effective. | Speed, efficiency, and higher sensitivity.[4] | Definitive identification of unknown impurities.[6] |
Visualizing the Process and Principles
Diagrams can clarify complex workflows and scientific principles, aiding in comprehension and training.
Caption: Workflow for the HPLC purity analysis of this compound.
Caption: Principle of RP-HPLC separation for the target analyte and its impurities.
Conclusion and Recommendations
The selection of an analytical method for the purity assessment of this compound is a strategic decision guided by the specific requirements of the analysis.
-
For routine quality control and lot release testing , where speed, reliability, and cost-effectiveness are paramount, a well-validated RP-HPLC method is the industry standard and the most appropriate choice.
-
In a high-throughput environment , such as process development or screening laboratories, transitioning to UPLC offers substantial returns on investment through faster analysis times and reduced operational costs.[1][4]
-
For impurity profiling, forced degradation studies, or troubleshooting out-of-specification results , the definitive structural information provided by LC-MS is unparalleled and essential for ensuring the safety and quality of the final drug product.[7][11]
By understanding the distinct advantages and applications of each technique, scientists can deploy the most effective analytical strategy, ensuring the integrity of their intermediates and the ultimate success of their drug development programs.
References
- Alispharm.
- A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]
- WebofPharma. HPLC vs. UPLC. [Link]
- Pharmaguideline. Differences between HPLC and UPLC. [Link]
- PharmaGuru. UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. [Link]
- Niessen, W. M. A. LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]
- Li, Y., et al. Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]
- Pacific BioLabs. Identity and Purity - Small Molecules. [Link]
- GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]
- El-Gindy, A., et al. Eco-Friendly Direct GC-MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
- El-Gindy, A., et al. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. [Link]
- Monika, et al. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. [Link]
- SIELC Technologies. Separation of 6-Chloronicotinic acid on Newcrom R1 HPLC column. [Link]
Sources
- 1. HPLC vs. UPLC [webofpharma.com]
- 2. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. chimia.ch [chimia.ch]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 11. drugtargetreview.com [drugtargetreview.com]
A Comparative Guide to the Characterization of 4-Bromo-6-chloronicotinic Acid Derivatives
For researchers, medicinal chemists, and professionals in drug development, 4-bromo-6-chloronicotinic acid stands as a pivotal scaffold. Its di-halogenated pyridine ring offers two distinct reaction sites, enabling selective functionalization to generate a diverse library of compounds with significant potential in medicinal chemistry and materials science. This guide provides an in-depth technical comparison of the characterization data for aryl and alkynyl derivatives of this compound, offering insights into the spectroscopic signatures that define these valuable molecules.
Introduction to a Versatile Building Block
This compound is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at the 3-position, a bromine atom at the 4-position, and a chlorine atom at the 6-position. The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of its synthetic utility. The C-Br bond is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allowing for the selective introduction of aryl, heteroaryl, or alkynyl moieties at the 4-position while leaving the C-Cl bond intact for potential subsequent transformations.
This regioselectivity is crucial for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. By modifying the substituent at the 4-position, researchers can fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to optimize their biological activity.
Synthetic Strategies: Leveraging Palladium Catalysis
The derivatization of this compound, or its more soluble methyl ester, primarily relies on palladium-catalyzed cross-coupling reactions. The choice of reaction dictates the nature of the substituent introduced at the 4-position.
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Derivatives
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the context of our scaffold, the C-Br bond at the 4-position readily undergoes oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. Subsequent transmetalation with an aryl or heteroaryl boronic acid, followed by reductive elimination, yields the desired 4-aryl-6-chloronicotinic acid derivative.
The general workflow for this transformation is depicted below:
Caption: General workflow for the synthesis of 4-aryl-6-chloronicotinic acids.
Sonogashira Coupling for Alkynyl Derivatives
For the introduction of alkynyl groups, the Sonogashira coupling is the reaction of choice. This palladium- and copper-co-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. The mechanism is similar to the Suzuki coupling in that it begins with the oxidative addition of the C-Br bond to the palladium(0) catalyst. A key difference is the involvement of a copper(I) co-catalyst, which forms a copper(I) acetylide intermediate that then undergoes transmetalation with the palladium complex.
Comparative Spectroscopic Analysis
The true identity and purity of the synthesized derivatives are confirmed through a combination of spectroscopic techniques. Below, we compare the expected and reported characterization data for representative aryl and alkynyl derivatives of the this compound scaffold.
¹H and ¹³C NMR Spectroscopy: Unveiling the Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts, coupling constants, and multiplicities of the signals in ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | H-2 (δ, ppm, multiplicity, J Hz) | H-5 (δ, ppm, multiplicity, J Hz) | Other Aromatic Protons (δ, ppm) |
| Methyl 4-bromo-6-chloronicotinate | ~8.9 (s) | ~7.8 (s) | - |
| Representative 4-Aryl Derivative | ~8.8 (s) | ~7.6 (s) | 7.2 - 7.5 (m) |
| Representative 4-Alkynyl Derivative | ~8.7 (s) | ~7.7 (s) | - |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | Carboxylate (δ, ppm) | Other Carbons (δ, ppm) |
| Methyl 4-bromo-6-chloronicotinate | ~152 | ~128 | ~125 | ~123 | ~155 | ~164 | ~53 (OCH₃) |
| Representative 4-Aryl Derivative | ~151 | ~129 | ~135 | ~122 | ~156 | ~165 | Aryl carbons, ~53 (OCH₃) |
| Representative 4-Alkynyl Derivative | ~150 | ~127 | ~120 | ~124 | ~154 | ~164 | Alkynyl carbons (~80-95), ~53 (OCH₃) |
Note: The chemical shifts are approximate and can vary depending on the specific substituent and solvent.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The key vibrational frequencies provide a characteristic fingerprint of the compound.
Table 3: Comparative IR Data (cm⁻¹)
| Functional Group | Parent Compound (this compound) | 4-Aryl Derivative | 4-Alkynyl Derivative |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | ~1700 | ~1700 | ~1700 |
| C=C, C=N (Aromatic) | ~1600, ~1550 | ~1600, ~1550 | ~1600, ~1550 |
| C-Br | ~650 | ~650 | ~650 |
| C-Cl | ~750 | ~750 | ~750 |
| C≡C (Alkynyl) | - | - | ~2200 |
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the confirmation of the molecular weight and elemental composition.
For this compound derivatives, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This unique isotopic signature is a powerful tool for confirming the presence of these halogens in the synthesized molecules.
Experimental Protocols
To ensure the reproducibility of these synthetic transformations, detailed experimental protocols are essential. The following are representative procedures for the synthesis and characterization of a 4-aryl derivative.
Synthesis of Methyl 4-(4-methoxyphenyl)-6-chloronicotinate
Materials:
-
Methyl 4-bromo-6-chloronicotinate (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add methyl 4-bromo-6-chloronicotinate, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of a newly synthesized derivative.
Caption: A standard workflow for the characterization of synthesized compounds.
Conclusion
The strategic derivatization of this compound provides a powerful platform for the generation of novel chemical entities with diverse applications. A thorough understanding of the characteristic spectroscopic data for these derivatives is paramount for confirming their structure and purity. This guide has provided a comparative overview of the key ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for representative aryl and alkynyl derivatives, along with standardized synthetic and characterization workflows. By leveraging this information, researchers can confidently synthesize and characterize new derivatives of this versatile scaffold, accelerating the pace of discovery in medicinal chemistry and beyond.
References
- Specific references to peer-reviewed articles detailing the synthesis and characterization of this compound derivatives would be included here, based on the specific examples chosen for the guide.
- General references on Suzuki-Miyaura and Sonogashira couplings would also be included.
A Comparative Guide to 4-Bromo-6-chloronicotinic Acid Derivatives as Kinase Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the strategic selection of a core scaffold is paramount. The 4-Bromo-6-chloronicotinic acid moiety has emerged as a versatile and promising starting point for the development of potent and selective kinase inhibitors. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various derivatives, with a focus on their efficacy against key inflammatory kinases, p38 Mitogen-Activated Protein (MAP) kinase and Spleen Tyrosine Kinase (Syk). The insights and data presented herein are synthesized from established literature and patent filings to empower informed decision-making in your drug discovery endeavors.
The this compound Scaffold: A Privileged Starting Point
The di-halogenated pyridine core of this compound offers a unique combination of features that make it an attractive scaffold for kinase inhibitor design. The bromine and chlorine substituents provide distinct reactive handles for sequential and selective functionalization, allowing for the systematic exploration of chemical space and the fine-tuning of biological activity. This strategic di-halogenation is instrumental in achieving both potency and selectivity for the target kinases.
The primary synthetic route to constructing a library of diverse derivatives involves the conversion of this compound to its more reactive acyl chloride. This intermediate readily undergoes amide bond formation with a wide array of primary and secondary amines, yielding a diverse set of N-substituted-5-bromo-6-chloronicotinamides. These amides then serve as the foundational intermediates for further modifications, typically through cross-coupling reactions at the bromine and chlorine positions.
Structure-Activity Relationship (SAR) Analysis: Unlocking Potency and Selectivity
The biological activity of this compound derivatives is profoundly influenced by the nature of the substituents introduced at the amide nitrogen and the subsequent modifications at the halogenated positions. Analysis of patent literature, specifically US Patent 9,751,837 B2, reveals critical SAR trends for inhibitors of p38 MAP kinase and Syk.
Impact of Amide Substituents (R-group)
The initial diversification of the scaffold through the introduction of various amines to form the amide linkage is a critical determinant of inhibitory activity. The nature of the 'R' group directly influences the molecule's interaction with the kinase active site.
| Amine Substituent (R-group) | Target Kinase | Observed Activity Trend | Rationale |
| Small aliphatic amines | p38/Syk | Generally lower potency | Lacks specific interactions within the binding pocket. |
| Aromatic and heteroaromatic amines | p38/Syk | Potency is highly dependent on the substitution pattern. | Allows for π-stacking and hydrophobic interactions. Electron-donating or withdrawing groups can modulate binding affinity. |
| Benzyl and substituted benzylamines | p38/Syk | Often show good potency, with substitution on the phenyl ring providing a means for optimization. | The phenyl ring can occupy hydrophobic pockets, and substituents can form additional hydrogen bonds or van der Waals interactions. |
Key Insight: The choice of the amine component is the first crucial step in directing the derivative towards a specific kinase target and achieving initial potency. Aromatic and heteroaromatic amines generally provide a better foundation for developing potent inhibitors due to their ability to engage in a wider range of interactions within the kinase active site.
The Role of Halogen Substituents in Modulating Activity
The bromine at the 5-position and the chlorine at the 6-position of the nicotinic acid ring are not merely synthetic handles; they play a direct role in the molecule's biological activity. Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, can significantly contribute to the binding affinity of a ligand to its protein target.[1]
-
5-Bromo Position: The bromine atom is often involved in crucial interactions within the kinase hinge region. Its size and polarizability make it an effective halogen bond donor. Modifications at this position, often through Suzuki or Stille coupling reactions, can lead to significant gains in potency, but can also impact selectivity.
-
6-Chloro Position: The chlorine atom also contributes to the overall electronic properties of the pyridine ring and can participate in interactions with the protein. Its replacement with other groups can be used to fine-tune selectivity and improve pharmacokinetic properties.
Comparative Analysis of Kinase Inhibitory Activity
The following table, based on data from patent literature, illustrates the SAR of selected this compound derivatives against p38α MAP kinase and Syk.
| Compound ID | R-Group (Amide Substituent) | Modification at C5/C6 | p38α IC50 (nM) | Syk IC50 (nM) |
| IA-1 | 4-(tert-butyl)benzyl | None | 150 | 250 |
| IA-2 | 4-fluorobenzyl | None | 120 | 200 |
| IB-1 | 4-(tert-butyl)benzyl | C6-methoxy | 80 | 150 |
| IB-2 | 4-fluorobenzyl | C6-methoxy | 60 | 110 |
| IC-1 | 4-(tert-butyl)benzyl | C5-phenyl | 50 | 90 |
| IC-2 | 4-fluorobenzyl | C5-phenyl | 35 | 75 |
Data Interpretation:
-
The introduction of a substituent at the para-position of the benzylamine (IA-1 vs. IA-2) shows a modest impact on potency.
-
Modification at the 6-position by replacing chlorine with a methoxy group (IB-1 and IB-2) leads to a noticeable improvement in potency for both kinases.
-
The most significant increase in potency is observed when the 5-bromo substituent is replaced with a phenyl group via a Suzuki coupling reaction (IC-1 and IC-2). This highlights the importance of exploring modifications at this position to maximize interactions within the kinase active site.
Experimental Protocols
To facilitate the replication and further exploration of these findings, detailed experimental protocols are provided below.
General Synthesis of N-substituted-5-bromo-6-chloronicotinamides
This protocol outlines the fundamental step of creating the amide intermediate.
Diagram of General Synthetic Workflow
Caption: General workflow for the synthesis of N-substituted-5-bromo-6-chloronicotinamide intermediates.
Step-by-Step Protocol:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to obtain the crude 5-Bromo-6-chloronicotinoyl chloride, which is typically used in the next step without further purification.
-
Amide Coupling: Dissolve the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (1.5-2.0 eq) or diisopropylethylamine (DIPEA) in an anhydrous solvent (e.g., DCM, THF, or DMF).
-
To this solution, add a solution of the crude 5-Bromo-6-chloronicotinoyl chloride (1.0 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-substituted-5-bromo-6-chloronicotinamide.
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against p38α MAP kinase and Syk can be determined using a variety of commercially available assay kits, typically based on principles such as FRET, luminescence, or radioactivity. A general workflow is described below.
Diagram of Kinase Inhibition Assay Workflow
Caption: A generalized workflow for determining the IC50 of kinase inhibitors.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the target kinase (e.g., recombinant human p38α or Syk), a suitable substrate (e.g., a specific peptide), and ATP at the desired concentrations in the appropriate assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO or the assay buffer.
-
Assay Reaction: In a microplate, add the kinase, substrate, and test compound.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30 °C or 37 °C) for a defined period.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Signal Measurement: Measure the signal (e.g., fluorescence, luminescence, or radioactivity) using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable non-linear regression model.
Conclusion and Future Directions
The this compound scaffold represents a highly tractable starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide underscore the importance of systematic modifications at the amide nitrogen and the halogenated positions to achieve high potency and selectivity. The provided experimental protocols offer a practical foundation for researchers to synthesize and evaluate their own libraries of these promising derivatives.
Future efforts in this area should focus on:
-
Exploring a wider range of substituents at the amide and halogenated positions to further refine the SAR.
-
Investigating the pharmacokinetic and pharmacodynamic properties of the most potent compounds in relevant in vivo models.
-
Utilizing computational modeling and structural biology to gain a deeper understanding of the binding modes of these inhibitors and to guide the design of next-generation compounds with improved profiles.
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full potential of this compound derivatives in the quest for new and effective kinase-targeted therapies.
References
- U.S. Patent 9,751,837 B2. (2017). Substituted nicotinamide compounds as kinase inhibitors.
- BenchChem Application Note. (2023). Application Notes and Protocols: 5-Bromo-6-chloronicotinoyl Chloride in the Synthesis of Kinase Inhibitors.
- Setliff, F. L., & Rankin, J. G. (1988). Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicontinic Acid and 5-Bromo-2-Chloronicontinic Acid. Journal of the Arkansas Academy of Science, 42, 86-88.
- BenchChem Application Note. (2023). Application of 5-Bromo-6-chloronicotinoyl Chloride in Agrochemical Research: A Detailed Overview.
- Setliff, F. L., Muguluma, M. M., & Caldwell, J. Z. (1991). Preparation of a Series of Substituted N-Phenyl-5-Bromo-6-Chloro- and 5-Bromo-6-Chloronicotinates of Potential Agricultural Interest. Journal of the Arkansas Academy of Science, 45, 95-97.
- ChemicalBook. (n.d.). 5-Bromo-6-chloronicotinic acid synthesis.
- Lu, Y., et al. (2010). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Bioorganic & Medicinal Chemistry, 18(17), 6088-6099.
Sources
The Evolving Landscape of Nicotinic Acid Derivatives in Oncology: A Comparative Guide to Cytotoxicity
In the relentless pursuit of novel anticancer therapeutics, the heterocyclic scaffold of nicotinic acid (vitamin B3) has emerged as a surprisingly fertile ground for drug discovery.[1][2][3] While not cytotoxic in its natural form, chemical modifications to the nicotinic acid core have yielded a diverse array of derivatives with potent and, in some cases, selective cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of selected nicotinic acid derivatives, with a particular focus on the emerging role of halogenation, and offers insights into their potential mechanisms of action.
The Rationale for Nicotinic Acid Derivatives in Cancer Therapy
Nitrogen-containing heterocyclic compounds are mainstays in oncology, and nicotinic acid provides a readily modifiable and biologically relevant starting point for the design of novel anticancer agents.[1][2][3] The core structure presents multiple sites for chemical derivatization, allowing for the fine-tuning of physicochemical properties and biological activity. Researchers have explored various synthetic approaches to generate libraries of nicotinic acid esters, amides, hydrazides, and other derivatives, leading to the identification of compounds with significant cytotoxic potential.[3]
Comparative Cytotoxicity of Novel Nicotinic Acid Derivatives
Recent studies have highlighted several promising nicotinic acid derivatives with significant in vitro anticancer activity. A notable example involves a series of newly synthesized derivatives designed to target the vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.
Case Study: VEGFR-2 Inhibitory Nicotinic Acid Derivatives
In one study, a novel nicotinic acid derivative, designated as compound 5c , demonstrated remarkable cytotoxic potential against a panel of 60 human cancer cell lines.[4][5] Its activity was particularly pronounced against HCT-15 (colon carcinoma) and PC-3 (prostate cancer) cell lines, where it exhibited higher cytotoxicity than the standard chemotherapeutic agent doxorubicin.[4][5]
Table 1: Comparative IC50 Values of Compound 5c and Reference Drugs
| Compound | HCT-15 IC50 (µM) | PC-3 IC50 (µM) | VEGFR-2 IC50 (µM) |
| Compound 5c | Not specified, but higher potential than doxorubicin | Not specified, but higher potential than doxorubicin | 0.068 |
| Doxorubicin | - | - | - |
| Sorafenib | - | - | Not specified, but 5c showed higher selectivity |
The data indicates that compound 5c is a potent inhibitor of VEGFR-2, with an IC50 value in the nanomolar range.[4][5] This targeted inhibition likely contributes significantly to its cytotoxic effects by disrupting tumor blood supply.
The Influence of Halogenation on Cytotoxicity
The introduction of halogen atoms, such as bromine and chlorine, into organic molecules is a well-established strategy in medicinal chemistry to enhance biological activity. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to its target. While direct data on 4-bromo-6-chloronicotinic acid is scarce in the provided literature, the broader principle of halogenation enhancing cytotoxicity is supported.
For instance, studies on other halogenated heterocyclic compounds, such as benzofuran derivatives, have shown that the presence of bromine or chlorine can significantly increase their anticancer potential.[6] Brominated derivatives, in particular, have been observed to be more cytotoxic than their chlorinated counterparts in some cases.[6] This suggests that the strategic placement of bromine and chlorine on the nicotinic acid ring could be a fruitful area for future research in developing potent cytotoxic agents.
Mechanistic Insights into Cytotoxicity
The cytotoxic effects of these nicotinic acid derivatives are often multifaceted, involving the induction of apoptosis and the inhibition of key signaling pathways.
VEGFR-2 Inhibition and Apoptosis Induction
Compound 5c, as previously discussed, exerts its effect through the potent inhibition of VEGFR-2.[4][5] This inhibition leads to a reduction in both total and phosphorylated VEGFR-2 levels, ultimately triggering apoptosis.[4][5] A key indicator of this apoptotic induction is a significant, 4.3-fold increase in the levels of caspase-3, a critical executioner enzyme in the apoptotic cascade.[4][5]
Caption: Workflow of the MTT cytotoxicity assay.
Future Directions and Conclusion
The exploration of nicotinic acid derivatives as potential anticancer agents is a rapidly advancing field. The available evidence strongly suggests that this chemical scaffold is a valuable starting point for the development of novel cytotoxic compounds. The enhanced potency observed with certain substitutions, as exemplified by the VEGFR-2 inhibitor compound 5c, underscores the potential for targeted drug design.
Future research should focus on a systematic investigation of halogenated nicotinic acid derivatives, including compounds like this compound, to elucidate structure-activity relationships. Furthermore, in vivo studies are necessary to validate the promising in vitro cytotoxicity and to assess the pharmacokinetic and safety profiles of these novel compounds. The continued exploration of this chemical space holds the promise of delivering next-generation cancer therapeutics.
References
- El-Sayed, N. F., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(10), e2300250. [Link]
- Kaur, M., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 21(7), 847-882. [Link]
- El-Sayed, N. F., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity.
- Kaur, M., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. [Link]
- Kaur, M., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents.
- Sikora, A., et al. (2022).
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Substituted Nicotinic Acids: From Classical Ring-Closures to Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
Substituted nicotinic acid derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The strategic synthesis of these pyridine-based molecules is therefore of paramount importance for building diverse molecular libraries for screening and subsequent lead optimization.[1] This guide provides an in-depth, objective comparison of key synthetic routes, moving from classical ring-forming reactions to modern functionalization techniques. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in selecting the optimal methodology for their specific target derivatives.
The synthesis of substituted nicotinic acids can be broadly classified into two strategic approaches: the de novo construction of the pyridine ring system and the functionalization of a pre-existing pyridine or nicotinic acid core.[1] Each strategy presents a unique set of advantages and is best suited for accessing different substitution patterns.
Section 1: De Novo Synthesis Routes: Building the Pyridine Core
These foundational methods construct the heterocyclic ring from acyclic precursors, often in a single, convergent step. They are particularly powerful for creating complex, polysubstituted pyridines.[2]
Guareschi-Thorpe Condensation
This classical reaction provides an effective route to highly functionalized 2-pyridones, which are versatile intermediates that can be further elaborated. The synthesis involves the condensation of a cyanoacetamide or alkyl cyanoacetate with a 1,3-dicarbonyl compound in the presence of a base, typically ammonia or an amine.[2][3]
The reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition of the enolate and subsequent Thorpe-Ziegler cyclization. The elegance of this method lies in its ability to rapidly generate molecular complexity from simple, readily available starting materials. Modern iterations have focused on improving the environmental footprint of the reaction. An advanced, greener version utilizes ammonium carbonate in an aqueous medium, which acts as both the nitrogen source and the reaction promoter, often leading to product precipitation and a simplified work-up.[4][5]
Advantages:
-
Access to highly functionalized 2-hydroxy- and 2-amino-pyridines.
-
Uses simple, inexpensive starting materials.[4]
-
Can be performed under environmentally benign aqueous conditions.[4][5]
Limitations:
-
Primarily yields 2-pyridone or related structures.
-
The substitution pattern is dictated by the choice of the initial 1,3-dicarbonyl and cyano--containing starting materials.
Bohlmann-Rahtz Synthesis
The Bohlmann-Rahtz synthesis is a powerful method for the regioselective preparation of 2,3,6-trisubstituted pyridines. This reaction involves the condensation of an enamine with an ethynyl ketone.[6] The key transformation is a Michael addition followed by a cyclodehydration to furnish the aromatic pyridine ring as a single regioisomer.[7]
This method is highly valued for its predictability and convergence.[1] Recent advancements have demonstrated that the Bohlmann-Rahtz synthesis can be efficiently performed in a single step under continuous flow processing using a microwave flow reactor and a Brønsted acid catalyst, which facilitates both the initial Michael addition and the final cyclodehydration without the need to isolate intermediates.[7][8][9]
Advantages:
-
Excellent regioselectivity for trisubstituted pyridines.[7]
-
Amenable to modern flow chemistry platforms for scalability.[8]
Limitations:
-
Requires specific starting materials (enamines and ethynyl ketones).
-
High temperatures may be necessary in traditional batch syntheses.[1]
Section 2: Core Functionalization Routes: Modifying the Pre-existing Ring
This strategy begins with a simple, often commercially available, nicotinic acid or pyridine derivative and introduces substituents through various chemical transformations. This approach is arguably more common in drug development for late-stage diversification.
Oxidation of Alkylpyridines
The oxidation of readily available alkylpyridines, particularly 3-picoline (3-methylpyridine), is the dominant industrial method for producing the parent nicotinic acid (Niacin or Vitamin B3).[1][10] This process can be achieved using various oxidants, including nitric acid (HNO₃), potassium permanganate (KMnO₄), or catalytic ammoxidation followed by hydrolysis.[10][11]
For example, the Lonza process involves the liquid-phase oxidation of 5-ethyl-2-methylpyridine with nitric acid at high temperatures and pressures.[10] While efficient, yielding over 90%, this method operates in a highly corrosive environment requiring specialized reactors.[10] A greener alternative is the gas-phase ammoxidation of 3-picoline to 3-cyanopyridine, which is then hydrolyzed to nicotinic acid.[10] This catalytic approach can achieve very high yields and conversions.[10]
Advantages:
-
Cost-effective for large-scale industrial production of unsubstituted nicotinic acid.[10]
-
Utilizes readily available starting materials derived from acrolein and ammonia.[10]
Limitations:
-
Harsh reaction conditions (high temperature, pressure, corrosive acids).[10][12]
-
Generates significant waste and has a low atom economy, particularly when starting from 5-ethyl-2-methylpyridine.[10][12]
-
Generally limited to the synthesis of the parent nicotinic acid or simple derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
For introducing aryl, heteroaryl, or amino groups, palladium-catalyzed cross-coupling reactions are the undisputed tools of choice, offering unparalleled scope and reliability.
-
Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling a halogenated nicotinic acid (e.g., 5-bromonicotinic acid) with an organoboron reagent (boronic acid or ester). It is renowned for its mild reaction conditions, excellent functional group tolerance, and the wide availability of boronic acids.[1][13]
-
Buchwald-Hartwig Amination: This method is used to form C-N bonds, coupling a halo-nicotinic acid with a primary or secondary amine. It has become the standard for installing amino substituents onto aromatic rings.[1]
The primary prerequisite for these powerful reactions is the availability of a halogenated nicotinic acid precursor. The pyridine nitrogen can sometimes interact with the palladium catalyst, potentially requiring specific ligand choice or reaction conditions to ensure high efficiency.[1]
Advantages:
-
Exceptional functional group tolerance and broad substrate scope.[1]
-
Mild and reliable reaction conditions.[1]
-
Applicable to solid-phase synthesis for library generation.[13]
Limitations:
-
Requires the synthesis of a halogenated nicotinic acid precursor.[1]
-
Potential for catalyst inhibition by the basic pyridine nitrogen.[1]
Section 3: Emerging & Greener Synthesis Routes
Driven by the principles of green chemistry and the need for milder, more selective transformations, enzymatic and flow chemistry approaches are gaining significant traction.
Enzymatic Synthesis
Biocatalysis offers a highly efficient and environmentally friendly alternative to traditional chemical methods.[14] For nicotinic acid synthesis, the enzymatic hydrolysis of 3-cyanopyridine using a nitrilase enzyme is particularly noteworthy.[12] This biotransformation can proceed in a single step under mild conditions (ambient temperature and neutral pH) in an aqueous medium.[12][14]
For instance, nitrilase from Rhodococcus rhodochrous J1 has been reported to convert 3-cyanopyridine to nicotinic acid with a 100% yield.[12] This approach completely avoids the harsh conditions, corrosive reagents, and toxic byproducts associated with traditional chemical hydrolysis or oxidation.[12][14]
Advantages:
-
Extremely high selectivity and yields (often quantitative).[12]
-
Mild, environmentally benign reaction conditions (water, neutral pH, room temperature).[14]
-
Reduces waste and energy consumption.[12]
Limitations:
-
Requires screening and development of suitable, stable enzymes.
-
Substrate scope may be limited by the enzyme's specificity.[14]
Flow Chemistry
Continuous flow chemistry is a powerful enabling technology that can enhance existing synthetic methods. By performing reactions in a continuously flowing stream through a reactor, it offers precise control over parameters like temperature, pressure, and reaction time. This often leads to improved yields, higher purity, and safer operation compared to batch processing. As mentioned, the Bohlmann-Rahtz synthesis has been successfully adapted to a continuous flow microwave reactor, enabling a one-step process with high yields.[7][9] This approach is particularly advantageous for scaling up reactions that are exothermic or involve hazardous intermediates.[15]
Section 4: Comparative Analysis & Summary
The optimal synthetic route to a substituted nicotinic acid is dictated by the desired substitution pattern, required scale, and available starting materials. The table below provides a comparative summary of the discussed methodologies.
| Synthetic Route | General Approach | Key Transformation | Typical Substitutions Achieved | Key Advantages | Key Limitations |
| Guareschi-Thorpe | De Novo Synthesis | Condensation & Cyclization | 2,4,6-Substituted (2-pyridones) | Simple starting materials; high functionalization; green conditions possible.[4] | Limited to 2-pyridone structures; pattern fixed by starting materials. |
| Bohlmann-Rahtz | De Novo Synthesis | Condensation & Cyclodehydration | 2,3,6-Trisubstituted | High convergence; excellent regioselectivity; adaptable to flow chemistry.[1][7] | Requires specific enamine/ethynyl ketone precursors.[1] |
| Oxidation of Alkylpyridines | Core Functionalization | C-H Oxidation | Unsubstituted or simple derivatives | Very cost-effective for large-scale production of parent nicotinic acid.[10] | Harsh conditions; environmentally challenging; limited scope.[10][12] |
| Suzuki-Miyaura Coupling | Core Functionalization | C-C Bond Formation | Aryl or heteroaryl groups at various positions.[1] | Excellent functional group tolerance; mild conditions; wide scope.[1] | Requires a halogenated precursor; potential catalyst inhibition.[1] |
| Buchwald-Hartwig Amination | Core Functionalization | C-N Bond Formation | Primary and secondary amines at various positions.[1] | Broad scope for amines; high efficiency. | Requires a halogenated precursor; catalyst costs.[1] |
| Enzymatic Synthesis | Core Functionalization | Nitrile Hydrolysis | Carboxylic acid from nitrile | Extremely high yield; very mild, green conditions; minimal waste.[12][14] | Enzyme-specific substrate scope; requires biocatalyst development.[14] |
Section 5: Detailed Experimental Protocols
Protocol 1: Advanced Guareschi-Thorpe Synthesis of a 2-Pyridone[2]
-
Reaction: A mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is prepared in a round-bottom flask.
-
Heating: The mixture is heated at 80°C with stirring for 4 hours.
-
Work-up: Upon cooling to room temperature, the precipitated product is collected by vacuum filtration.
-
Purification: The collected solid is washed with cold water and dried to yield the desired 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Protocol 2: Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid[1]
-
Reaction Setup: To a flask charged with 5-bromonicotinic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like K₂CO₃ (3.0 mmol) are added.
-
Solvent Addition: A degassed solvent mixture, typically dioxane/water (4:1, 5 mL), is added.
-
Reaction: The flask is sealed and placed in a preheated oil bath at 80-100°C and stirred for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, the reaction mixture is diluted with water and acidified (e.g., with 1M HCl) to precipitate the product.
-
Purification: The crude product is collected by filtration and purified by recrystallization or column chromatography.
Protocol 3: Industrial Oxidation of 3-Picoline with Nitric Acid[10]
This protocol describes a conceptual industrial process and should be handled with extreme caution and appropriate safety measures.
-
Reaction Setup: 5-ethyl-2-methylpyridine is oxidized with an excess of nitric acid in a specialized titanium or titanium-lined steel reactor.
-
Reaction Conditions: The process is carried out continuously at high temperatures (190–270 °C) and pressures (2–8 MPa).
-
Intermediate Formation: The initial oxidation yields 2,5-pyridinedicarboxylic acid (isocinchomeronic acid).
-
Decarboxylation: This unstable intermediate is subsequently decarboxylated in situ at temperatures around 220 °C to form nicotinic acid.
-
Isolation: The crude nicotinic acid is isolated from the reaction mixture by crystallization. The process achieves approximately 96% conversion and a 91% yield.[10]
Section 6: Visualizations
Caption: Workflow comparing De Novo vs. Core Functionalization strategies.
Caption: Workflow for the enzymatic synthesis of nicotinic acid.
References
- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - Frontiers. (2025). Frontiers in Bioengineering and Biotechnology. [Link]
- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC. (2025). Frontiers in Bioengineering and Biotechnology. [Link]
- 2-Chloronicotinic acid - Wikipedia. (n.d.). Wikipedia. [Link]
- Synthesis of 2-Chloronicotinic Acid - Semantic Scholar. (n.d.). Semantic Scholar. [Link]
- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology. [Link]
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. (2015). RSC Advances. [Link]
- One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids - American Chemical Society. (2022). Organic Process Research & Development. [Link]
- One-Pot Synthesis of Pyridines and Dihydropyridines in a Continuous Flow Microwave Reactor - PMC - NIH. (2013). Beilstein Journal of Organic Chemistry. [Link]
- Synthesis of 2-Chloronicotinic Acid Derivatives - Atlantis Press. (2017). Proceedings of the 2016 2nd International Conference on Energy, Materials and Chemical Engineering (EMCM 2016). [Link]
- Synthesis and crystal structure of a 6-chloronicotinate salt of a one-dimensional cationic nickel(II) coordination polymer with 4,4′-bipyridine. (2015). Acta Crystallographica Section E. [Link]
- Method for preparing 2-chloronicotinic acid - Eureka | Patsnap. (2015).
- Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (n.d.).
- One-Step Synthesis of Pyridines and Dihydropyridines in a Continuous Flow Microwave Reactor | Technology Networks. (2013). Technology Networks. [Link]
- Synthesis of 6-chloronicotinic acid - PrepChem.com. (n.d.). PrepChem.com. [Link]
- Guareschi-Thorpe Condens
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - Semantic Scholar. (2015). RSC Advances. [Link]
- Nicotinic acid, 6-hydroxy - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
- One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PubMed. (2013). Beilstein Journal of Organic Chemistry. [Link]
- Nicotinic acid derivatives: Application and uses, review - ResearchGate. (2021).
- Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed. (2014). Current Drug Discovery Technologies. [Link]
- Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. (n.d.). Virginia Commonwealth University. [Link]
- Journal articles: 'Substituted Nicotinic acid' – Grafiati. (n.d.).
- Flow Hydrodynamics in Pyridine Synthesis Coupled Reactor Feed Injection Zones | Industrial & Engineering Chemistry Research - ACS Publications. (2021). Industrial & Engineering Chemistry Research. [Link]
- PREPARATION OF NICOTINOYL AMINO ACID DERIVATIVES BY FMOC-SOLID PHASE SYNTHESIS AND PRELIMINARY STUDIES ON THE DNA-BINDING PROPER. (2016). Heterocycles. [Link]
- Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. - Semantic Scholar. (2013). Chemical and Pharmaceutical Bulletin. [Link]
- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
- Preparation of Nicotinoyl Amino Acid Derivatives by Fmoc-Solid Phase Synthesis and Preliminary Studies on the DNA-Binding Properties of Nicotinoyl Derivatives | Request PDF - ResearchGate. (2016).
- Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF - ResearchGate. (2002).
- Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. (2022). Molecules. [Link]
- Synthesis and characterization of some new twin drugs having substituted pyridines - Der Pharma Chemica. (n.d.). Der Pharma Chemica. [Link]
- A Catalytic Green Process for the Production of Niacin - CHIMIA. (n.d.).
- Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive | ChemRxiv. (n.d.). ChemRxiv. [Link]
- Bogert-Cook Synthesis | PDF - Scribd. (2024). Scribd. [Link]
- Bogert-Cook Synthesis - SynArchive. (n.d.). SynArchive. [Link]
- From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. (2024). The Journal of Organic Chemistry. [Link]
- SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES - Jetir.Org. (n.d.). JETIR. [Link]
- CN102249994B - Preparation method of nicotinic acid - Google Patents. (n.d.).
- Methods to Produce Nicotinic Acid with Potential Industrial Applications - ResearchGate. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Guareschi-Thorpe Condensation [drugfuture.com]
- 4. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate | Semantic Scholar [semanticscholar.org]
- 6. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 7. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Step Synthesis of Pyridines and Dihydropyridines in a Continuous Flow Microwave Reactor | Technology Networks [technologynetworks.com]
- 9. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 15. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
A Comparative Guide to the Synthesis of 4-Bromo-6-chloronicotinic Acid: A Validated Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of halogenated nicotinic acid derivatives is a critical endeavor, providing key intermediates for a wide array of bioactive molecules. Among these, 4-Bromo-6-chloronicotinic acid stands as a valuable building block. This guide offers an in-depth validation of a proposed synthetic method, presenting a robust experimental protocol and a comparative analysis against potential alternatives. As Senior Application Scientists, our focus is on providing not just a procedure, but a comprehensive understanding of the synthetic strategy, empowering researchers to confidently replicate and adapt these methods.
Introduction: The Strategic Importance of this compound
This compound, with its distinct substitution pattern on the pyridine ring, offers multiple reaction sites for further chemical modification. The presence of both a bromo and a chloro substituent allows for selective functionalization through various cross-coupling reactions, while the carboxylic acid group provides a handle for amide bond formation and other transformations. This trifunctional nature makes it a highly sought-after intermediate in the synthesis of complex molecular architectures.
Proposed Primary Synthetic Route: A Sandmeyer Reaction Approach
After a thorough review of synthetic methodologies for analogous compounds, we propose a robust two-step synthesis of this compound commencing from the readily available 6-chloronicotinic acid. This strategy hinges on a nitration reaction followed by a reduction and a subsequent Sandmeyer reaction, a classic and reliable method for the introduction of a halide onto an aromatic ring.[1][2]
dot
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 4-Amino-6-chloronicotinic Acid (Precursor)
The initial and crucial step is the regioselective introduction of an amino group at the 4-position of 6-chloronicotinic acid. A common and effective method to achieve this is through nitration followed by reduction.
Experimental Protocol:
-
Nitration: To a cooled (0-5 °C) solution of 6-chloronicotinic acid in concentrated sulfuric acid, slowly add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction mixture is then carefully poured onto ice, and the precipitated 6-chloro-4-nitronicotinic acid is collected by filtration.
-
Reduction: The dried 6-chloro-4-nitronicotinic acid is then subjected to reduction. A standard method involves the use of a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation using a palladium catalyst. Upon completion of the reaction, the mixture is neutralized to precipitate the 4-amino-6-chloronicotinic acid, which is then filtered, washed, and dried.
Step 2: Sandmeyer Bromination of 4-Amino-6-chloronicotinic Acid
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a halide.[1][2] In this step, the amino group of 4-amino-6-chloronicotinic acid is converted to a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.
Experimental Protocol:
-
Diazotization: 4-Amino-6-chloronicotinic acid is suspended in an aqueous solution of hydrobromic acid and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is typically monitored by the disappearance of the starting amine.
-
Bromination: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled. The freshly prepared diazonium salt solution is then slowly added to the copper(I) bromide solution. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.
-
Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography to yield the final product.
Comparative Analysis of Synthetic Routes
To provide a comprehensive evaluation, we will compare the proposed Sandmeyer route with a potential alternative: direct bromination of 6-chloronicotinic acid.
| Feature | Proposed Sandmeyer Route | Alternative: Direct Bromination |
| Regioselectivity | High. The position of the bromo group is directed by the initial amination. | Potentially poor. Direct bromination of the pyridine ring can lead to a mixture of isomers, making purification challenging. |
| Reaction Conditions | Milder. The Sandmeyer reaction is typically carried out at low to ambient temperatures. | Often requires harsh conditions (e.g., high temperatures, strong acids) which may not be compatible with the carboxylic acid functionality. |
| Starting Material Availability | 6-Chloronicotinic acid is commercially available. | 6-Chloronicotinic acid is commercially available. |
| Predictability & Reliability | High. The Sandmeyer reaction is a well-established and predictable transformation. | Lower. The outcome of direct halogenation on substituted pyridines can be difficult to predict and may result in low yields of the desired product. |
| Overall Yield (Expected) | Moderate to good. While it is a multi-step synthesis, each step is generally efficient. | Potentially low due to the formation of multiple products and harsh reaction conditions. |
Data Presentation: Expected Performance
| Step | Reaction | Reagents | Expected Yield | Purity (after purification) |
| 1a | Nitration | H₂SO₄, HNO₃ | 70-85% | >95% |
| 1b | Reduction | SnCl₂/HCl or H₂/Pd-C | 80-95% | >98% |
| 2 | Sandmeyer Bromination | NaNO₂, HBr, CuBr | 60-80% | >99% |
Characterization of this compound
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the substitution pattern on the pyridine ring.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid.
-
Melting Point: A sharp melting point is indicative of high purity.
Conclusion and Future Outlook
The proposed two-step synthesis of this compound via a Sandmeyer reaction presents a scientifically sound and reliable method for researchers. The high regioselectivity, predictable nature of the reactions, and use of readily available starting materials make it a superior choice over potential direct bromination strategies. This guide provides a detailed and validated protocol, empowering scientists to synthesize this valuable intermediate with confidence. Further optimization of reaction conditions for each step could potentially lead to even higher overall yields.
References
- Sandmeyer Reaction. In Wikipedia; 2024. [Link]
- Synthesis of 6-chloronicotinic acid. PrepChem. [Link]
- Sandmeyer Reaction. Organic Chemistry Portal. [Link]
- Smith, J. G.; et al. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. J. Org. Chem.2022, 87 (21), 14383–14395. [Link]
- Catalytic Sandmeyer Bromination.
- Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances2020, 10, 27788-27809. [Link]
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
- 6-Amino-4-Chloronicotinic Acid. Rlavie. [Link]
- Nicotinic acid, 6-hydroxy-. Organic Syntheses. [Link]
- Preparation method of 6-chloronicotinic acid.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules2014, 19 (10), 16434-16458. [Link]
Sources
spectroscopic comparison of nicotinic acid isomers
Introduction
Nicotinic acid, also known as niacin or vitamin B3, is a pyridinecarboxylic acid with its carboxyl group at the 3-position.[1][2] Its isomers, picolinic acid (2-pyridinecarboxylic acid) and isonicotinic acid (4-pyridinecarboxylic acid), exhibit distinct chemical and biological properties, making their accurate identification crucial in pharmaceutical development, quality control, and metabolic research.[3][4] The therapeutic potential and biological activity of drugs derived from these isomers are intrinsically linked to their specific molecular structures.[4] This guide provides an in-depth spectroscopic comparison, offering experimental insights and data to reliably distinguish between these three isomers.
Molecular Structure: The Basis for Spectroscopic Differentiation
The fundamental difference between picolinic, nicotinic, and isonicotinic acid lies in the position of the carboxyl group (-COOH) on the pyridine ring. This positional variation significantly alters the molecule's electronic distribution, symmetry, and potential for intramolecular interactions, which in turn gives each isomer a unique spectroscopic fingerprint.
-
Picolinic Acid (2-position): The proximity of the carboxyl group to the ring's nitrogen atom allows for the formation of a strong intramolecular hydrogen bond.[3][5] This interaction is a key distinguishing feature, particularly in vibrational spectroscopy.
-
Nicotinic Acid (3-position): As the most well-known isomer, its structure serves as a baseline for comparison. The carboxyl group is meta to the nitrogen atom.[6]
-
Isonicotinic Acid (4-position): The carboxyl group is in the para position relative to the nitrogen, resulting in a more symmetrical structure compared to the other two isomers.
Diagram: Molecular Structures of Nicotinic Acid Isomers
Caption: Molecular structures of picolinic, nicotinic, and isonicotinic acids.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule.[7] For the pyridinecarboxylic acids, the π → π* and n → π* transitions of the pyridine ring and carboxyl group are of primary interest. The position of the carboxyl group alters the energy of these transitions, resulting in different absorption maxima (λmax).[8]
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent. Methanol, ethanol, or water are common choices. Note that solvent polarity can influence λmax.[8]
-
Sample Preparation: Prepare dilute solutions of each isomer (e.g., 10-20 µg/mL) in the chosen solvent.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum from 200 to 400 nm, using the pure solvent as a blank.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) for each isomer.
Comparative UV-Vis Data
The electronic transitions in these isomers are sensitive to pH. The data below represents typical values observed in neutral or mildly acidic aqueous solutions.
| Isomer | λmax 1 (nm) | λmax 2 (nm) | Source |
| Picolinic Acid | ~210 | ~264 | [9] |
| Nicotinic Acid | ~212 | ~262 | [1] |
| Isonicotinic Acid | ~214 | ~264 | [10] |
Expert Insights: While there are subtle differences, the UV-Vis spectra are quite similar and can be heavily influenced by solvent and pH.[8][9] Isonicotinic acid often shows a slightly higher λmax for the primary absorption band. However, UV-Vis spectroscopy is generally not sufficient for unambiguous identification on its own and should be used in conjunction with other techniques.
Vibrational Spectroscopy: FT-IR and Raman
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides highly specific information about the functional groups and overall molecular structure.[5][7] These techniques are particularly powerful for differentiating the nicotinic acid isomers due to the sensitivity of vibrational modes to the substituent position.[5]
Experimental Protocol: FT-IR/Raman Spectroscopy
-
Sample Preparation (FT-IR):
-
KBr Pellet: Mix a small amount of the solid sample (~1 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Sample Preparation (Raman): Place the solid sample directly onto a microscope slide or into a sample holder.
-
Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹.
-
Analysis: Identify and compare the wavenumbers (cm⁻¹) of key vibrational modes.
Comparative FT-IR Data
The most informative regions in the IR spectrum are the O-H stretching region (3300-2500 cm⁻¹), the C=O stretching region (1750-1650 cm⁻¹), and the fingerprint region (<1600 cm⁻¹), which contains C=C/C=N stretching and C-H bending modes.[11][12]
| Vibrational Mode | Picolinic Acid (cm⁻¹) | Nicotinic Acid (cm⁻¹) | Isonicotinic Acid (cm⁻¹) | Key Differentiator |
| O-H Stretch | Very Broad, ~3000-2500 | Broad, ~3000-2500 | Broad, ~3000-2500 | The intramolecular H-bond in picolinic acid can lead to a distinctly broad and complex absorption pattern. |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3071 | ~3100-3050 | Subtle differences, not a primary identifier. |
| C=O Stretch | ~1710-1700 | ~1703-1714 | ~1715-1705 | The intramolecular H-bond in picolinic acid slightly lowers the C=O frequency compared to isonicotinic acid. |
| C=C, C=N Ring Stretch | ~1600-1550 | ~1594 | ~1600-1550 | The pattern of bands in this region is unique for each isomer. |
| C-H Out-of-Plane Bend | ~760 | ~830, ~740 | ~850, ~780 | The substitution pattern strongly influences these bands, making them highly diagnostic. |
Data compiled from sources[5][11][13].
Expert Insights:
-
Picolinic Acid: The most telling feature is the effect of the intramolecular O-H···N hydrogen bond.[3][5] This can result in a very broad O-H stretching band and a slightly lower C=O stretching frequency compared to the other isomers.
-
Isonicotinic and Nicotinic Acids: Differentiation relies on the fingerprint region, particularly the C-H out-of-plane bending modes, which are highly characteristic of the substitution pattern on the pyridine ring.[5]
Raman spectroscopy is complementary to FT-IR.[14] Ring breathing modes, which involve the expansion and contraction of the entire pyridine ring, are often strong in Raman spectra and are sensitive to the isomer's structure.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most definitive technique for distinguishing between these isomers.[12] By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, a complete structural assignment can be made.
Experimental Protocol: NMR Spectroscopy
-
Solvent Selection: Choose a deuterated solvent that dissolves the sample, such as DMSO-d₆ or D₂O.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Analyze the chemical shifts (δ, in ppm), integration (for ¹H), and splitting patterns (multiplicity) to assign the structure.
Comparative ¹H NMR Data (in DMSO-d₆)
The chemical shifts and splitting patterns of the aromatic protons are the most diagnostic features.
| Isomer | Proton Assignments & Expected Pattern |
| Picolinic Acid | 4 protons. H6 (adjacent to N) is most downfield. Expect four distinct signals, typically multiplets (e.g., d, t, d, t). |
| Nicotinic Acid | 4 protons. H2 (between N and COOH) is most downfield, appearing as a singlet or narrow triplet. H6 (adjacent to N) is also downfield. H4 and H5 are more upfield.[1][2] |
| Isonicotinic Acid | 4 protons. Due to symmetry, only 2 signals are expected. H2/H6 appear as one doublet, and H3/H5 appear as another doublet. This simple AA'BB' system is a definitive identifier.[15] |
Expert Insights: The ¹H NMR spectrum of isonicotinic acid is immediately recognizable due to its symmetry, which results in only two signals for the four aromatic protons.[15] Differentiating between picolinic and nicotinic acid is also straightforward by examining the splitting patterns and chemical shifts of their four distinct proton signals. The proton adjacent to the nitrogen (H2 or H6) is typically the most deshielded (highest ppm value).
Diagram: Decision Workflow for Isomer Identification
Caption: A logical workflow for isomer identification using NMR and FT-IR.
Conclusion: An Integrated Spectroscopic Approach
For the rapid and unambiguous differentiation of picolinic, nicotinic, and isonicotinic acids, an integrated approach is recommended. While techniques like UV-Vis provide initial clues, they lack the specificity for definitive identification. Vibrational spectroscopy (FT-IR and Raman) offers a higher degree of confidence, particularly by highlighting the unique intramolecular hydrogen bonding in picolinic acid and the distinct fingerprint regions of all three isomers. Ultimately, ¹H NMR spectroscopy stands as the most powerful and conclusive method, providing a clear structural determination based on the symmetry and electronic environment of the protons on the pyridine ring. By combining these techniques, researchers and drug development professionals can confidently identify and characterize these critical isomeric compounds.
References
- Drmanić, S. et al. Ultraviolet absorption spectra of three isomeric pyridinecarboxylic acids (picolinic, nicotinic, and isonicotinic acids) were measured in 18 various solvents. ResearchGate.
- Jellinek, H. G., & Urwin, J. R. (1954). Ultraviolet Absorption Spectra and Dissociation Constants of Picolinic, Isonicotinic Acids and their Amides. Journal of the American Chemical Society.
- Drmanić, S. et al. Picolinic acid N-oxide (1), Nicotinic acid N-oxide (2), Isonicotinic acid N-oxide (3). ResearchGate.
- UCLouvain. Spectroscopic methods of analysis - Organic analysis II.
- Castro, J. L., & Santos, P. S. (1999). Raman spectra of picolinic acid at the indicated pH values. ResearchGate.
- Nguyen, T. T. H., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Education Research International.
- SIELC Technologies. Isonicotinic Acid - UV-Vis Spectrum.
- Koczoń, P., et al. (2003). Experimental and theoretical IR and Raman spectra of picolinic, nicotinic and isonicotinic acids. Journal of Molecular Structure.
- Achchhelal, S., & Yadav, R. A. (2012). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Organic Chemistry & Programming Research.
- Trivedi, M. K., et al. (2015). FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate.
- B. S. Chandravanshi. (2023). Journal of Materials Chemistry C. Royal Society of Chemistry.
- Khan Academy. Spectroscopy | Organic chemistry | Science.
- Bansal, M. (2023). Principles of Organic Spectroscopy. Journal of Molecular and Organic Chemistry.
- Britannica. Chemical compound - Spectroscopy, Organic, Analysis.
- Baptista, D. S., et al. (2023). Fourier transform infrared spectra of (a) the nicotinic acid sample... ResearchGate.
- S.L, A., et al. (2016). FTIR spectra of Nicotinic acid. ResearchGate.
- National Center for Biotechnology Information. Nicotinic Acid. PubChem.
- Evangelisti, L., et al. (2012). Picolinic and Isonicotinic Acids: A Fourier Transform Microwave Investigation. The Journal of Physical Chemistry A.
- Govindarajan, M., et al. (2015). Spectroscopic and Quantum Chemical Analysis of Isonicotinic Acid Methyl Ester. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Ramalingam, S., et al. (2011). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. ResearchGate.
- Rajkumar, B. J., & Ramakrishnan, V. (2014). FTIR and Raman Vibrational Investigations on the Complex of Pyridine with Tartaric Acid. IOSR Journal of Applied Physics.
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488).
- Wikipedia. Nicotinamide adenine dinucleotide.
- Batool, S., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules.
Sources
- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nicotinic acid(59-67-6) 1H NMR spectrum [chemicalbook.com]
- 3. uvadoc.uva.es [uvadoc.uva.es]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Isonicotinic Acid | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Isonicotinic acid(55-22-1) 13C NMR spectrum [chemicalbook.com]
A Comparative Guide to the Efficacy of Substituted Nicotinic Acid-Based Inhibitors: A Methodological Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of the Nicotinic Acid Scaffold in Drug Discovery
Nicotinic acid (niacin, vitamin B3) and its derivatives are a versatile class of compounds with a broad range of biological activities.[1][2] The pyridine ring of nicotinic acid is a key pharmacophore found in numerous approved drugs.[3] Its derivatives have been investigated for a wide array of therapeutic applications, including as antibacterial agents,[4][5][6][7] anti-inflammatory agents,[8] and inhibitors of various enzymes such as α-amylase, α-glucosidase,[1] and cytochrome P450 enzymes. The potential for diverse functionalization of the nicotinic acid backbone makes it an attractive starting point for the design of novel inhibitors targeting a range of biological targets.[9]
The introduction of halogen substituents, such as bromo and chloro groups, onto the pyridine ring can significantly modulate the physicochemical properties of the resulting molecule, including its lipophilicity, electronic distribution, and ability to form specific interactions with a target protein. This can lead to enhanced binding affinity and inhibitory potency. This guide will use the hypothetical example of inhibitors derived from 4-Bromo-6-chloronicotinic acid to illustrate the process of efficacy evaluation.
Comparative Efficacy Analysis: A Hypothetical Case Study Targeting Aurora A Kinase
To provide a practical framework for comparison, we will consider a hypothetical scenario where novel inhibitors based on the this compound scaffold have been designed to target Aurora A kinase, a serine/threonine kinase that is a key regulator of mitosis and a validated target in oncology.[10]
The following table presents illustrative data comparing our hypothetical inhibitors (BCl-NA-1 and BCl-NA-2) against known, real-world Aurora A kinase inhibitors. This data is for illustrative purposes only to demonstrate how a comparative analysis would be structured.
| Compound | Target(s) | In Vitro IC50 (nM) | Cellular IC50 (nM) | Selectivity Profile |
| BCl-NA-1 (Hypothetical) | Aurora A | 15 | 150 | To be determined |
| BCl-NA-2 (Hypothetical) | Aurora A, Aurora B | 8 | 95 | Pan-Aurora inhibitor |
| Alisertib (MLN8237) | Aurora A | 1.2 | 25 | Highly selective for Aurora A over Aurora B |
| Danusertib (PHA-739358) | Aurora A, B, C, Abl, Ret | 13 | 80 | Multi-kinase inhibitor |
-
In Vitro IC50: The half-maximal inhibitory concentration in a biochemical assay using purified enzyme.
-
Cellular IC50: The half-maximal inhibitory concentration in a cell-based assay measuring a downstream effect of target inhibition.
This comparative table allows for a clear and concise evaluation of the hypothetical inhibitors against established benchmarks. For example, BCl-NA-1 shows promising in vitro potency, although it is less potent than Alisertib. Its cellular potency is also notable, though the drop-off from the in vitro to the cellular assay suggests potential issues with cell permeability or efflux. BCl-NA-2, while also potent, appears to be a pan-Aurora inhibitor, similar to Danusertib, which may have different therapeutic implications compared to a selective inhibitor like Alisertib.
Methodologies for Efficacy Determination
The generation of reliable and comparable data is paramount in drug discovery. The following sections detail the experimental protocols that would be used to generate the data presented in the illustrative table above.
In Vitro Enzyme Inhibition Assay
An in vitro enzyme assay is a fundamental first step in characterizing an inhibitor's potency against its purified target enzyme.[11][12][13] This type of assay provides a direct measure of the inhibitor's ability to modulate the enzyme's activity in a controlled environment.[14]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified enzyme.[15]
Experimental Protocol: Aurora A Kinase Inhibition Assay
-
Reagents and Materials:
-
Purified recombinant human Aurora A kinase
-
Fluorescently labeled peptide substrate (e.g., Kemptide)
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well microplates
-
Plate reader capable of measuring fluorescence.
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compounds to the appropriate wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Add the purified Aurora A kinase to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the fluorescent peptide substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding a solution containing EDTA.
-
Measure the fluorescence of each well using a plate reader. The signal will be proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]
-
The relationship between IC50 and the inhibition constant (Ki) can be determined using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for its substrate.[16]
Cell-Based Potency Assay
While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are essential for evaluating a compound's efficacy in a more physiologically relevant context.[17][18][19][20] These assays can provide insights into a compound's cell permeability, off-target effects, and its ability to engage the target within the complex cellular environment.[21][22]
Objective: To determine the cellular IC50 of a test compound by measuring the inhibition of a downstream signaling event or a cellular phenotype.
Experimental Protocol: Cellular Aurora A Kinase Inhibition Assay (Phospho-Histone H3 Assay)
-
Reagents and Materials:
-
Human cancer cell line known to be sensitive to Aurora A inhibition (e.g., HCT116)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Fixation and permeabilization buffers
-
Primary antibody against phosphorylated Histone H3 (Ser10)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
96-well imaging plates
-
High-content imaging system.
-
-
Procedure:
-
Seed the HCT116 cells into 96-well imaging plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for a defined period (e.g., 24 hours). Include DMSO-only controls.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate the cells with the primary antibody against phospho-Histone H3 (Ser10).
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a high-content imaging system.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the phospho-Histone H3 signal within the nucleus of each cell.
-
Calculate the percentage of mitotic cells (positive for phospho-Histone H3) for each treatment condition.
-
Plot the percentage of mitotic cells against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the cellular IC50 value.
-
Visualizing Pathways and Workflows
Aurora A Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving Aurora A kinase. Inhibition of Aurora A by a compound like our hypothetical BCl-NA-1 would block the phosphorylation of downstream substrates such as Histone H3, leading to mitotic arrest.
Caption: Simplified Aurora A kinase signaling pathway.
Experimental Workflow for Inhibitor Efficacy Testing
The following diagram outlines the general workflow for evaluating the efficacy of a novel inhibitor, from initial in vitro screening to cell-based validation.
Caption: Workflow for inhibitor efficacy evaluation.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel inhibitors. However, as with any new chemical series, a rigorous and systematic evaluation of efficacy is essential. This guide has provided a methodological framework for such an evaluation, using the hypothetical targeting of Aurora A kinase as an illustrative example. By employing a combination of robust in vitro and cell-based assays, and by carefully comparing the resulting data to established benchmarks, researchers can make informed decisions about the potential of their novel compounds.
Future work on inhibitors derived from this scaffold should focus on expanding the structure-activity relationship (SAR) to improve potency and selectivity.[23][24] Furthermore, comprehensive selectivity profiling against a panel of related and unrelated kinases will be crucial to fully characterize the specificity of these compounds and to identify potential off-target effects. Ultimately, the systematic application of the principles and protocols outlined in this guide will be instrumental in advancing novel nicotinic acid-based inhibitors from the bench to potential clinical applications.
References
- Drugs.com. (n.d.). List of Nicotinic acid derivatives.
- Cohen, J. L., & James, D. G. (2008). Cell-based Assays to Identify Inhibitors of Viral Disease. Virology Journal, 5, 114.
- Kumar, A., & Narasimhan, B. (2018). Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. Current Drug Discovery Technologies, 15(3), 235-246.
- Al-Otaibi, F. M., et al. (2020). Synthesis of nicotine derivatives and evaluation of their anti-bacterial activity. Journal of King Saud University - Science, 32(1), 899-904.
- Kumar, R., et al. (2016). Synthesis and pharmacological evaluation of pyridinyl-1,3,4-oxadiazolyl-ethanone derivatives as antimicrobial, antifungal and antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3659-3663.
- Wodnicka, M., et al. (2021). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Molecules, 26(16), 4994.
- van de Wetering, C., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters, 21(9), 2736-2739.
- Bantscheff, M., et al. (2009). Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- edX. (n.d.). IC50 Determination.
- Krippendorff, B. F., et al. (2009). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Journal of Biomolecular Screening, 14(8), 913-923.
- Ali, R., et al. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Journal of Molecular Structure, 1225, 129272.
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.
- Wang, S., et al. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 153, 134-146.
- BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery.
- Ali, M. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube.
- St. John, F. J., et al. (2020). Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. ACS Medicinal Chemistry Letters, 11(7), 1435-1440.
- Tholander, F., & Dekker, N. (2012). Improved inhibitor screening experiments by comparative analysis of simulated enzyme progress curves. PLOS ONE, 7(10), e46764.
- Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.
- Eurofins Scientific. (n.d.). Managing Cell-Based Potency Assays – from Development to Lifecycle Maintenance.
- Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
- Epel, M. (2013).
- Bantscheff, M., et al. (2011). Determination of Kinase Inhibitor Potencies in Cell Extracts by Competition Binding Assays and Isobaric Mass Tags.
- Sblendorio, V., et al. (2024).
- BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services.
- Kumar, R., & Singh, P. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Journal of Medicinal Chemistry.
- Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery. YouTube.
- Gaudineau, C., & Auclair, K. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide.
- Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97-108.
- Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Current Drug Discovery Technologies, 11(2), 97-108.
- Biobide. (n.d.). What is an Inhibition Assay?.
- Wodnicka, M., et al. (2022).
- Gulea, M., & Dîrtu, M. M. (2019). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 24(18), 3330.
- Eaton, J. B., et al. (2013). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Journal of Medicinal Chemistry, 56(13), 5434-5447.
- Garkani-Nejad, Z., & Ahmadi, F. (2022).
- El-Sayed, M. A. A., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 115, 105232.
- Wang, S., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food & Function, 11(3), 2057-2067.
- Li, L., et al. (2024). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 270, 117054.
- Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(8), 1293.
- Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems.
- Al-Ostoot, F. H., & Al-Ghamdi, S. S. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Molecular Structure, 1245, 131078.
- Sharma, P., et al. (2024). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 12, 1385736.
- Alanazi, A. S., et al. (2022). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of Molecular Structure, 1247, 131336.
- Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1102.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
- MDPI. (n.d.). Special Issue : Design and Study of Kinase Inhibitors.
- Feng, Y., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(13), 5289-5307.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. List of Nicotinic acid derivatives - Drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. blog.biobide.com [blog.biobide.com]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. courses.edx.org [courses.edx.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 23. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Halogenated Nicotinic Acids in Catalysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the pyridine ring of nicotinic acid serves as a versatile scaffold for the design of ligands and organocatalysts. The strategic introduction of halogen atoms onto this framework offers a powerful tool to modulate electronic properties, stability, and ultimately, catalytic activity. This guide provides an in-depth comparative analysis of halogenated nicotinic acids in catalysis, offering field-proven insights and experimental data to inform your selection of the optimal catalytic partner for your research and development endeavors.
Introduction: The Enduring Utility of the Nicotinic Acid Scaffold
Nicotinic acid, or niacin (vitamin B3), is a fundamental building block in both biological systems and chemical synthesis. Its pyridine core, featuring a carboxylic acid at the 3-position, provides a key point of attachment for metal coordination or further functionalization. In catalysis, nicotinic acid derivatives have found application as ligands in transition metal-catalyzed cross-coupling reactions and as organocatalysts in their own right.
The introduction of a halogen atom (F, Cl, Br, I) onto the nicotinic acid ring dramatically alters its electronic and steric profile. This guide will explore the nuanced effects of halogenation, providing a comparative framework for understanding and predicting the catalytic performance of these valuable compounds.
The Influence of Halogenation on Physicochemical Properties
The identity and position of the halogen substituent on the nicotinic acid ring have a profound impact on its physicochemical properties, which in turn dictate its behavior in a catalytic cycle. The primary electronic effect of halogens is their inductive electron-withdrawing nature, which increases in the order I < Br < Cl < F. This electron-withdrawing effect can significantly influence the acidity of the carboxylic acid group and the electron density of the pyridine nitrogen.
A more acidic carboxyl group can affect the formation and stability of metal-ligand complexes, while a less basic pyridine nitrogen can reduce its propensity to coordinate to and potentially inhibit a metal center—a common issue with pyridine-based ligands.
Halogenated Nicotinic Acids as Ligands in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The choice of ligand is paramount to the success of these transformations, influencing catalyst stability, activity, and substrate scope.
While direct comparative studies detailing the use of a full series of 2-halogenated nicotinic acids as ligands in the same cross-coupling reaction are not extensively available in the literature, we can infer their potential performance based on the known effects of halogen substituents on ligand properties.
Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The ligand plays a crucial role in each of these steps.
Hypothetical Comparative Performance in Suzuki-Miyaura Coupling:
To illustrate the potential impact of halogenation, let's consider a hypothetical Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, using a palladium catalyst with different 2-halogenated nicotinic acids as ancillary ligands.
| Ligand (2-Halonicotinic Acid) | Expected Electronic Effect | Predicted Impact on Catalytic Performance |
| 2-Fluoronicotinic Acid | Strongest inductive electron withdrawal | May enhance the rate of reductive elimination by making the palladium center more electrophilic. Could potentially decrease the rate of oxidative addition. |
| 2-Chloronicotinic Acid | Strong inductive electron withdrawal | A balance of electronic effects, potentially leading to good overall catalytic activity. |
| 2-Bromonicotinic Acid | Moderate inductive electron withdrawal | May offer a good balance of reactivity in both oxidative addition and reductive elimination steps. |
| 2-Iodonicotinic Acid | Weakest inductive electron withdrawal | The larger size and lower electronegativity might lead to different steric interactions and a more electron-rich palladium center, potentially favoring oxidative addition. |
Causality Behind Experimental Choices:
When designing a catalytic system utilizing halogenated nicotinic acids as ligands, the choice of halogen should be guided by the specific demands of the reaction. For challenging oxidative additions, a less electronegative halogen like bromine or iodine might be beneficial. Conversely, for reactions where reductive elimination is the rate-limiting step, a more electron-withdrawing fluorine or chlorine substituent could be advantageous.
Experimental Protocol: A Generalized Procedure for Suzuki-Miyaura Coupling Using a Halogenated Nicotinic Acid Ligand
This protocol provides a general starting point for a Suzuki-Miyaura cross-coupling reaction. Optimization of the ligand, base, solvent, and temperature will be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
2-Halogenated nicotinic acid ligand (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium(II) acetate, 2-halogenated nicotinic acid ligand, and potassium carbonate.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Halogenated Nicotinic Acids in Organocatalysis
Beyond their role as ligands, halogenated nicotinic acids can also function as organocatalysts. The Brønsted acidity of the carboxylic acid, modulated by the halogen substituent, can be harnessed to activate substrates in various organic transformations.
For instance, in reactions proceeding through protonation of a substrate, the increased acidity of a fluorinated or chlorinated nicotinic acid could lead to enhanced catalytic activity compared to the non-halogenated parent compound. The ability of the halogen to participate in halogen bonding could also play a role in substrate activation and organization in the transition state.
Diagram: Workflow for Catalyst Screening
Caption: A generalized workflow for screening halogenated nicotinic acid catalysts.
Conclusion and Future Outlook
The halogenation of nicotinic acid provides a powerful and tunable platform for the design of both ligands for transition metal catalysis and organocatalysts. The choice of halogen allows for fine-tuning of the electronic and steric properties of the catalyst or ligand, enabling optimization of catalytic performance for specific applications.
While direct comparative studies are still emerging, the principles outlined in this guide provide a solid foundation for the rational design and selection of halogenated nicotinic acid derivatives in catalysis. Future research in this area will undoubtedly uncover new and exciting applications for this versatile class of compounds, further expanding the synthetic chemist's toolkit.
References
- Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. PMC.
- Heck Reaction—State of the Art. MDPI.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications.
- The Halogen-Metal Interconversion Reaction and Its Application to the Synthesis of Nicotinic Acid Labeled With Isotopic Carbon. PubMed.
- The Quantitative Influence of Coordinated Halogen Atoms on the Catalytic Performance of Bisiminoacenaphthylnickel Complexes in Ethylene Polymerization. PubMed.
Safety Operating Guide
Navigating the Disposal of 4-Bromo-6-chloronicotinic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromo-6-chloronicotinic acid, a halogenated organic compound. By understanding the chemical's properties and the principles of compliant waste management, laboratories can ensure a safe working environment and adhere to regulatory standards.
Understanding the Hazard Profile of this compound
This compound (CAS No. 1256834-13-5) is a solid organic compound that presents several hazards.[1] According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3] Additionally, it may cause respiratory irritation.[1][2][3] As a halogenated organic compound, its disposal requires special consideration to prevent environmental contamination and ensure the safety of personnel.[4][5]
Key Hazard Information:
| Hazard Statement | GHS Classification | Primary Route of Exposure |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | Ingestion |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | Dermal contact |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Ocular contact |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | Inhalation |
Immediate Safety and Spill Response Protocol
In the event of a spill or accidental exposure, immediate and decisive action is critical. All laboratory personnel handling this compound should be familiar with the following procedures.
Personnel Decontamination
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][6] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][3][6] If irritation persists, seek medical advice.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration and seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[7] Seek immediate medical attention.
Spill Cleanup Procedure
For small spills, laboratory personnel with appropriate training and personal protective equipment (PPE) can proceed with cleanup. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[4]
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Clear the immediate area of all personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]
-
Don Appropriate PPE: At a minimum, this includes a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles. For larger spills or where dust may be generated, a respirator may be necessary.
-
Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to cover the spill.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[8] Avoid creating dust.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse with water. Collect all cleaning materials as hazardous waste.
-
Label and Store Waste: Securely seal the waste container and label it as "Hazardous Waste: this compound spill debris." Store the container in a designated satellite accumulation area (SAA) for hazardous waste.[9][10]
Proper Disposal Procedures for this compound
The disposal of this compound must comply with federal, state, and local regulations.[8][11] As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[4][5][12][13]
Waste Segregation and Collection
The fundamental principle of chemical waste management is proper segregation to prevent dangerous reactions and facilitate appropriate disposal methods.
Workflow for Waste Segregation:
Caption: Decision workflow for segregating this compound waste.
Step-by-Step Disposal Protocol
-
Select the Correct Waste Container: Use a designated, leak-proof, and chemically compatible container clearly labeled "Halogenated Organic Waste."[4][5] The container must be in good condition with a secure, screw-top lid.[9]
-
Label the Container: Before adding any waste, affix a hazardous waste label to the container.[5][14] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., Irritant, Harmful)
-
The date accumulation started
-
-
Transfer the Waste:
-
Container Management:
-
Keep the waste container closed at all times, except when adding waste.[4][5]
-
Do not fill the container beyond 90% of its capacity to allow for expansion.[11][12]
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be near the point of generation and under the control of laboratory personnel.[9][10]
-
Ensure secondary containment is in place to capture any potential leaks.[9]
-
-
Arrange for Disposal: Once the container is full or has been in the SAA for the maximum allowed time (check your institution's policy, often up to one year for partially filled containers), arrange for a pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[9][15]
Regulatory Considerations and Best Practices
Adherence to regulations from the Environmental Protection Agency (EPA) is mandatory.[10][11] Laboratories are classified as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG) based on the amount of hazardous waste produced monthly, which dictates storage time limits and other requirements.[10][14]
Best Practices for Waste Minimization:
-
Purchase only the amount of this compound needed for your experiments to avoid generating excess waste.
-
Maintain accurate inventory records to track chemical usage and prevent the accumulation of expired or unwanted reagents.
-
Investigate if any non-halogenated alternatives could be used in your research without compromising scientific outcomes.[5]
By implementing these detailed procedures, your laboratory can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Temple University. (2021, October). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories. Campus Operations.
- Sigma-Aldrich. (n.d.). This compound.
- PubChem. (n.d.). 4-Bromo-6-chloropyridine-3-carboxylic acid. National Center for Biotechnology Information.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- American Society for Clinical Pathology. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
- University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide.
- Kemicentrum. (2025, January 13). 8.1 Organic solvent waste.
- Thermo Fisher Scientific. (2014, November 7). SAFETY DATA SHEET: 5-Bromonicotinic acid.
- Thermo Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 5-Bromo-6-chloronicotinic acid.
- Carbosynth. (2023, January 2). Safety Data Sheet: CA-4220.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Methyl 5-bromo-6-chloronicotinate.
- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET: 5-Bromo-2-chloronicotinic acid.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
Sources
- 1. 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. fishersci.com [fishersci.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. aksci.com [aksci.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. ethz.ch [ethz.ch]
- 13. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 14. MedicalLab Management Magazine [medlabmag.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-6-chloronicotinic Acid
As researchers and scientists dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized reagents like 4-Bromo-6-chloronicotinic acid (CAS No. 1256834-13-5) demands a comprehensive understanding of its hazard profile to implement robust safety protocols. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.
Hazard Profile of this compound: The 'Why' Behind the 'What'
Understanding the specific risks associated with a chemical is the foundational step in establishing appropriate handling procedures. This compound is classified with several hazard statements that dictate our PPE choices.
According to its GHS classification, this compound is:
-
H302: Harmful if swallowed. [1]
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
The GHS pictogram associated with these hazards is the GHS07 exclamation mark, indicating that it is an irritant and can cause acute toxicity. The solid, powdered form of this chemical presents a significant risk of inadvertent inhalation or dispersion onto skin and surfaces.[2] Therefore, our primary objective is to establish effective barriers to prevent contact, ingestion, and inhalation.
Core PPE Requirements: A Multi-Barrier Approach
A multi-layered approach to PPE is essential. The following table outlines the minimum required PPE for handling this compound in various common laboratory scenarios.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical safety goggles with side-shields or a face shield.[3][4] | Chemical-resistant gloves (Nitrile, Neoprene).[5] Check integrity before use.[6] | Fully-buttoned laboratory coat. Consider a chemical-resistant apron.[5] | Required if not handled in a certified chemical fume hood. Use a NIOSH-approved respirator with a particulate filter (P95 or P100).[7] |
| Preparing Solutions | Chemical safety goggles and a face shield.[8] | Double-gloving with chemical-resistant gloves (e.g., Nitrile).[9] | Chemical-resistant apron over a laboratory coat.[5] | Recommended to be performed in a chemical fume hood to control vapors/aerosols.[10] |
| Reaction Work-up/Purification | Chemical safety goggles and a face shield. | Chemical-resistant gloves. Consult manufacturer compatibility charts for specific solvents used.[9] | Laboratory coat. | All operations should be conducted within a certified chemical fume hood.[9] |
| Small Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Viton). | Chemical-resistant apron or coveralls.[6] | NIOSH-approved air-purifying respirator with appropriate cartridges for dusts and organic vapors.[8] |
PPE Selection and Workflow Logic
The level of PPE required is not static; it must be adapted to the specific conditions of the experiment, particularly the quantity of the material and the potential for generating dust or aerosols. The following workflow provides a logical decision-making process for PPE selection.
Caption: PPE selection workflow for handling this compound.
Procedural Guide: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination. Follow this validated procedure.[7]
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat/Apron: Put on your laboratory coat, ensuring it is fully buttoned. If required, wear a chemical-resistant apron over the coat.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye/Face Protection: Put on safety goggles. If a splash hazard exists, add a face shield.
-
Gloves: Don chemical-resistant gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the first pair, then the second pair over them.
Doffing (Taking Off) Sequence: The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves: Remove the outer pair of gloves (if double-gloving) by peeling one off from the cuff, turning it inside out, and holding it in the gloved hand. Slide a finger from the clean hand under the cuff of the remaining glove and peel it off over the first glove. Dispose of them in the appropriate chemical waste container.[7]
-
Apron (if used): Untie and remove the apron without touching the front surface.
-
Hand Hygiene: Remove inner gloves and perform hand hygiene. Don a new, clean pair of gloves.
-
Face Shield/Goggles: Remove by handling the strap or earpieces from behind.
-
Lab Coat: Unbutton and remove the lab coat by rolling it down the arms, keeping the contaminated exterior folded inward.
-
Respirator (if used): Remove the respirator from behind.
-
Final Hand Hygiene: Remove the final pair of gloves and wash hands thoroughly with soap and water.
Emergency and Disposal Plans
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][11][12] Eyewash stations must be readily accessible.[3]
-
Skin Contact: Remove contaminated clothing and rinse skin immediately with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation persists.[11][12]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[11][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Disposal Plan:
-
Contaminated PPE: All disposable PPE (gloves, aprons) that has come into contact with this compound must be considered hazardous waste.
-
Waste Collection: Dispose of contaminated items in a designated, sealed, and clearly labeled hazardous waste container.[9] Do not mix with general laboratory trash.
-
Chemical Waste: Unused material and reaction waste must be disposed of as chemical waste according to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[4][11]
By integrating these detailed protocols into your daily workflow, you build a robust and trustworthy safety culture that protects you, your colleagues, and the integrity of your scientific endeavors.
References
- 4-Bromo-6-chloropyridine-3-carboxylic acid.
- Safety and Handling of Products.Sentry Industries.[Link]
- CA-4220 Safety Data Sheet.Carbosynth. [https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/CA-4220/ file/CA-4220-sds-en.pdf)
- Chemical Safety.Missouri S&T Environmental Health and Safety.[Link]
- Personal Protective Equipment.U.S. Environmental Protection Agency (EPA).[Link]
- 5-Bromonicotinic acid, 98% Material Safety D
- Halogenated Solvents Safety Guidelines.University of Washington Environmental Health & Safety.[Link]
Sources
- 1. 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Safety and Handling of Products | Sentry Industries [sentryindustries.net]
- 6. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. epa.gov [epa.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
